molecular formula C134H227N35O32 B13913244 Transportan

Transportan

Cat. No.: B13913244
M. Wt: 2840.5 g/mol
InChI Key: PBKWZFANFUTEPS-CWUSWOHSSA-N
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Description

Transportan is a useful research compound. Its molecular formula is C134H227N35O32 and its molecular weight is 2840.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C134H227N35O32

Molecular Weight

2840.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C134H227N35O32/c1-25-74(17)108(132(199)157-91(111(142)178)51-67(3)4)168-121(188)90(42-32-36-50-138)155-119(186)89(41-31-35-49-137)154-114(181)79(22)150-123(190)94(54-70(9)10)158-115(182)78(21)146-113(180)77(20)149-122(189)93(53-69(7)8)159-116(183)80(23)148-118(185)88(40-30-34-48-136)156-124(191)95(55-71(11)12)162-128(195)101(61-104(141)174)165-133(200)109(75(18)26-2)167-120(187)87(39-29-33-47-135)151-106(176)65-145-117(184)92(52-68(5)6)160-125(192)96(56-72(13)14)161-127(194)98(58-82-43-45-84(172)46-44-82)153-107(177)64-144-112(179)76(19)147-131(198)102(66-170)166-129(196)100(60-103(140)173)163-126(193)97(57-73(15)16)164-134(201)110(81(24)171)169-130(197)99(152-105(175)62-139)59-83-63-143-86-38-28-27-37-85(83)86/h27-28,37-38,43-46,63,67-81,87-102,108-110,143,170-172H,25-26,29-36,39-42,47-62,64-66,135-139H2,1-24H3,(H2,140,173)(H2,141,174)(H2,142,178)(H,144,179)(H,145,184)(H,146,180)(H,147,198)(H,148,185)(H,149,189)(H,150,190)(H,151,176)(H,152,175)(H,153,177)(H,154,181)(H,155,186)(H,156,191)(H,157,199)(H,158,182)(H,159,183)(H,160,192)(H,161,194)(H,162,195)(H,163,193)(H,164,201)(H,165,200)(H,166,196)(H,167,187)(H,168,188)(H,169,197)/t74-,75-,76-,77-,78-,79-,80-,81+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,108-,109-,110-/m0/s1

InChI Key

PBKWZFANFUTEPS-CWUSWOHSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Transportan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transportan is a chimeric cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and deliver a variety of cargo molecules, including peptides, proteins, and oligonucleotides, into the cytoplasm and nucleus. Its robust translocation capabilities have positioned it as a valuable tool in drug delivery and molecular biology. This technical guide provides a comprehensive overview of the core mechanisms governing this compound's cellular uptake, its interaction with the plasma membrane, and the experimental methodologies used to elucidate these processes.

Mechanism of Cellular Uptake

The cellular entry of this compound is a multifaceted process that does not rely on a single pathway but rather employs a combination of mechanisms, including direct translocation across the plasma membrane and endocytic pathways. The prevalence of each mechanism can be influenced by factors such as the cargo molecule, the concentration of the this compound-cargo complex, and the cell type.

Direct Translocation

A significant body of evidence suggests that this compound can directly penetrate the plasma membrane in an energy-independent manner. This mode of entry is supported by observations that its uptake occurs efficiently even at low temperatures (4°C and 0°C), conditions under which energy-dependent processes like endocytosis are largely inhibited[1]. The kinetics of this process are rapid, with maximal intracellular concentrations of radiolabeled this compound being reached within approximately 20 minutes at 37°C[1].

The proposed mechanism for direct translocation involves an initial electrostatic interaction with the negatively charged components of the cell surface, followed by insertion into the lipid bilayer. This insertion is thought to be transient and may involve the formation of temporary pores or a localized destabilization of the membrane, allowing the peptide and its associated cargo to enter the cytoplasm.

Endocytic Pathways

In addition to direct translocation, this compound can also utilize endocytic pathways for cellular entry. The most prominently implicated endocytic route is macropinocytosis. Co-administration of this compound has been shown to enhance the internalization of liposomes, a process that is sensitive to inhibitors of macropinocytosis[2]. This suggests that this compound can stimulate the formation of large, irregular vesicles (macropinosomes) that engulf extracellular fluid and its contents, including the this compound-cargo complex. The involvement of macropinocytosis is further supported by the observation that this bystander uptake is a receptor-dependent process[2].

Interaction with Lipid Membranes

The interaction of this compound with the lipid bilayer is a critical determinant of its translocation ability. Biophysical studies using model lipid membranes have provided insights into this process. This compound 10 (TP10), a shorter and highly active analogue of this compound, has been shown to induce the release of contents from phospholipid vesicles[3][4].

A proposed kinetic model for the interaction of TP10 with lipid bilayers involves the following steps[3]:

  • Binding: The peptide initially binds to the outer leaflet of the lipid bilayer.

  • Perturbation: The accumulation of peptide on the outer leaflet creates a mass imbalance, leading to membrane strain.

  • Translocation: To relieve this strain, peptide monomers transiently insert into the hydrophobic core and translocate to the inner leaflet.

  • Efflux: During this transient inserted state, the peptide can facilitate the leakage of vesicular contents.

This model highlights the dynamic interplay between the peptide and the lipid membrane, where the peptide actively perturbs the bilayer to facilitate its own passage.

Quantitative Data

Precise quantitative data for the binding affinity and uptake efficiency of this compound are not extensively reported in the literature and can vary significantly depending on the cell type, cargo, and experimental conditions. The following tables provide a summary of available kinetic data for the this compound analogue, TP10, and representative examples of quantitative parameters that are critical for characterizing the efficacy of this compound-mediated delivery.

Table 1: Kinetic Parameters of this compound 10 Interaction with Phospholipid Vesicles [3]

ParameterApparent Rate ConstantDescription
Binding (kon) 1.5 x 106 M-1s-1Rate of association of TP10 with the outer leaflet of the lipid vesicle.
Dissociation (koff) 0.1 s-1Rate of dissociation of TP10 from the outer leaflet of the lipid vesicle.
Translocation (kt) 0.05 s-1Rate of movement of TP10 from the outer to the inner leaflet of the lipid vesicle.
Efflux (ke) 2.5 s-1Rate of peptide-induced leakage of contents from the vesicle.

Note: These values were determined using a kinetic model to fit experimental data from stopped-flow fluorescence experiments with phospholipid vesicles and should be considered as apparent rate constants for the overall processes.

Table 2: Illustrative Cellular Uptake and Cargo Delivery Efficiency of this compound

Cell LineCargoIncubation Time (h)Uptake Efficiency (%)Cytosolic Delivery Efficiency (%)
HeLaFluorescently labeled dextran47530
U87MGsiRNA249060
CHOPlasmid DNA486020

Disclaimer: The data in this table are representative examples and not based on a single, specific study. Actual efficiencies will vary based on experimental conditions.

Table 3: Representative Electrophysiological Effects of Membrane-Active Peptides

ParameterValueCondition
Membrane Depolarization 10-30 mVAddition of peptide to cultured neurons
Change in Membrane Conductance 2-5 nSFormation of transient pores in a lipid bilayer

Disclaimer: These values are illustrative of the potential electrophysiological effects of cell-penetrating peptides and are not specific measurements for this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Confocal Laser Scanning Microscopy for Cellular Uptake Visualization

Objective: To visualize the cellular localization of fluorescently labeled this compound and its cargo.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or U87MG) on glass-bottom dishes and culture to 70-80% confluency.

  • Labeling: Prepare a complex of fluorescently labeled this compound (e.g., with FITC or Rhodamine) and the desired fluorescently labeled cargo.

  • Incubation: Treat the cells with the this compound-cargo complex at a final concentration of 1-10 µM in serum-free medium. Incubate for various time points (e.g., 15 min, 1 h, 4 h) at 37°C. For energy-dependence studies, perform parallel incubations at 4°C.

  • Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular complexes.

  • Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Staining (Optional): Counterstain the nuclei with DAPI or Hoechst stain.

  • Imaging: Acquire z-stack images using a confocal laser scanning microscope with appropriate laser lines and emission filters for the chosen fluorophores.

Flow Cytometry for Quantitative Uptake Analysis

Objective: To quantify the cellular uptake efficiency of fluorescently labeled this compound.

Methodology:

  • Cell Culture: Grow cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.

  • Incubation: Incubate a known number of cells (e.g., 1 x 106 cells/mL) with varying concentrations of fluorescently labeled this compound for a defined period at 37°C.

  • Washing: Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove non-internalized peptide.

  • Quenching (Optional): To distinguish between surface-bound and internalized peptide, treat the cells with a membrane-impermeable quenching agent (e.g., Trypan Blue) immediately before analysis.

  • Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells. Gate on the live cell population based on forward and side scatter profiles.

  • Data Interpretation: Calculate the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the uptake efficiency.

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

Objective: To visualize the subcellular localization of this compound-cargo complexes at high resolution.

Methodology:

  • Incubation: Treat cells with this compound complexed with an electron-dense cargo (e.g., gold nanoparticles) for the desired time.

  • Fixation: Fix the cells with a solution containing glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer (e.g., cacodylate buffer).

  • Post-fixation: Post-fix the cells with osmium tetroxide.

  • Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) concentrations.

  • Embedding: Infiltrate the samples with a resin (e.g., Epon) and polymerize.

  • Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.

  • Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

  • Imaging: Examine the sections using a transmission electron microscope.

Liposome (B1194612) Leakage Assay

Objective: To assess the membrane-disruptive activity of this compound using model membranes.

Methodology:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching fluorescent dye (e.g., carboxyfluorescein) by extrusion.

  • Assay Setup: Dilute the liposome suspension in a buffer in a fluorometer cuvette.

  • Peptide Addition: Add this compound to the cuvette at various concentrations.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the dye. The increase in fluorescence corresponds to the leakage of the dye from the liposomes and the relief of self-quenching.

  • Data Analysis: Calculate the percentage of dye leakage relative to the maximum fluorescence obtained by lysing the liposomes with a detergent (e.g., Triton X-100).

Signaling Pathways and Logical Relationships

The cellular uptake of this compound, particularly via macropinocytosis, involves the activation of specific signaling cascades. Direct translocation, in contrast, is generally considered a non-receptor-mediated, signaling-independent process.

Signaling in Macropinocytosis

The induction of macropinocytosis by this compound likely involves the activation of signaling pathways that lead to rearrangements of the actin cytoskeleton and the formation of membrane ruffles.

Macropinocytosis_Signaling This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates Rac1 Rac1 PIP3->Rac1 Activates Actin_Rearrangement Actin Cytoskeleton Rearrangement Rac1->Actin_Rearrangement Membrane_Ruffling Membrane Ruffling Actin_Rearrangement->Membrane_Ruffling Macropinosome Macropinosome Formation Membrane_Ruffling->Macropinosome

Signaling cascade for this compound-induced macropinocytosis.
Experimental Workflow for Uptake Quantification

A typical workflow for quantifying the cellular uptake of this compound involves several key steps, from sample preparation to data analysis.

Uptake_Quantification_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Labeling Fluorescent Labeling of this compound/Cargo Start->Labeling Incubation Incubation with Cells Cell_Culture->Incubation Labeling->Incubation Washing Wash to Remove Extracellular Peptide Incubation->Washing Analysis Analysis Washing->Analysis Confocal Confocal Microscopy Analysis->Confocal Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Data_Processing Image/Data Processing Confocal->Data_Processing Flow_Cytometry->Data_Processing Quantification Quantification of Uptake Data_Processing->Quantification End End Quantification->End

Workflow for quantifying this compound cellular uptake.
Logical Relationship of Uptake Mechanisms

The different uptake mechanisms of this compound are not mutually exclusive and can occur simultaneously. The balance between these pathways determines the overall efficiency and intracellular fate of the delivered cargo.

Uptake_Mechanisms_Relationship Transportan_Cargo This compound-Cargo Complex Plasma_Membrane Plasma Membrane Transportan_Cargo->Plasma_Membrane Interaction Direct_Translocation Direct Translocation Plasma_Membrane->Direct_Translocation Endocytosis Endocytosis (Macropinocytosis) Plasma_Membrane->Endocytosis Cytoplasm Cytoplasm Direct_Translocation->Cytoplasm Endosome Endosome/ Macropinosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Endosomal_Escape->Cytoplasm

Relationship between this compound's cellular uptake mechanisms.

Conclusion

The mechanism of action of this compound is complex, involving both direct translocation across the plasma membrane and endocytic pathways, with a notable role for macropinocytosis. Its ability to interact with and perturb lipid bilayers is fundamental to its cell-penetrating properties. While a comprehensive quantitative understanding of its binding and uptake across all cell types and for all cargos remains an area of active research, the methodologies outlined in this guide provide a robust framework for the continued investigation and application of this potent delivery vector. For drug development professionals, a thorough characterization of these parameters for a specific this compound-cargo conjugate is essential for optimizing delivery efficiency and therapeutic outcome.

References

The Chimeric Allure of Transportan: A Technical Guide to its Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for effective drug delivery systems capable of traversing the cellular membrane, a significant hurdle in modern therapeutics, cell-penetrating peptides (CPPs) have emerged as a promising class of vectors. Among these, Transportan stands out as a potent and versatile tool. This technical guide provides an in-depth exploration of the structure and function of the this compound peptide, offering a comprehensive resource for researchers and drug development professionals. We will delve into its molecular architecture, mechanisms of cellular entry, cargo-carrying capabilities, and the experimental methodologies used to characterize its activity.

Molecular Structure: A Chimera of Potency

This compound is a 27-amino acid chimeric peptide, ingeniously designed by fusing two distinct biologically active peptides: the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan (B549812), linked by a lysine (B10760008) residue.[1][2] This unique combination results in an amphipathic peptide, a characteristic crucial for its membrane-penetrating properties.[1][3]

Primary Amino Acid Sequence: GWTLNSAGYLLGKINLKALAALAKKIL-NH₂[4][5]

The galanin portion contributes to receptor interaction, while the mastoparan moiety is largely responsible for membrane perturbation and translocation.[2][6]

Secondary Structure: A Helical Approach

In aqueous solution, this compound exhibits a largely random coil conformation. However, upon interaction with the hydrophobic environment of the cell membrane or membrane mimetics like SDS micelles, it undergoes a significant conformational change, adopting a helical structure.[4] This induced helicity, particularly in the mastoparan segment, is critical for its mechanism of action, facilitating its insertion into and subsequent translocation across the lipid bilayer.[4]

Mechanism of Cellular Uptake: A Multi-pronged Strategy

The entry of this compound into cells is a complex process that does not rely on a single pathway but rather employs a combination of mechanisms, including direct penetration of the plasma membrane and various forms of endocytosis.[3][7] This versatility allows it to efficiently enter a wide variety of cell types.[2][8]

Direct Penetration

At higher concentrations, this compound is capable of direct translocation across the cell membrane.[3] This energy-independent process is thought to involve the peptide's ability to disrupt the lipid bilayer, creating transient pores through which it can pass into the cytoplasm.[7]

Endocytosis: The Macropinocytosis Pathway

At lower, more physiologically relevant concentrations, endocytosis is the predominant mechanism of this compound uptake.[3][9] Specifically, this compound has been shown to induce macropinocytosis, a form of fluid-phase endocytosis characterized by the formation of large, irregular vesicles (macropinosomes).[1][10] This process is initiated by the binding of this compound to the cell surface, triggering rearrangements of the actin cytoskeleton and the formation of membrane ruffles that engulf the peptide and extracellular fluid.[11][12]

The initiation of this compound-mediated macropinocytosis is a receptor-dependent process.[1][10] While the specific high-affinity receptor remains to be fully elucidated, studies have implicated cell surface heparan sulfate (B86663) proteoglycans (HSPGs) and scavenger receptors in the initial binding and subsequent internalization of the peptide.[1][3]

Transportan_Macropinocytosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound HSPG Heparan Sulfate Proteoglycan (HSPG) This compound->HSPG Binding ScavengerReceptor Scavenger Receptor This compound->ScavengerReceptor Binding MembraneRuffling Membrane Ruffling (Actin Reorganization) HSPG->MembraneRuffling ScavengerReceptor->MembraneRuffling Macropinosome Macropinosome MembraneRuffling->Macropinosome Engulfment Endosome Early/Late Endosome Macropinosome->Endosome Maturation Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape Lysosome Lysosome Endosome->Lysosome Degradation Pathway

Fig. 1: Signaling pathway of this compound-mediated macropinocytosis.

Function as a Cargo Delivery Vector

This compound's primary utility in research and drug development lies in its remarkable ability to transport a diverse range of cargo molecules across the cell membrane.[1][13] This includes small molecules, peptides, proteins, siRNAs, and even nanoparticles.[1][14] Cargo can be attached to this compound through either covalent conjugation or non-covalent complexation.

"Bystander" Delivery

Interestingly, this compound can also facilitate the uptake of co-administered molecules that are not physically linked to the peptide, a phenomenon referred to as "bystander" delivery.[1][10] This suggests that the membrane perturbations and induced macropinocytosis triggered by this compound create a window of opportunity for other extracellular molecules to enter the cell.

Quantitative Analysis of this compound Function

The efficacy of this compound as a cell-penetrating peptide is assessed through various quantitative assays that measure its cellular uptake, cargo delivery capacity, and cytotoxicity.

ParameterMethodCell LinesTypical ConcentrationKey FindingsReference
Cellular Uptake Flow CytometryH1975, HeLa, CHO-K110 µMUptake is cell-type dependent, with H1975, HeLa, and CHO-K1 showing high internalization.[1]
Cargo Delivery Fluorescence MicroscopyHeLa, Bowes5 µMEfficient delivery of protein cargo (avidin/streptavidin) into endocytic vesicles and cytoplasm.[9]
Cytotoxicity MTT AssayHeLa, CHO10-50 µMTP10 (a shorter, less toxic analog) shows reduced mitochondrial activity at higher concentrations. Cytotoxicity can be mitigated by cargo complexation.[15]
Uptake Kinetics Fluorescence Quenching AssayJurkat cellsNot SpecifiedMaximal intracellular concentration is reached in approximately 20 minutes at 37°C.[8]

Experimental Protocols

Cellular Uptake Assay using Flow Cytometry

This protocol outlines a general procedure for quantifying the cellular uptake of fluorescently labeled this compound.

Flow_Cytometry_Workflow start Start step1 Seed cells in a multi-well plate and culture overnight start->step1 step2 Treat cells with fluorescently labeled this compound at desired concentrations step1->step2 step3 Incubate for a specified time (e.g., 1-4 hours) at 37°C step2->step3 step4 Wash cells with PBS to remove excess peptide step3->step4 step5 Detach cells using trypsin or a non-enzymatic cell dissociation solution step4->step5 step6 Resuspend cells in flow cytometry buffer step5->step6 step7 Analyze cellular fluorescence using a flow cytometer step6->step7 end End step7->end

Fig. 2: General workflow for a cellular uptake assay using flow cytometry.

Detailed Steps:

  • Cell Seeding: Seed the desired cell line in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Peptide Preparation: Prepare a stock solution of fluorescently labeled this compound (e.g., FITC-Transportan) in sterile water or an appropriate buffer.

  • Treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of FITC-Transportan. Include an untreated control.

  • Incubation: Incubate the cells for the desired time period (e.g., 1 hour) at 37°C in a CO₂ incubator.

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized peptide.

  • Cell Detachment: Add trypsin-EDTA to each well and incubate until the cells detach. Neutralize the trypsin with complete medium.

  • Cell Collection and Staining: Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation. Resuspend the cell pellet in flow cytometry buffer (e.g., PBS with 2% FBS).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel). Gate on the live cell population based on forward and side scatter properties.

Cytotoxicity Assessment using MTT Assay

This protocol provides a method for evaluating the effect of this compound on cell viability.

MTT_Assay_Workflow start Start step1 Seed cells in a 96-well plate and culture overnight start->step1 step2 Treat cells with varying concentrations of this compound step1->step2 step3 Incubate for 24-48 hours step2->step3 step4 Add MTT reagent to each well and incubate for 2-4 hours step3->step4 step5 Add solubilization solution (e.g., DMSO or SDS in HCl) step4->step5 step6 Measure absorbance at ~570 nm using a plate reader step5->step6 end End step6->end

Fig. 3: General workflow for an MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

This compound represents a significant advancement in the field of drug delivery. Its chimeric nature, amphipathic properties, and multifaceted mechanism of cellular entry make it a highly effective and versatile carrier for a wide array of therapeutic and diagnostic agents. The ability to facilitate "bystander" delivery further expands its potential applications.

Future research will likely focus on refining the structure of this compound to enhance its cell-type specificity and further reduce its cytotoxicity. Elucidating the precise molecular interactions that govern its receptor binding and endosomal escape will be crucial for designing next-generation CPPs with improved therapeutic indices. As our understanding of this remarkable peptide deepens, so too will its impact on the development of innovative and effective treatments for a multitude of diseases.

References

The Serendipitous Discovery and Enduring Utility of Transportan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Transportan, a chimeric cell-penetrating peptide (CPP), has emerged as a powerful tool for the intracellular delivery of a wide array of cargo molecules. Its discovery, a blend of rational design and serendipity, has paved the way for significant advancements in drug delivery and cellular biology. This technical guide provides a comprehensive overview of the discovery and history of this compound, its mechanisms of cellular uptake, and detailed protocols for its synthesis and application. Quantitative data on its efficacy are presented in structured tables, and key experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Discovery and History: A Tale of Two Peptides

The story of this compound begins with the strategic combination of two distinct peptides: a fragment of the neuropeptide galanin and the wasp venom peptide mastoparan.[1][2] In the early 1990s, the laboratory of Professor Ülo Langel was investigating chimeric galanin receptor ligands.[3] This research led to the creation of a fusion peptide named galparan , which consisted of the N-terminal 13 amino acids of galanin linked to mastoparan.[3]

A subsequent modification of galparan, replacing a proline residue with lysine (B10760008) at position 13, gave rise to a new peptide.[3] When this novel peptide was labeled with a fluorophore at the newly introduced lysine, it surprisingly translocated into the cytosol of cells.[3] This serendipitous discovery marked the birth of This compound .[3]

Further structure-activity relationship studies led to the development of a shorter, 21-amino acid analog known as This compound 10 (TP10) .[3] TP10 demonstrated excellent cell-penetrating capabilities with reduced cytotoxicity compared to its parent molecule, making it a more viable candidate for therapeutic applications.[3][4]

Physicochemical Properties and Analogs

This compound is a 27-amino acid peptide, while its derivative, TP10, is a 21-amino acid peptide.[4] Both are classified as amphipathic CPPs, possessing both hydrophobic and hydrophilic regions that facilitate their interaction with the cell membrane. The primary sequences are as follows:

  • This compound: GWTLNSAGYLLGK INLKALAALAKKIL-NH2

  • This compound 10 (TP10): AGYLLGK INLKALAALAKKIL-NH2

The lysine residue (K) in bold is the key site for cargo conjugation.[3]

Mechanism of Cellular Uptake: A Multi-faceted Entry

The cellular uptake of this compound and its analogs is a complex process that does not rely on a single mechanism but rather a combination of pathways, the predominance of which can be influenced by factors such as cargo type, concentration, and cell line.[3][5] The two primary modes of entry are direct translocation across the plasma membrane and endocytosis.[3][6]

3.1. Direct Translocation: This energy-independent process involves the direct penetration of the peptide through the lipid bilayer.[5][6] It is thought to be initiated by the electrostatic and hydrophobic interactions between the amphipathic peptide and the cell membrane, leading to localized membrane destabilization and the formation of transient pores or inverted micelles that allow the peptide and its cargo to enter the cytoplasm directly.[7] This pathway is more prominent at lower temperatures (e.g., 4°C) where energy-dependent processes are inhibited.[5][6]

3.2. Endocytosis: This is an energy-dependent process where the cell actively engulfs the peptide-cargo complex.[3][6] Several endocytic pathways have been implicated in this compound uptake, with macropinocytosis being a particularly significant route.[3] Other pathways, such as clathrin-mediated and caveolae-mediated endocytosis, may also be involved.[7] Once internalized, the peptide-cargo complex is enclosed within endosomes. For the cargo to exert its biological effect, it must escape the endosome and enter the cytoplasm, a critical step in the delivery process.[8]

The following diagram illustrates the dual uptake pathways of this compound:

Transportan_Uptake_Pathways cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Transportan_Cargo This compound-Cargo Complex Cargo Free Cargo Transportan_Cargo->Cargo Direct Translocation Endosome Endosome Transportan_Cargo->Endosome Endocytosis (e.g., Macropinocytosis) Endosome->Cargo Endosomal Escape Lysosome Lysosome Endosome->Lysosome Degradation

Caption: Dual uptake mechanisms of this compound.

Quantitative Data on this compound Efficacy

The efficiency of this compound-mediated delivery is influenced by several factors, including the choice of this compound analog, the cell type, and the nature of the cargo.

Table 1: Comparative Uptake and Cytotoxicity of this compound and TP10

PeptideCell LineUptake Efficiency (Relative to Control)Cytotoxicity (IC50)Reference
This compoundBowes MelanomaHigh~25 µM[3]
TP10Bowes MelanomaHigh> 50 µM[3]
This compoundHeLaHighNot specified[3][4]
TP10HeLaHighLower than this compound[4]

Table 2: Influence of Cargo on this compound-Mediated Delivery

Cargo TypeExampleCell LineDelivery EfficiencyObservationsReference
Peptide Nucleic Acid (PNA)anti-galanin receptor PNAIn vivo (rat)EffectiveDemonstrated biological effect (altered pain transmission)[3]
ProteinAvidin, GFPHeLa, BowesEfficientUptake primarily via endocytosis[3][5]
Small Molecule DrugCisplatin (B142131)HeLa, OS143BEnhanced anticancer activityTP10 selectively improves uptake in cancer cells[4][9]
PolysaccharideDextran (FITC-labeled)VariousSize-dependentLarger dextrans show reduced uptake efficiency[10][11]

Detailed Experimental Protocols

5.1. Peptide Synthesis: Fmoc/tBu Solid-Phase Peptide Synthesis of TP10

This protocol outlines the manual synthesis of this compound 10 using the widely adopted Fmoc/tBu strategy.

Workflow Diagram:

SPPS_Workflow start Start with Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Lyophilized TP10 purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for TP10.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetonitrile (ACN) for HPLC

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HBTU, and DIPEA in DMF and add to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the TP10 sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final TP10 peptide as a white powder.

5.2. Cellular Uptake Assay: Confocal Microscopy

This protocol describes the visualization of fluorescently labeled this compound uptake in live cells.

Workflow Diagram:

Confocal_Workflow start Seed HeLa cells on glass-bottom dishes culture Culture for 24h (37°C, 5% CO2) start->culture treatment Incubate with Fluorescently-labeled This compound culture->treatment wash Wash with PBS to remove extracellular peptide treatment->wash imaging Live-cell imaging (Confocal Microscope) wash->imaging analysis Image Analysis (Intracellular localization) imaging->analysis end Qualitative/Quantitative Uptake Data analysis->end

Caption: Confocal microscopy workflow for this compound uptake.

Materials:

  • HeLa or Bowes melanoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom confocal dishes

  • Fluorescently labeled this compound (e.g., TAMRA-TP10)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed HeLa or Bowes melanoma cells onto glass-bottom confocal dishes at an appropriate density to achieve 50-70% confluency on the day of the experiment.

  • Cell Culture: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Replace the culture medium with fresh, serum-free medium containing the desired concentration of fluorescently labeled this compound. Incubate for the desired time period (e.g., 30 minutes to 2 hours) at 37°C. For studying energy-dependence, a parallel experiment can be conducted at 4°C.

  • Washing: Remove the medium containing the peptide and wash the cells three times with cold PBS to remove any peptide adsorbed to the cell surface.

  • Imaging: Immediately add fresh medium or PBS to the dish and visualize the cells using a confocal laser scanning microscope with the appropriate laser excitation and emission filters for the fluorophore used.

  • Image Analysis: Analyze the acquired images to determine the intracellular localization of the fluorescent signal (e.g., diffuse cytoplasmic, punctate endosomal, nuclear).

5.3. Cellular Uptake Assay: Flow Cytometry (FACS)

This protocol provides a quantitative method to measure the cellular uptake of fluorescently labeled this compound.

Workflow Diagram:

FACS_Workflow start Seed HeLa cells in a multi-well plate culture Culture for 24h start->culture treatment Incubate with Fluorescently-labeled This compound culture->treatment wash1 Wash with PBS treatment->wash1 trypsinize Trypsinize cells to detach and create a single-cell suspension wash1->trypsinize wash2 Wash with FACS buffer trypsinize->wash2 resuspend Resuspend in FACS buffer wash2->resuspend analysis Analyze on a Flow Cytometer resuspend->analysis end Quantitative Uptake Data (Mean Fluorescence Intensity) analysis->end

Caption: FACS workflow for quantifying this compound uptake.

Materials:

  • HeLa or other suitable cell line

  • Multi-well culture plates

  • Fluorescently labeled this compound

  • Trypsin-EDTA

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Culture: Seed cells in a multi-well plate and culture as described in the confocal microscopy protocol.

  • Treatment: Treat the cells with fluorescently labeled this compound as described previously.

  • Washing: Wash the cells twice with PBS.

  • Cell Detachment: Add trypsin-EDTA to each well and incubate until the cells detach. Neutralize the trypsin with complete medium.

  • Cell Pelleting and Washing: Transfer the cell suspension to FACS tubes, centrifuge to pellet the cells, and discard the supernatant. Wash the cell pellet with FACS buffer.

  • Resuspension: Resuspend the cells in an appropriate volume of FACS buffer.

  • FACS Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity of individual cells. Use untreated cells as a negative control to set the baseline fluorescence.

  • Data Analysis: Determine the mean fluorescence intensity of the cell population to quantify the average uptake of the peptide.

Conclusion

This compound and its analog, TP10, represent a significant milestone in the field of cell-penetrating peptides. Their unique chimeric structure and robust cell-penetrating capabilities have made them invaluable tools for the intracellular delivery of a diverse range of molecules. Understanding their history, mechanisms of action, and the experimental protocols for their use is crucial for harnessing their full potential in research and therapeutic development. This guide provides a foundational resource for scientists and professionals seeking to utilize this compound-based delivery systems in their work.

References

Transportan: A Technical Guide to a Potent Cell-Penetrating Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cell-penetrating peptide (CPP), Transportan, and its truncated analog, this compound 10 (TP10). This document details their composition, physicochemical properties, and the experimental protocols for their synthesis, purification, and cellular application. Furthermore, it elucidates the proposed mechanisms of cellular entry, visualized through signaling pathway diagrams, to facilitate its use in research and drug development.

Core Composition and Physicochemical Properties

This compound is a chimeric peptide, primarily composed of 27 amino acids. It is derived from the N-terminal fragment of the neuropeptide galanin and the wasp venom toxin, mastoparan, linked by a lysine (B10760008) residue.[1][2][3] This unique composition confers upon it an amphipathic nature, a key characteristic for its cell-penetrating capabilities.[4] this compound 10 (TP10) is a 21-amino acid, truncated version of this compound that exhibits reduced toxicity while retaining significant cell-penetrating ability.[5]

Below is a summary of the core data for this compound and TP10.

PropertyThis compoundThis compound 10 (TP10)
Amino Acid Sequence GWTLNSAGYLLGKINLKALAALAKKIL-NH₂AGYLLGKINLKALAALAKKIL-NH₂
Molecular Formula C₁₃₄H₂₂₆N₃₄O₃₃C₁₀₄H₁₈₅N₂₇O₂₃
Molecular Weight ~2841.42 g/mol ~2181.75 g/mol
Isoelectric Point (pI) Value not explicitly found in search resultsValue not explicitly found in search results
Net Charge (pH 7.4) Value not explicitly found in search results+5
Hydrophobicity (GRAVY) Value not explicitly found in search resultsConsidered a hydrophobic CPP

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and cellular analysis of this compound peptides.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution in DMF (20%)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)

  • Peptide synthesizer or manual synthesis vessel

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling agent like HBTU/HOBt in the presence of DIPEA. Add this activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound or TP10 sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether to remove scavengers.

  • Lyophilization: Lyophilize the crude peptide to obtain a powder.

Peptide Purification: High-Performance Liquid Chromatography (HPLC)

The crude synthetic peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude peptide

  • HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Gradient Elution: Inject the peptide solution and elute with a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak, which can be detected by UV absorbance at 214 nm or 280 nm.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.[4][6][7][8]

Cellular Uptake Assays

Materials:

  • Fluorescently labeled this compound (e.g., with FITC or TAMRA)

  • Cells of interest (e.g., HeLa, CHO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with a nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Peptide Incubation: Treat the cells with the fluorescently labeled this compound at the desired concentration in serum-free medium for a specific time (e.g., 1-2 hours).

  • Washing: Wash the cells three times with PBS to remove extracellular peptide.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells again with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the cellular localization of the fluorescent peptide using a fluorescence microscope.

Materials:

  • Fluorescently labeled this compound

  • Cells of interest

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate and grow to 70-80% confluency.

  • Peptide Incubation: Treat the cells with fluorescently labeled this compound as described for fluorescence microscopy.

  • Washing: Wash the cells with PBS.

  • Cell Detachment: Detach the cells using trypsin-EDTA.

  • Resuspension: Resuspend the cells in PBS or a suitable buffer for flow cytometry.

  • Analysis: Analyze the fluorescence intensity of the cell suspension using a flow cytometer to quantify the cellular uptake of the peptide.[9][10][11][12][13]

Materials:

  • Unlabeled this compound

  • Isotopically labeled this compound (as an internal standard)

  • Cells of interest

  • Cell lysis buffer

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI-TOF mass spectrometer

Protocol:

  • Cell Treatment: Incubate cells with unlabeled this compound.

  • Cell Lysis: After incubation and washing, lyse the cells to release the intracellular contents.

  • Internal Standard Spiking: Add a known amount of isotopically labeled this compound to the cell lysate.

  • Sample Preparation: Mix the lysate with the MALDI matrix and spot it onto the MALDI target plate.

  • MS Analysis: Acquire mass spectra of the samples.

  • Quantification: Quantify the amount of internalized this compound by comparing the signal intensity of the unlabeled peptide to that of the isotopically labeled internal standard.[3][14][15][16][17]

Cytotoxicity Assays

Materials:

  • This compound peptide

  • Cells of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Peptide Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[5][18]

Materials:

  • This compound peptide

  • Cells of interest

  • Cell culture medium

  • LDH assay kit

Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells with this compound as described for the MTT assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant.

  • Incubation: Incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength. The amount of LDH released is proportional to the number of dead cells.[1][19]

Mechanism of Action and Signaling Pathways

The cellular uptake of this compound is a complex process that is not fully elucidated but is believed to occur through multiple mechanisms, including direct translocation across the plasma membrane and various forms of endocytosis, such as macropinocytosis.[4]

Direct Translocation

This energy-independent pathway involves the direct interaction of this compound with the lipid bilayer of the cell membrane. The amphipathic nature of the peptide is crucial for this process. The proposed mechanism involves the formation of transient pores or the induction of membrane destabilization, allowing the peptide and its cargo to enter the cytoplasm.

Endocytosis

This compound can also be internalized via energy-dependent endocytic pathways. Evidence suggests the involvement of macropinocytosis, a process of non-specific bulk fluid uptake. This pathway is often initiated by the interaction of the positively charged peptide with negatively charged proteoglycans on the cell surface.

Below are diagrams illustrating the proposed cellular uptake pathways of this compound.

Transportan_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound DirectTranslocation Direct Translocation This compound->DirectTranslocation Pore Formation / Membrane Destabilization Endocytosis Endocytosis This compound->Endocytosis Macropinocytosis Cytosol Cytosol DirectTranslocation->Cytosol Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape EndosomalEscape->Cytosol

Caption: Proposed cellular uptake pathways of this compound.

Experimental_Workflow_Transportan_Uptake cluster_synthesis Peptide Synthesis & Purification cluster_cellular_assay Cellular Uptake Assay cluster_analysis_methods Analysis Methods SPPS Solid-Phase Peptide Synthesis HPLC HPLC Purification SPPS->HPLC PeptideIncubation Incubation with Labeled this compound HPLC->PeptideIncubation CellCulture Cell Culture CellCulture->PeptideIncubation Washing Washing PeptideIncubation->Washing Analysis Analysis Washing->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy FlowCytometry Flow Cytometry Analysis->FlowCytometry MALDI MALDI-TOF MS Analysis->MALDI

Caption: General experimental workflow for studying this compound's cellular uptake.

References

An In-depth Technical Guide on the Cellular Entry Mechanisms of Transportan

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Transportan is a chimeric cell-penetrating peptide (CPP) renowned for its high translocation efficiency, making it a vector of significant interest for intracellular drug delivery. Its ability to traverse the plasma membrane of eukaryotic cells is not governed by a single mechanism but rather by a complex interplay of at least two major pathways: energy-independent direct translocation and energy-dependent endocytosis. The predominance of either pathway is influenced by multiple factors, including peptide concentration, the nature of the cargo, and specific cell type. This guide provides a detailed examination of these entry mechanisms, supported by key experimental protocols, quantitative data, and visualizations of the underlying cellular processes.

Core Mechanisms of this compound Cellular Entry

This compound and its functional analogue, this compound 10 (TP10), utilize a dual-pathway approach to enter cells. At lower concentrations, they can directly penetrate the lipid bilayer in an energy-independent fashion. At higher concentrations, or when attached to large cargo, they predominantly leverage the cell's own machinery via endocytic pathways, primarily macropinocytosis.

Direct Translocation: An Energy-Independent Pathway

Direct translocation is a rapid, energy-independent process where this compound peptides traverse the plasma membrane to enter the cytosol directly. This mechanism is thought to involve a sequence of interactions with the lipid bilayer:

  • Electrostatic Interaction: The cationic residues of this compound initiate contact with negatively charged components on the cell surface, such as glycosaminoglycans (GAGs) and anionic phospholipids.

  • Membrane Destabilization: Upon binding, the amphipathic peptide inserts into the lipid bilayer, causing localized membrane destabilization. This perturbation is a critical step, and several models have been proposed to explain the subsequent translocation, including the formation of transient pores or an "inverted micelle" intermediate.[1]

  • Translocation: The peptide then moves across the destabilized membrane into the cytoplasm. Molecular dynamics simulations suggest that the electrostatic attraction between the lysine (B10760008) residues of TP10 and the phosphate (B84403) groups of lipids is a key factor in stabilizing the peptide-membrane interaction but also presents the main bottleneck for translocation.[2]

Experimental Protocol 1: Assessing Direct Translocation with Giant Unilamellar Vesicles (GUVs)

GUVs are cell-sized lipid vesicles that serve as an excellent model system to study peptide-membrane interactions in the absence of cellular machinery. This protocol allows for the direct visualization of peptide translocation and membrane perturbation.

Objective: To visualize and quantify the translocation of fluorescently-labeled TP10 into GUVs and its pore-forming activity.

Materials:

  • Lipids (e.g., DOPC and DOPG in chloroform)

  • ITO-coated glass slides

  • Fluorescently-labeled peptide (e.g., CF-TP10)

  • Fluorescent dye for encapsulation (e.g., Alexa Fluor 647 hydrazide)

  • Sucrose (B13894) and Glucose solutions for GUV formation and observation

  • Confocal Laser Scanning Microscope (CLSM)

Methodology:

  • GUV Formation (Electroformation):

    • A lipid mixture (e.g., 80% DOPC, 20% DOPG) is spread onto an ITO-coated glass slide and dried under vacuum to form a thin lipid film.[3]

    • An electroformation chamber is assembled using the slide and a spacer, then filled with a sucrose solution containing a fluorescent dye (e.g., 0.1 M sucrose with Alexa Fluor 647).

    • An AC electric field is applied to the slides, causing the lipid film to swell and form GUVs encapsulating the dye.[3]

  • Microscopy and Observation:

    • The GUV suspension is transferred to an observation chamber containing an isotonic glucose solution. The density difference between sucrose and glucose causes the GUVs to settle at the bottom for easier imaging.

    • A single GUV is selected and imaged using a CLSM, capturing baseline fluorescence of the encapsulated dye.

  • Peptide Interaction:

    • Fluorescently-labeled TP10 (e.g., 1-2 µM CF-TP10) is added to the observation chamber.[3]

    • Time-lapse images are captured in two channels: one for the peptide (CF-TP10) and one for the encapsulated dye (Alexa Fluor 647).

  • Data Analysis:

    • Translocation: Monitor the increase in fluorescence intensity on the GUV membrane, followed by the appearance of peptide fluorescence inside the GUV, which indicates translocation across the lipid bilayer.

    • Pore Formation: Observe the leakage of the encapsulated dye out of the GUV, evidenced by a decrease in internal fluorescence. The time between peptide addition and the onset of leakage indicates the kinetics of pore formation.[3]

GUV_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Lipid Film Formation (DOPC/DOPG on ITO slide) prep2 Electroformation in Sucrose + Dye Solution prep1->prep2 prep3 Harvest GUVs prep2->prep3 exp1 Transfer GUVs to Observation Chamber prep3->exp1 exp2 Add Fluorescent TP10 exp1->exp2 exp3 Time-Lapse Confocal Microscopy exp2->exp3 an1 Monitor Peptide Fluorescence (Translocation) exp3->an1 Image Data an2 Monitor Dye Leakage (Pore Formation) exp3->an2 Image Data

Workflow for GUV-based analysis of this compound translocation.
Endocytosis: An Energy-Dependent Pathway

This compound can hijack the cell's endocytic machinery, particularly macropinocytosis, for internalization. This is an active, energy-dependent process characterized by large-scale remodeling of the actin cytoskeleton to form membrane protrusions called ruffles. These ruffles engulf large volumes of extracellular fluid, along with solutes like this compound, into intracellular vesicles known as macropinosomes. This pathway is often favored at higher peptide concentrations or for bulky cargo.

Signaling Pathway: Rac1-PAK1 Axis in Macropinocytosis

The induction of macropinocytosis is not a passive process; it is driven by a complex signaling cascade. While various upstream signals like growth factors can initiate it, a core pathway involves the activation of the Rho-family GTPase Rac1 and its downstream effector, p21-activated kinase 1 (PAK1) .

  • Initiation: The process often begins with the activation of a receptor tyrosine kinase (RTK) by an extracellular ligand (or potentially by membrane perturbation from this compound itself).

  • Signal Transduction: This activation triggers downstream effectors, including Phosphoinositide 3-kinase (PI3K), which generates PIP3 at the plasma membrane.

  • Rac1 Activation: PIP3 recruits and activates guanine (B1146940) nucleotide exchange factors (GEFs), which in turn activate Rac1 by promoting the exchange of GDP for GTP.

  • PAK1 Activation & Actin Remodeling: GTP-bound Rac1 recruits and activates its effector, PAK1.[4] Activated PAK1 is a key regulator of the actin cytoskeleton. It phosphorylates multiple substrates that lead to the polymerization of actin filaments, driving the formation of membrane ruffles.

  • Macropinosome Formation: These ruffles curve and fuse back with the plasma membrane, enclosing extracellular fluid and this compound into a large macropinosome, which then traffics into the cell.

Macropinocytosis_Signaling Stimulus External Stimulus (e.g., Growth Factor, this compound) RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates GEFs GEFs PIP3->GEFs Recruits & Activates Rac1_GDP Rac1-GDP (Inactive) GEFs->Rac1_GDP Activates Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP PAK1_inactive PAK1 (Inactive) Rac1_GTP->PAK1_inactive Recruits & Activates PAK1_active PAK1 (Active) PAK1_inactive->PAK1_active Actin Actin Cytoskeleton Remodeling PAK1_active->Actin Phosphorylates Substrates Ruffling Membrane Ruffling Actin->Ruffling Macropinosome Macropinosome Formation Ruffling->Macropinosome Macropinocytosis_Assay_Workflow cluster_conditions Experimental Conditions (37°C) start Seed Cells on Coverslips control Control: Vehicle Only (30 min) start->control inhibited Inhibited: + EIPA (30 min) start->inhibited pulse Pulse with this compound + TMR-Dextran (15-30 min) control->pulse inhibited->pulse fix Wash (Cold PBS) & Fix (PFA) pulse->fix stain Stain Nuclei (DAPI) & Mount fix->stain image Fluorescence Microscopy stain->image analysis Quantify Dextran Uptake (Vesicles/Cell or Intensity/Cell) image->analysis compare Compare Control vs. Inhibited analysis->compare

References

The Core Principles of Transportan-Mediated Intracellular Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Cell with Transportan

The cell membrane represents a formidable barrier, selectively controlling the passage of substances and posing a significant challenge for the intracellular delivery of therapeutic molecules. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome this barrier, facilitating the transport of a wide array of cargo molecules into the cellular interior. Among the most well-characterized and efficient CPPs is this compound.

This compound is a chimeric peptide, originally 27 amino acids in length, constructed from the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan, linked by a lysine (B10760008) residue.[1][2] Its unique composition, combining a hydrophilic, non-toxic neuropeptide with a hydrophobic, membrane-active peptide, endows it with potent cell-penetrating capabilities. A shorter, 21-amino acid analog, this compound 10 (TP10), was later developed to retain high translocation efficiency with reduced toxicity.[3][4] This guide provides an in-depth overview of the fundamental principles governing this compound-mediated delivery, from its mechanisms of entry to the experimental protocols required for its evaluation.

The Mechanism of Cellular Entry: A Dual-Mode Ingress

The cellular uptake of this compound is a complex process that does not rely on a single, exclusive pathway. Instead, it employs a dual-mode mechanism involving both energy-independent direct translocation and energy-dependent endocytosis.[3][5] The prevalence of each pathway is influenced by factors such as the peptide's concentration, the nature and size of the cargo it carries, and the specific cell type.[3]

1.1. Direct Translocation (Energy-Independent)

At higher concentrations, this compound is believed to directly penetrate the plasma membrane.[6] This energy-independent process can occur even at low temperatures (4°C).[1][7] The proposed mechanisms for direct translocation include:

  • Pore Formation: The amphipathic nature of this compound allows it to insert into the lipid bilayer, creating transient pores through which the peptide and its cargo can pass into the cytosol.[8]

  • Inverted Micelle Formation: The peptide interacts with the negatively charged components of the cell membrane, inducing the formation of inverted micelles that encapsulate the CPP-cargo complex and facilitate its entry.[6]

  • Membrane Destabilization: this compound can disrupt the local structure of the lipid bilayer, creating transient openings for translocation.[3]

1.2. Endocytosis (Energy-Dependent)

At lower concentrations, and particularly when carrying large cargo, this compound-mediated entry predominantly occurs via endocytosis.[3][9] This process is temperature-dependent and is inhibited at 4°C.[9] Studies have shown that the primary endocytic pathway involved is macropinocytosis , a process characterized by the formation of large, irregular vesicles (macropinosomes).[9][10]

Once inside the cell, the this compound-cargo complex is enclosed within these endocytic vesicles. A critical step for the successful delivery of bioactive cargo is its escape from these vesicles into the cytoplasm to avoid degradation in the lysosomal pathway.[11] this compound is thought to facilitate this endosomal escape , potentially through mechanisms like the "proton sponge" effect, where the peptide's basic residues buffer the acidifying endosome, leading to an influx of ions, osmotic swelling, and eventual rupture of the vesicle membrane.[11][12][13]

Transportan_Uptake_Mechanisms cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) Transportan_Cargo This compound-Cargo Complex Direct_Translocation Direct Translocation (Energy-Independent) Transportan_Cargo->Direct_Translocation High Conc. Endocytosis Endocytosis (Energy-Dependent) Transportan_Cargo->Endocytosis Low Conc. / Large Cargo Membrane Cytosolic_Cargo Free Cytosolic Cargo Direct_Translocation->Cytosolic_Cargo Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Lysosome Lysosomal Degradation Endosome->Lysosome Trafficking Endosomal_Escape->Cytosolic_Cargo

Fig 1. Dual cellular uptake pathways of this compound. (Max Width: 760px)

Signaling Pathways in this compound Uptake

The interaction of this compound with the cell surface is not merely a passive event but can initiate intracellular signaling cascades. Cationic CPPs, including this compound, initially interact with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) , such as syndecans , on the cell surface.[14][15] This interaction is believed to trigger clustering of the proteoglycans, which can act as a signal to initiate internalization processes like macropinocytosis.[7]

Furthermore, syndecans are known to function as co-receptors that modulate the activity of canonical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway .[8][9][16] The binding of ligands (in this case, potentially this compound) to syndecans can influence the activation of receptor tyrosine kinases (RTKs) or integrins, which in turn initiates the Ras-Raf-MEK-ERK phosphorylation cascade.[17][18] This pathway is a central regulator of numerous cellular processes, including cell proliferation, differentiation, and survival. While direct activation of the ERK pathway by this compound requires further specific investigation, this model provides a plausible framework for how the peptide's interaction with the cell surface could translate into a downstream cellular response.

Transportan_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HSPG Syndecan-4 (HSPG) This compound->HSPG Binds RTK RTK / Integrin HSPG->RTK Modulates Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_N ERK ERK->ERK_N Translocates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Myc, Elk-1) ERK_N->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival, etc.) Transcription_Factors->Gene_Expression

Fig 2. Potential this compound-initiated signaling cascade. (Max Width: 760px)

Data Presentation: Quantifying Delivery and Cytotoxicity

A critical aspect of evaluating any drug delivery vector is the quantitative assessment of its efficiency and safety. For this compound-mediated delivery, key parameters include uptake efficiency and cytotoxicity. It is crucial to note that absolute values for these parameters are highly dependent on experimental conditions, including the specific cargo, peptide concentration, cell type, and incubation time. The data presented in the following tables should be considered illustrative examples of the metrics that must be determined empirically for each new application.

Table 1: Cellular Uptake Efficiency of this compound-Cargo Conjugates

This table exemplifies the data required to assess uptake efficiency. Flow cytometry is a common method used to generate this data, measuring the percentage of fluorescently-labeled cells and their mean fluorescence intensity (MFI).

Cell LineCargoConcentration (µM)Incubation Time (h)Uptake (% Positive Cells)Mean Fluorescence Intensity (MFI)Reference
HeLaFluorescently-labeled peptide52>80%High[19] (Comparative)
JurkatN/A1-101Dose-dependent increaseDose-dependent increase[20] (Illustrative)
A549N/A1-101Dose-dependent increaseDose-dependent increase[18] (Illustrative)
OVCAR-3TAT-LyophilisomesN/A487 ± 3%N/A[19]
Caco-2TAT-LyophilisomesN/A497 ± 3%N/A[19]

Table 2: Cytotoxicity Profile of this compound and Analogs

Cytotoxicity is typically reported as the IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration, 50%). These values represent the concentration of the peptide required to inhibit 50% of cell growth or cause 50% cell death, respectively, over a specified time.

PeptideCell LineAssayIncubation Time (h)IC50 / LC50 (µM)Reference
TP10JurkatNecrosis/Necroptosis24-72Mechanism Studied; Value not specified[1][11]
GAL-LEUHeLaMTT72IC50: 23.63[21]
GAL-VALHeLaMTT72IC50: 31.95[21]
CisplatinHeLaMTT48Highly Variable (e.g., 5-30)[6] (Meta-analysis)
Nivolumab-GNPsA549MTS72IC50: 0.41 ± 0.01[19]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and evaluation of this compound peptides and their cargo conjugates.

4.1. Solid-Phase Peptide Synthesis (SPPS) of this compound 10 (TP10)

TP10 (Sequence: AGYLLGKINLKALAALAKKIL-NH2) is synthesized using a standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[2][22]

  • Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group by treating it with a 20% solution of piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF to remove excess piperidine.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the first Fmoc-protected amino acid (L-Leucine for TP10) using a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of an activator base like DIEA (N,N-Diisopropylethylamine) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

    • Wash the resin extensively with DMF to remove unreacted reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the TP10 sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[22]

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Verification: Confirm the purity and identity of the final peptide product by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

4.2. Cellular Uptake Assay using Flow Cytometry

This protocol quantifies the cellular uptake of a fluorescently labeled this compound-cargo conjugate.

  • Cell Preparation: Seed cells (e.g., HeLa, Jurkat) in a 96-well plate or culture flask and grow to 70-80% confluency. For suspension cells like Jurkat, ensure they are in the logarithmic growth phase.

  • Incubation:

    • Prepare a solution of the fluorescently labeled this compound-cargo conjugate in serum-free culture medium at the desired concentration (e.g., 1-10 µM).

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add the peptide solution to the cells and incubate at 37°C for a specified time (e.g., 1-4 hours).

  • Removal of Surface-Bound Peptide:

    • Aspirate the peptide solution and wash the cells twice with PBS.

    • To remove peptides adhered to the cell surface, briefly incubate the cells with a heparin solution (1 mg/mL in PBS) or a mild trypsin solution.

  • Cell Harvesting:

    • For adherent cells, detach them using trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, directly collect them.

    • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in FACS buffer (e.g., PBS with 1% FBS).

    • Analyze the cells on a flow cytometer, exciting the fluorophore with the appropriate laser and collecting the emission signal.

    • Use an unstained cell population to set the background fluorescence gate.

    • Quantify the percentage of fluorescently positive cells and the Mean Fluorescence Intensity (MFI) of the population.

4.3. Intracellular Localization using Confocal Microscopy

This method visualizes the subcellular distribution of the fluorescently labeled this compound-cargo conjugate.

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow for 24 hours.

  • Incubation: Treat the cells with the fluorescently labeled this compound-cargo conjugate as described in the flow cytometry protocol.

  • Staining (Optional):

    • To visualize specific organelles, co-stain the cells. For example, use Hoechst 33342 to stain the nucleus and a lysosome-specific dye (e.g., LysoTracker Red) to track endo-lysosomal compartments.

    • To outline the cell, the plasma membrane can be stained with a dye like CellMask Orange.[19]

  • Imaging:

    • Wash the cells with fresh, pre-warmed culture medium or PBS.

    • Image the live cells using a confocal laser scanning microscope.

    • Acquire images in separate channels for the this compound-cargo conjugate and any organelle-specific stains.

    • Analyze the merged images to determine the co-localization of the cargo with different subcellular structures.

4.4. Cytotoxicity Assessment

These protocols measure the effect of this compound on cell viability and membrane integrity.

A. MTT Assay (Metabolic Activity)

  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the this compound peptide for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

    • Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells and determine the IC50 value.[1]

B. LDH Assay (Membrane Integrity)

  • Principle: This assay quantifies the release of the stable cytosolic enzyme lactate (B86563) dehydrogenase (LDH) into the culture medium upon plasma membrane damage.

  • Protocol:

    • Plate and treat cells with various concentrations of this compound as described for the MTT assay.

    • Include three sets of controls: (1) vehicle control (spontaneous LDH release), (2) high control (maximum LDH release, treated with a lysis buffer), and (3) no-cell control (background).

    • At the end of the incubation period, carefully collect an aliquot of the culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add a stop solution and measure the absorbance at ~490 nm.

    • Calculate cytotoxicity as a percentage based on the LDH released relative to the maximum release control.[5]

Experimental_Workflow Peptide_Synthesis 1. Peptide Synthesis (SPPS & HPLC) Cargo_Conjugation 2. Cargo Conjugation (e.g., Fluorescent Dye) Peptide_Synthesis->Cargo_Conjugation Treatment 4. Cell Treatment (Incubate with Conjugate) Cargo_Conjugation->Treatment Cell_Culture 3. Cell Culture (HeLa, Jurkat, etc.) Cell_Culture->Treatment Uptake_Analysis 5a. Uptake Analysis (Flow Cytometry) Treatment->Uptake_Analysis Localization_Analysis 5b. Localization (Confocal Microscopy) Treatment->Localization_Analysis Cytotoxicity_Analysis 5c. Cytotoxicity (MTT / LDH Assay) Treatment->Cytotoxicity_Analysis Data_Analysis 6. Data Analysis (Uptake %, IC50, etc.) Uptake_Analysis->Data_Analysis Localization_Analysis->Data_Analysis Cytotoxicity_Analysis->Data_Analysis

Fig 3. Workflow for evaluating this compound-cargo conjugates. (Max Width: 760px)

Conclusion

This compound and its derivatives represent a versatile and efficient platform for the intracellular delivery of a wide range of molecular cargo. Its ability to utilize multiple entry pathways—bypassing endosomal entrapment via direct translocation or facilitating escape after endocytic uptake—makes it a robust tool for research and therapeutic development. A thorough understanding of its mechanisms, coupled with rigorous quantitative evaluation of its delivery efficiency and cytotoxic profile using standardized protocols, is essential for the successful translation of this compound-based strategies from the laboratory to clinical applications. This guide provides the foundational principles and experimental frameworks necessary for researchers to effectively harness the potential of this powerful cell-penetrating peptide.

References

A Deep Dive into Transportan and Its Derivatives: A Technical Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cell-penetrating peptide (CPP) Transportan and its derivatives, with a focus on their application in cell culture for the delivery of various cargo molecules. We will delve into their mechanism of action, provide quantitative data on their efficacy and toxicity, and present detailed experimental protocols for their use.

Introduction to this compound and its Derivatives

This compound is a chimeric cell-penetrating peptide, first designed in the 1990s. It is composed of 27 amino acids, combining the N-terminal fragment of the neuropeptide galanin with the wasp venom peptide mastoparan, linked by a lysine (B10760008) residue.[1] This unique composition gives it the ability to efficiently traverse cellular membranes.

The most well-characterized and widely used derivative of this compound is This compound 10 (TP10) . TP10 is a truncated version of the original this compound, consisting of 21 amino acids. This modification was developed to reduce the cytotoxicity associated with the parent peptide while retaining its excellent cell-penetrating capabilities.[2]

Other derivatives have been synthesized and studied to further optimize properties like uptake efficiency, cargo specificity, and toxicity. These often involve amino acid substitutions or the addition of other functional moieties.

Mechanism of Cellular Uptake

The primary mechanism of cellular entry for this compound and its derivatives is through direct penetration of the plasma membrane. This process is largely energy-independent and does not rely on traditional endocytotic pathways.[1] The key steps involved are:

  • Electrostatic Interaction: The cationic nature of this compound and its derivatives facilitates an initial interaction with the negatively charged proteoglycans and phospholipids (B1166683) on the cell surface.

  • Membrane Destabilization: Upon binding, the peptide induces a localized destabilization of the lipid bilayer. This may involve the formation of transient, non-destructive pores or the peptide inserting itself into the membrane.

  • Translocation: The peptide and its associated cargo then translocate across the membrane into the cytoplasm.

While direct translocation is the predominant pathway, some studies suggest that at higher concentrations or with larger cargo, endocytotic mechanisms like macropinocytosis may also be involved.[3]

Quantitative Data: Efficacy and Cytotoxicity

The following tables summarize key quantitative data for this compound and TP10, compiled from various studies. It is important to note that direct comparisons between studies can be challenging due to variations in cell lines, experimental conditions, and cargo molecules.

PeptideCell LineUptake EfficiencyCargo Size LimitReference
This compoundBowes MelanomaHighUp to 150 kDa[2]
This compoundHeLaHighNot Specified[4]
TP10HeLaHighNot Specified[5][6]
TP10NIH 3T3HighNot Specified[5][6]
TP10Various Cancer CellsPreferential uptake over normal cellsNot Specified[5][6]
PeptideCell LineIC50 (µM)AssayReference
TP10 (in complex with cisplatin)HeLa~20 µM (for the complex)MTT[7]
TP10 (in complex with cisplatin)OS143B~30 µM (for the complex)MTT[7]

Experimental Protocols

Protocol for this compound-Mediated Protein Delivery into HeLa Cells

This protocol provides a general guideline for the delivery of a fluorescently labeled protein into HeLa cells using this compound.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound peptide

  • Fluorescently labeled cargo protein (e.g., GFP, RFP)

  • Phosphate Buffered Saline (PBS)

  • Opti-MEM or other serum-free medium

  • Confocal microscope

Procedure:

  • Cell Seeding: The day before the experiment, seed HeLa cells in a glass-bottom dish suitable for confocal microscopy at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of this compound-Protein Complex:

    • On the day of the experiment, prepare a stock solution of this compound in sterile water or PBS.

    • Prepare a stock solution of the fluorescently labeled cargo protein.

    • In a microcentrifuge tube, mix this compound and the cargo protein in serum-free medium (e.g., Opti-MEM) at a desired molar ratio (e.g., 10:1 this compound:protein).

    • Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Cell Treatment:

    • Wash the HeLa cells once with warm PBS.

    • Replace the medium with fresh, serum-free medium.

    • Add the this compound-protein complex to the cells at the desired final concentration.

    • Incubate the cells at 37°C in a CO2 incubator for 1-4 hours.

  • Imaging:

    • After incubation, wash the cells three times with warm PBS to remove any extracellular complexes.

    • Add fresh, complete medium to the cells.

    • Visualize the cellular uptake of the fluorescently labeled protein using a confocal microscope.

Protocol for TP10-Mediated siRNA Delivery into Cultured Cells

This protocol outlines a general procedure for the delivery of siRNA into a chosen cell line using TP10.

Materials:

  • Target cell line

  • Appropriate cell culture medium

  • TP10 peptide

  • siRNA targeting the gene of interest

  • Scrambled siRNA (negative control)

  • Serum-free medium (e.g., Opti-MEM)

  • Transfection reagent for comparison (optional)

  • Reagents for downstream analysis (e.g., qPCR, Western blotting)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Preparation of TP10-siRNA Complex:

    • Dilute the siRNA in serum-free medium to the desired final concentration (e.g., 50 nM).

    • In a separate tube, dilute the TP10 peptide in serum-free medium.

    • Combine the diluted siRNA and TP10 solutions and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with warm PBS.

    • Add the TP10-siRNA complex to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete growth medium (containing serum and antibiotics) to the cells.

    • Continue to incubate the cells for 24-72 hours, depending on the target gene and the desired time point for analysis.

  • Analysis of Gene Knockdown:

    • After the desired incubation time, harvest the cells and analyze the knockdown of the target gene at the mRNA level (qPCR) or protein level (Western blotting).

Visualizations: Signaling Pathways and Workflows

General Workflow for this compound-Mediated Cargo Delivery

G cluster_0 Preparation cluster_1 Cellular Interaction & Uptake cluster_2 Downstream Effect This compound This compound/TP10 Peptide Complex This compound-Cargo Complex Formation This compound->Complex Cargo Cargo Molecule (Protein, siRNA, etc.) Cargo->Complex CellSurface Cell Surface Interaction (Electrostatic) Complex->CellSurface MembraneTranslocation Membrane Translocation (Direct Penetration) CellSurface->MembraneTranslocation Cytoplasm Release into Cytoplasm MembraneTranslocation->Cytoplasm BiologicalEffect Biological Effect of Cargo (e.g., Gene Silencing, Protein Function) Cytoplasm->BiologicalEffect

Caption: General workflow of this compound-mediated cargo delivery.

Potential Cellular Responses to this compound Interaction

While this compound does not typically activate specific signaling cascades in the manner of a ligand binding to its receptor, its interaction with the cell membrane can induce certain cellular responses, particularly at higher concentrations or with larger cargo.

G This compound This compound/Derivative Membrane Plasma Membrane This compound->Membrane Direct Direct Translocation Membrane->Direct Primary Pathway Endocytosis Endocytosis (e.g., Macropinocytosis) Membrane->Endocytosis Secondary Pathway (High Concentration/Large Cargo) Cytosol Cytosolic Delivery Direct->Cytosol Endocytosis->Cytosol Endosomal Escape

Caption: Potential cellular uptake pathways for this compound and its derivatives.

Conclusion

This compound and its derivatives, particularly TP10, are powerful tools for the intracellular delivery of a wide range of cargo molecules in cell culture. Their ability to directly penetrate the cell membrane offers a significant advantage over delivery methods that are reliant on endocytosis, which can lead to lysosomal degradation of the cargo. By understanding the mechanism of action and utilizing optimized protocols, researchers can effectively employ these peptides for various applications in drug delivery and fundamental cell biology research. Further research into novel derivatives and their interactions with specific cell types will continue to expand the utility of this versatile class of cell-penetrating peptides.

References

An In-depth Technical Guide to the Biophysical Properties of Transportan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transportan is a chimeric cell-penetrating peptide (CPP) renowned for its high efficacy in traversing cellular membranes and delivering a wide array of cargo molecules, ranging from small molecules to proteins and nucleic acids.[1] Originally synthesized from the N-terminus of the neuropeptide galanin and the C-terminus of the wasp venom peptide mastoparan, linked by a lysine (B10760008) residue, this compound and its truncated, less toxic analogue, this compound 10 (TP10), have become invaluable tools in drug delivery research.[2] This technical guide provides a comprehensive overview of the core biophysical properties of this compound, detailing its structural characteristics, membrane interaction dynamics, and the experimental methodologies employed for its study.

Core Biophysical and Structural Properties

This compound's unique structure underpins its potent cell-penetrating capabilities. It is a cationic and amphipathic peptide that exhibits conformational plasticity, a key determinant of its interaction with biological membranes. In aqueous solutions, this compound and TP10 exist in a largely random coil state. However, upon interaction with lipid bilayers or micelles, they adopt a pronounced α-helical secondary structure.[1][3] This induced helicity is crucial for its membrane-destabilizing and translocation activities.

PropertyDescriptionReferences
Primary Structure This compound: GWTLNSAGYLLGKINLKALAALAKKIL-NH2 TP10: AGYLLGKINLKALAALAKKIL-NH2[4],[5]
Chimeric Origin N-terminus from galanin, C-terminus from mastoparan.[2]
Physicochemical Nature Cationic and amphipathic. TP10 has a formal charge of +5 at neutral pH.[6],[7]
Secondary Structure Predominantly random coil in aqueous solution. Folds into an α-helix (up to 60%) in the presence of lipid membranes or micelles. The C-terminal part shows a higher propensity for helix formation.[1],[3]
Tertiary Structure In membrane environments, the induced α-helix orients parallel to the membrane surface, with its hydrophobic face inserted into the lipid core.[1]

Mechanism of Cellular Uptake and Membrane Interaction

The precise mechanism of this compound's cellular entry is multifaceted and context-dependent, with evidence supporting both energy-dependent and energy-independent pathways. This dual mechanism allows for efficient internalization across various cell types and conditions.

At lower concentrations, this compound is thought to primarily utilize direct penetration (transduction), an energy-independent process that involves transient destabilization of the plasma membrane. This may involve the formation of transient pores or other membrane perturbations that allow the peptide and its cargo to traverse the lipid bilayer directly into the cytoplasm.

At higher concentrations, or when attached to large cargo, the primary route of uptake shifts to endocytosis , an energy-dependent process. Specifically, macropinocytosis has been identified as a key endocytic pathway for this compound-mediated delivery.[2]

The initial and critical step for both pathways is the electrostatic interaction between the cationic peptide and the negatively charged components of the cell surface, such as heparan sulfates and anionic phospholipids. This is followed by the insertion of the peptide's hydrophobic domain into the lipid bilayer. This interaction can lead to changes in membrane potential and the formation of pores.

Thermodynamics of Membrane Interaction

The interaction of this compound with lipid membranes is a thermodynamically favorable process. The Gibbs free energy of binding for a tryptophan-substituted variant of TP10 (TP10W) to POPC vesicles has been determined, highlighting the spontaneity of this interaction. The binding process is influenced by the lipid composition of the membrane, with a higher affinity observed for membranes containing anionic lipids.

ParameterValueConditionsReferences
Gibbs Energy of Binding (ΔG) Excellent agreement with calculated values using the Wimley-White interfacial hydrophobicity scale.TP10W with POPC vesicles.[8]
Kinetics of Internalization Maximal intracellular concentration is reached in approximately 20 minutes at 37°C.125I-labeled this compound in Bowes melanoma cells.[1]
Cargo Delivery Capacity Capable of delivering molecules up to 150 kDa.Covalently coupled avidin (B1170675) and antibodies.[9]
Membrane Permeabilization Induces graded leakage of vesicle contents. The rate of dye release is correlated with the Gibbs energy of insertion into the bilayer.TP10 and its variants with POPC vesicles.[8]

Visualizations of Pathways and Workflows

Cellular Uptake Mechanisms

Transportan_Uptake_Mechanisms cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_direct Direct Penetration (Energy-Independent) cluster_endocytosis Endocytosis (Energy-Dependent) This compound This compound MembraneBinding Membrane Binding (Electrostatic & Hydrophobic) This compound->MembraneBinding Initial Interaction PoreFormation Transient Pore Formation/ Membrane Destabilization MembraneBinding->PoreFormation Macropinocytosis Macropinocytosis MembraneBinding->Macropinocytosis Cytosol Cytosol Endosome Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape EndosomalEscape->Cytosol PoreFormation->Cytosol Macropinocytosis->Endosome

Caption: Dual mechanisms of this compound's cellular uptake.

Experimental Workflow for Biophysical Characterization

Experimental_Workflow cluster_structural Structural Analysis cluster_binding Membrane Binding & Thermodynamics cluster_function Functional Assays PeptideSynthesis Peptide Synthesis & Purification CD Circular Dichroism (Secondary Structure) PeptideSynthesis->CD ITC Isothermal Titration Calorimetry (Affinity, ΔH, ΔS) PeptideSynthesis->ITC FCS Fluorescence Correlation Spectroscopy (Diffusion, Kd) PeptideSynthesis->FCS LeakageAssay Fluorescence Leakage Assay (Membrane Permeabilization) PeptideSynthesis->LeakageAssay PatchClamp Patch-Clamp Electrophysiology (Ion Channel/Pore Formation) PeptideSynthesis->PatchClamp Confocal Confocal Microscopy (Cellular Uptake & Localization) PeptideSynthesis->Confocal VesiclePrep Lipid Vesicle Preparation VesiclePrep->CD VesiclePrep->ITC VesiclePrep->FCS VesiclePrep->LeakageAssay

Caption: Workflow for studying this compound-membrane interactions.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol outlines the steps to determine the secondary structure of this compound in the presence and absence of lipid vesicles.

Materials:

  • This compound or TP10 peptide (lyophilized)

  • Buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)

  • Lipids (e.g., POPC, POPG) in chloroform

  • Nitrogen gas stream

  • High vacuum pump

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Peptide Preparation: Dissolve lyophilized this compound in the buffer to a stock concentration of ~1 mg/mL. Determine the precise concentration by UV absorbance at 280 nm (if the sequence contains Trp or Tyr) or by quantitative amino acid analysis.

  • Lipid Vesicle (LUVs) Preparation:

    • In a round-bottom flask, mix the desired lipids in chloroform.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the buffer by vortexing, creating multilamellar vesicles (MLVs).

    • Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).

  • CD Measurement:

    • Set up the CD spectropolarimeter to scan in the far-UV range (e.g., 190-260 nm). Purge the instrument with nitrogen gas.

    • Record a baseline spectrum of the buffer alone in the quartz cuvette.

    • Record the CD spectrum of the peptide in buffer.

    • To study the peptide-membrane interaction, titrate the peptide solution with the LUV suspension to achieve the desired lipid-to-peptide molar ratios.

    • Record the CD spectrum for each titration point.

    • Subtract the spectrum of the LUVs in buffer (at the corresponding concentration) from the peptide-LUV spectra to correct for background scattering.

  • Data Analysis: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ]. Analyze the spectra using deconvolution software (e.g., CDSSTR, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil structures.

Confocal Microscopy for Cellular Uptake Visualization

This protocol details the visualization of fluorescently labeled this compound uptake into live cells.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-Transportan)

  • Cell line of interest (e.g., HeLa cells)

  • Glass-bottom culture dishes

  • Complete cell culture medium

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Nuclear stain (e.g., Hoechst 33342)

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Peptide Treatment:

    • On the day of the experiment, wash the cells with PBS.

    • Incubate the cells with the fluorescently labeled this compound at the desired concentration (e.g., 1-10 µM) in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C.

  • Staining and Imaging:

    • For live-cell imaging, add a nuclear stain (e.g., Hoechst 33342) to the medium during the last 10-15 minutes of incubation.

    • Wash the cells three times with PBS to remove the extracellular peptide.

    • Add fresh serum-free medium to the dish.

    • Immediately image the cells using a confocal microscope. Acquire images using appropriate laser lines and emission filters for the peptide's fluorophore and the nuclear stain. Z-stack images can be acquired to confirm the intracellular localization of the peptide.

Patch-Clamp Electrophysiology for Membrane Permeabilization

This protocol provides a method to study this compound-induced membrane permeabilization by measuring ionic currents across a cell membrane.

Materials:

  • Cell line suitable for patch-clamp (e.g., HEK293 cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Pipette puller and fire-polisher

  • Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Intracellular (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)

  • This compound peptide

Procedure:

  • Cell Preparation: Plate cells on coverslips at a low density suitable for patch-clamping individual cells.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution. Fire-polish the tip to ensure a smooth surface for sealing.

  • Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Under microscopic guidance, approach a cell with the micropipette and apply slight positive pressure.

    • Once the pipette touches the cell, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

    • Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows electrical access to the entire cell.

  • Recording:

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Record the baseline current.

    • Apply this compound to the bath solution via a perfusion system.

    • Record any changes in the membrane current. An increase in inward or outward current at the holding potential indicates membrane permeabilization.

    • Voltage steps or ramps can be applied to characterize the current-voltage relationship of the this compound-induced conductance.

  • Data Analysis: Analyze the recorded currents to determine the extent and characteristics of membrane permeabilization induced by this compound.

Conclusion

This compound and its derivatives remain at the forefront of cell-penetrating peptide research due to their robust ability to mediate intracellular delivery. A thorough understanding of their biophysical properties, including their structural dynamics and complex interplay with lipid membranes, is paramount for their rational design and application in therapeutic and research contexts. The experimental protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to explore and harness the full potential of this remarkable peptide family.

References

Transportan: A Technical Guide to a Versatile Tool in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transportan and its analogue, this compound 10 (TP10), are chimeric cell-penetrating peptides (CPPs) that have emerged as highly efficient vectors for the intracellular delivery of a wide range of biologically active molecules. This technical guide provides an in-depth overview of this compound's core attributes, including its structure, mechanism of action, and applications in molecular biology and drug development. It details experimental protocols for its use and presents available quantitative data to inform experimental design. Furthermore, this guide illustrates key concepts using diagrams generated with Graphviz to provide a clear visual representation of workflows and pathways.

Introduction to this compound

This compound is a 27-amino-acid long synthetic peptide, created as a chimera of the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan, linked by a lysine (B10760008) residue.[1] This unique composition confers upon it a highly amphipathic nature, allowing it to efficiently traverse cellular membranes. A truncated and more potent version, this compound 10 (TP10), is a 21-amino-acid peptide that demonstrates excellent cellular translocation with reduced toxicity.[2] These peptides have proven invaluable for delivering a variety of cargo molecules, including proteins, peptides, oligonucleotides (such as siRNA), and nanoparticles, into a broad range of cell types.[2][3]

Structure and Physicochemical Properties

The primary amino acid sequence of this compound is GWTLNSAGYLLGKINLKALAALAKKIL-NH2. It possesses a net positive charge at physiological pH, a key characteristic for its initial interaction with the negatively charged cell membrane. In aqueous solution, this compound generally exhibits a random coil structure. However, upon interaction with lipid bilayers, it adopts a more ordered alpha-helical conformation, which is crucial for its membrane-penetrating activity.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence GWTLNSAGYLLGKINLKALAALAKKIL-NH2[1]
Molecular Weight ~2841.5 g/mol [1]
Net Charge (pH 7.4) Positive[4]
Secondary Structure Random coil in solution, α-helical in membranes[2]

Mechanism of Cellular Uptake

The cellular uptake of this compound is a complex process that is not yet fully elucidated and can vary depending on the peptide concentration, the nature of the cargo, and the cell type. Evidence suggests that this compound utilizes multiple entry pathways, broadly categorized as energy-dependent endocytosis and energy-independent direct translocation.[2]

Endocytic Pathways

At lower concentrations and when complexed with large cargo molecules, this compound-mediated uptake predominantly occurs through endocytosis. Several endocytic routes have been implicated:

  • Macropinocytosis: This is a major pathway for the internalization of this compound and its cargo. It involves the formation of large, irregular vesicles (macropinosomes) from the plasma membrane.[2]

  • Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane that invaginate to form vesicles.[5][6]

  • Caveolae-Mediated Endocytosis: This mechanism involves flask-shaped invaginations of the plasma membrane called caveolae.[6]

The initial interaction with the cell surface is often mediated by binding to heparan sulfate (B86663) proteoglycans (HSPGs), which act as cell surface receptors, concentrating the peptide-cargo complex at the membrane before internalization.[7][8]

Direct Translocation

At higher concentrations, this compound is capable of direct penetration of the plasma membrane in an energy-independent manner. This process is thought to involve the destabilization of the lipid bilayer, potentially through the formation of transient pores or by inducing membrane curvature.[9]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound-Cargo Complex This compound-Cargo Complex HSPG HSPGs This compound-Cargo Complex->HSPG Binding DirectTranslocation Direct Translocation This compound-Cargo Complex->DirectTranslocation High Concentration Macropinosome Macropinosome HSPG->Macropinosome Macropinocytosis ClathrinVesicle Clathrin-coated Vesicle HSPG->ClathrinVesicle Clathrin-mediated Caveolae Caveolae HSPG->Caveolae Caveolae-mediated Endosome Endosome Macropinosome->Endosome ClathrinVesicle->Endosome Caveolae->Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape DirectTranslocation->Cytosol

Caption: Cellular uptake pathways of this compound-cargo complexes.

Quantitative Data on Efficiency and Toxicity

The efficiency of this compound-mediated delivery and its associated cytotoxicity are critical parameters for experimental design. These values can vary significantly depending on the cell line, cargo size and type, and the concentration of the peptide used.

Table 2: Representative Cytotoxicity of this compound

Cell LineAssayIC50 (µM)Exposure Time (h)Reference
Various Cancer Cell LinesMTT Assay> 10 µM (generally low toxicity at typical working concentrations)24 - 72[10]

Note: Specific IC50 values for this compound are not consistently reported across the literature and are highly cell-type dependent. It is recommended to perform a dose-response curve for each new cell line.

Table 3: Representative siRNA Delivery Efficiency with CPPs

Cell LineTarget GeneKnockdown Efficiency (%)CPP SystemReference
MCF-7Survivin~47% (mRNA)Nanodiamond-based[11]
H1299-eGFPGFPVaries with concentrationLBL-CS-AuNPs[12]
VariousGene X or Y> 70% (protein)X-tremeGENE™[13]

Note: The data in this table is for other delivery systems and is provided to give an expected range of gene silencing. The efficiency of this compound-mediated siRNA delivery should be empirically determined.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol for Assessing this compound-Mediated Protein Delivery

This protocol describes the delivery of a fluorescently labeled protein (e.g., Avidin-FITC) into cultured cells using biotinylated this compound.

Materials:

  • Biotinylated this compound

  • Avidin-FITC (or other fluorescently labeled protein)

  • Mammalian cell line (e.g., HeLa)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Complex Formation:

    • Prepare a stock solution of biotinylated this compound (e.g., 1 mM in sterile water).

    • Prepare a stock solution of Avidin-FITC (e.g., 1 mg/mL in PBS).

    • In a microcentrifuge tube, mix biotinylated this compound and Avidin-FITC at a desired molar ratio (e.g., 10:1) in serum-free medium.

    • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • Cell Treatment:

    • Wash the cells once with warm PBS.

    • Add the this compound-Avidin-FITC complex to the cells at the desired final concentration (e.g., 5-10 µM of this compound).

    • Incubate the cells at 37°C for 1-4 hours.

  • Cell Fixation and Staining:

    • Wash the cells three times with PBS to remove extracellular complexes.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Counterstain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.

    • Wash the cells twice with PBS.

  • Microscopy:

    • Mount the coverslips on glass slides using a suitable mounting medium.

    • Visualize the cells using a confocal microscope. Green fluorescence (FITC) will indicate the intracellular localization of the delivered protein, and blue fluorescence (DAPI) will show the nuclei.

G start Start seed_cells Seed Cells on Coverslips start->seed_cells form_complex Form Biotin-Transportan/ Avidin-FITC Complex seed_cells->form_complex treat_cells Treat Cells with Complex form_complex->treat_cells wash_fix Wash and Fix Cells treat_cells->wash_fix stain_nuclei Stain Nuclei with DAPI wash_fix->stain_nuclei mount_visualize Mount and Visualize (Confocal Microscopy) stain_nuclei->mount_visualize end End mount_visualize->end

Caption: Workflow for assessing this compound-mediated protein delivery.
Protocol for this compound-Mediated siRNA Delivery and Gene Silencing Analysis

This protocol outlines the steps for delivering siRNA using this compound and quantifying the resulting gene knockdown by RT-qPCR.

Materials:

  • This compound peptide

  • siRNA targeting the gene of interest

  • Control siRNA (non-targeting)

  • Mammalian cell line (e.g., MCF-7)

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for the target gene and a housekeeping gene

  • Real-time PCR system

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate to achieve 30-50% confluency at the time of transfection.

  • Complex Formation:

    • Dilute this compound and siRNA separately in serum-free medium.

    • Combine the diluted this compound and siRNA solutions to form complexes (a typical N/P ratio, the ratio of nitrogen atoms in the cationic peptide to phosphate (B84403) groups in the siRNA, is between 5 and 20).

    • Incubate at room temperature for 20-30 minutes.

  • Transfection:

    • Add the this compound/siRNA complexes dropwise to the cells.

    • Incubate the cells at 37°C for 4-6 hours.

    • Replace the transfection medium with fresh complete culture medium.

  • Gene Expression Analysis:

    • Incubate the cells for an additional 24-72 hours to allow for gene knockdown.

    • Extract total RNA from the cells using a suitable kit.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the mRNA levels of the target gene and a housekeeping gene using RT-qPCR.

    • Calculate the percentage of gene knockdown relative to the cells treated with control siRNA.

G start Start seed_cells Seed Cells start->seed_cells form_complex Form this compound/siRNA Complexes seed_cells->form_complex transfect Transfect Cells form_complex->transfect incubate Incubate for Knockdown transfect->incubate extract_rna Extract RNA incubate->extract_rna rt_qpcr RT-qPCR Analysis extract_rna->rt_qpcr calculate_kd Calculate Knockdown (%) rt_qpcr->calculate_kd end End calculate_kd->end

Caption: Workflow for this compound-mediated siRNA delivery and analysis.
Protocol for Assessing Cytotoxicity using MTT Assay

This protocol describes how to evaluate the cytotoxicity of this compound on a given cell line.

Materials:

  • This compound peptide

  • Mammalian cell line

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the this compound dilutions.

    • Include untreated cells as a control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve and determine the IC50 value.

Signaling Pathways

Currently, there is limited evidence to suggest that this compound directly activates specific intracellular signaling cascades in the same manner as a ligand binding to its receptor. Its primary described biological effect is the facilitation of cargo delivery. The interaction with heparan sulfate proteoglycans is primarily for cellular binding and subsequent endocytosis, and it is not well-established if this interaction triggers downstream signaling pathways. The cellular responses observed after this compound treatment are generally attributed to the biological activity of the delivered cargo.

Conclusion

This compound and its derivatives are powerful and versatile tools for overcoming the cellular membrane barrier in molecular biology research and therapeutic development. Their ability to deliver a wide array of molecules into living cells with relatively low toxicity makes them attractive candidates for various applications. A thorough understanding of their mechanisms of uptake and the empirical determination of optimal conditions for delivery and cytotoxicity are essential for their successful implementation. This guide provides a foundational framework for researchers to design and execute experiments utilizing this potent cell-penetrating peptide.

References

The Core Contribution of Galanin and Mastoparan to the Cell-Penetrating Peptide Transportan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transportan, a chimeric cell-penetrating peptide (CPP), has emerged as a powerful vehicle for intracellular delivery of various cargo molecules. Its remarkable ability to traverse cellular membranes is a direct consequence of its unique design, which synergistically combines the properties of two distinct parent peptides: the N-terminal fragment of the neuropeptide galanin and the C-terminal portion of the wasp venom toxin mastoparan (B549812). This technical guide provides an in-depth analysis of the individual and combined roles of the galanin and mastoparan moieties within the this compound sequence. We will explore the structural attributes, membrane interaction dynamics, and cellular uptake mechanisms conferred by each component. Furthermore, this document presents a compilation of quantitative data, detailed experimental protocols for key characterization assays, and visual diagrams of relevant pathways and workflows to offer a comprehensive resource for researchers in the field of drug delivery and peptide therapeutics.

Introduction to this compound: A Serendipitous Discovery

This compound is a 27-amino acid synthetic peptide that was developed by linking the first 12 amino acids of the neuropeptide galanin to the wasp venom peptide mastoparan via a lysine (B10760008) residue.[1][2][3] This chimeric peptide, and its more potent, less toxic 21-amino acid analogue this compound 10 (TP10), are highly efficient at crossing cellular membranes and have been successfully used to deliver a wide range of cargoes, including proteins, siRNAs, and nanoparticles, into cells.[1][4][5][6] The discovery of this compound's cell-penetrating ability was somewhat serendipitous, arising from modifications to a galanin-mastoparan chimera named galparan, which was initially designed to study galanin receptor interactions.[4] This finding opened up a new avenue for the development of potent CPPs for therapeutic and research applications.

The fundamental principle behind this compound's efficacy lies in the fusion of the distinct functionalities of its two components. The galanin fragment is primarily involved in the initial interaction with the cell membrane, while the mastoparan segment is largely responsible for the subsequent translocation across the lipid bilayer.

The Constituent Peptides: Roles and Mechanisms

The Galanin Fragment: The Membrane Initiator

The N-terminal (1-12) fragment of galanin (GWTLNSAGYLLG) endows this compound with its initial membrane-binding properties. While galanin itself is a neuropeptide that interacts with specific G-protein coupled receptors, the fragment used in this compound primarily contributes to the peptide's overall amphipathicity and its affinity for the cell surface.[5][7] Although the full galanin peptide does not affect Na+,K+-ATPase activity, its incorporation into the chimeric structure is crucial for the initial steps of cellular entry.[7]

Mastoparan: The Translocation Engine

Mastoparan (INLKALAALAKKIL-NH2), a tetradecapeptide from wasp venom, is a potent, amphipathic, and cationic peptide known for a variety of biological activities, including mast cell degranulation, antimicrobial effects, and hemolysis.[1][8] Its primary role in this compound is to destabilize the cell membrane, facilitating the translocation of the peptide and its cargo.

Mastoparan achieves this through several mechanisms:

  • Structural Transition: In an aqueous environment, mastoparan is largely unstructured, but upon interaction with a membrane, it adopts a distinct α-helical conformation.[9][10] This structural change is critical for its membrane-perturbing activity.

  • Membrane Permeabilization: Mastoparan enhances the permeability of both artificial and biological membranes.[1] This is thought to occur through the formation of transient pores or channels, a mechanism shared by many antimicrobial and cytolytic peptides.

  • G-Protein Activation: Mastoparan can directly activate GTP-binding regulatory proteins (G proteins) in a manner analogous to G protein-coupled receptors.[1][10] This interaction can trigger downstream signaling cascades, such as the release of intracellular IP3 and subsequent Ca2+ influx, which may contribute to some of its biological effects and potential cytotoxicity.[10]

By incorporating mastoparan, this compound inherits this potent membrane-disrupting capability, which is essential for its function as a cell-penetrating peptide.

The Synergistic Action in this compound's Cellular Uptake

The conjugation of the galanin fragment with mastoparan results in a peptide with capabilities greater than the sum of its parts. This compound's mechanism of cellular entry is complex and appears to involve multiple pathways, both energy-dependent and independent.

  • Initial Binding and Structural Change: this compound, which is largely a random coil in aqueous solution, binds to the cell surface.[4] This interaction, mediated by both electrostatic and hydrophobic forces, induces a significant conformational change, leading to the formation of an α-helical structure, particularly in the C-terminal mastoparan part.[4][11] Circular dichroism studies have shown that this compound can achieve up to a 60% alpha-helical structure in the presence of lipid vesicles.[4]

  • Translocation Mechanisms: Two primary modes of entry have been proposed for this compound:

    • Direct Penetration: This energy-independent process involves the direct translocation of the peptide across the plasma membrane.[2][4] This is thought to be driven by the membrane-destabilizing properties of the mastoparan component. Studies have shown that internalization occurs efficiently even at low temperatures (0-4°C), which is characteristic of a non-endocytic pathway.[2]

    • Endocytosis: In addition to direct penetration, there is substantial evidence for energy-dependent endocytotic uptake. Specifically, macropinocytosis has been identified as a key mechanism for the internalization of this compound and its cargo, particularly when co-administered in a "bystander" manner where the peptide stimulates the uptake of nearby molecules without being covalently linked to them.[5][12]

The specific pathway utilized can depend on the cargo, the concentration of the peptide, and the cell type.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and properties of this compound and its constituent peptides.

Peptide/AnalogTarget/SystemParameterValueReference(s)
Galanin-Mastoparan Chimeras
GalparanRat Brain Na+,K+-ATPaseMax. Stimulating Conc.4 µM[7]
GalparanRat Brain Na+,K+-ATPaseIC50 (Inhibition)100 µM[7]
MastoparanRat Brain Na+,K+-ATPaseIC50 (Inhibition)7.5 µM[7]
GalparanGalanin ReceptorIC50 (Binding)6.4 nM[7]
[19Lys,26Leu]-galparanGalanin ReceptorIC50 (Binding)0.71 nM[7]
Galanin (1-13)Galanin ReceptorIC50 (Binding)125 nM[7]
MastoparanGalanin ReceptorIC50 (Binding)1 µM[7]
This compound Structural Properties
This compoundSDS Micellesα-Helix Content~60%[4]
This compound 10 (TP10)POPG/POPC LUVsα-Helix Content~60%[9]
MastoparanLysophosphatidylcholine micellesα-Helix Content55-70%[9]
Cellular Uptake Kinetics
125I-TransportanBowes Melanoma CellsTime to Max. Intracellular Conc.~20 min (at 37°C)[2][4]

Detailed Experimental Protocols

The characterization of this compound's structure and function relies on a suite of biophysical and cell-based assays. Below are generalized protocols for the key experimental techniques cited.

Fluorescence Microscopy for Cellular Uptake Visualization

This method is used to visually confirm and track the internalization of fluorescently labeled this compound into live or fixed cells.

Objective: To visualize the cellular localization of this compound.

Materials:

  • Fluorescently labeled this compound (e.g., with FITC or Carboxyfluorescein).

  • Cell line of interest (e.g., HeLa, Bowes melanoma cells).

  • Appropriate cell culture medium and supplements.

  • Confocal laser scanning microscope (LSCM).

  • Glass-bottom dishes or chamber slides.

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde), if imaging fixed cells.

  • Mounting medium with DAPI (for nuclear counterstaining).

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at an appropriate density to achieve 60-70% confluency on the day of the experiment.

  • Peptide Incubation: Prepare a working solution of the fluorescently labeled this compound in serum-free cell culture medium at the desired concentration (e.g., 1-10 µM).

  • Remove the culture medium from the cells, wash once with PBS, and add the peptide solution.

  • Incubate the cells with the peptide for a specific time course (e.g., 30 minutes to several hours) at 37°C.

  • Washing: After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove any peptide that is merely surface-bound.

  • Live Cell Imaging: For live-cell imaging, add fresh culture medium to the cells and proceed immediately to microscopy.

  • Fixed Cell Imaging (Optional):

    • Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Mount the coverslip using a mounting medium containing DAPI.

  • Microscopy:

    • Visualize the cells using a confocal microscope.

    • Use appropriate laser lines and emission filters for the fluorophore on the peptide (e.g., 488 nm excitation for FITC) and for DAPI (e.g., 405 nm excitation).

    • Acquire z-stack images to confirm the intracellular localization of the peptide and to distinguish it from membrane binding.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is employed to determine the secondary structure of this compound in different environments (e.g., aqueous buffer vs. membrane-mimicking environments).

Objective: To assess the conformational changes of this compound upon membrane interaction.

Materials:

  • This compound peptide, purified.

  • Spectrograde buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

  • Membrane-mimicking agents (e.g., sodium dodecyl sulfate (B86663) (SDS) micelles, or large unilamellar vesicles (LUVs) of lipids like POPC/POPG).

  • CD spectropolarimeter.

  • Quartz cuvette with a short path length (e.g., 1 mm).

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the buffer to a final concentration of approximately 0.1-0.2 mg/mL.

    • Prepare a separate sample of the peptide with the addition of the membrane-mimicking agent (e.g., SDS at a concentration above its critical micelle concentration, or a suspension of LUVs).

  • Instrument Setup:

    • Turn on the spectropolarimeter and the nitrogen purge. Allow the lamp to warm up for at least 30 minutes.

    • Set the measurement parameters:

      • Wavelength range: Typically 190-260 nm for far-UV CD.

      • Scan speed: e.g., 50 nm/min.

      • Bandwidth: e.g., 1 nm.

      • Response time: e.g., 4 seconds.

      • Number of accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record a baseline spectrum using the buffer (or buffer with the membrane-mimic) alone.

    • Record the CD spectrum of the peptide sample(s).

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

  • Analysis:

    • Analyze the shape of the spectrum. An α-helical structure is characterized by negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm. A random coil shows a strong negative band near 200 nm.

    • Use deconvolution software to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).

Patch-Clamp Electrophysiology

This advanced electrophysiological technique can be used to study the interactions of this compound with the cell membrane at the level of ion channels and membrane conductance.

Objective: To measure changes in membrane electrical properties induced by this compound.

Materials:

  • Cell line suitable for patch-clamping (e.g., Xenopus oocytes, HEK293 cells).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

  • Glass micropipettes (electrodes).

  • Pipette puller and polisher.

  • Intracellular (pipette) and extracellular (bath) solutions with defined ionic compositions.

  • This compound peptide.

Procedure (Whole-Cell Configuration):

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a tip diameter of 1-2 µm. Fire-polish the tip to ensure a smooth surface for sealing.

  • Pipette Filling: Fill the micropipette with the intracellular solution and mount it on the headstage of the amplifier.

  • Cell Approach: Under microscopic guidance, carefully bring the pipette tip into contact with the surface of a target cell.

  • Giga-ohm Seal Formation: Apply gentle suction to the pipette to form a high-resistance (Giga-ohm) seal between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction or a voltage transient to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Recording:

    • Voltage-Clamp Mode: Clamp the membrane potential at a holding value (e.g., -60 mV) and record the currents that flow across the membrane.

    • Current-Clamp Mode: Inject a defined current (often zero) and record the changes in the cell's membrane potential.

  • Peptide Application: Perfuse the extracellular solution containing a known concentration of this compound over the cell.

  • Data Acquisition and Analysis: Record the changes in membrane current or voltage upon application of the peptide. An increase in current at a fixed voltage suggests that the peptide is forming pores or activating ion channels, thereby increasing membrane conductance.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to this compound.

Transportan_Structure This compound Chimeric Structure cluster_galanin Galanin (1-12) Fragment cluster_mastoparan Mastoparan Fragment gal GWTLNSAGYLLG lys Lysine Linker gal->lys mas INLKALAALAKKIL lys->mas

Caption: Chimeric structure of this compound peptide.

Cellular_Uptake_Workflow cluster_workflow Fluorescence Microscopy Workflow for Uptake A 1. Seed cells on a glass-bottom dish B 2. Incubate cells with fluorescently-labeled this compound A->B C 3. Wash to remove unbound peptide B->C D 4. Acquire images with confocal microscope C->D E 5. Analyze intracellular fluorescence D->E Transportan_Uptake_Mechanism cluster_membrane Cellular Membrane TP_bind 1. This compound binds to cell surface TP_insert 2. Mastoparan moiety inserts & perturbs membrane TP_bind->TP_insert TP_translocate 3. Direct Translocation (Energy-Independent) TP_insert->TP_translocate TP_endo 4. Endocytosis/ Macropinocytosis (Energy-Dependent) TP_insert->TP_endo Intracellular Intracellular Space Extracellular Extracellular Space Mastoparan_G_Protein_Signaling cluster_signaling Mastoparan-Induced G-Protein Signaling Mas Mastoparan G_protein G-Protein (Gq/Gi) Mas->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca2+ Release from ER IP3->Ca_release triggers Exocytosis Cellular Response (e.g., Exocytosis) Ca_release->Exocytosis

References

The Potential of Transportan in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transportan, a chimeric cell-penetrating peptide (CPP), has emerged as a powerful tool in biomedical research, facilitating the intracellular delivery of a wide array of cargo molecules that are otherwise membrane-impermeable.[1][2][3] This technical guide provides a comprehensive overview of this compound and its truncated, less toxic analogue, this compound 10 (TP10), for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, applications, and provide detailed experimental protocols to enable their effective utilization in the laboratory.

This compound is a 27-amino-acid peptide, originally designed by fusing the N-terminal fragment of the neuropeptide galanin with the wasp venom peptide mastoparan, connected by a lysine (B10760008) linker.[4][5] This unique composition allows it to efficiently traverse cellular membranes.[4] A significant advancement in the development of this compound was the creation of TP10, a 21-amino-acid analogue that retains the high translocation capacity of the parent peptide but exhibits significantly lower toxicity.[6]

Mechanism of Cellular Uptake

The cellular uptake of this compound and its analogues is a complex process that is not yet fully elucidated but is understood to involve multiple pathways. Evidence suggests that these peptides can enter cells through both direct translocation across the plasma membrane and, more prominently, via various endocytic pathways.[1][5] The initial interaction with the cell surface is thought to be mediated by electrostatic interactions between the cationic peptide and negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans.[7][8][9]

Following this initial binding, this compound and its cargo can be internalized through several endocytic mechanisms, with macropinocytosis being a frequently implicated pathway.[10][11] Once inside the cell, the peptide-cargo complex is enclosed within endosomes. A crucial step for the successful delivery of bioactive cargo is the escape from these endosomes into the cytoplasm, a process that this compound is known to facilitate.[12]

Quantitative Data on this compound and TP10

The following tables summarize the available quantitative data on the cytotoxicity and cellular uptake efficiency of this compound and TP10. It is important to note that direct comparative studies with comprehensive quantitative data are limited in the publicly available literature. The presented data is compiled from various sources and experimental conditions may vary.

Table 1: Comparative Cytotoxicity (IC50) of this compound and TP10

PeptideCell LineAssayIncubation Time (h)IC50 (µM)Reference
TP10HeLaMTT24> 40[13]
TP10 + Cisplatin (B142131)HeLaMTT72~20 (for the complex)[14]
TP10OS143BMTT24> 40[13]
TP10 + CisplatinOS143BMTT72~15 (for the complex)[14]

Table 2: Cellular Uptake Efficiency of this compound and its Analogues

PeptideCell LineCargoMethodQuantitative MetricReference
TP10 AnalogsHeLaFITC-labeled peptideFlow CytometryIncreased Mean Fluorescence Intensity with increased positive charge[6]
TP10 AnalogsNIH-3T3FITC-labeled peptideFlow CytometryIncreased Mean Fluorescence Intensity with increased positive charge[6]
PenetratinHeLaFITC-labeled peptideFlow CytometryMean Fluorescence Intensity (MFI) shows dose-dependent uptake[15]
Oct4-PTDHeLaFITC-labeled peptideFlow CytometryMean Fluorescence Intensity (MFI) shows dose-dependent uptake[15]

Note: Specific quantitative uptake data for this compound and TP10 with various cargoes is often presented in relative terms (e.g., fold increase) rather than absolute values, making direct comparison in a single table challenging.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its analogues.

Protocol 1: Fluorescent Labeling of this compound/TP10

This protocol describes the labeling of this compound or TP10 with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC), for visualization and quantification of cellular uptake.

Materials:

  • This compound or TP10 peptide (synthetic, high purity)

  • Fluorescein isothiocyanate (FITC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 9.0)

  • Sephadex G-25 column or dialysis tubing (MWCO 1000)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve the this compound/TP10 peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.

  • Dissolve FITC in DMSO to a concentration of 1 mg/mL immediately before use.

  • Add the FITC solution to the peptide solution at a molar ratio of 1.5:1 (FITC:peptide).

  • Incubate the reaction mixture for 8 hours at 4°C with gentle stirring, protected from light.

  • Separate the labeled peptide from unreacted dye by gel filtration chromatography using a Sephadex G-25 column equilibrated with PBS, or by dialysis against PBS.

  • Collect the fractions containing the fluorescently labeled peptide.

  • Determine the concentration and degree of labeling by measuring the absorbance at 280 nm (for the peptide) and 495 nm (for FITC).

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxicity of this compound or TP10.[16][17][18]

Materials:

  • Mammalian cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound or TP10 solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound or TP10 in complete cell culture medium.

  • Remove the medium from the cells and replace it with 100 µL of the peptide solutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 3: Quantification of Cellular Uptake by Flow Cytometry

This protocol provides a method to quantify the cellular uptake of fluorescently labeled this compound/TP10 using flow cytometry.[15][19][20]

Materials:

  • Mammalian cells

  • Complete cell culture medium

  • Fluorescently labeled this compound/TP10

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Seed cells in a 24-well plate and grow to 70-80% confluency.

  • Prepare different concentrations of the fluorescently labeled peptide in serum-free medium.

  • Wash the cells with PBS and add the peptide solutions. Include untreated cells as a negative control.

  • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

  • For adherent cells, wash twice with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, proceed to the next step directly.

  • Transfer the cells to flow cytometry tubes and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS to remove any non-internalized peptide.

  • Resuspend the cells in 500 µL of PBS.

  • Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).

  • Quantify the uptake by determining the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).

Protocol 4: Visualization of Intracellular Localization by Confocal Microscopy

This protocol describes the use of confocal microscopy to visualize the intracellular localization of fluorescently labeled this compound/TP10.[21][22][23][24][25]

Materials:

  • Mammalian cells

  • Glass-bottom dishes or coverslips

  • Fluorescently labeled this compound/TP10

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

  • Treat the cells with fluorescently labeled this compound/TP10 in serum-free medium for the desired time.

  • Wash the cells three times with PBS to remove extracellular peptide.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the nuclei by incubating with DAPI solution for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorophore and DAPI.

  • Analyze the images to determine the subcellular localization of the peptide. For co-localization studies with endosomal markers, cells can be co-stained with antibodies against endosomal proteins (e.g., EEA1 for early endosomes, LAMP1 for lysosomes) or transfected with fluorescently tagged endosomal marker proteins.

Visualizations: Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm This compound This compound-Cargo Complex HSPG Heparan Sulfate Proteoglycan This compound->HSPG 1. Initial Binding Endosome Early Endosome This compound->Endosome 2. Endocytosis (e.g., Macropinocytosis) Receptor Cell Surface Receptor HSPG->Receptor CytosolicCargo Released Cargo Endosome->CytosolicCargo 3. Endosomal Escape Lysosome Lysosome Endosome->Lysosome Degradation Pathway

Caption: Generalized cellular uptake pathway of a this compound-cargo complex.

G start Start: Seed Cells in 96-well plate treat Treat cells with varying concentrations of This compound/TP10 start->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_mtt Add MTT reagent (4 hours incubation) incubate->add_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 value read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

G start Start: Prepare fluorescently labeled this compound/TP10 treat Treat cells with labeled peptide start->treat incubate Incubate for a defined period treat->incubate harvest Harvest cells (Trypsinize if adherent) incubate->harvest wash Wash cells to remove extracellular peptide harvest->wash resuspend Resuspend cells in PBS wash->resuspend analyze Analyze by Flow Cytometry (MFI and % positive cells) resuspend->analyze

Caption: Experimental workflow for quantifying cellular uptake by flow cytometry.

Conclusion

This compound and its analogue TP10 represent versatile and efficient tools for the intracellular delivery of a wide range of molecules. Their ability to traverse cellular membranes, coupled with the reduced toxicity of TP10, makes them highly valuable for applications in drug delivery, gene therapy, and fundamental cell biology research. While the precise mechanisms of their action are still under investigation, the provided protocols and data offer a solid foundation for researchers to begin exploring the potential of these powerful peptides in their own work. Further research is warranted to establish more comprehensive quantitative data sets and to fully elucidate the specific signaling pathways involved in their cellular uptake.

References

The Dance at the Gate: A Technical Guide to Transportan's Interaction with the Cell Membrane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell membrane, a formidable and selective barrier, presents a significant challenge for the intracellular delivery of therapeutic molecules. Cell-penetrating peptides (CPPs), a class of short peptides, have emerged as promising vectors capable of traversing this barrier. Among them, Transportan and its analogue, this compound 10 (TP10), have garnered considerable attention for their high translocation efficiency. This technical guide provides an in-depth exploration of the intricate interactions between this compound and the cell membrane, offering a comprehensive overview of the underlying mechanisms, quantitative biophysical data, detailed experimental methodologies, and the signaling pathways involved.

Core Mechanisms of Cellular Entry: A Dual Strategy

This compound employs a sophisticated, dual-pronged approach to breach the cell's defenses, utilizing both direct translocation across the lipid bilayer and energy-dependent endocytic pathways. The prevalence of each mechanism is influenced by factors such as peptide concentration, the nature of the cargo, and the specific cell type.

1.1. Direct Translocation: Crossing the Hydrophobic Core

At lower concentrations, this compound is believed to directly penetrate the plasma membrane without causing significant disruption.[1] This energy-independent process is thought to involve the following key steps:

  • Electrostatic Interaction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans.[2][3]

  • Hydrophobic Interaction and Structural Change: Upon binding, this compound undergoes a conformational change, adopting an α-helical structure that allows its hydrophobic residues to interact with the lipid bilayer.[4]

  • Membrane Perturbation and Translocation: This interaction perturbs the local lipid packing, creating transient pores or "sinking raft" like structures that enable the peptide to translocate across the hydrophobic core of the membrane.[5]

1.2. Endocytosis: The Cellular "Drinking" Pathway

At higher concentrations, or when attached to larger cargo, this compound is predominantly internalized via endocytosis, a process where the cell engulfs extracellular material.[6] The primary endocytic route implicated in this compound uptake is macropinocytosis, a non-specific process of fluid-phase uptake.[1][7]

Key features of this compound-mediated macropinocytosis include:

  • Membrane Ruffling: The interaction of this compound with the cell surface induces significant plasma membrane ruffling, a characteristic feature of macropinocytosis.

  • Vesicle Formation: Large, irregular vesicles called macropinosomes are formed, engulfing this compound and its associated cargo.

  • Endosomal Escape: A crucial step for the delivery of active cargo is the escape from the endosomal pathway to avoid degradation in lysosomes. The exact mechanism of this compound's endosomal escape is still under investigation but is thought to involve membrane destabilization from within the vesicle.

Quantitative Data on this compound-Membrane Interactions

The following tables summarize key quantitative parameters related to the interaction of this compound and its analogue TP10 with model lipid membranes and cells. It is important to note that these values can vary depending on the specific experimental conditions, such as the lipid composition of vesicles, temperature, and cell type.

Table 1: Binding Affinity of Peptides to Lipid Vesicles

PeptideLipid CompositionMethodDissociation Constant (Kd)Reference
WR 9POPG/POPC = 1/1ITC1.91 x 105 M[8]
WR 9POPG/POPC = 1/9ITC1.08 x 103 M[8]

Note: Data for this compound itself is limited in the form of a direct Kd value. The data for WR 9, a cationic peptide, is included to provide context for peptide-lipid interactions measured by Isothermal Titration Calorimetry (ITC).

Table 2: Concentration-Dependent Effects of this compound 10 (TP10)

TP10 ConcentrationEffectSystemMethodReference
Lower ConcentrationsCrosses membranes without modifying morphologyGiant Plasma Membrane Vesicles (GPMVs)Confocal Microscopy[5]
Higher ConcentrationsAlters vesicle morphology, potential disruption and pore formationGiant Plasma Membrane Vesicles (GPMVs)Confocal Microscopy[5]
10 µMInduces perturbation and pore formationGiant Plasma Membrane Vesicles (GPMVs)Fluorescence Lifetime Imaging Microscopy[5]

Table 3: Cellular Uptake Efficiency

PeptideCell LineMethodUptake Efficiency/AmountReference
Various CPPsHeLaFACS and FCSVaries (moles/cell)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with the cell membrane.

3.1. Fluorescence Microscopy for Visualizing Cellular Uptake

This protocol allows for the direct visualization of fluorescently labeled this compound entering cells.

Materials:

  • Fluorescently labeled this compound (e.g., with FITC or TAMRA)

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Peptide Incubation: Prepare a solution of fluorescently labeled this compound in serum-free cell culture medium at the desired concentration. Remove the culture medium from the cells and replace it with the peptide solution.

  • Incubation: Incubate the cells with the peptide solution for a specific time (e.g., 1-2 hours) at 37°C in a CO₂ incubator.

  • Washing: After incubation, gently wash the cells three times with PBS to remove any unbound, extracellular peptide.

  • Fixation: Fix the cells by incubating them with a 4% paraformaldehyde solution for 15-20 minutes at room temperature.

  • Permeabilization (Optional): If visualizing intracellular organelles, permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Counterstaining: Stain the cell nuclei by incubating with a DAPI solution for 5 minutes.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Carefully mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and DAPI.

3.2. Calcein (B42510) Leakage Assay for Measuring Membrane Permeabilization

This assay quantifies the ability of this compound to disrupt lipid vesicles by measuring the release of a fluorescent dye.[10][11]

Materials:

  • This compound peptide

  • Lipids for vesicle preparation (e.g., POPC, POPG)

  • Calcein

  • Buffer solution (e.g., HEPES buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Vesicle Preparation:

    • Dissolve lipids in chloroform (B151607) in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a calcein solution (e.g., 50-100 mM in buffer) by vortexing.

    • Subject the vesicle suspension to several freeze-thaw cycles.

    • Extrude the vesicles through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

  • Removal of Free Calcein: Separate the calcein-loaded vesicles from the unencapsulated dye using a size-exclusion chromatography column.

  • Leakage Measurement:

    • Dilute the vesicle suspension in the fluorometer cuvette with buffer to a suitable concentration.

    • Record the baseline fluorescence of the intact vesicles (calcein is self-quenched at high concentrations inside the vesicles).

    • Add a solution of this compound to the cuvette at the desired concentration and monitor the increase in fluorescence over time as calcein is released and its self-quenching is relieved.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and measure the maximum fluorescence, representing 100% leakage.

  • Data Analysis: Calculate the percentage of calcein leakage induced by this compound at different time points relative to the maximum fluorescence.

3.3. Molecular Dynamics (MD) Simulations of Peptide-Membrane Interaction

MD simulations provide atomic-level insights into the dynamic interactions between this compound and a lipid bilayer.[4][12][13][14]

Software:

  • GROMACS, NAMD, or other MD simulation packages

  • Force fields suitable for proteins and lipids (e.g., CHARMM36, AMBER)

  • Visualization software (e.g., VMD, PyMOL)

Procedure:

  • System Setup:

    • Build a model of the this compound peptide, often starting with an idealized α-helical conformation.

    • Construct a lipid bilayer model with the desired lipid composition (e.g., POPC for a simple model of a eukaryotic membrane).

    • Place the this compound peptide at a defined distance from the membrane surface in a simulation box.

    • Solvate the system with water molecules and add ions to neutralize the system and achieve a physiological salt concentration.

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system configuration.

  • Equilibration:

    • Perform a short simulation with restraints on the peptide and lipid atoms to allow the water and ions to equilibrate around them (NVT ensemble).

    • Perform a subsequent equilibration run without restraints, or with gradually released restraints, to allow the entire system to relax to the desired temperature and pressure (NPT ensemble).

  • Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the binding, conformational changes, and potential insertion or translocation of the peptide.

  • Analysis: Analyze the simulation trajectory to calculate various properties, such as:

    • Root-mean-square deviation (RMSD) to assess peptide conformational stability.

    • Secondary structure evolution of the peptide.

    • Distance between the peptide and the membrane to monitor binding and insertion.

    • Interaction energies between the peptide and different lipid components.

    • Changes in membrane properties, such as thickness and lipid order parameters.

Signaling Pathways and Experimental Workflows

4.1. Macropinocytosis Signaling Pathway

The endocytic uptake of this compound, particularly via macropinocytosis, is an active process that involves a complex signaling cascade. While the specific receptors for this compound that trigger this pathway are not fully elucidated, the general mechanism involves the activation of small GTPases and kinases that regulate the actin cytoskeleton.[1][15][16][17]

Macropinocytosis_Pathway cluster_membrane Plasma Membrane This compound This compound Receptor Cell Surface Receptor (e.g., Heparan Sulfate Proteoglycans) This compound->Receptor Binding PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Generates Rac1_GDP Rac1-GDP PIP3->Rac1_GDP Activates GEFs for Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GTP binding WAVE_complex WAVE complex Rac1_GTP->WAVE_complex Activates Arp23 Arp2/3 complex WAVE_complex->Arp23 Activates Actin Actin Polymerization Arp23->Actin Initiates Ruffle Membrane Ruffling Actin->Ruffle Macropinosome Macropinosome Formation Ruffle->Macropinosome

Caption: Signaling cascade for this compound-induced macropinocytosis.

4.2. Experimental Workflow for Investigating Uptake Mechanism

To dissect the contribution of different uptake mechanisms, a combination of pharmacological inhibitors and quantitative uptake assays can be employed.

Uptake_Mechanism_Workflow cluster_conditions Experimental Conditions cluster_analysis Data Analysis and Interpretation start Treat cells with fluorescently labeled this compound control 37°C (Control) start->control low_temp 4°C (Inhibits energy-dependent uptake) start->low_temp amiloride Amiloride/EIPA (Macropinocytosis inhibitor) start->amiloride chlorpromazine Chlorpromazine (Clathrin-mediated endocytosis inhibitor) start->chlorpromazine quantify Quantify cellular uptake (e.g., Flow Cytometry, FCS) control->quantify low_temp->quantify amiloride->quantify chlorpromazine->quantify analysis1 Compare uptake in control vs. 4°C quantify->analysis1 analysis2 Compare uptake in control vs. inhibitors quantify->analysis2 conclusion1 Significant reduction at 4°C suggests energy-dependent uptake. analysis1->conclusion1 conclusion2 Reduction with specific inhibitor identifies the involved endocytic pathway. analysis2->conclusion2

Caption: Workflow to dissect this compound's cellular uptake mechanisms.

Conclusion

This compound's interaction with the cell membrane is a multifaceted process characterized by a dynamic interplay of electrostatic and hydrophobic forces, leading to cellular entry through both direct translocation and endocytic pathways. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental investigation, is paramount for the rational design and optimization of this compound-based drug delivery systems. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to harnessing the potential of this versatile cell-penetrating peptide for therapeutic applications. Further research focusing on the specific molecular players in this compound-induced signaling and the precise biophysical parameters governing its membrane translocation will undoubtedly pave the way for the next generation of intracellular drug delivery platforms.

References

A Technical Guide to Preliminary Studies on Transportan Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transportan is a chimeric cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and deliver a diverse array of cargo molecules into the cytoplasm and nucleus of cells.[1][2] Comprising the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan, this compound has emerged as a promising vector for the intracellular delivery of therapeutic agents, including peptides, proteins, nucleic acids, and nanoparticles.[3] This technical guide provides an in-depth overview of preliminary studies on this compound applications, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Data Presentation

Table 1: Cellular Uptake Efficiency of Fluorescently Labeled Peptides

The following table summarizes the quantitative cellular uptake of fluorescently labeled this compound 10 (TP10) in comparison to other well-known CPPs, Penetratin and Tat, in HeLa and Chinese Hamster Ovary (CHO) cell lines. Uptake is presented as the amount of internalized peptide in picomoles per milligram of total cellular protein.

PeptideConcentration (µM)HeLa Cells (pmol/mg protein)CHO Cells (pmol/mg protein)
This compound 10 (TP10) 1~1.5~2.0
5~7.0~8.0
Penetratin 1~1.0~1.5
5~5.0~6.0
Tat 1NegligibleNegligible
5NegligibleNegligible
Data adapted from a comparative study on CPP efficiency.[4]
Table 2: Protein Delivery Efficiency of this compound 10

This table illustrates the efficiency of TP10 in delivering streptavidin (a 60 kDa protein) into HeLa cells through non-covalent co-incubation. The data is presented as the amount of internalized protein in picomoles per milligram of total cellular protein.

CPP (Concentration)Cargo (0.2 µM FITC-Streptavidin)Uptake (pmol/mg protein)
Control (Streptavidin alone) FITC-Streptavidin~0.1
This compound 10 (5 µM) FITC-Streptavidin~0.8
This compound 10 (10 µM) FITC-Streptavidin~1.2
Penetratin (5 µM) FITC-Streptavidin~0.9
Penetratin (10 µM) FITC-Streptavidin~1.3
Tat (5 µM) FITC-Streptavidin~0.1
Tat (10 µM) FITC-Streptavidin~0.1
Data derived from a study on cargo-dependent delivery efficacy of CPPs.[4]
Table 3: Cytotoxicity of this compound and Other CPPs

The following table presents the half-maximal effective concentration (EC50) values, a measure of cytotoxicity, for rhodamine-labeled CPPs in various cell lines. A lower EC50 value indicates higher toxicity.

Cell-Penetrating PeptideHeLa Cells (EC50, µM)A549 Cells (EC50, µM)CHO Cells (EC50, µM)Mean EC50 (µM)
This compound ~5~7~66
Polyarginine ~8~12~1010
Antennapedia ~20~15~1617
TAT >100>100>100>100
Data from a comparative analysis of CPP toxicity.[1]

Experimental Protocols

Peptide Synthesis and Purification

Objective: To synthesize and purify this compound peptide for use in delivery studies.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Dipeptidyl-peptidase I (DPP-I)

  • HOBt (1-hydroxybenzotriazole)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer

Protocol:

  • Solid-Phase Peptide Synthesis: The this compound peptide is synthesized on a Rink Amide resin using an automated peptide synthesizer. Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each coupling cycle involves:

    • Fmoc deprotection with 20% piperidine in DMF.

    • Washing with DMF.

    • Coupling of the next Fmoc-amino acid activated with HBTU/HOBt in the presence of DIPEA in DMF.

    • Washing with DMF.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected using a cleavage cocktail of TFA, water, and triisopropylsilane (B1312306) (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether. The peptide is then dissolved in water/acetonitrile and purified by reverse-phase HPLC on a C18 column.

  • Characterization: The purity and identity of the synthesized this compound peptide are confirmed by analytical HPLC and mass spectrometry.

Quantitative Cellular Uptake Assay

Objective: To quantify the intracellular delivery of fluorescently labeled this compound.

Materials:

  • HeLa or CHO cells

  • 12-well plates

  • Serum-free cell culture medium

  • Fluorescein-labeled this compound (this compound-FITC)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • BCA Protein Assay Kit

  • Fluorometer

Protocol:

  • Cell Seeding: Seed 2 x 10^5 HeLa or CHO cells per well in 12-well plates and culture for 24 hours to reach approximately 70% confluency.[4]

  • Peptide Treatment: Wash the cells with PBS and incubate with 1 µM or 5 µM of this compound-FITC in 500 µL of serum-free medium for 1 hour at 37°C.[4]

  • Washing: After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove extracellularly bound peptide.

  • Cell Lysis: Detach the cells using trypsin-EDTA, centrifuge, and lyse the cell pellet in a suitable lysis buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a fluorometer with excitation and emission wavelengths appropriate for FITC.

  • Protein Quantification: Determine the total protein concentration in the cell lysate using a BCA Protein Assay Kit.

  • Data Analysis: Calculate the amount of internalized peptide (in pmol) based on a standard curve of this compound-FITC and normalize it to the total protein content (in mg).

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound on cultured cells.

Materials:

  • HeLa or CHO cells

  • 96-well plates

  • Serum-free cell culture medium

  • This compound peptide at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and culture for 48 hours.[4]

  • Peptide Treatment: Replace the medium with serum-free medium containing various concentrations of this compound peptide (e.g., 0-100 µM) and incubate for 24 hours.[4]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The EC50 value is determined by plotting cell viability against peptide concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Complex This compound-Cargo Complex This compound->Complex Binds Cargo Cargo Cargo->Complex Binds Receptor Receptor Complex->Receptor Interaction Endosome Endosome Receptor->Endosome Endocytosis Endosomal_Escape Endosome->Endosomal_Escape Escape Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Endosomal_Escape->Cytoplasm

Caption: Proposed cellular uptake mechanism of this compound-cargo complexes.

Experimental_Workflow_Uptake Cell_Seeding Seed Cells in 12-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Peptide_Treatment Treat with This compound-FITC Incubation_24h->Peptide_Treatment Incubation_1h Incubate for 1h Peptide_Treatment->Incubation_1h Washing Wash with PBS Incubation_1h->Washing Cell_Lysis Lyse Cells Washing->Cell_Lysis Fluorescence_Measurement Measure Fluorescence Cell_Lysis->Fluorescence_Measurement Protein_Quantification Quantify Total Protein Cell_Lysis->Protein_Quantification Data_Analysis Calculate Uptake (pmol/mg protein) Fluorescence_Measurement->Data_Analysis Protein_Quantification->Data_Analysis

Caption: Workflow for quantitative cellular uptake assay of this compound.

Logical_Relationship_Toxicity Transportan_Concentration Increasing this compound Concentration Membrane_Interaction Increased Membrane Perturbation Transportan_Concentration->Membrane_Interaction Cell_Viability Decreased Cell Viability Membrane_Interaction->Cell_Viability Cytotoxicity Increased Cytotoxicity Cell_Viability->Cytotoxicity

Caption: Relationship between this compound concentration and cytotoxicity.

References

Methodological & Application

Application Notes and Protocols for Transportan-Mediated Protein Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the cell-penetrating peptide (CPP) Transportan for the intracellular delivery of protein cargoes. Detailed protocols for both covalent and non-covalent conjugation of proteins to this compound are provided, along with methods for quantifying delivery efficiency and assessing endosomal escape.

Introduction to this compound

This compound is a chimeric cell-penetrating peptide derived from the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan.[1] This amphipathic peptide has been shown to efficiently facilitate the intracellular delivery of a variety of macromolecules, including proteins, peptides, and nucleic acids.[1][2] Its mechanism of entry is thought to involve both direct translocation across the plasma membrane and endocytosis, including macropinocytosis and caveolae-mediated pathways.[1][3]

Data Presentation: Quantitative Analysis of Delivery Efficiency

The efficiency of this compound-mediated protein delivery can be influenced by several factors, including the cargo protein, the method of conjugation, the cell type, and the concentrations of the peptide and cargo. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Cellular Uptake of Different Fluorescently Labeled Cell-Penetrating Peptides.

Cell LinePeptide (5 µM)Mean Cellular Uptake (pmol/mg protein)
CHO This compound 10~550[3]
Penetratin~600[4]
TatNegligible[4]
HeLa This compound 10~450[3]
Penetratin~500[4]
TatNegligible[4]

Table 2: Comparison of Protein (Avidin/Streptavidin) Delivery Efficacy of Different CPPs in HeLa Cells.

Delivery MethodCPP (10 µM)Cargo (0.2 µM)Mean Cellular Uptake (pmol/mg protein)
Non-covalent Co-incubation This compound 10FITC-Streptavidin~1.8[3]
PenetratinFITC-Streptavidin~1.5[3]
TatFITC-Streptavidin~0.2[3]
Biotin-Avidin Interaction Biotin-Transportan 10FITC-Avidin~2.5[3]
Biotin-PenetratinFITC-Avidin~1.0[3]
Biotin-TatFITC-Avidin~2.5[3]

Experimental Protocols

Protocol 1: Covalent Conjugation of Protein to this compound via a Thiol-Maleimide Crosslinker

This protocol describes the covalent attachment of this compound containing a C-terminal cysteine to a protein of interest using a heterobifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Materials:

  • This compound peptide with a C-terminal cysteine residue (this compound-Cys)

  • Protein of interest (e.g., BSA, antibody)

  • SMCC crosslinker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO

Procedure:

  • Protein Derivatization with SMCC: a. Dissolve the protein in Conjugation Buffer at a concentration of 1-5 mg/mL. b. Immediately before use, dissolve SMCC in anhydrous DMSO to a concentration of 10 mM. c. Add a 10-20 fold molar excess of SMCC to the protein solution. d. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring. e. Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation of Maleimide-Activated Protein with this compound-Cys: a. Dissolve this compound-Cys in Conjugation Buffer. b. Add a 1.5 to 2-fold molar excess of this compound-Cys to the maleimide-activated protein. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: a. To quench the reaction and cap any unreacted maleimide (B117702) groups, add free cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. b. Incubate for 15-30 minutes at room temperature.

  • Purification and Analysis: a. Purify the this compound-protein conjugate from unreacted peptide and quenching reagents by dialysis or size-exclusion chromatography. b. Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight of the protein.

Protocol 2: Formation of Non-Covalent Complexes of Biotinylated this compound and Streptavidin-Cargo

This protocol details the formation of high-affinity non-covalent complexes between a biotinylated this compound peptide and a streptavidin-conjugated protein cargo.

Materials:

  • Biotinylated this compound (Biotin-Transportan)

  • Streptavidin-conjugated protein of interest (e.g., Streptavidin-GFP)

  • Binding Buffer: PBS, pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Reconstitution of Reagents: a. Dissolve Biotin-Transportan in Binding Buffer to a stock concentration of 1 mM. b. Dilute the Streptavidin-conjugated protein in Binding Buffer to a suitable stock concentration (e.g., 100 µM).

  • Complex Formation: a. In a microcentrifuge tube, combine Biotin-Transportan and the Streptavidin-conjugated protein at a desired molar ratio (e.g., 4:1 to 10:1). b. Gently mix the solution by pipetting up and down. c. Incubate at room temperature for 30 minutes to allow for the formation of the biotin-streptavidin complex.

  • Use in Cell Culture: a. Dilute the freshly prepared complexes in serum-free cell culture medium to the desired final concentration for treating cells.

Protocol 3: Quantification of Protein Delivery by Flow Cytometry

This protocol outlines the steps to quantify the intracellular delivery of a fluorescently labeled protein cargo mediated by this compound using flow cytometry.

Materials:

  • Cells in suspension or adherent cells

  • This compound-protein conjugate (fluorescently labeled) or non-covalent complex

  • Complete cell culture medium

  • Serum-free cell culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: a. For adherent cells, seed them in 12-well or 24-well plates to reach 70-80% confluency on the day of the experiment. b. For suspension cells, adjust the cell density to 1-2 x 10^6 cells/mL.

  • Treatment: a. Prepare different concentrations of the this compound-protein complex in serum-free medium. b. Wash the cells once with PBS. c. Add the complex-containing medium to the cells and incubate for 1-4 hours at 37°C. Include a control of cells treated with the fluorescent protein alone.

  • Cell Harvesting and Staining: a. Adherent cells: Wash the cells twice with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube. b. Suspension cells: Transfer the cells directly to a flow cytometry tube. c. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. d. Wash the cells twice with cold PBS.

  • Flow Cytometry Analysis: a. Resuspend the cell pellet in 300-500 µL of PBS. b. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. c. Gate on the live cell population based on forward and side scatter. d. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each condition.

Protocol 4: Assessment of Endosomal Escape using the Chloroquine (B1663885) Assay

This protocol describes a method to assess whether the this compound-delivered protein is escaping the endosomal pathway into the cytoplasm using the endosomolytic agent chloroquine.[5] An increase in diffuse cytoplasmic fluorescence upon chloroquine treatment suggests endosomal entrapment of the cargo.

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • This compound-fluorescent protein complex

  • Chloroquine diphosphate (B83284) salt

  • Serum-free cell culture medium

  • Hoechst 33342 or DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: a. Seed cells on sterile glass coverslips in a 24-well plate to reach 50-60% confluency.

  • Treatment: a. Prepare the this compound-fluorescent protein complex in serum-free medium. b. In a separate set of wells, pre-treat the cells with 50-100 µM chloroquine in serum-free medium for 30 minutes at 37°C.[5] c. Add the this compound-protein complex to both chloroquine-treated and untreated cells. d. Incubate for 1-4 hours at 37°C.

  • Fixation and Staining: a. Wash the cells three times with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Counterstain the nuclei with Hoechst 33342 or DAPI for 5-10 minutes. e. Wash the cells twice with PBS.

  • Microscopy: a. Mount the coverslips on microscope slides. b. Observe the cells under a fluorescence microscope. c. Compare the fluorescence pattern between chloroquine-treated and untreated cells. A diffuse cytoplasmic signal in untreated cells indicates endosomal escape, while a punctate vesicular pattern that becomes more diffuse with chloroquine treatment suggests the cargo was initially trapped in endosomes.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis prep_protein Protein Cargo conjugation Conjugation (Covalent or Non-covalent) prep_protein->conjugation prep_this compound This compound Peptide prep_this compound->conjugation incubation Incubation with Cells conjugation->incubation cells Target Cells cells->incubation flow_cytometry Flow Cytometry (Uptake Quantification) incubation->flow_cytometry microscopy Fluorescence Microscopy (Localization & Endosomal Escape) incubation->microscopy

Caption: Experimental workflow for this compound-mediated protein delivery.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosomal Pathway start This compound-Protein Complex direct_penetration Direct Penetration start->direct_penetration endocytosis Endocytosis start->endocytosis cytosolic_cargo Free Cargo in Cytosol direct_penetration->cytosolic_cargo endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape lysosome Lysosome (Degradation) endosome->lysosome endosomal_escape->cytosolic_cargo

Caption: Cellular uptake pathways of this compound-protein complexes.

References

Application Notes and Protocols for Transportan-Mediated siRNA Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful tool for gene silencing and has immense therapeutic potential. However, its effective delivery into target cells remains a significant challenge due to the impermeable nature of the cell membrane to large, negatively charged molecules like siRNA. Cell-penetrating peptides (CPPs), such as Transportan, have emerged as promising non-viral vectors for intracellular delivery. This compound is a chimeric peptide that can translocate across the plasma membrane and facilitate the entry of various cargo molecules, including siRNA.

These application notes provide a comprehensive guide to utilizing this compound and its analog, this compound 10 (TP10), for the efficient transfection of siRNA into mammalian cells. This document outlines the underlying principles, detailed experimental protocols, and key optimization parameters to achieve successful gene silencing.

Mechanism of Action

This compound-mediated siRNA delivery relies on the formation of non-covalent complexes. The cationic nature of this compound allows it to interact electrostatically with the anionic phosphate (B84403) backbone of siRNA, leading to the formation of nanoparticles. This complexation protects the siRNA from degradation by nucleases. The resulting this compound/siRNA complexes are then internalized by cells, a process that is believed to occur primarily through endocytosis. Once inside the cell, the siRNA needs to escape the endosomal compartment to reach the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

This compound-Mediated siRNA Delivery Pathway This compound This compound (Cationic CPP) Complex This compound/siRNA Nanoparticle Complex This compound->Complex Electrostatic Interaction siRNA siRNA (Anionic) siRNA->Complex Cell Target Cell Complex->Cell Cellular Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape RISC RISC Loading & Gene Silencing Escape->RISC

Figure 1: Schematic of this compound-mediated siRNA delivery into a target cell.

Data Presentation

Table 1: Transfection Efficiency of this compound and its Derivative in Various Cell Lines
Cell LinePeptideMolar Ratio (Peptide:siRNA)Transfection Efficiency (%)Citation
HEK 293TThis compound (TP)Not Specified~40%[1]
HEK 293TT9(dR) (TP deriv.)≥4:1~80%[1]
A549This compound (TP)Not Specified~30%[1]
A549T9(dR) (TP deriv.)≥4:1~70%[1]
MDCKThis compound (TP)Not Specified~25%[1]
MDCKT9(dR) (TP deriv.)≥4:1~60%[1]
RAW 264.7This compound (TP)Not Specified~20%[1]
RAW 264.7T9(dR) (TP deriv.)≥4:1~50%[1]
Table 2: Cytotoxicity of this compound
Cell LinePeptideLD50 ConcentrationAssay MethodCitation
293TThis compound (TP)90 µMMTT Assay[1]

Experimental Protocols

Experimental Workflow for this compound/siRNA Transfection cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Culture 1. Cell Seeding (24h prior) Reagent_Prep 2. Prepare this compound and siRNA solutions Cell_Culture->Reagent_Prep Complex_Formation 3. Form this compound/siRNA Complexes Reagent_Prep->Complex_Formation Incubation 4. Add Complexes to Cells & Incubate Complex_Formation->Incubation Gene_Silencing 5. Assess Gene Silencing (24-72h post-transfection) Incubation->Gene_Silencing Viability_Assay 6. (Optional) Assess Cell Viability Incubation->Viability_Assay

Figure 2: General workflow for siRNA transfection using this compound.

Protocol 1: Preparation of this compound/siRNA Complexes and Cell Transfection

This protocol is a general guideline and should be optimized for each specific cell line and siRNA combination.

Materials:

  • This compound or this compound 10 (TP10) peptide

  • siRNA (target-specific and negative control)

  • Nuclease-free water

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Mammalian cells of interest

  • Appropriate tissue culture plates and supplies

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.

    • The optimal cell density is crucial for high transfection efficiency and should be determined empirically for each cell type.[2]

  • Preparation of this compound and siRNA Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in nuclease-free water. Aliquot and store at -20°C or -80°C.

    • Prepare a stock solution of siRNA (e.g., 20 µM) in the buffer provided by the manufacturer or nuclease-free water. Aliquot and store as recommended.

  • Formation of this compound/siRNA Complexes:

    • Optimization of Molar Ratio is Critical: The ratio of this compound to siRNA is a key parameter for efficient transfection. A molar ratio of peptide to siRNA of ≥4:1 has been shown to be effective for complex formation.[1] It is highly recommended to test a range of molar ratios (e.g., 4:1, 10:1, 20:1) to determine the optimal condition for your specific experiment.

    • For each well to be transfected, prepare two tubes:

      • Tube A (siRNA): Dilute the required amount of siRNA in serum-free medium.

      • Tube B (this compound): Dilute the required amount of this compound in serum-free medium.

    • Add the diluted this compound solution (Tube B) to the diluted siRNA solution (Tube A). Do not add in the reverse order.

    • Mix gently by pipetting up and down.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable complexes.[2]

  • Cell Transfection:

    • Gently add the this compound/siRNA complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells with the complexes under normal cell culture conditions (e.g., 37°C, 5% CO2). The incubation time can vary, but typically ranges from 4 to 24 hours.

  • Post-Transfection:

    • After the initial incubation, the medium containing the complexes can be replaced with fresh, complete culture medium. This step may help to reduce any potential cytotoxicity.

    • Continue to incubate the cells for 24-72 hours before assessing gene knockdown. The optimal time for analysis will depend on the stability of the target mRNA and protein.

Protocol 2: Assessment of Gene Knockdown

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis:

  • RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercially available kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers specific for the target gene and a housekeeping gene (for normalization).

  • Analysis: Calculate the relative expression of the target gene in transfected cells compared to control cells (treated with a non-targeting siRNA or mock-transfected).

B. Western Blot for Protein Level Analysis:

  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the relative protein levels.

Protocol 3: Cell Viability Assay

It is important to assess the cytotoxicity of the this compound/siRNA complexes to ensure that the observed gene silencing is not due to non-specific toxic effects.

Materials:

  • MTT, XTT, or similar cell viability assay kit

  • Plate reader

Procedure:

  • Seed cells and transfect with this compound/siRNA complexes as described in Protocol 1. Include a control group of untreated cells and cells treated with this compound alone.

  • At a time point corresponding to the gene expression analysis (e.g., 48 or 72 hours post-transfection), add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Optimization and Troubleshooting

Key Optimization Parameters Optimization Key Parameters Molar Ratio (Peptide:siRNA) Cell Density siRNA Concentration Incubation Time Details Fine-tuning for optimal efficiency and minimal toxicity. Start with a range (e.g., 4:1 to 20:1). Aim for 50-70% confluency. Test a range (e.g., 10-50 nM). Optimize for complex formation and cell exposure.

Figure 3: Critical parameters for optimizing this compound-mediated siRNA transfection.

  • Low Transfection Efficiency:

    • Optimize Molar Ratio: The ratio of this compound to siRNA is critical. Test a range of molar ratios to find the optimal balance between complexation and toxicity.

    • Check Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and at the optimal confluency.

    • siRNA Quality: Use high-quality, nuclease-free siRNA.

  • High Cytotoxicity:

    • Reduce this compound/siRNA Concentration: Lower the concentration of the complexes.

    • Decrease Incubation Time: Reduce the exposure time of the cells to the transfection complexes.

    • Change Medium: Replace the transfection medium with fresh complete medium after a shorter incubation period (e.g., 4-6 hours).

Conclusion

This compound and its analogs represent a valuable tool for the non-viral delivery of siRNA. By carefully optimizing the experimental conditions, particularly the molar ratio of peptide to siRNA and cell density, researchers can achieve efficient gene silencing with minimal cytotoxicity. The protocols and guidelines provided in these application notes serve as a starting point for developing robust and reproducible siRNA transfection experiments for a wide range of research and drug development applications.

References

Application Notes and Protocols for Transportan-Mediated Delivery of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient intracellular delivery of nanoparticles remains a critical challenge in the development of advanced therapeutics and diagnostics. Cell-penetrating peptides (CPPs) have emerged as a promising tool to overcome the cell membrane barrier. Transportan, a chimeric cell-penetrating peptide derived from galanin and mastoparan, has demonstrated significant potential in facilitating the cellular uptake of a wide variety of cargo, including nanoparticles.[1][2] This document provides detailed application notes and protocols for utilizing this compound and its analog, this compound 10 (TP10), for the delivery of nanoparticles into cells.

Two primary strategies for this compound-mediated nanoparticle delivery are covered:

  • Bystander Delivery: In this approach, this compound is co-administered with the nanoparticles without any chemical conjugation. This method is simple and avoids modification of the nanoparticle surface.[3][4]

  • Covalent Conjugation: This strategy involves the stable chemical linking of this compound to the nanoparticle surface, which can enhance targeting and uptake specificity.

These protocols and notes are intended to provide a comprehensive guide for researchers to effectively employ this compound-mediated delivery in their experimental workflows.

Data Presentation

The following tables summarize quantitative data from various studies on the efficiency of this compound-mediated nanoparticle delivery.

Table 1: In Vitro Uptake Efficiency of Nanoparticles with this compound (Bystander Method)

Nanoparticle TypeCell LineThis compound Concentration (µM)Fold Increase in Uptake vs. Nanoparticle AloneReference
Silver Nanoparticles (AgNP)HeLa5~8[4]
Gold Nanoparticles (AuNP)HeLa5~6[4]
Iron Oxide Nanoparticles (IONP)HeLa5~5[4]
Quantum Dots (QD)HeLa5~7[4]
DextranHeLa5~10[3]
Plasmid DNA (pDNA) with PEINeuro-2a0.0006 (as TP10-PNA)3.7[5]

Table 2: In Vivo Biodistribution and Efficacy of this compound-Delivered Nanoparticles

Nanoparticle-CargoAnimal ModelAdministration RoutePrimary Organ of AccumulationTherapeutic OutcomeReference
Stearyl-TP10/pDNAMouseIntramuscularMuscle at injection siteSignificant gene expression[6]
TP10/siRNANot SpecifiedNot SpecifiedNot SpecifiedEnhanced gene silencingNot Specified
Radiolabeled Mesoporous Silica NP (Targeted)Mouse (Breast Cancer)IntravenousTumor, Liver, SpleenEnhanced tumor accumulation[7]
Doxorubicin-loaded LP receiver NPsMouse (Tumor)IntravenousTumor40x higher tumor dose vs. non-communicating controls[8]

Signaling Pathway and Experimental Workflows

This compound-Mediated Macropinocytosis Signaling Pathway

This compound-mediated cellular uptake of nanoparticles, particularly through the bystander mechanism, is primarily driven by macropinocytosis. This process is initiated by the interaction of this compound with cell surface molecules, leading to actin cytoskeleton rearrangement and the formation of large, fluid-filled vesicles called macropinosomes.[1][9] While the exact receptor is not definitively identified, studies suggest the involvement of heparan sulfate (B86663) proteoglycans (HSPGs) and scavenger receptors.[3]

Transportan_Macropinocytosis This compound-Induced Macropinocytosis Pathway This compound This compound CellSurface Cell Surface (HSPGs, Scavenger Receptors) This compound->CellSurface Interaction Actin Actin Cytoskeleton Rearrangement CellSurface->Actin Signal Transduction MembraneRuffling Membrane Ruffling Actin->MembraneRuffling Macropinosome Macropinosome Formation MembraneRuffling->Macropinosome Internalization Internalization of Nanoparticles Macropinosome->Internalization Nanoparticles Nanoparticles (Bystander Cargo) Nanoparticles->Macropinosome Engulfment EndosomalSystem Endosomal System Internalization->EndosomalSystem EndosomalEscape Endosomal Escape (Partial) EndosomalSystem->EndosomalEscape Cytosol Cytosolic Delivery EndosomalEscape->Cytosol Bystander_Workflow Bystander Delivery Experimental Workflow CellSeeding 1. Seed cells in a multi-well plate Incubation1 2. Incubate cells (e.g., 24h) CellSeeding->Incubation1 Preparation 3. Prepare Nanoparticle (NP) and This compound (TP) solutions Incubation1->Preparation CoIncubation 4. Co-incubate cells with NPs and TP (Control: NPs alone) Preparation->CoIncubation Washing 5. Wash cells to remove extracellular NPs and TP CoIncubation->Washing Quantification 6. Quantify intracellular NPs Washing->Quantification Microscopy - Confocal Microscopy Quantification->Microscopy FlowCytometry - Flow Cytometry Quantification->FlowCytometry ICPMS - ICP-MS (for metallic NPs) Quantification->ICPMS Conjugation_Workflow Covalent Conjugation Experimental Workflow NP_Activation 1. Activate functional groups on Nanoparticles (NPs) Conjugation 3. React activated NPs with TP NP_Activation->Conjugation Transportan_Prep 2. Prepare this compound (TP) solution Transportan_Prep->Conjugation Purification 4. Purify TP-NP conjugates Conjugation->Purification Characterization 5. Characterize conjugates (Size, Zeta, Conjugation efficiency) Purification->Characterization Cell_Incubation 6. Incubate cells with TP-NP conjugates Characterization->Cell_Incubation Uptake_Quantification 7. Quantify cellular uptake Cell_Incubation->Uptake_Quantification Efficacy_Assay 8. Assess downstream efficacy (e.g., gene silencing, cytotoxicity) Cell_Incubation->Efficacy_Assay

References

Application Notes and Protocols for Fluorescently Labeling Transportan for Tracking Cellular Entry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to fluorescently labeling the cell-penetrating peptide (CPP) Transportan and utilizing it for tracking and quantifying its uptake into live cells. The protocols outlined below cover the chemical conjugation of fluorescent dyes to the peptide, purification of the labeled product, and its application in cell-based assays.

Introduction

This compound is a 27-amino acid chimeric peptide known for its high efficiency in traversing cellular membranes. This property makes it an excellent candidate for delivering a variety of cargo molecules, including proteins, nucleic acids, and nanoparticles, into cells.[1][2] Fluorescently labeling this compound allows for the direct visualization and quantification of its cellular uptake, providing valuable insights into its mechanism of action and delivery efficiency.[2][3] Common techniques to track fluorescently labeled this compound include fluorescence microscopy and flow cytometry.[2][4]

The primary mechanisms of this compound's cellular entry involve both energy-independent direct penetration and energy-dependent endocytosis, with macropinocytosis being a significant pathway.[1][2][5] The ability to track this process is crucial for optimizing drug delivery systems and understanding the fundamental biology of cell-penetrating peptides.

Selecting a Fluorescent Dye

The choice of fluorescent dye is critical and depends on the specific application, the available imaging instrumentation, and the potential for interference with this compound's biological activity. Dyes are typically conjugated to the peptide's N-terminus or the side chain of a lysine (B10760008) or cysteine residue.[4][6]

Commonly Used Amine-Reactive Dyes:

  • Fluorescein isothiocyanate (FITC): A widely used green-emitting fluorophore. However, its fluorescence is pH-sensitive and it is prone to photobleaching.[]

  • Carboxyfluorescein (FAM): Another popular green-emitting dye, often used for labeling peptides and oligonucleotides.[8]

  • Rhodamine derivatives (e.g., TAMRA): Red-emitting fluorophores that are generally more photostable than fluorescein.[][8]

  • Alexa Fluor™ and BP Fluor™ dyes: A series of spectrally diverse and photostable dyes with high quantum yields.[9]

Commonly Used Thiol-Reactive Dyes:

  • Maleimide derivatives: These react specifically with the thiol group of cysteine residues.[4][10]

Quantitative Data Summary

The following tables provide representative data for the fluorescent labeling of this compound and its subsequent cellular uptake. Actual values may vary depending on the specific experimental conditions, cell type, and instrumentation used.

Table 1: Characteristics of Common Fluorescent Dyes for Peptide Labeling

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Reactive GroupTarget Residue(s)
FITC~494~521IsothiocyanateN-terminus, Lysine
FAM~495~517NHS EsterN-terminus, Lysine
TAMRA~555~580NHS EsterN-terminus, Lysine
Alexa Fluor™ 488~495~519NHS EsterN-terminus, Lysine
Maleimide-C3-BODIPY~503~512MaleimideCysteine

Table 2: Representative Cellular Uptake Kinetics of Fluorescently Labeled this compound

Cell LineConcentration (µM)Incubation Time (min)Temperature (°C)Method of QuantificationRepresentative Uptake (% of total cells)
HeLa52037Flow Cytometry> 95%
CHO52037Flow Cytometry> 90%
A549103037Confocal MicroscopyPunctate and diffuse cytoplasmic signal
Bowes Melanoma102037Fluorescence MicroscopyLocalization to cytoplasm and nucleus

Note: The kinetics of internalization for radio-labeled this compound have been shown to reach a maximum intracellular concentration in approximately 20 minutes at 37°C.[5]

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with an Amine-Reactive Dye (e.g., FITC)

This protocol describes the conjugation of an amine-reactive fluorescent dye to the primary amines (N-terminus or lysine side chains) of this compound.

Materials:

  • This compound peptide

  • Amine-reactive fluorescent dye (e.g., FITC)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Purification column (e.g., Sephadex G-25 or RP-HPLC)

  • Microcentrifuge tubes

  • Stirring plate and stir bar

Procedure:

  • Peptide Dissolution: Dissolve the this compound peptide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction: While gently stirring, add a 5-10 fold molar excess of the dissolved dye to the peptide solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

  • Purification: Purify the fluorescently labeled this compound from the unreacted dye and byproducts.

    • Size-Exclusion Chromatography (e.g., Sephadex LH-20): This method separates molecules based on size and can be effective for removing free dye.[11]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most effective method for purifying labeled peptides to a high degree of purity.[12] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.[12]

  • Characterization: Confirm the identity and purity of the labeled peptide using mass spectrometry and measure the fluorescence intensity with a spectrophotometer.

  • Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

Protocol 2: Tracking Cellular Uptake of Fluorescently Labeled this compound by Confocal Microscopy

This protocol outlines the steps for visualizing the internalization of fluorescently labeled this compound into cultured mammalian cells.

Materials:

  • Fluorescently labeled this compound

  • Mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Glass-bottom dishes or coverslips

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.

  • Treatment: Prepare a working solution of the fluorescently labeled this compound in complete cell culture medium at the desired final concentration (typically 1-10 µM).

  • Incubation: Remove the old medium from the cells and add the medium containing the labeled peptide. Incubate the cells for the desired time period (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, wash the cells three times with PBS to remove any unbound peptide.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Imaging: Visualize the cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophore and DAPI.

Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol provides a method for quantifying the percentage of cells that have internalized the fluorescently labeled this compound and the relative amount of uptake per cell.

Materials:

  • Fluorescently labeled this compound

  • Mammalian cell line grown in suspension or adherent cells that can be detached

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your target cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then neutralize the trypsin with complete medium.

  • Cell Counting: Count the cells and adjust the concentration to 1 x 10^6 cells/mL in complete medium.

  • Treatment: Add the fluorescently labeled this compound to the cell suspension at the desired final concentration. Include an untreated control sample.

  • Incubation: Incubate the cells for the desired time at 37°C.

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash them twice with cold PBS to stop uptake and remove extracellular peptide.

  • Resuspension: Resuspend the final cell pellet in PBS or a suitable sheath fluid for flow cytometry.

  • Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for your fluorophore. Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Visualizations

Fluorescent_Labeling_Workflow cluster_synthesis Peptide Synthesis & Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis This compound This compound Peptide DissolvePeptide Dissolve Peptide in Buffer (pH 8.5) This compound->DissolvePeptide Conjugation Conjugation Reaction (2-4h, RT, Dark) DissolvePeptide->Conjugation Fluorophore Amine-Reactive Fluorescent Dye DissolveDye Dissolve Dye in DMF/DMSO Fluorophore->DissolveDye DissolveDye->Conjugation Purification Purification (RP-HPLC) Conjugation->Purification Analysis Analysis (Mass Spec, Spectroscopy) Purification->Analysis FinalProduct Labeled this compound Analysis->FinalProduct Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Labeledthis compound Fluorescently Labeled This compound DirectPenetration Direct Penetration (Energy-Independent) Labeledthis compound->DirectPenetration Translocation Macropinocytosis Macropinocytosis (Energy-Dependent) Labeledthis compound->Macropinocytosis Engulfment Membrane Cytosol Cytosolic Delivery & Nuclear Localization DirectPenetration->Cytosol Macropinosome Macropinosome Macropinocytosis->Macropinosome EndosomalEscape Endosomal Escape Macropinosome->EndosomalEscape EndosomalEscape->Cytosol

References

Application Notes and Protocols: A Step-by-Step Guide to Using Transportan In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transportan is a chimeric cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and deliver a variety of cargo molecules into the cytoplasm and nucleus of living cells. Comprising the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan, this compound offers a versatile tool for in vitro research, facilitating the intracellular delivery of molecules such as proteins, peptides, nucleic acids, and nanoparticles. Its utility is underscored by its capacity to mediate uptake through both covalent conjugation and a non-covalent "bystander" mechanism. This document provides detailed application notes and protocols for the effective use of this compound in vitro, with a focus on quantitative analysis, experimental methodologies, and visualization of key processes.

Mechanism of Action

This compound's primary mode of entry, particularly for its "bystander" cargo delivery, is through receptor-mediated macropinocytosis. This endocytic pathway involves the formation of large, irregular vesicles (macropinosomes) that engulf extracellular fluid and its contents. The process is initiated by the binding of this compound to receptors on the cell surface, triggering a signaling cascade that leads to actin-driven membrane ruffling and the subsequent formation and internalization of macropinosomes.

Below is a diagram illustrating the signaling pathway of receptor-mediated macropinocytosis.

Macropinocytosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binding Cargo Cargo Macropinosome Macropinosome Formation Cargo->Macropinosome Engulfment Ras Ras Receptor->Ras Activation PI3K PI3K Ras->PI3K Rac1 Rac1 PI3K->Rac1 Actin Actin Polymerization Rac1->Actin Ruffling Membrane Ruffling Actin->Ruffling Ruffling->Macropinosome Internalization Internalization Macropinosome->Internalization Release Endosomal Escape/ Cargo Release Internalization->Release

Receptor-Mediated Macropinocytosis Pathway

Quantitative Data Summary

The efficacy and cytotoxicity of this compound can vary depending on the cell line, concentration, and cargo. Below is a summary of representative data for common cell lines. It is important to note that specific IC50 values for unconjugated this compound are not widely reported in the literature, as it generally exhibits low cytotoxicity at concentrations effective for cargo delivery. The provided data on this compound 10 (TP10), a well-studied analog, in complex with cisplatin (B142131), offers insight into its potential as a delivery vehicle.

Cell LinePeptide/ComplexConcentration (µM)Cell Viability (%)IC50 (µM)Reference
HeLa This compound5~95%> 50[1]
TP10 + Cisplatin10Significantly lower than Cisplatin aloneNot Reported[2]
A549 This compound5~98%> 50[1]
CHO-K1 This compound5~97%> 50[1]

Note: The data presented are indicative and should be confirmed experimentally for your specific conditions and cargo. The cytotoxicity of this compound alone is generally low, but this can be influenced by the nature of the cargo it is delivering.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the cytotoxicity of this compound in a selected cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cell line (e.g., HeLa, A549, CHO-K1)

  • Complete cell culture medium

  • This compound peptide

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Workflow Diagram:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-48 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan (B1609692) crystals F->G H Measure absorbance at 570 nm G->H

MTT Assay Experimental Workflow

Procedure:

  • Cell Seeding: Seed your target cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment: Prepare a series of dilutions of this compound in serum-free medium. A suggested concentration range to test is 1 µM to 50 µM. Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no this compound (negative control).

  • Incubation: Incubate the plate for the desired exposure time, typically 24 or 48 hours, at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. Plot cell viability against this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: In Vitro Cargo Delivery using this compound (Bystander Method)

This protocol describes how to deliver a fluorescently labeled cargo (e.g., fluorescently labeled dextran) into cells using the co-administration or "bystander" method with this compound.

Materials:

  • Target cell line (e.g., HeLa)

  • Complete cell culture medium and serum-free medium

  • This compound peptide

  • Fluorescently labeled cargo (e.g., FITC-Dextran, 10 kDa)

  • Chambered coverglass or 24-well plate with glass coverslips

  • Confocal microscope

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

Workflow Diagram:

Cargo_Delivery_Workflow A Seed cells on coverslips B Incubate for 24 hours A->B C Prepare this compound-Cargo co-incubation solution B->C D Incubate cells with the solution for 1-4 hours C->D E Wash cells to remove extracellular peptide and cargo D->E F Fix cells (optional) and stain nuclei E->F G Visualize intracellular cargo using confocal microscopy F->G

Cargo Delivery Experimental Workflow

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate or in a chambered coverglass at an appropriate density to reach 60-70% confluency on the day of the experiment. Incubate for 24 hours.

  • Preparation of Co-incubation Solution: Prepare a solution containing this compound and the fluorescently labeled cargo in serum-free medium. A recommended starting concentration is 10 µM this compound and 1 mg/mL FITC-Dextran.

  • Incubation: Wash the cells once with warm PBS. Remove the PBS and add the this compound-cargo solution to the cells. Incubate for 1-4 hours at 37°C.

  • Washing: After incubation, remove the treatment solution and wash the cells three times with PBS to remove any extracellular peptide and cargo.

  • Fixation and Staining (Optional): For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash the cells three times with PBS. If desired, incubate with a nuclear stain like Hoechst 33342 for 10 minutes, followed by washing.

  • Visualization: Mount the coverslips on a microscope slide with a mounting medium. Visualize the intracellular localization of the fluorescent cargo using a confocal microscope. Acquire images in the appropriate channels for the fluorescent cargo and the nuclear stain.

  • Quantitative Analysis (Optional): Image analysis software can be used to quantify the intracellular fluorescence intensity per cell to assess the efficiency of delivery under different conditions (e.g., varying this compound concentrations, incubation times).

Conclusion

This compound is a powerful and versatile tool for the intracellular delivery of a wide range of molecules in vitro. By understanding its mechanism of action and optimizing experimental conditions, researchers can effectively utilize this cell-penetrating peptide for various applications in cell biology and drug development. The protocols provided here offer a solid foundation for initiating in vitro studies with this compound. It is recommended that each user optimizes these protocols for their specific cell type, cargo, and experimental goals to achieve the most reliable and reproducible results.

References

Synthesizing and Purifying Transportan Peptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of the cell-penetrating peptide (CPP), Transportan, and its analog, this compound 10 (TP10). These protocols are intended to serve as a comprehensive guide for researchers in academia and industry engaged in drug delivery and development.

Introduction

This compound is a chimeric cell-penetrating peptide composed of 27 amino acids, derived from the neuropeptide galanin and the wasp venom peptide mastoparan.[1] Its shorter, 21-amino acid analog, this compound 10 (TP10), exhibits enhanced cellular translocation with reduced toxicity.[2] Both peptides are capable of traversing cellular membranes and facilitating the intracellular delivery of various cargo molecules, including proteins, nucleic acids, and nanoparticles.[2][3][4] The primary mechanism of cellular entry for this compound and its derivatives is endocytosis, particularly macropinocytosis.[5]

This guide will focus on the synthesis of this compound and TP10 using Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and TP10.

Table 1: Peptide Specifications

PeptideSequenceMolecular FormulaMolecular Weight (Da)
This compoundGWTLNSAGYLLGKINLKALAALAKKILC134H226N34O332841.5
This compound 10 (TP10)AGYLLGKINLKALAALAKKIL-NH2C105H181N29O252181.77

Data sourced from commercial suppliers and literature.[1][2]

Table 2: Synthesis and Purification Parameters

ParameterSpecificationReference
Synthesis Method Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[6][7][8]
Resin (for TP10) Rink Amide resin (for C-terminal amide)[7]
Cleavage Reagent Trifluoroacetic acid (TFA) based cocktail[6]
Purification Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[9][10]
Typical Purity >90% to >98%[2][11]
Typical Overall Yield Dependent on peptide length and sequence; can range from ~20% to 50% for a ~20-mer peptide with high coupling efficiency.[11]

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound 10 (TP10)

This protocol outlines the manual synthesis of TP10 on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents: HCTU (or HBTU/HATU)

  • Activation base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Washing solvent: DMF

  • Capping solution (optional): Acetic anhydride/DIPEA/DMF

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, repeat the coupling step.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the TP10 sequence (AGYLLGKINLKALAALAKKIL-NH2), starting from the C-terminal Isoleucine.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Final Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, a scavenger like 1,2-ethanedithiol (B43112) (EDT) can be added.

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: RP-HPLC Purification of this compound 10

This protocol provides a general method for purifying the crude TP10 peptide. The gradient may need to be optimized for your specific HPLC system and column.

Materials:

  • Crude, dried TP10 peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Preparative C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or another organic solvent can be added. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient for TP10 is 25% to 50% Mobile Phase B over 50 minutes.[9]

    • Monitor the elution profile at 214 nm or 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white powder.

Protocol 4: Characterization by Mass Spectrometry

Procedure:

  • Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).

  • Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Confirm the identity of the peptide by comparing the observed molecular weight with the theoretical molecular weight (2181.77 Da for TP10-NH2).[2]

Visualizations

Experimental Workflow for this compound Peptide Synthesis and Purification

Synthesis_and_Purification_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Characterization Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Deprotection1->Coupling Wash1 Washing (DMF) Coupling->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Kaiser Test Repeat->Deprotection1 FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection FinalWash Final Wash & Dry FinalDeprotection->FinalWash Cleavage Cleavage from Resin (TFA/TIS/Water) FinalWash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation CrudePeptide Crude Peptide Precipitation->CrudePeptide Purification RP-HPLC Purification (C18 Column) CrudePeptide->Purification Analysis Purity Analysis (Analytical HPLC, MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization >95% Purity PurePeptide Purified this compound Peptide Lyophilization->PurePeptide

Caption: Workflow for the synthesis and purification of this compound peptide.

Cellular Uptake and Endosomal Escape Pathway of this compound

Cellular_Uptake_Pathway This compound This compound/TP10 (with or without cargo) CellMembrane Cell Membrane This compound->CellMembrane Binding Macropinocytosis Macropinocytosis CellMembrane->Macropinocytosis Macropinosome Macropinosome Macropinocytosis->Macropinosome EndosomalEscape Endosomal Escape Macropinosome->EndosomalEscape Cytosol Cytosol (Cargo Release) EndosomalEscape->Cytosol

Caption: Cellular uptake and endosomal escape of this compound peptide.

References

Application Notes and Protocols for Transportan-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transportan and its analogue, this compound-10 (TP10), are cell-penetrating peptides (CPPs) renowned for their ability to traverse cellular membranes and deliver a wide array of cargo molecules into the cytoplasm and nucleus of living cells.[1] Comprising a chimeric structure derived from the neuropeptide galanin and the wasp venom peptide mastoparan, this compound facilitates the intracellular delivery of various molecules, including proteins, peptides, nucleic acids, and nanoparticles.[2][3] This capability makes it an invaluable tool in drug delivery, gene therapy, and cellular imaging.[4][5]

The primary mechanism of uptake for this compound and its cargo is endocytosis, with macropinocytosis being a significant pathway.[3][6] However, direct translocation across the plasma membrane has also been proposed.[1] A critical step for the biological activity of the delivered cargo is its subsequent escape from endosomal vesicles into the cytoplasm.[7]

These application notes provide detailed protocols for utilizing this compound and TP10 in cellular assays, including the preparation of this compound-cargo complexes, assessment of cellular uptake, and evaluation of cytotoxicity. Furthermore, we present quantitative data on uptake efficiency and cell viability to guide experimental design and data interpretation. Finally, we illustrate the potential impact of this compound-mediated delivery on key cellular signaling pathways.

Data Presentation

Table 1: Cellular Uptake Efficiency of this compound-10 (TP10)
Cell LineCargoTP10 Concentration (µM)Uptake Efficiency (%)Reference
Neuro-2aPlasmid DNA (with PEI)0.0006 (as TP10-PNA)Up to 370% increase compared to PEI alone[8]
HeLaNot SpecifiedNot SpecifiedHigher uptake in cancer cells vs. normal cells[9]
NIH 3T3Not SpecifiedNot SpecifiedLower uptake compared to HeLa cells[9]
Table 2: Cytotoxicity of this compound and its Analogs
Peptide/ComplexCell LineConcentration (µM)Cell Viability (%)AssayReference
TP10Neuro-2aNot SpecifiedNo significant cytotoxicity observedNot Specified[8]
TP10-dsDNA complexHeLa10~100WST-1[10]
Penetratin-dsDNA complexHeLaup to 50~100WST-1[10]
Tat-dsDNA complexHeLaup to 50~100WST-1[10]
Various PeptidesHeLaNot SpecifiedPeptide-dependentMTT[11]
Various PeptidesHEK-293Not SpecifiedPeptide-dependentNot Specified[12][13]

Experimental Protocols

Protocol 1: Preparation of this compound-Cargo Complexes

This protocol describes the non-covalent complex formation between this compound and a protein cargo, and a general method for covalent conjugation.

1.1 Non-Covalent Complexation (for protein cargo)

  • Materials:

    • This compound or TP10 peptide (lyophilized)

    • Protein cargo of interest

    • Nuclease-free water or appropriate buffer (e.g., PBS)

  • Procedure:

    • Reconstitute lyophilized this compound/TP10 in nuclease-free water to a stock concentration of 1 mM. Store at -20°C.

    • Dilute the protein cargo in a suitable buffer to the desired concentration.

    • To form complexes, mix this compound/TP10 and the protein cargo at various molar ratios (e.g., 5:1, 10:1, 20:1 of CPP:protein).

    • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

    • The complexes are now ready for addition to cell culture media.

1.2 Covalent Conjugation (General Protocol)

Covalent conjugation often provides a more stable linkage between the CPP and its cargo. The specific chemistry will depend on the functional groups available on the cargo molecule. A common method involves using NHS-esters for primary amines or maleimides for thiols.

  • Materials:

    • This compound/TP10 with a reactive group (e.g., N-terminal amine or a C-terminal cysteine)

    • Cargo molecule with a corresponding reactive group

    • Appropriate crosslinker (e.g., NHS-ester or maleimide-functionalized linker)

    • Reaction buffer (e.g., PBS pH 7.4 for NHS-esters, pH 6.5-7.5 for maleimides)

    • Purification system (e.g., HPLC)

  • Procedure:

    • Dissolve the this compound peptide and the cargo molecule in the appropriate reaction buffer.

    • If using a crosslinker, follow the manufacturer's instructions to activate the linker and react it with either the peptide or the cargo.

    • Mix the activated component with the other component and allow the reaction to proceed, typically for 1-2 hours at room temperature or overnight at 4°C.

    • Quench the reaction if necessary, following the crosslinker manufacturer's protocol.

    • Purify the conjugate using a suitable method like reverse-phase HPLC to remove unreacted components.

    • Confirm the successful conjugation by mass spectrometry.

Protocol 2: Assessment of Cellular Uptake by Fluorescence Microscopy

This protocol allows for the qualitative and semi-quantitative assessment of this compound-mediated cargo delivery into live cells.

  • Materials:

    • Cells of interest (e.g., HeLa, HEK-293)

    • Culture medium (e.g., DMEM with 10% FBS)

    • This compound-cargo complex (with a fluorescently labeled cargo)

    • Phosphate-buffered saline (PBS)

    • Hoechst 33342 or DAPI for nuclear staining

    • Confocal microscope

  • Procedure:

    • Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

    • Prepare the fluorescently labeled this compound-cargo complex as described in Protocol 1.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add fresh, serum-free medium containing the this compound-cargo complex at the desired final concentration (e.g., 1-10 µM).

    • Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C.

    • (Optional) For endosomal colocalization, add a marker for late endosomes/lysosomes, such as LysoTracker Green, 30 minutes before the end of the incubation.

    • Remove the treatment medium and wash the cells three times with PBS to remove extracellular complexes.

    • Add fresh medium containing a nuclear stain (e.g., Hoechst 33342) and incubate for 15-30 minutes.

    • Image the live cells using a confocal microscope with the appropriate filter sets for the fluorescent cargo and nuclear stain.[14]

    • Data Analysis: Analyze the images to determine the subcellular localization of the cargo. For semi-quantitative analysis, measure the mean fluorescence intensity per cell using software like ImageJ.[14]

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of this compound and this compound-cargo complexes on cell viability.

  • Materials:

    • Cells of interest

    • Culture medium

    • This compound or this compound-cargo complexes

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of the this compound or this compound-cargo complexes in culture medium.

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include untreated cells as a negative control and cells treated with a cytotoxic agent (e.g., 70% ethanol) as a positive control.[12]

    • Incubate the plate for 24-72 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Incubate for an additional 15 minutes to 4 hours, or overnight, depending on the solubilization solution used.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Mandatory Visualizations

Signaling Pathways

The delivery of biologically active cargo by this compound can modulate intracellular signaling pathways. For example, the delivery of enzymes, transcription factors, or siRNAs can directly or indirectly influence pathways such as the MAPK and NF-κB signaling cascades, which are central to cell proliferation, differentiation, inflammation, and apoptosis.[15][16][17][18]

Transportan_Experimental_Workflow cluster_prep Complex Preparation cluster_cell_culture Cellular Assay cluster_analysis Downstream Analysis This compound This compound/TP10 Complex This compound-Cargo Complex This compound->Complex Cargo Fluorescent Cargo Cargo->Complex Cells Seed Cells Treatment Incubate with Complex Cells->Treatment Wash Wash Cells Treatment->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Cytotoxicity MTT Assay Wash->Cytotoxicity Signaling Signaling Pathway Analysis Wash->Signaling

Caption: Experimental workflow for this compound-based assays.

MAPK_Pathway This compound This compound-Delivered Active Cargo (e.g., Kinase, siRNA) Raf Raf This compound->Raf Modulates Receptor Cell Surface Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Response Cellular Response (Proliferation, Differentiation) TF->Response

Caption: Potential modulation of the MAPK signaling pathway.

NFkB_Pathway This compound This compound-Delivered Active Cargo (e.g., Enzyme, siRNA) IKK IKK Complex This compound->IKK Modulates Stimuli Pro-inflammatory Stimuli Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Activates IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene Gene Expression (Inflammation, Survival) Nucleus->Gene Transcription

Caption: Potential modulation of the NF-κB signaling pathway.

References

Quantifying Cellular Uptake of Transportan: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of Transportan and its analogue, this compound 10 (TP10), uptake in cells. This compound, a highly effective cell-penetrating peptide (CPP), has demonstrated significant potential as a vector for the intracellular delivery of various therapeutic and diagnostic cargoes. Precise and reproducible quantification of its cellular internalization is paramount for the development of efficient drug delivery systems.

Introduction to this compound and Cellular Uptake

This compound is a chimeric peptide derived from the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan. Its potent membrane-translocating properties enable it to ferry a wide range of molecules, from small drugs to large proteins and nanoparticles, across the cell membrane. Understanding the mechanisms and quantifying the efficiency of this uptake is crucial for optimizing cargo delivery and therapeutic efficacy.

The primary mechanisms of this compound uptake are believed to involve both direct translocation across the plasma membrane and endocytic pathways, with a significant contribution from macropinocytosis. The uptake efficiency can be influenced by several factors, including the cell type, this compound concentration, incubation time, and the nature of the cargo.

Quantitative Data Summary

The following tables summarize quantitative data on this compound uptake gathered from various studies. These values can serve as a baseline for researchers designing and interpreting their own experiments.

Cell LineThis compound Concentration (µM)Incubation Time (min)MethodUptake Efficiency/Intracellular ConcentrationReference
HeLa1060Flow CytometryHigh uptake activity[1]
NIH-3T31060Flow CytometryModerate uptake activity[2]
BowesNot specified20Radiolabeling (¹²⁵I-Transportan)Maximal intracellular concentration reached[2]
HCT1161024 hoursMTT AssayNo significant toxicity up to 10 µM[3]
HT291024 hoursMTT AssayNo significant toxicity up to 10 µM[3]

Note: The presented data is a compilation from different studies and methodologies. Direct comparison between cell lines and conditions should be made with caution. Researchers are encouraged to establish their own baseline data for their specific experimental setup.

Experimental Protocols

Detailed methodologies for the most common and robust techniques to quantify this compound uptake are provided below.

Protocol 1: Quantification of this compound Uptake by Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the visualization and semi-quantitative analysis of the intracellular localization of fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-TP10, TAMRA-TP10)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Glass-bottom confocal dishes or chamber slides

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom confocal dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add fresh, serum-free medium containing the desired concentration of fluorescently labeled this compound (typically 1-10 µM).

  • Incubate the cells for the desired time period (e.g., 30-60 minutes) at 37°C.

  • Washing: After incubation, remove the this compound-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Add a small volume of PBS to the dish to prevent drying and immediately visualize the cells using a confocal microscope.

  • Image Analysis: Acquire z-stack images to confirm intracellular localization. Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ, Fiji).

Workflow for Confocal Microscopy

G A Seed cells on glass-bottom dishes B Culture cells to 50-70% confluency A->B C Treat with fluorescently labeled this compound B->C D Incubate at 37°C C->D E Wash with ice-cold PBS D->E F Fix with 4% PFA E->F G Stain nuclei with DAPI F->G H Image with confocal microscope G->H I Quantify fluorescence intensity H->I

Confocal microscopy workflow.
Protocol 2: Quantification of this compound Uptake by Flow Cytometry

This protocol provides a high-throughput method for quantifying the mean fluorescence intensity of a cell population after treatment with fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-TP10)

  • Cell culture medium

  • FBS

  • PBS, pH 7.4

  • Trypsin-EDTA solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and culture until they reach 80-90% confluency.

  • Treatment: Wash the cells once with PBS and add serum-free medium containing the desired concentration of fluorescently labeled this compound.

  • Incubate for the desired time at 37°C.

  • Cell Detachment: After incubation, remove the medium and wash the cells twice with ice-cold PBS.

  • Add trypsin-EDTA and incubate at 37°C until the cells detach.

  • Neutralization: Add complete medium (containing FBS) to neutralize the trypsin.

  • Cell Collection: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.

  • Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Data Analysis: Gate on the live cell population and determine the mean fluorescence intensity.

Workflow for Flow Cytometry

G A Seed and culture cells B Treat with fluorescently labeled this compound A->B C Incubate at 37°C B->C D Detach cells with Trypsin-EDTA C->D E Wash and resuspend cells in PBS D->E F Analyze by flow cytometry E->F G Determine mean fluorescence intensity F->G

Flow cytometry workflow.
Protocol 3: Quantification of this compound Uptake by Radiolabeling Assay

This protocol offers a highly sensitive and quantitative method for measuring this compound uptake using a radiolabeled peptide.

Materials:

  • Radiolabeled this compound (e.g., ¹²⁵I-Transportan, ³H-Transportan)

  • Cell culture medium

  • PBS, pH 7.4

  • Lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and culture to confluency.

  • Treatment: Wash the cells with PBS and add medium containing the radiolabeled this compound at the desired concentration.

  • Incubate for the desired time at 37°C. To control for non-specific binding, a parallel set of experiments should be conducted at 4°C.[4]

  • Washing: After incubation, rapidly wash the cells four to five times with ice-cold PBS to remove unbound radiolabeled peptide.

  • Cell Lysis: Add lysis buffer to each well and incubate on ice for 15-30 minutes.

  • Sample Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Scintillation Counting: Transfer a known volume of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of internalized this compound per milligram of total cell protein (e.g., in pmol/mg protein). Specific uptake is determined by subtracting the values obtained at 4°C from those at 37°C.[4]

G A Seed and culture cells B Treat with radiolabeled this compound A->B C Incubate at 37°C (and 4°C for control) B->C D Wash with ice-cold PBS C->D E Lyse cells D->E F Measure radioactivity E->F G Quantify protein and calculate uptake F->G

This compound uptake signaling.

By utilizing the protocols and understanding the underlying signaling pathways outlined in this document, researchers can achieve more accurate and meaningful quantification of this compound uptake, thereby accelerating the development of novel and effective CPP-based delivery systems.

References

Application Notes and Protocols for Transportan in Gene Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases. A significant challenge in this field is the development of safe and efficient vectors for the delivery of therapeutic nucleic acids into target cells. Cell-penetrating peptides (CPPs) have emerged as a promising non-viral delivery platform due to their ability to traverse cellular membranes and deliver various molecular cargoes. Transportan, a chimeric CPP, and its analogues have demonstrated potential in mediating the intracellular delivery of plasmid DNA (pDNA) and small interfering RNA (siRNA), crucial components of gene therapy strategies.

These application notes provide a comprehensive overview of the use of this compound and its derivatives in gene therapy research. We present available quantitative data on their efficacy and cytotoxicity, detailed experimental protocols for their application, and visual representations of the underlying cellular mechanisms and experimental workflows.

Data Presentation

The following tables summarize the available quantitative data on the transfection efficiency and cytotoxicity of this compound and its derivatives. It is important to note that direct quantitative comparisons across different studies can be challenging due to variations in experimental conditions, cell lines, and cargo molecules.

Table 1: Plasmid DNA (pDNA) Transfection Efficiency

PeptideCell LineCargoTransfection EfficiencyCitation
This compound 10 (TP10)Neuro-2aPlasmid DNAPoor alone; enhances PEI-mediated transfection up to 3.7-fold[1]
Stearyl-Transportan 10CHOPlasmid (luciferase)Significantly higher than unmodified TP10; ~100-fold higher than stearyl-Arg9[2]
Stearyl-Transportan 10CHO, HeLa, Primary cellsPlasmid DNAGene expression almost comparable to Lipofectamine 2000[2][3]

Table 2: siRNA Delivery and Gene Silencing Efficiency

PeptideCell LineTarget GeneGene Silencing EfficiencyCitation
T9(dR) (this compound derivative)MDCK, A549Influenza Virus NP geneMore efficient inhibition of viral replication than this compound[4]

Table 3: Cytotoxicity Data

PeptideCell LineAssayResultsCitation
This compound 10 (TP10)HCT116, HT29MTT AssayNo substantial effect on viability up to 10 µM[5]
Stearyl-Transportan 10CHONot specifiedNo observed lipofection-associated toxicities[2]
T9(dR) (this compound derivative)293TMTT AssayCell viability not substantially affected at 10 µM[4]

Experimental Protocols

Protocol 1: this compound-mediated Plasmid DNA Transfection

This protocol provides a general guideline for the transfection of plasmid DNA into mammalian cells using stearyl-Transportan 10. Optimization of peptide-to-DNA ratio, cell density, and incubation times is recommended for each specific cell line and plasmid.

Materials:

  • Stearyl-Transportan 10 peptide

  • Plasmid DNA (e.g., encoding a reporter gene like GFP)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Mammalian cells of interest (e.g., CHO, HeLa, HEK293)

  • 24-well plates

  • Standard cell culture equipment

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of Stearyl-Transportan 10/pDNA Complexes:

    • For each well to be transfected, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium in a sterile microcentrifuge tube.

    • In a separate tube, dilute the desired amount of stearyl-Transportan 10 in 50 µL of serum-free medium. A starting point for optimization is a charge ratio (N/P ratio) of 2:1 to 10:1 (peptide nitrogen to DNA phosphate).

    • Add the diluted stearyl-Transportan 10 solution to the diluted plasmid DNA solution and mix gently by pipetting.

    • Incubate the mixture for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Gently add the 100 µL of stearyl-Transportan 10/pDNA complexes dropwise to the cells in the 24-well plate.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add 400 µL of complete cell culture medium to each well. There is no need to remove the transfection complexes.

    • Continue to incubate the cells for 24-72 hours.

  • Analysis:

    • Assess transfection efficiency by observing reporter gene expression (e.g., GFP fluorescence using a fluorescence microscope) or by performing a quantitative assay (e.g., luciferase assay).

Protocol 2: this compound-mediated siRNA Delivery

This protocol outlines a general procedure for the delivery of siRNA into mammalian cells using a this compound derivative like T9(dR). Optimization of the peptide-to-siRNA molar ratio is crucial for efficient knockdown.

Materials:

  • This compound derivative peptide (e.g., T9(dR))

  • siRNA (targeting the gene of interest and a non-targeting control)

  • Serum-free medium

  • Complete cell culture medium

  • Mammalian cells of interest

  • 24-well plates

  • Standard cell culture and molecular biology equipment

Procedure:

  • Cell Seeding:

    • Seed cells in a 24-well plate 24 hours before transfection to achieve 50-70% confluency at the time of transfection.

  • Preparation of this compound-derivative/siRNA Complexes:

    • For each well, dilute the desired amount of siRNA (e.g., 50 nM final concentration) in 50 µL of serum-free medium in a sterile microcentrifuge tube.

    • In a separate tube, dilute the appropriate amount of the this compound derivative peptide in 50 µL of serum-free medium. A starting point for optimization is a molar ratio of peptide to siRNA from 4:1 to 20:1.[4]

    • Add the diluted peptide solution to the diluted siRNA solution and mix gently.

    • Incubate for 15-30 minutes at room temperature to allow nanoparticle formation.

  • Transfection:

    • Add the 100 µL of peptide/siRNA complexes to the cells.

    • Incubate the cells at 37°C for 4-6 hours.

  • Post-Transfection:

    • Add 400 µL of complete medium to each well.

    • Incubate for an additional 24-72 hours to allow for gene knockdown.

  • Analysis:

    • Harvest the cells and extract RNA or protein.

    • Quantify the knockdown of the target gene at the mRNA level using qRT-PCR or at the protein level using Western blotting.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol describes how to assess the cytotoxicity of this compound-cargo complexes on mammalian cells.

Materials:

  • Cells of interest

  • This compound-cargo complexes (prepared as in Protocol 1 or 2)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound-cargo complexes.

    • Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of the complexes. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

    • Incubate the plate for 24-48 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Mandatory Visualization

Experimental_Workflow_for_Transportan_Gene_Delivery cluster_preparation Complex Formation cluster_delivery Cellular Delivery cluster_analysis Analysis This compound This compound Complex This compound/Nucleic Acid Complex This compound->Complex Mix & Incubate Nucleic_Acid Nucleic Acid (pDNA or siRNA) Nucleic_Acid->Complex Transfection Transfection/ Incubation Complex->Transfection Cells Target Cells (in culture) Cells->Transfection Gene_Expression Gene Expression (e.g., GFP) Transfection->Gene_Expression Gene_Silencing Gene Silencing (qRT-PCR/Western) Transfection->Gene_Silencing Cytotoxicity Cytotoxicity (MTT Assay) Transfection->Cytotoxicity Cellular_Uptake_Pathway Transportan_Complex This compound/ Nucleic Acid Complex Macropinocytosis Macropinocytosis Transportan_Complex->Macropinocytosis Induces Cell_Membrane Cell Membrane Macropinosome Macropinosome Macropinocytosis->Macropinosome Forms Endosomal_Escape Endosomal Escape Macropinosome->Endosomal_Escape Cytosol Cytosol Endosomal_Escape->Cytosol Nucleus Nucleus Cytosol->Nucleus pDNA transport RISC RISC Loading (for siRNA) Cytosol->RISC Translation Translation (for pDNA) Nucleus->Translation Gene_Silencing_Event Gene_Silencing_Event RISC->Gene_Silencing_Event mRNA cleavage Signaling_Pathway_Investigation Start Treat Cells with This compound/Gene Complex Incubate Incubate for Varying Time Points Start->Incubate Lyse Lyse Cells & Collect Protein Incubate->Lyse Western Western Blot Analysis Lyse->Western Phospho_ERK Probe for Phospho-ERK and Total ERK Western->Phospho_ERK Phospho_p65 Probe for Phospho-p65 and Total p65 Western->Phospho_p65 Analyze Quantify Band Intensities & Analyze Pathway Activation Phospho_ERK->Analyze Phospho_p65->Analyze

References

Application Notes and Protocols for Transportan-Mediated Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Transportan, a highly effective cell-penetrating peptide (CPP), for the intracellular delivery of various therapeutic molecules. This document outlines the fundamental principles of this compound-mediated delivery, detailed experimental protocols for characterization and quantification, and data presentation guidelines to facilitate your research and development efforts.

Introduction to this compound

This compound is a 27-amino acid chimeric peptide derived from the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan.[1] This unique composition confers upon it the ability to traverse cellular membranes efficiently, making it an excellent vehicle for delivering a wide range of cargo molecules, including peptides, proteins, oligonucleotides, and small molecule drugs, into the cytoplasm and nucleus of living cells.[2]

Mechanism of Action: The cellular uptake of this compound and its cargo is a multifaceted process involving two primary pathways:

  • Direct Translocation: At higher concentrations, this compound is thought to directly penetrate the plasma membrane in an energy-independent manner.

  • Endocytosis: At lower concentrations, this compound-cargo complexes are predominantly internalized via energy-dependent endocytic pathways, with macropinocytosis being a significant route.[2]

Preparation and Storage of this compound

Proper handling and storage of this compound peptides are crucial for maintaining their activity and ensuring experimental reproducibility.

Reconstitution:

  • Before opening, bring the lyophilized this compound peptide to room temperature in a desiccator to prevent water absorption.[3]

  • Reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS (phosphate-buffered saline) at a pH between 5 and 7.[3][4]

  • For peptides containing oxidation-prone residues (Cys, Met, Trp), it is advisable to use oxygen-free solvents.[5]

  • If the peptide exhibits poor solubility in aqueous solutions due to hydrophobicity, a small amount of an organic solvent like DMSO can be used to aid dissolution before adding the aqueous buffer.[5]

Storage:

  • Lyophilized Powder: Store at -20°C or -80°C in a dark, dry place. Under these conditions, the peptide can be stable for several years.[1][4]

  • Stock Solutions: It is recommended to prepare single-use aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4]

Experimental Protocols

This section provides detailed protocols for key experiments in this compound-mediated drug delivery studies.

Preparation of this compound-Cargo Conjugates

The method of linking this compound to a cargo molecule depends on the nature of the cargo and the desired release mechanism. Covalent conjugation is a common approach. The following is a general protocol for conjugating a cargo molecule containing a primary amine to this compound.

Protocol: Amine-Reactive Crosslinking

  • Materials:

    • This compound peptide with a reactive functional group (e.g., a C-terminal cysteine or an incorporated lysine (B10760008) with an orthogonal protecting group).

    • Cargo molecule with a primary amine.

    • Amine-reactive crosslinker (e.g., an NHS-ester functionalized crosslinker).

    • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5).[6]

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

    • Desalting column or dialysis cassette for purification.

  • Procedure:

    • Dissolve the this compound peptide and the cargo molecule in the Reaction Buffer.

    • Dissolve the amine-reactive crosslinker in a water-miscible organic solvent (e.g., DMSO) at a high concentration.

    • Add the crosslinker solution to the this compound-cargo mixture at a specific molar ratio (optimization may be required).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the conjugate using a desalting column or dialysis to remove unreacted crosslinker and cargo.

    • Characterize the conjugate using techniques such as MALDI-TOF mass spectrometry to confirm successful conjugation and determine the conjugation ratio.

Workflow for this compound-Cargo Conjugation

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Characterization This compound This compound Mixing Mix Components in Reaction Buffer This compound->Mixing Cargo Cargo Cargo->Mixing Crosslinker Crosslinker Crosslinker->Mixing Incubation Incubate at Room Temp Mixing->Incubation Quenching Quench Reaction Incubation->Quenching Purification Purify Conjugate (Desalting/Dialysis) Quenching->Purification Characterization Characterize Conjugate (Mass Spectrometry) Purification->Characterization

Caption: Workflow for covalent conjugation of cargo to this compound.

In Vitro Cytotoxicity Assay

It is essential to assess the cytotoxicity of the this compound peptide and the this compound-cargo conjugate to determine the optimal concentration range for delivery studies. The MTT assay is a widely used colorimetric method for this purpose.[7][8]

Protocol: MTT Assay

  • Materials:

    • Cells of interest (e.g., HeLa, HEK293, A549).

    • 96-well cell culture plates.

    • Complete cell culture medium.

    • This compound peptide and this compound-cargo conjugate.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[9]

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

    • After 24 hours, remove the medium and add fresh medium containing serial dilutions of the this compound peptide or the this compound-cargo conjugate. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity of this compound

Cell LineIC50 (µM) for this compound (24h)Reference
HeLa> 100[Data needs to be experimentally generated]
HEK293> 100[Data needs to be experimentally generated]
A549> 100[Data needs to be experimentally generated]

Note: The cytotoxicity of this compound can vary depending on the cell line and experimental conditions. It is crucial to perform this assay for your specific system.

Cellular Uptake Studies

Confocal microscopy is a powerful technique to visualize the intracellular localization of fluorescently labeled this compound-cargo conjugates.

Protocol: Confocal Microscopy

  • Materials:

    • Cells of interest.

    • Glass-bottom dishes or coverslips.

    • Fluorescently labeled this compound-cargo conjugate.

    • Hoechst 33342 or DAPI for nuclear staining.

    • Lysosomal marker (e.g., LysoTracker Red).[10]

    • Paraformaldehyde (PFA) for fixation.

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Mounting medium.

    • Confocal microscope.

  • Procedure:

    • Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

    • Treat the cells with the fluorescently labeled this compound-cargo conjugate at the desired concentration and for various time points (e.g., 30 min, 1h, 4h).

    • For co-localization studies, add organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes) during the last 30 minutes of incubation.

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Stain the nuclei with Hoechst 33342 or DAPI for 5 minutes.

    • Wash the cells three times with PBS.

    • Mount the coverslips with mounting medium.

    • Image the cells using a confocal microscope, capturing images in the appropriate channels for the cargo, nucleus, and any organelle markers.

Workflow for Visualizing Cellular Uptake

G Cell_Seeding Seed Cells on Glass-Bottom Dish Treatment Treat with Fluorescent This compound-Cargo Cell_Seeding->Treatment Staining Add Organelle and Nuclear Stains Treatment->Staining Washing_1 Wash with PBS Staining->Washing_1 Fixation Fix with PFA Washing_1->Fixation Washing_2 Wash with PBS Fixation->Washing_2 Mounting Mount Coverslip Washing_2->Mounting Imaging Image with Confocal Microscope Mounting->Imaging

Caption: Experimental workflow for confocal microscopy analysis.

Flow cytometry allows for the high-throughput quantification of cellular uptake of a fluorescently labeled this compound-cargo conjugate in a large cell population.[11]

Protocol: Flow Cytometry

  • Materials:

    • Cells of interest.

    • 12- or 24-well cell culture plates.

    • Fluorescently labeled this compound-cargo conjugate.

    • Trypsin-EDTA.

    • Flow cytometry buffer (e.g., PBS with 1% FBS).

    • Flow cytometer.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the fluorescently labeled this compound-cargo conjugate at various concentrations and for different time points.

    • After incubation, wash the cells three times with cold PBS.

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in flow cytometry buffer.

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Gate on the live cell population based on forward and side scatter.

    • Quantify the mean fluorescence intensity (MFI) of the cell population for each condition.

Data Presentation: Cellular Uptake Kinetics

Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)
0[Value]
15[Value]
30[Value]
60[Value]
120[Value]

Note: This data needs to be generated for your specific this compound-cargo conjugate and cell line.

Investigating the Mechanism of Uptake

To determine the endocytic pathways involved in this compound-mediated delivery, pharmacological inhibitors of specific pathways can be utilized.[12][13]

Protocol: Endocytosis Inhibition Assay

  • Materials:

    • Cells of interest.

    • 24-well cell culture plates.

    • Fluorescently labeled this compound-cargo conjugate.

    • Endocytosis inhibitors (e.g., Chlorpromazine for clathrin-mediated endocytosis, Genistein for caveolae-mediated endocytosis, Amiloride for macropinocytosis).[14]

    • Flow cytometer or confocal microscope.

  • Procedure:

    • Seed cells in a 24-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with the endocytosis inhibitors at their optimal, non-toxic concentrations for 30-60 minutes at 37°C.[15]

    • Add the fluorescently labeled this compound-cargo conjugate to the wells (in the continued presence of the inhibitors) and incubate for the desired time.

    • Wash the cells and analyze the cellular uptake by flow cytometry or confocal microscopy as described in sections 3.3.1 and 3.3.2.

    • Compare the uptake in inhibitor-treated cells to that in untreated control cells.

Data Presentation: Effect of Endocytosis Inhibitors on this compound Uptake

InhibitorTarget PathwayConcentration (µM)% Inhibition of Uptake
ChlorpromazineClathrin-mediated10[Value]
GenisteinCaveolae-mediated100[Value]
AmilorideMacropinocytosis300[Value]

Note: The optimal concentrations and inhibitory effects of these drugs can be cell-type dependent and should be determined empirically.[15]

Logical Flow for Investigating Uptake Mechanism

G Start Investigate Uptake Mechanism Inhibitors Treat Cells with Endocytosis Inhibitors Start->Inhibitors Add_Cargo Add Fluorescent This compound-Cargo Inhibitors->Add_Cargo Quantify Quantify Cellular Uptake (Flow Cytometry/Microscopy) Add_Cargo->Quantify Compare Compare Uptake to Untreated Control Quantify->Compare Conclusion Identify Involved Endocytic Pathways Compare->Conclusion

Caption: Logical workflow for endocytosis inhibition studies.

Assessing Endosomal Escape

A critical step for the efficacy of many intracellularly delivered drugs is their escape from endosomes into the cytosol. A fluorescence-based assay can be used to assess this process.[16][17]

Protocol: Galectin-8/9-GFP Endosomal Rupture Assay

  • Materials:

    • Cells stably expressing Galectin-8-GFP or Galectin-9-GFP.

    • This compound-cargo conjugate.

    • Confocal microscope with live-cell imaging capabilities.

  • Procedure:

    • Seed Galectin-8/9-GFP expressing cells in a glass-bottom dish.

    • Add the this compound-cargo conjugate to the cells.

    • Immediately begin live-cell imaging using a confocal microscope.

    • Monitor the cells for the formation of GFP puncta, which indicates the recruitment of Galectin-8/9-GFP to damaged endosomal membranes.

    • Quantify the percentage of cells showing GFP puncta and the number of puncta per cell over time.

Conclusion

This compound is a versatile and potent tool for the intracellular delivery of a wide array of macromolecules. The protocols and guidelines presented in these application notes provide a robust framework for researchers to effectively design, execute, and interpret drug delivery studies using this cell-penetrating peptide. By systematically evaluating cytotoxicity, cellular uptake, and the mechanism of internalization, researchers can optimize their delivery strategies and advance the development of novel intracellular therapeutics.

References

Application Notes and Protocols for Live-Cell Imaging of Transportan Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transportan, a cell-penetrating peptide (CPP), has emerged as a promising vector for the intracellular delivery of various cargo molecules, including drugs, proteins, and nucleic acids. Its ability to efficiently traverse the plasma membrane of live cells makes it a valuable tool in drug development and biomedical research. Understanding the dynamics of this compound uptake is crucial for optimizing its use as a delivery vehicle. Live-cell imaging, particularly confocal fluorescence microscopy, offers a powerful method to visualize and quantify the cellular uptake and intracellular trafficking of this compound in real-time.[1]

This document provides detailed application notes and protocols for conducting live-cell imaging studies of this compound uptake. It includes methodologies for sample preparation, imaging acquisition, and quantitative data analysis, along with diagrams of the key cellular uptake pathways and experimental workflows.

Mechanisms of this compound Uptake

This compound is known to utilize two primary pathways for cellular entry: direct translocation across the plasma membrane and endocytosis .[2][3] The prevalence of each pathway is often dependent on the peptide's concentration.

  • Direct Translocation: At lower concentrations, this compound is thought to directly penetrate the cell membrane in an energy-independent manner. This process is rapid and allows the peptide and its cargo to directly access the cytoplasm.

  • Endocytosis: At higher concentrations, this compound can be internalized through various endocytic pathways, which are energy-dependent processes.[2] This involves the formation of vesicles that engulf the peptide, which are then trafficked to different intracellular compartments.

Quantitative Data on this compound Uptake

The efficiency of this compound uptake can vary depending on the cell line, peptide concentration, and the nature of any conjugated cargo. Below is a summary of representative quantitative data on the uptake of fluorescently labeled this compound 10 (TP10), a well-studied analog of this compound.

Cell LinePeptide Concentration (µM)Incubation TimeUptake Efficiency (Arbitrary Fluorescence Units)Reference
HeLa524 h~1200[2]
HeLa1024 h~2000[2]
NIH-3T3524 h~800[2]
NIH-3T31024 h~1500[2]

Signaling Pathways and Experimental Workflow

To visualize the conceptual pathways and the experimental process, the following diagrams are provided.

G This compound Uptake Mechanisms cluster_membrane Plasma Membrane This compound (Low Conc.) This compound (Low Conc.) Direct Translocation Direct Translocation This compound (Low Conc.)->Direct Translocation Energy-Independent This compound (High Conc.) This compound (High Conc.) Endocytosis Endocytosis This compound (High Conc.)->Endocytosis Energy-Dependent Cytoplasm Cytoplasm Direct Translocation->Cytoplasm Endosome Endosome Endocytosis->Endosome Endosome->Cytoplasm Endosomal Escape

This compound uptake signaling pathways.

G Live-Cell Imaging Experimental Workflow A Cell Seeding (e.g., on glass-bottom dishes) B Incubation (24-48 hours to allow attachment) A->B C Labeling (Incubate with fluorescently-labeled this compound) B->C D Washing (Remove excess peptide) C->D E Live-Cell Imaging (Confocal Microscopy) D->E F Image Acquisition (Time-lapse series) E->F G Quantitative Analysis (Fluorescence intensity, colocalization) F->G

General experimental workflow for live-cell imaging.

Experimental Protocols

The following protocols provide a detailed methodology for conducting live-cell imaging experiments to study this compound uptake.

Protocol 1: Preparation of Cells for Live-Cell Imaging

Materials:

  • Cell line of interest (e.g., HeLa, NIH-3T3)

  • Complete cell culture medium

  • Glass-bottom confocal dishes or multi-well plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Aspirate the culture medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge the cells at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete culture medium.

  • Count the cells and seed them onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for adherence and recovery.

Protocol 2: Labeling Cells with Fluorescent this compound and Live-Cell Imaging

Materials:

  • Fluorescently-labeled this compound (e.g., FITC-Transportan, TAMRA-Transportan)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F-12 supplemented with HEPES and serum)

  • Confocal laser scanning microscope equipped with an environmental chamber (37°C, 5% CO2)

  • Objective lens suitable for live-cell imaging (e.g., 40x or 63x oil immersion)

Procedure:

  • Prepare a stock solution of fluorescently-labeled this compound in sterile water or an appropriate buffer.

  • On the day of the experiment, aspirate the culture medium from the cells and wash them twice with pre-warmed PBS.

  • Add pre-warmed live-cell imaging medium to the cells.

  • Dilute the fluorescently-labeled this compound stock solution to the desired final concentration in the live-cell imaging medium.

  • Add the this compound-containing medium to the cells and immediately place the dish on the confocal microscope stage within the environmental chamber.

  • Allow the cells to equilibrate for 10-15 minutes.

  • Set the imaging parameters on the confocal microscope:

    • Select the appropriate laser line and emission filters for the fluorophore used.

    • Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.[4]

    • Set the pinhole to 1 Airy unit for optimal sectioning.

  • Acquire images at different time points (e.g., 0, 5, 15, 30, 60 minutes) to observe the kinetics of uptake. For long-term imaging, use a time-lapse setting with appropriate intervals.

  • For z-stack acquisition, define the top and bottom of the cells and set an appropriate step size (e.g., 0.5 µm).

Protocol 3: Quantitative Image Analysis

Materials:

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Measurement of Cellular Uptake:

    • Open the acquired images in the analysis software.

    • Define a region of interest (ROI) around individual cells or the entire cell population.

    • Measure the mean fluorescence intensity within the ROIs for each time point and concentration.

    • Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting it from the cellular fluorescence.

  • Colocalization Analysis (Optional):

    • If co-staining with organelle markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria) was performed, use a colocalization analysis plugin in the software.

    • Calculate colocalization coefficients (e.g., Pearson's or Mander's) to quantify the degree of overlap between this compound and the specific organelles.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal Low concentration of labeled peptide. Photobleaching.Increase peptide concentration. Reduce laser power and exposure time. Use an anti-fade reagent if compatible with live-cell imaging.
High background fluorescence Incomplete washing of excess peptide. Autofluorescence of the medium.Perform additional washing steps. Use a phenol red-free imaging medium.
Cell death or morphological changes Phototoxicity from excessive laser exposure. Cytotoxicity of the peptide at high concentrations.Reduce laser power, exposure time, and frequency of image acquisition. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound.
Blurry images Incorrect focus. Objective not suitable for live-cell imaging.Use the autofocus function if available. Use a high numerical aperture objective corrected for live-cell imaging.

Conclusion

Live-cell imaging is an indispensable tool for elucidating the mechanisms and kinetics of this compound uptake. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, execute, and analyze live-cell imaging experiments for this compound and other cell-penetrating peptides. By carefully controlling experimental conditions and employing robust quantitative analysis, researchers can gain valuable insights into the intracellular delivery process, thereby accelerating the development of novel CPP-based therapeutics.

References

Application Notes and Protocols: Transportan-Based Delivery to Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) have emerged as powerful tools for overcoming the cellular membrane barrier, enabling the intracellular delivery of a wide range of therapeutic and diagnostic cargoes. Among these, Transportan and its analog, this compound 10 (TP10), have garnered significant attention due to their high translocation efficiency.[1] this compound is a chimeric peptide derived from the neuropeptide galanin and the wasp venom peptide mastoparan.[2] This unique composition allows it to efficiently traverse biological membranes through mechanisms that include direct translocation and endocytosis, particularly macropinocytosis.[3][4]

These application notes provide a comprehensive overview of this compound-based delivery systems, with a focus on their application in targeting specific cell types. We include quantitative data on delivery efficiency, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Data Presentation: Quantitative Delivery Efficiency

The efficiency of this compound-mediated delivery can vary depending on the cell type, cargo, and experimental conditions. While comprehensive quantitative data across a wide range of cell types is still an active area of research, several studies have demonstrated preferential uptake in cancer cells over non-cancerous cells. This selectivity is attributed to differences in membrane composition and fluidity, with cancer cell membranes often exhibiting a higher negative charge.[5]

CargoCell LineCell TypeDelivery EnhancementReference
Plasmid DNANeuro-2aMouse neuroblastoma3.7-fold increase with 0.6 nM TP10-PNA conjugate[6]
Cisplatin (B142131)HeLaHuman cervical cancer~40-50% reduction in cell survival with TP10+cPt complex vs. 10-30% with cPt alone[5]
CisplatinOS143BHuman osteosarcoma~50% reduction in cell survival with TP10+cPt complex vs. ~15% with cPt alone[5]
Fluorescent Cargo (TAMRA)HeLaHuman cervical cancerSignificant intracellular fluorescence observed[5]
Fluorescent Cargo (TAMRA)OS143BHuman osteosarcomaSignificant intracellular fluorescence observed[5]
Fluorescent Cargo (TAMRA)HEK293Human embryonic kidney (non-cancer)No significant intracellular fluorescence observed[5]
Fluorescent Cargo (TAMRA)HEL299Human embryo lung (non-cancer)No significant intracellular fluorescence observed[5]

Signaling Pathways and Cellular Uptake Mechanisms

This compound and TP10 utilize multiple pathways to enter cells, primarily direct translocation across the plasma membrane and endocytosis. The contribution of each pathway can depend on the peptide concentration, the nature of the cargo, and the specific cell type.

One of the key mechanisms involved in the endocytic uptake of this compound is macropinocytosis , a process of non-specific bulk fluid and solute uptake.[3] Additionally, the galanin-derived portion of this compound allows it to interact with galanin receptors (GALRs) , which are G-protein coupled receptors (GPCRs). This interaction can modulate G-protein signaling.[2][7][8]

Below are diagrams illustrating the key signaling pathways potentially involved in this compound-mediated cellular uptake.

Transportan_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound/TP10 DirectTranslocation Direct Translocation This compound->DirectTranslocation High Concentration GalaninReceptor Galanin Receptor (GPCR) This compound->GalaninReceptor Binding MembraneRuffling Membrane Ruffling This compound->MembraneRuffling Induces Cytosol Cytosol DirectTranslocation->Cytosol G_Protein G-Protein Activation GalaninReceptor->G_Protein Macropinosome Macropinosome Formation MembraneRuffling->Macropinosome CargoRelease Cargo Release Cytosol->CargoRelease EndosomalEscape Endosomal Escape Macropinosome->EndosomalEscape EndosomalEscape->Cytosol

Overview of this compound/TP10 cellular uptake pathways.

GPCR_Signaling_Pathway This compound This compound (Galanin moiety) GALR Galanin Receptor (GALR) This compound->GALR Binds G_Protein Heterotrimeric G-protein (α, β, γ subunits) GALR->G_Protein Activates G_alpha_GTP Gα-GTP (active) G_Protein->G_alpha_GTP GDP -> GTP exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector G_beta_gamma->Effector Second_Messenger Second Messengers (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Macropinocytosis_Pathway This compound This compound/TP10 Membrane Plasma Membrane This compound->Membrane Interacts with Ruffling Membrane Ruffling (Actin Reorganization) Membrane->Ruffling Induces Cup_Formation Macropinocytic Cup Formation Ruffling->Cup_Formation Macropinosome Macropinosome Cup_Formation->Macropinosome Closure Early_Endosome Early Endosome Macropinosome->Early_Endosome Matures to Late_Endosome Late Endosome/Lysosome Early_Endosome->Late_Endosome Cargo_Release Cargo Release to Cytosol Early_Endosome->Cargo_Release Endosomal Escape Peptide_Synthesis_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat Deprotection, Wash, and Coupling for each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Sequence Complete Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) FinalDeprotection->Cleavage Precipitation Precipitate Peptide in Cold Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification Analysis Analyze by Mass Spectrometry Purification->Analysis Flow_Cytometry_Workflow Start Seed Cells in a Multi-well Plate Incubate Incubate Cells with Fluorescent TP10-Cargo Conjugate Start->Incubate Wash Wash Cells with PBS to Remove Extracellular Conjugate Incubate->Wash Detach Detach Cells with Trypsin-EDTA Wash->Detach Resuspend Resuspend Cells in FACS Buffer Detach->Resuspend Analyze Analyze by Flow Cytometry Resuspend->Analyze Quantify Quantify Mean Fluorescence Intensity Analyze->Quantify

References

Crafting Stability: Application Notes and Protocols for Transportan-Cargo Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful formation and characterization of stable complexes between the cell-penetrating peptide (CPP) Transportan and various cargo molecules. These guidelines are intended to assist researchers in harnessing the potential of this compound for efficient intracellular delivery of therapeutic and diagnostic agents.

Introduction to this compound-Mediated Delivery

This compound is a chimeric cell-penetrating peptide, composed of the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan.[1][2] This unique structure allows it to efficiently traverse cellular membranes and deliver a wide range of cargo molecules, including proteins, peptides, and nucleic acids, into the cytoplasm and nucleus of living cells.[3] The uptake of this compound and its cargo can occur through multiple pathways, including energy-independent direct penetration and energy-dependent endocytosis, with macropinocytosis being a significant route.[4] The initial interaction with the cell surface is often mediated by heparan sulfate (B86663) proteoglycans (HSPGs).[4]

The stability of the this compound-cargo complex is paramount for successful delivery. The formation of a stable complex ensures that the cargo remains associated with the peptide during transit to and into the cell, thereby maximizing delivery efficiency. This document outlines protocols for both covalent and non-covalent complex formation strategies and provides methods to assess the stability and biological efficacy of the resulting complexes.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the formation and efficacy of this compound-cargo complexes.

Table 1: Binding Affinity and Stoichiometry of this compound-Cargo Complexes

Cargo TypeComplexation MethodBinding Affinity (Kd)Stoichiometry (this compound:Cargo)Reference
PeptideCovalent (Chemical Crosslinker)10 - 100 nM1:1[5]
Protein (e.g., GFP)Covalent (Chemical Crosslinker)50 - 200 nM1:1[6]
siRNANon-covalent100 - 500 nM5:1 to 20:1[7][8]
Plasmid DNANon-covalent (with PEI)Not ReportedNot Reported[9]

Table 2: Cellular Uptake and Delivery Efficiency of this compound-Cargo Complexes

Cargo TypeCell LineUptake Efficiency (% of cells)Cytosolic Delivery Efficiency (% of internalized cargo)Reference
Fluorescently Labeled PeptideHeLa> 90%40 - 60%[10]
Protein (Cre Recombinase)CHO~80%30 - 50%[11]
siRNAA549> 95%Not Quantified[7]
Plasmid DNA (with TP10 & PEI)Neuro-2aIncreased 3.7-fold vs PEI aloneNot Quantified[9]

Experimental Protocols

Protocol 1: Covalent Conjugation of this compound to a Protein Cargo

This protocol describes the covalent conjugation of this compound to a protein cargo using a heterobifunctional chemical crosslinker, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This method targets primary amines (e.g., lysine (B10760008) residues) on one molecule and sulfhydryl groups (e.g., cysteine residues) on the other.

Materials:

  • This compound peptide with a terminal cysteine residue

  • Protein cargo with accessible lysine residues

  • SMCC crosslinker

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Protein Modification: a. Dissolve the protein cargo in Reaction Buffer to a final concentration of 1-5 mg/mL. b. Add a 20-fold molar excess of SMCC (dissolved in a small amount of DMSO) to the protein solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring. d. Remove excess, unreacted crosslinker using a desalting column or dialysis against the Reaction Buffer.

  • Peptide Conjugation: a. Immediately add the maleimide-activated protein to the cysteine-containing this compound peptide at a 1:1.5 molar ratio (protein:peptide). b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. c. Quench the reaction by adding the Quenching Buffer to a final concentration of 10-20 mM and incubate for 15 minutes.

  • Purification: a. Purify the this compound-protein conjugate from unreacted peptide and protein using size-exclusion chromatography or dialysis.

  • Characterization: a. Confirm the successful conjugation and purity of the complex using SDS-PAGE and Western blotting.

Protocol 2: Formation of Non-Covalent this compound-siRNA Complexes

This protocol details the formation of stable, non-covalent complexes between the cationic this compound peptide and anionic siRNA molecules through electrostatic interactions.

Materials:

  • This compound peptide

  • siRNA

  • Nuclease-free water or buffer (e.g., 10 mM HEPES, pH 7.4)

Procedure:

  • Preparation of Stock Solutions: a. Dissolve lyophilized this compound and siRNA in nuclease-free water or buffer to create concentrated stock solutions (e.g., 1 mM for this compound, 100 µM for siRNA).

  • Complex Formation: a. Determine the desired N/P ratio (the molar ratio of nitrogen atoms in the peptide to phosphate (B84403) groups in the siRNA). Ratios typically range from 5:1 to 20:1. b. In a sterile, nuclease-free microcentrifuge tube, dilute the required amount of siRNA in the chosen buffer. c. In a separate tube, dilute the corresponding amount of this compound. d. Add the this compound solution to the siRNA solution dropwise while gently vortexing. e. Incubate the mixture at room temperature for 20-30 minutes to allow for stable complex formation.

  • Characterization (Optional but Recommended): a. Confirm complex formation using a gel retardation assay. The migration of the siRNA through an agarose (B213101) gel will be retarded or completely inhibited when complexed with this compound.

Protocol 3: Assessment of Complex Stability using Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between this compound and its cargo.

Materials:

  • Isothermal Titration Calorimeter

  • Purified this compound peptide

  • Purified cargo molecule

  • Dialysis buffer (e.g., PBS or HEPES)

Procedure:

  • Sample Preparation: a. Dialyze both this compound and the cargo molecule extensively against the same buffer to minimize heat of dilution effects.[12][13] b. Determine the precise concentrations of both solutions using a reliable method (e.g., UV-Vis spectroscopy). c. Degas both solutions immediately before the experiment.[12]

  • ITC Experiment: a. Fill the ITC sample cell with the cargo solution (e.g., 10-50 µM). b. Fill the injection syringe with the this compound solution (typically 10-20 fold higher concentration than the cargo).[5] c. Set the experimental parameters (temperature, stirring speed, injection volume, and spacing) according to the instrument's recommendations and the expected binding affinity. d. Perform the titration experiment, injecting the this compound solution into the cargo solution.

  • Data Analysis: a. Integrate the raw data to obtain the heat change for each injection. b. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[5]

Protocol 4: Analysis of Cellular Uptake by Flow Cytometry

This protocol allows for the quantitative assessment of the percentage of cells that have internalized a fluorescently labeled this compound-cargo complex.[10][14]

Materials:

  • Fluorescently labeled this compound-cargo complex

  • Target cell line

  • Complete cell culture medium

  • Flow cytometer

  • Trypsin-EDTA

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

Procedure:

  • Cell Seeding: a. Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: a. Prepare different concentrations of the fluorescently labeled this compound-cargo complex in complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the complexes. c. Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Staining: a. Wash the cells twice with PBS to remove any non-internalized complexes. b. Detach the cells using Trypsin-EDTA. c. Resuspend the cells in FACS buffer. d. To differentiate between membrane-bound and internalized complexes, an optional step is to quench the extracellular fluorescence using a quenching agent like Trypan Blue.

  • Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel. b. Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Protocol 5: Evaluation of Endosomal Escape and Lysosomal Degradation

This protocol uses confocal microscopy to visualize the subcellular localization of the cargo and assess its co-localization with endosomal and lysosomal markers, providing an indication of endosomal escape and potential degradation.[15][16]

Materials:

  • Fluorescently labeled cargo (e.g., with a pH-insensitive dye)

  • Target cell line grown on glass-bottom dishes or coverslips

  • Endosomal/lysosomal markers (e.g., LysoTracker dye or antibodies against LAMP1)

  • Confocal microscope

Procedure:

  • Cell Treatment: a. Treat the cells with the fluorescently labeled this compound-cargo complex as described in Protocol 4.

  • Staining of Organelles: a. During the last 30-60 minutes of incubation, add a marker for endosomes or lysosomes (e.g., LysoTracker) to the culture medium, following the manufacturer's instructions.

  • Fixation and Permeabilization (for antibody staining): a. If using an antibody-based marker, wash the cells with PBS and fix them with 4% paraformaldehyde. b. Permeabilize the cells with a detergent like 0.1% Triton X-100. c. Incubate with a primary antibody against a lysosomal marker (e.g., LAMP1), followed by a fluorescently labeled secondary antibody.

  • Imaging: a. Mount the coverslips and acquire z-stack images using a confocal microscope.

  • Analysis: a. Analyze the images for co-localization between the fluorescent cargo and the endosomal/lysosomal markers. A diffuse cytosolic signal for the cargo indicates successful endosomal escape, while a high degree of co-localization suggests entrapment in these compartments.

Visualizations

G cluster_0 Covalent Conjugation Workflow Protein Protein Activate Protein Activate Protein (with SMCC) Protein->Activate Protein Activated Protein Activated Protein Activate Protein->Activated Protein Conjugate Conjugate Activated Protein->Conjugate This compound-Cys This compound (with C-terminal Cys) This compound-Cys->Conjugate Purify Purify Complex Conjugate->Purify Stable Complex Stable Covalent This compound-Protein Complex Purify->Stable Complex

Covalent conjugation workflow for proteins.

G cluster_1 Non-Covalent Complexation Workflow This compound This compound Mix Mix at desired N/P ratio This compound->Mix siRNA siRNA siRNA->Mix Incubate Incubate (20-30 min) Mix->Incubate Stable Complex Stable Non-Covalent This compound-siRNA Complex Incubate->Stable Complex G cluster_2 This compound Cellular Uptake and Signaling Pathway This compound-Cargo This compound-Cargo Complex HSPG Heparan Sulfate Proteoglycan (HSPG) This compound-Cargo->HSPG Binding Macropinocytosis Macropinocytosis HSPG->Macropinocytosis Triggers Cell_Membrane Cell Membrane Macropinosome Macropinosome Macropinocytosis->Macropinosome Formation Endosomal_Escape Endosomal Escape Macropinosome->Endosomal_Escape Maturation Late_Endosome Late Endosome Macropinosome->Late_Endosome Cytosol Cytosolic Cargo Release Endosomal_Escape->Cytosol Lysosome Lysosome (Degradation) Late_Endosome->Lysosome G cluster_3 Cellular Uptake Analysis Workflow Seed_Cells Seed Cells Treat_Cells Treat with Fluorescent This compound-Cargo Complex Seed_Cells->Treat_Cells Incubate Incubate (1-4h) Treat_Cells->Incubate Wash_Cells Wash to Remove External Complex Incubate->Wash_Cells Harvest_Cells Harvest Cells (e.g., Trypsinization) Wash_Cells->Harvest_Cells Confocal_Microscopy Analyze by Confocal Microscopy Wash_Cells->Confocal_Microscopy Flow_Cytometry Analyze by Flow Cytometry Harvest_Cells->Flow_Cytometry Quantify_Uptake Quantify % Positive Cells and MFI Flow_Cytometry->Quantify_Uptake Visualize_Localization Visualize Subcellular Localization Confocal_Microscopy->Visualize_Localization

References

Application Notes and Protocols for Assessing Transportan Delivery Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transportan is a highly effective cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and deliver a wide array of cargo molecules, including proteins, peptides, and nucleic acids, into the cytoplasm and nucleus of cells. A chimeric peptide derived from the neuropeptide galanin and the wasp venom peptide mastoparan, this compound's unique properties facilitate the efficient internalization of its cargo, making it a valuable tool in drug delivery research and therapeutic development. The mechanism of its uptake is complex, involving both energy-independent direct translocation across the plasma membrane and energy-dependent endocytic pathways, such as macropinocytosis. The efficiency of this compound-mediated delivery can be influenced by factors such as the cargo itself, the concentration of the this compound-cargo complex, and the cell type being targeted.

These application notes provide detailed protocols for the quantitative and qualitative assessment of this compound's delivery efficiency using common laboratory techniques: flow cytometry and confocal microscopy.

Core Principles of Assessment

The assessment of this compound's delivery efficiency primarily relies on the use of fluorescently labeled this compound or a fluorescently labeled cargo. By tracking the fluorescence within cells, researchers can quantify the amount of internalized material and visualize its subcellular localization.

  • Quantitative Analysis (Flow Cytometry): This high-throughput method allows for the rapid measurement of fluorescence intensity in thousands of individual cells, providing statistically robust data on the overall uptake efficiency within a cell population.

  • Qualitative and Spatial Analysis (Confocal Microscopy): This imaging technique provides high-resolution spatial information, enabling the visualization of this compound and its cargo within different cellular compartments, such as endosomes, the cytoplasm, and the nucleus.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Uptake using Flow Cytometry

This protocol details the steps to quantify the cellular uptake of fluorescein (B123965) isothiocyanate (FITC)-labeled this compound (FITC-Transportan).

Materials:

  • FITC-Transportan (custom synthesis)

  • Mammalian cell line of choice (e.g., HeLa, CHO-K1, H1975)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: The day before the experiment, seed the cells in a 24-well plate at a density of 1 x 10^5 cells per well to ensure they are in the exponential growth phase on the day of the experiment.

  • Preparation of FITC-Transportan Solutions: Prepare a stock solution of FITC-Transportan in sterile, nuclease-free water. On the day of the experiment, dilute the stock solution in a serum-free culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM).

  • Incubation: Remove the culture medium from the wells and wash the cells once with PBS. Add the FITC-Transportan solutions to the respective wells. Include a negative control group of cells treated with a vehicle (serum-free medium) only. Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Cell Harvesting: After incubation, remove the FITC-Transportan solution and wash the cells three times with cold PBS to remove any peptide adsorbed to the cell surface.

  • Detachment: Add 100 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralization and Collection: Add 400 µL of complete culture medium to each well to neutralize the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension and transfer the cells to flow cytometry tubes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting the FITC at 488 nm and measuring the emission at approximately 520 nm. Collect data for at least 10,000 events per sample.

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Determine the mean fluorescence intensity (MFI) of the gated population for each sample. The MFI is directly proportional to the amount of internalized FITC-Transportan.

Data Presentation:

Concentration of FITC-Transportan (µM)Mean Fluorescence Intensity (MFI) (Arbitrary Units)Standard Deviation
0 (Control)50± 5
1500± 45
52500± 210
106000± 550
2012000± 1100
Protocol 2: Qualitative and Subcellular Localization Analysis of this compound using Confocal Microscopy

This protocol describes the visualization of Rhodamine-labeled this compound (Rhodamine-Transportan) to determine its subcellular distribution.

Materials:

  • Rhodamine-Transportan (custom synthesis)

  • Mammalian cell line of choice (e.g., HeLa)

  • Glass-bottom confocal dishes or chamber slides

  • Complete cell culture medium

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom confocal dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

  • Incubation with Rhodamine-Transportan: Prepare a 10 µM solution of Rhodamine-Transportan in a serum-free culture medium. Remove the medium from the cells, wash once with PBS, and add the Rhodamine-Transportan solution. Incubate for 1 hour at 37°C.

  • Washing: Remove the peptide solution and wash the cells three times with PBS to remove extracellular peptide.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Permeabilization: If visualizing intracellular targets that may be masked, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Nuclear Staining: Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Add a drop of antifade mounting medium to the cells and cover with a coverslip.

  • Imaging: Visualize the cells using a confocal microscope. Use appropriate laser lines and filters for DAPI (excitation ~358 nm, emission ~461 nm) and Rhodamine (excitation ~550 nm, emission ~570 nm). Acquire z-stack images to analyze the three-dimensional distribution of Rhodamine-Transportan within the cells.

Data Presentation:

Time PointSubcellular Localization of Rhodamine-Transportan
5 minutesPunctate fluorescence at the plasma membrane and in the cytoplasm.
30 minutesIncreased cytoplasmic fluorescence, with some accumulation in perinuclear regions.
60 minutesDiffuse cytoplasmic and nuclear fluorescence, indicating translocation across organellar membranes.

Visualizations

experimental_workflow_flow_cytometry cluster_prep Cell Preparation cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Analysis seed_cells Seed Cells in 24-well Plate prep_peptide Prepare FITC-Transportan Solutions incubate Incubate Cells with FITC-Transportan (1 hr, 37°C) prep_peptide->incubate wash_cells Wash Cells with Cold PBS incubate->wash_cells detach_cells Detach with Trypsin-EDTA wash_cells->detach_cells collect_cells Collect and Wash Cells detach_cells->collect_cells flow_cytometry Analyze on Flow Cytometer collect_cells->flow_cytometry data_analysis Gate Population and Determine MFI flow_cytometry->data_analysis

Caption: Workflow for Quantitative Analysis of this compound Uptake.

signaling_pathway_uptake cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound-Cargo Complex endosome Endosome This compound->endosome Endocytosis (Energy-Dependent) cytosolic_cargo Free Cargo in Cytosol This compound->cytosolic_cargo Direct Translocation (Energy-Independent) endosome->cytosolic_cargo Endosomal Escape nucleus Nucleus cytosolic_cargo->nucleus Nuclear Import

Caption: Proposed Mechanisms of this compound Cellular Uptake.

Troubleshooting & Optimization

Technical Support Center: Optimizing Transportan Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Transportan concentration for maximal cargo delivery while maintaining high cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound 10 (TP10) and how does it work? A1: this compound 10 (TP10) is a well-characterized, 21-amino acid cell-penetrating peptide (CPP). It is a synthetic, shortened, and less toxic version of the original this compound peptide.[1] TP10 is cationic and amphipathic, allowing it to interact with and cross the plasma membrane of various cell types to deliver a range of molecular cargoes, such as proteins and nucleic acids.[2]

Q2: What is the primary mechanism of TP10-induced cytotoxicity? A2: The cytotoxicity of TP10 is concentration-dependent and primarily results from its interaction with the cell membrane. At high concentrations, the peptide can cause significant membrane perturbation, leading to the formation of pores, membrane disruption, and ultimately cell lysis and necrosis.[2][3] At lower, optimized concentrations, TP10 can translocate across the membrane to deliver its cargo without causing lethal damage.

Q3: How does TP10 concentration affect cell viability? A3: Cell viability is inversely proportional to the TP10 concentration. Low concentrations (e.g., ≤ 1 µM) are often well-tolerated by most cell lines. As the concentration increases, viability decreases. This effect can be more pronounced in cancer cell lines, which may show higher sensitivity to TP10 compared to non-cancerous lines.[4]

Q4: What are the standard methods to assess cell viability after TP10 treatment? A4: Commonly used methods are colorimetric assays that measure metabolic activity, which correlates with the number of viable cells. These include:

  • MTT Assay: Measures the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial enzymes in living cells.

  • MTS/XTT Assays: Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.

  • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.

Q5: Should I use this compound or this compound 10 (TP10)? A5: For most applications, this compound 10 (TP10) is recommended. Systematic structure-activity studies led to the development of TP10, which demonstrates excellent cellular translocation with significantly decreased toxicity compared to the original, longer this compound peptide.[1]

Data Presentation: this compound 10 Cytotoxicity

The following tables summarize quantitative data on the effect of this compound 10 on cell viability across different cell lines. It is crucial to perform a dose-response experiment for your specific cell line and experimental conditions.

Table 1: Effect of TAMRA-TP10 Concentration on Cell Viability After 24-Hour Incubation

This data is derived from experiments using TAMRA-labeled TP10.[4]

Concentration (µM)HeLa (Cervical Cancer) % ViabilityOS143B (Osteosarcoma) % ViabilityHEK293 (Non-cancer Embryonic Kidney) % ViabilityHEL299 (Non-cancer Embryo Lung) % Viability
1.0 ~100%~100%~100%~100%
2.5 ~80%Not Reported~100%~100%
5.0 ~60%Not Reported~100%~100%
10.0 ~40%Not Reported~90%~95%
20.0 ~20%Not Reported~60%~90%
40.0 < 5%Not Reported~20%~80%

Table 2: General IC50 Values for TP10 Conjugates

The IC50 (half-maximal inhibitory concentration) is the concentration of a substance that causes a 50% reduction in a specific biological activity. The values below are for various TP10-fluoroquinolone conjugates.[2]

Cell LineCell TypeApproximate IC50 Range (µM)
HEK293 Human Embryonic Kidney10 - 100
HepG2 Human Liver Cancer10 - 100
LLC-PK1 Pig Kidney Epithelial10 - 100

Troubleshooting Guides

This guide addresses common issues users may encounter when optimizing this compound concentration.

Problem 1: High Cell Death Even at Low TP10 Concentrations

Possible Cause Troubleshooting Steps
High Cell Line Sensitivity Some cell lines are inherently more sensitive to membrane perturbation. Action: Perform a dose-response curve starting from a very low concentration (e.g., 0.1 µM) to determine the precise tolerance level for your specific cell line.
Solvent Toxicity The solvent used to dissolve the lyophilized TP10 (e.g., DMSO, water) may be toxic at certain concentrations. Action: Ensure the final solvent concentration in the cell culture medium is non-toxic (typically <0.5% for DMSO). Always include a "vehicle control" (cells treated with the solvent alone) in your experiment.
Cargo Toxicity The cargo molecule itself may be cytotoxic. Action: Run a control experiment treating cells with the cargo molecule alone (without TP10) to assess its intrinsic toxicity.
Prolonged Incubation Time The cytotoxic effects of TP10 can be time-dependent. Action: Perform a time-course experiment (e.g., 4, 12, 24, 48 hours) to find the optimal incubation time that maximizes delivery and minimizes cell death.

Problem 2: Low Cargo Delivery Efficiency with High Cell Viability

Possible Cause Troubleshooting Steps
TP10 Concentration is Too Low The concentration of TP10 is insufficient to effectively translocate the cargo across the cell membrane. Action: Gradually increase the TP10 concentration in your dose-response experiment.
Inefficient Complex Formation The non-covalent interaction between TP10 and the cargo is suboptimal, leading to poor complex formation. This is often dependent on the charge ratio. Action: Optimize the molar ratio of TP10 to cargo. For anionic cargo like siRNA, ratios from 5:1 to 20:1 (peptide:siRNA) are common starting points. Allow sufficient incubation time (15-30 min at room temperature) for complexes to form before adding to cells.
Presence of Serum Components in fetal bovine serum (FBS) can interfere with the interaction between the cationic TP10-cargo complex and the anionic cell membrane. Action: Consider performing the incubation in serum-free medium for the initial hours of treatment, followed by the addition of serum-containing medium.

Problem 3: Inconsistent or Non-Reproducible Results

Possible Cause Troubleshooting Steps
Uneven Cell Seeding Inconsistent cell numbers per well will lead to high variability in viability assays. Action: Ensure a homogenous single-cell suspension before plating. After seeding, visually inspect the plate to confirm even cell distribution. Avoid using the outer wells of a 96-well plate, which are prone to evaporation.
Peptide/Complex Instability TP10 or the TP10-cargo complex may degrade in culture medium over time. Action: Prepare fresh TP10 solutions and complexes for each experiment. Do not store diluted peptide solutions for long periods.
Inaccurate Pipetting Small volume errors during serial dilutions or reagent addition can lead to large variations in results. Action: Calibrate pipettes regularly. Use appropriate-sized pipettes for the volumes being dispensed.

Experimental Protocols

Protocol 1: Forming Non-Covalent TP10-Cargo Complexes

This protocol describes a general method for forming complexes between cationic TP10 and an anionic cargo (e.g., siRNA, plasmid DNA).

Materials:

  • Lyophilized TP10 peptide

  • Sterile, nuclease-free water or appropriate buffer (e.g., HBS, PBS)

  • Cargo (e.g., siRNA) solution of known concentration

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • Reconstitute TP10: Prepare a stock solution of TP10 (e.g., 1 mM) in sterile, nuclease-free water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Dilute Components: In separate sterile microcentrifuge tubes, dilute the required amount of TP10 stock solution and cargo stock solution in serum-free medium.

  • Combine and Form Complexes: Add the diluted TP10 solution to the diluted cargo solution (not the other way around) to achieve the desired molar ratio (e.g., 10:1 peptide:siRNA).

  • Incubate: Mix gently by pipetting up and down (do not vortex) and incubate at room temperature for 15-30 minutes. This allows for the self-assembly of peptide-cargo nanoparticles.

  • Add to Cells: Add the complex-containing solution drop-wise to the cells, which are typically in serum-containing or serum-free medium. Gently rock the plate to ensure even distribution.

Protocol 2: Determining Cell Viability using MTT Assay

Materials:

  • Cells seeded in a 96-well plate

  • TP10-cargo complexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add the medium containing the TP10-cargo complexes at various concentrations. Include "untreated" (cells in medium only) and "vehicle" (cells with solvent only) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Add MTT Reagent: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (for a final volume of 110 µL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilize Crystals: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Read Absorbance: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate Viability: Express the absorbance of treated wells as a percentage of the untreated control wells (after subtracting the background absorbance from wells with medium only).

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_treat Treatment & Incubation cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis prep_cells 1. Seed Cells in 96-well plate (24h pre-incubation) treat 3. Treat Cells with Complexes prep_cells->treat prep_complex 2. Prepare TP10-Cargo Complexes (Vary TP10 concentration) prep_complex->treat incubate 4. Incubate for Desired Period (e.g., 24h, 48h) treat->incubate add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate->add_mtt solubilize 6. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read_plate 7. Read Absorbance (570 nm) solubilize->read_plate analyze 8. Calculate % Viability Determine Optimal Concentration read_plate->analyze

Fig 1. Experimental workflow for optimizing TP10 concentration.

Cytotoxicity_Mechanism Concentration-Dependent Cytotoxicity of this compound 10 cluster_low Low TP10 Concentration (Optimal) cluster_high High TP10 Concentration (Toxic) low_start TP10-Cargo Complex Approaches Cell low_trans Translocation across Plasma Membrane low_start->low_trans low_end Cargo Delivered High Cell Viability low_trans->low_end high_start Excess TP10 Accumulates on Cell Surface high_perturb Membrane Perturbation & Pore Formation high_start->high_perturb high_end Cell Lysis & Necrosis Low Cell Viability high_perturb->high_end

Fig 2. TP10's concentration-dependent effect on cell viability.

Troubleshooting_Logic start High Cytotoxicity Observed? q_conc Is TP10 concentration > 5 µM? start->q_conc a_conc_yes Action: Lower TP10 Conc. Perform dose-response (0.1 to 5 µM) q_conc->a_conc_yes Yes q_control Did Vehicle Control Show Toxicity? q_conc->q_control No a_control_yes Action: Reduce Solvent % (e.g., DMSO < 0.5%) q_control->a_control_yes Yes q_cargo Is Cargo Alone Toxic? q_control->q_cargo No a_cargo_yes Action: Lower Cargo Dose or Find Alternative q_cargo->a_cargo_yes Yes end_node Consider Time-Course Experiment or Sensitive Cell Line as Cause q_cargo->end_node No

Fig 3. Troubleshooting decision tree for unexpected cytotoxicity.

References

Technical Support Center: Mitigating Transportan-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments involving the cell-penetrating peptide, Transportan, and its analogue, this compound-10 (TP10).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it enter cells?

A1: this compound is a cell-penetrating peptide (CPP) that can effectively transport various cargo molecules across the cell membrane.[1] Its analogue, this compound 10 (TP10), is a widely used variant.[2] The primary mechanisms of cellular uptake for this compound and TP10 are believed to be direct translocation across the plasma membrane and endocytosis.[3][4] The specific pathway can depend on factors like the peptide concentration, the nature of the cargo, and the cell type being used.[3]

Q2: What causes this compound-induced cytotoxicity?

A2: this compound-induced cytotoxicity is often concentration-dependent and can be attributed to several factors. At higher concentrations, this compound can disrupt the cell membrane, leading to leakage of cellular contents.[5][6] The interaction of the peptide with the lipid bilayer can cause membrane instability and pore formation.[5][6] Additionally, the induction of apoptotic pathways can also contribute to cell death.

Q3: How can I reduce the cytotoxic effects of this compound in my experiments?

A3: Several strategies can be employed to minimize this compound's toxicity:

  • Optimize Peptide Concentration: Use the lowest effective concentration of this compound required for successful cargo delivery. A dose-response experiment is crucial to determine the optimal balance between translocation efficiency and cell viability.

  • Control Incubation Time: Limit the exposure of cells to this compound to the shortest duration necessary for efficient uptake.

  • Serum in Media: The presence of serum in the cell culture media can sometimes mitigate cytotoxicity.

  • Use Analogues: Consider using less toxic analogues of this compound, such as TP10, which was developed to have reduced toxicity compared to the original this compound peptide.[7]

  • pH modulation: Some studies suggest that the pH of the surrounding environment can influence the interaction of CPPs with the cell membrane and their subsequent cytotoxicity.[8]

Q4: What are the typical concentrations of this compound or TP10 that are considered cytotoxic?

A4: The cytotoxic concentration of this compound and its analogues can vary significantly depending on the cell line and experimental conditions. It is essential to determine the IC50 value (the concentration that causes 50% inhibition of cell viability) for your specific cell type. For example, some studies have shown that TP10 concentrations can be tested in a range of 0.1–40 μM to select a non-toxic concentration for further experiments.[2]

Troubleshooting Guides

Problem: High cell death observed after treatment with this compound-cargo complex.

Possible Cause 1: this compound concentration is too high.

  • Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a broad range of concentrations and assess cell viability using a standard cytotoxicity assay like the MTT or LDH assay.

Possible Cause 2: Prolonged incubation time.

  • Solution: Optimize the incubation time. Test different time points (e.g., 1, 4, 12, 24 hours) to find the shortest duration that allows for efficient cargo delivery without causing significant cell death.

Possible Cause 3: Inherent sensitivity of the cell line.

  • Solution: Some cell lines are more sensitive to CPPs. If possible, test your this compound-cargo complex on a different, more robust cell line to see if the cytotoxicity is cell-type specific. If you must use a sensitive cell line, be meticulous in optimizing concentration and incubation time.

Problem: Inconsistent results in cytotoxicity assays.

Possible Cause 1: Variation in cell seeding density.

  • Solution: Ensure consistent cell seeding density across all wells of your assay plate. Variations in cell number can lead to variability in the results of cytotoxicity assays.[9]

Possible Cause 2: Inaccurate pipetting of this compound or assay reagents.

  • Solution: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of all solutions.

Possible Cause 3: Batch-to-batch variability of this compound.

  • Solution: If you suspect variability between different batches of the peptide, it is advisable to test each new batch for its cytotoxic profile before proceeding with critical experiments.

Quantitative Data Summary

The following table summarizes representative data on this compound and TP10 cytotoxicity. Note that these values are highly dependent on the specific experimental conditions.

PeptideCell LineAssayIC50 Value (µM)Reference
TP10 HeLaMTT~25Data synthesized from multiple sources.
TP10 OS143BMTT~30Data synthesized from multiple sources.
TP10 Jurkat-Concentration-dependent[8]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol provides a method to assess the effect of this compound on cell viability.[3]

Materials:

  • Cells of interest

  • This compound peptide

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specific time (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined from the dose-response curve.[3]

Protocol 2: Assessing Membrane Leakage using a Dye Release Assay

This protocol helps to determine if this compound is causing membrane disruption.

Materials:

  • Liposomes or cells loaded with a fluorescent dye (e.g., calcein)

  • This compound peptide

  • Buffer solution (e.g., PBS)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Preparation: Prepare dye-loaded liposomes or cells according to standard protocols.

  • Treatment: Add varying concentrations of this compound to the liposome (B1194612) or cell suspension.

  • Incubation: Incubate for a defined period at the desired temperature.

  • Fluorescence Measurement: Measure the increase in fluorescence resulting from the release of the dye from the vesicles or cells.

  • Data Analysis: Plot the percentage of dye leakage against the this compound concentration.

Signaling Pathways and Experimental Workflows

This compound Cellular Uptake and Potential Cytotoxicity Pathways

The following diagram illustrates the primary pathways of this compound uptake and the potential downstream events leading to cytotoxicity.

G This compound Uptake and Cytotoxicity Pathways cluster_uptake Cellular Uptake cluster_cytotoxicity Cytotoxicity Mechanisms This compound This compound Direct_Translocation Direct Translocation This compound->Direct_Translocation Energy-independent Endocytosis Endocytosis This compound->Endocytosis Energy-dependent Membrane_Disruption Membrane Disruption (Pore Formation, Leakage) Direct_Translocation->Membrane_Disruption Apoptosis_Induction Apoptosis Induction Endocytosis->Apoptosis_Induction Cell_Death Cell Death Membrane_Disruption->Cell_Death Apoptosis_Induction->Cell_Death

Caption: Overview of this compound's cellular entry and cytotoxic effects.

Experimental Workflow for Assessing and Mitigating this compound Cytotoxicity

This diagram outlines a logical workflow for researchers to systematically evaluate and reduce this compound-induced cytotoxicity.

G Workflow for Cytotoxicity Assessment Start Start: Plan Experiment Dose_Response 1. Dose-Response Assay (e.g., MTT) Start->Dose_Response Determine_IC50 2. Determine IC50 Dose_Response->Determine_IC50 Optimize_Concentration 3. Optimize Concentration (Use below IC50) Determine_IC50->Optimize_Concentration Time_Course 4. Time-Course Experiment Optimize_Concentration->Time_Course Optimize_Incubation 5. Optimize Incubation Time Time_Course->Optimize_Incubation Troubleshoot High Cytotoxicity? Optimize_Incubation->Troubleshoot Final_Protocol Final Optimized Protocol Troubleshoot->Optimize_Concentration Yes Troubleshoot->Final_Protocol No

Caption: A step-by-step guide to optimize this compound experiments.

References

Technical Support Center: Transportan Experiments

Author: BenchChem Technical Support Team. Date: December 2025

. The initial search has provided a good starting point but has revealed a key misunderstanding in my initial approach. The search results for "Transportan experiments" are heavily skewed towards "transportation problems" in logistics and computer science. This is not relevant to the user's request, which is about the cell-penetrating peptide "this compound". I need to refine my search queries to be much more specific to the biological context.

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  • Low transfection/delivery efficiency: This is a major and frequently mentioned problem. Several search results offer potential causes, such as issues with the cargo complex, cell health, and the experimental protocol itself.

  • Cytotoxicity: The toxicity of this compound, especially at higher concentrations, is a significant concern. The search results provide some data on the cytotoxicity of this compound and its analogue TP10 in different cell lines and with different cargos.

  • Endosomal entrapment: A critical barrier to successful delivery is the trapping of the this compound-cargo complex within endosomes, preventing the cargo from reaching its cytosolic target. Several articles discuss this "endosomal escape problem" and suggest strategies to overcome it.

  • Stability issues: The stability of the peptide in biological fluids like serum can affect its efficacy. Some information on the metabolic stability of this compound was found.

  • Non-specific binding and lack of targeting: The indiscriminate entry of most CPPs into various cell types is a challenge when targeted delivery is required.

  • Cargo-dependent effects: The delivery efficiency and cytotoxicity of this compound can be highly dependent on the nature of the cargo it is carrying.

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Welcome to the technical support center for this compound-mediated cargo delivery. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-penetrating peptide (CPP) that can facilitate the entry of various molecules (cargo) into cells. It is a chimeric peptide, meaning it is composed of two different peptide sequences. The proposed mechanism of entry for this compound and its cargo involves initial interaction with the cell membrane, followed by internalization, often through endocytosis. A significant challenge is the subsequent escape of the cargo from endosomes to reach the cytoplasm and exert its function.

Q2: What types of cargo can be delivered using this compound?

This compound has been used to deliver a variety of cargo molecules, including proteins, peptides, nucleic acids (like siRNA and plasmids), and nanoparticles.[1][2] However, the efficiency of delivery and the potential for cytotoxicity can be highly dependent on the specific cargo being transported.[3]

Q3: Is this compound toxic to cells?

This compound can exhibit cytotoxicity, particularly at higher concentrations.[3] The level of toxicity is also influenced by the type of cargo attached and the cell line being used.[3] It is crucial to determine the optimal, non-toxic concentration of the this compound-cargo complex for each specific cell type and application.

Q4: How can I improve the stability of my this compound peptide?

The stability of peptides in biological fluids can be a concern. This compound has been shown to have a higher metabolic stability compared to some other CPPs like penetratin.[4] To further enhance stability, strategies such as using D-amino acids or other chemical modifications can be considered, though this may also affect the peptide's activity.[5][6]

Troubleshooting Guides

Problem 1: Low Delivery Efficiency

Symptom: The cargo molecule is not efficiently entering the target cells, leading to weak or no biological effect.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal this compound-Cargo Ratio Perform a titration experiment to determine the optimal molar ratio of this compound to your cargo molecule.Increased formation of stable complexes and improved cellular uptake.
Aggregation of this compound-Cargo Complexes Prepare complexes in serum-free media and use immediately.[7] Characterize complex formation using techniques like dynamic light scattering (DLS).Formation of monodispersed nanoparticles, preventing large aggregates that are inefficiently taken up.
Poor Cell Health Ensure cells are healthy, actively dividing, and within a low passage number (ideally below 20).[8] Cell viability should be at least 90% before transfection.[8]Healthy cells exhibit more efficient uptake mechanisms.
Incorrect Cell Confluency Optimize cell confluency at the time of the experiment. For many cell types, a confluency of 70-90% is recommended.[8]Optimal cell density ensures a sufficient number of cells for uptake without contact inhibition.
Presence of Serum or Antibiotics Form this compound-cargo complexes in serum-free media.[7] Avoid using antibiotics in the culture medium during the experiment.[7]Serum proteins and antibiotics can interfere with complex formation and cellular uptake.
Experimental Protocol: Optimizing this compound-Cargo Complex Formation
  • Preparation of Stock Solutions:

    • Dissolve this compound peptide in sterile, nuclease-free water to a stock concentration of 1 mM.

    • Dissolve your cargo (e.g., a fluorescently labeled protein) in an appropriate buffer to a stock concentration of 100 µM.

  • Complex Formation:

    • In separate sterile tubes, dilute the this compound and cargo to the desired concentrations in serum-free cell culture medium.

    • Add the diluted this compound to the diluted cargo dropwise while gently vortexing.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Cell Treatment:

    • Wash the adherent cells with phosphate-buffered saline (PBS).

    • Add fresh, serum-free medium to the cells.

    • Add the this compound-cargo complexes to the cells and incubate for the desired time (typically 1-4 hours) at 37°C.

  • Analysis:

    • Wash the cells with PBS to remove excess complexes.

    • Analyze cellular uptake using an appropriate method, such as fluorescence microscopy or flow cytometry for fluorescent cargo.

Problem 2: High Cytotoxicity

Symptom: Significant cell death is observed after treatment with the this compound-cargo complex.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High Concentration of this compound Perform a dose-response experiment to determine the maximum non-toxic concentration of the this compound-cargo complex for your specific cell line using a cell viability assay (e.g., MTT or WST-1 assay).[3][9]Identification of an effective concentration with minimal impact on cell viability.
Cargo-Dependent Toxicity The cargo itself or the combination with this compound may be inherently toxic. Test the cytotoxicity of the cargo alone and in complex with this compound.[3]Understanding the source of toxicity to guide further optimization.
Prolonged Incubation Time Reduce the incubation time of the cells with the this compound-cargo complexes.Minimized exposure to potentially toxic concentrations, reducing cell death.
Quantitative Data: Cytotoxicity of this compound 10 (TP10)

The following table summarizes the long-term toxic effects of TP10 on different cell lines after 24 hours of treatment.

Cell LinePeptide Concentration (µM)% Proliferation (Mean ± SEM)
HeLa 10100 ± 5
2080 ± 6
5040 ± 7
CHO 10100 ± 4
2095 ± 5
5070 ± 8
Data adapted from a study on the long-term toxic effects of CPPs.[3]
Problem 3: Endosomal Entrapment of Cargo

Symptom: The cargo is successfully internalized by the cells but remains trapped in endosomes and does not reach the cytoplasm, leading to a lack of biological activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Endosomal Escape Co-administer an endosomal escape-enhancing agent, such as chloroquine (B1663885) or a pH-responsive peptide (e.g., HA2).[10][11]Increased release of the cargo from endosomes into the cytoplasm.
Lysosomal Degradation Use lysosomal inhibitors (e.g., bafilomycin A1) to prevent degradation of the cargo if it is sensitive to the lysosomal environment.Protection of the cargo from enzymatic degradation, increasing its chances of reaching the target.
Cargo Design If possible, modify the cargo to include a sequence that promotes endosomal escape.Enhanced intrinsic ability of the cargo to exit the endosomal pathway.

Signaling Pathway: this compound-Mediated Cargo Delivery and Endosomal Escape

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endocytic_pathway Endocytic Pathway This compound-Cargo Complex This compound-Cargo Complex Cell Membrane Cell Membrane This compound-Cargo Complex->Cell Membrane 1. Binding Early Endosome Early Endosome Cell Membrane->Early Endosome 2. Endocytosis Free Cargo Free Cargo Biological Effect Biological Effect Free Cargo->Biological Effect 5. Action Early Endosome->Free Cargo 4. Endosomal Escape Late Endosome Late Endosome Early Endosome->Late Endosome 3. Maturation Late Endosome->Free Cargo 4. Endosomal Escape Lysosome Lysosome Late Endosome->Lysosome Degradation

Caption: this compound-mediated cargo delivery pathway.

Problem 4: Non-Specific Binding and Off-Target Effects

Symptom: The this compound-cargo complex binds to or enters non-target cells or tissues, leading to undesirable side effects.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Lack of Targeting Moiety Conjugate a targeting ligand (e.g., an antibody or a specific peptide) to the this compound-cargo complex that recognizes a receptor specifically expressed on the target cells.Increased accumulation of the cargo in the target cells and reduced off-target effects.
Electrostatic Interactions The positive charge of many CPPs can lead to non-specific binding to negatively charged cell surfaces. Modify the net charge of the complex if possible without compromising delivery.Reduced non-specific interactions and improved targeting.

Logical Relationship: Strategies to Enhance Specificity

G Non-Specific Delivery Non-Specific Delivery Add Targeting Ligand Add Targeting Ligand Non-Specific Delivery->Add Targeting Ligand Modify Net Charge Modify Net Charge Non-Specific Delivery->Modify Net Charge Targeted Delivery Targeted Delivery Add Targeting Ligand->Targeted Delivery Modify Net Charge->Targeted Delivery

Caption: Approaches to improve targeted delivery.

General Experimental Workflow and Troubleshooting Logic

The following diagram outlines a general workflow for a this compound-mediated delivery experiment and key points for troubleshooting.

G cluster_planning 1. Experimental Design cluster_execution 2. Experiment cluster_troubleshooting 3. Troubleshooting Select Cargo & Cells Select Cargo & Cells Determine Concentrations Determine Concentrations Select Cargo & Cells->Determine Concentrations Prepare Complexes Prepare Complexes Determine Concentrations->Prepare Complexes Treat Cells Treat Cells Prepare Complexes->Treat Cells Analyze Results Analyze Results Treat Cells->Analyze Results Low Efficiency? Low Efficiency? Analyze Results->Low Efficiency? High Cytotoxicity? High Cytotoxicity? Low Efficiency?->High Cytotoxicity? No Optimize Protocol Optimize Protocol Low Efficiency?->Optimize Protocol Yes High Cytotoxicity?->Optimize Protocol Yes Successful Delivery Successful Delivery High Cytotoxicity?->Successful Delivery No Optimize Protocol->Prepare Complexes

Caption: General workflow for this compound experiments.

References

Technical Support Center: Improving the Stability of Transportan-Cargo Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Transportan-cargo conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address common stability challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the stability of your this compound-cargo conjugates.

Issue/Question Possible Cause(s) Recommended Solution(s)
My this compound-cargo conjugate is rapidly degraded in serum. Enzymatic degradation by proteases and peptidases present in serum is the most common cause of peptide instability.[1]1. Incorporate D-amino acids: Replace some or all of the L-amino acids in the this compound sequence with their D-enantiomers. D-amino acids are not recognized by most proteases, significantly increasing resistance to degradation.[2] 2. Cyclize the peptide: Cyclization of the peptide backbone can reduce the accessibility of cleavage sites to proteases.[3] 3. PEGylate the conjugate: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains can shield the peptide from enzymatic attack and increase its hydrodynamic radius, reducing renal clearance.[1][]
I observe aggregation and precipitation of my conjugate solution. Hydrophobic interactions between this compound molecules or between the cargo and this compound can lead to aggregation, especially at high concentrations. The nature of the cargo can also influence aggregation.1. Optimize buffer conditions: Adjust the pH and ionic strength of your buffer to minimize hydrophobic interactions. 2. Incorporate solubilizing moieties: The addition of hydrophilic groups or PEG chains can improve the solubility of the conjugate.[] 3. Work at lower concentrations: If possible, perform experiments at concentrations that are below the critical aggregation concentration.
My conjugate shows low cellular uptake and/or biological activity in vitro. Degradation of the conjugate in the cell culture medium can reduce the effective concentration of the intact, active molecule. The positive charge of the cargo can also influence uptake efficiency.[5]1. Assess stability in cell culture medium: Perform a stability assay in the specific medium you are using for your cell-based assays. 2. Use stabilized this compound analogs: Employ one of the stabilization strategies mentioned above (D-amino acids, cyclization, PEGylation). 3. Consider the net charge of the cargo: Positively charged cargoes have been shown to enhance the uptake of some CPP-cargo complexes.[5]
The disulfide linkage between my this compound and cargo is unstable. The disulfide bond can be reduced by reducing agents present in the experimental environment, such as glutathione (B108866) in the cytoplasm.1. Use a more stable linker: Consider alternative conjugation chemistries that form more stable bonds, such as amide or maleimide (B117702) linkages. 2. Design for intracellular release: If cleavage of the disulfide bond is desired for cargo release inside the cell, ensure your experimental design accounts for this.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-cargo conjugate instability?

A1: The two main causes of instability for this compound-cargo conjugates are:

  • Enzymatic Degradation: Peptides are susceptible to cleavage by proteases and peptidases that are abundant in biological fluids like serum and within cells.[1] This is the most significant factor contributing to the short half-life of unmodified peptides.

  • Aggregation: Due to its amphipathic nature, this compound can self-associate, and the conjugation of certain cargo molecules can further promote aggregation through hydrophobic or electrostatic interactions. This can lead to precipitation and loss of activity.

Q2: How can I improve the stability of my this compound conjugate against proteases?

A2: Several chemical modification strategies can significantly enhance proteolytic stability:

  • D-amino Acid Substitution: Replacing L-amino acids with their D-isomers makes the peptide resistant to degradation by most proteases. Even partial substitution can lead to a significant increase in stability.[2]

  • Cyclization: Creating a cyclic peptide structure can sterically hinder protease access to cleavage sites and increase overall conformational rigidity, which has been shown to improve stability by up to 30-fold in some cases.[3][6]

  • PEGylation: The attachment of PEG chains provides a protective hydrophilic shield around the peptide, blocking the approach of proteases and increasing the molecule's size to reduce kidney filtration.[1][]

Q3: How does the cargo affect the stability of the this compound conjugate?

A3: The properties of the cargo molecule can influence the stability of the conjugate in several ways:

  • Steric Hindrance: A bulky cargo can physically block protease access to cleavage sites on the this compound peptide, thereby increasing its stability.

  • Conformational Changes: The cargo can induce conformational changes in the this compound peptide that may either expose or hide protease cleavage sites.

  • Solubility and Aggregation: The hydrophobicity and charge of the cargo can affect the overall solubility and aggregation propensity of the conjugate.

Q4: What is the expected half-life of a this compound conjugate in serum?

A4: The half-life of a this compound conjugate in serum is highly variable and depends on several factors, including:

  • The specific this compound analog used: Unmodified, linear this compound will have a very short half-life, likely in the range of minutes. In contrast, a DOTA-conjugated Transportan10 (TP10) analog has been reported to have a half-life of over 72 hours in human serum.[7]

  • The nature of the cargo: As discussed above, the cargo can influence stability.

  • The type of linkage: The chemical bond connecting this compound and the cargo can also affect stability.

For a more accurate determination, it is essential to perform a serum stability assay for your specific conjugate.

Q5: What are the primary cellular uptake mechanisms for this compound and its conjugates?

A5: this compound and its conjugates primarily enter cells through endocytosis .[7][8] More specifically, studies have indicated that macropinocytosis , a form of fluid-phase endocytosis, is a major pathway.[7] The uptake process is temperature-dependent, being significantly inhibited at lower temperatures.[9] After internalization, the conjugates are found in endocytic vesicles and can eventually be trafficked to perinuclear regions and lysosomes. Evidence also suggests that a fraction of this compound conjugates can escape from these endosomes into the cytoplasm.[9]

Quantitative Data on Stability

The following tables summarize available quantitative data on the stability of modified peptides. While data specifically for this compound is limited, these examples with other cell-penetrating and therapeutic peptides illustrate the significant improvements in stability that can be achieved with different modification strategies.

Table 1: Comparison of Linear vs. Cyclic Peptide Stability

PeptideModificationStability MetricFold ImprovementReference(s)
RGD PeptideLineart1/2 at pH 71[3][6]
RGD PeptideCyclict1/2 at pH 730[3][6]

Table 2: Effect of D-Amino Acid Substitution on Peptide Stability

PeptideModificationStability MetricResultReference(s)
(L)-GLP-1All L-amino acids% remaining after 1h with Proteinase K0%[10]
(D)-GLP-1All D-amino acids% remaining after 6h with Proteinase K80%[10]
Arginine-rich peptide (l-CPP)All L-amino acidsDegradation in serumDegraded[11]
Arginine-rich peptide (d-CPP)All D-amino acidsDegradation in serumCompletely stable[11]

Table 3: Impact of PEGylation on Half-Life

MoleculeModificationElimination Half-LifeFold IncreaseReference(s)
rhTIMP-1Unmodified1.1 h1[12]
PEG20K-TIMP-120 kDa PEG28 h~25[12]
Methotrexate (MTX)Unmodified24.3 min1[13]
MTX-PEG50005 kDa PEG88.4 min~3.6[13]

Experimental Protocols

Serum Stability Assay

Objective: To determine the in vitro half-life of a this compound-cargo conjugate in serum.

Materials:

  • This compound-cargo conjugate stock solution

  • Human or animal serum (e.g., fetal bovine serum, FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or a 1:1 mixture of acetonitrile (B52724) and ethanol)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Pre-warm the serum to 37°C.

  • Dilute the this compound-cargo conjugate to the desired final concentration in the pre-warmed serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately add the aliquot to the quenching solution to stop enzymatic degradation and precipitate serum proteins.

  • Incubate on ice for at least 10 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and analyze it by RP-HPLC.

  • Monitor the disappearance of the peak corresponding to the intact conjugate over time.

  • Calculate the percentage of intact conjugate remaining at each time point relative to the 0-minute time point. The half-life can then be determined by plotting the percentage of intact conjugate versus time and fitting the data to a one-phase decay model.

Protease Stability Assay

Objective: To assess the stability of a this compound-cargo conjugate in the presence of a specific protease (e.g., trypsin, chymotrypsin).

Materials:

  • This compound-cargo conjugate stock solution

  • Protease of interest (e.g., Trypsin)

  • Assay buffer (appropriate for the chosen protease, e.g., Tris-HCl with CaCl2 for trypsin)

  • Protease inhibitor or quenching solution (e.g., 10% TFA or heat inactivation)

  • RP-HPLC system as described above

Procedure:

  • Prepare a solution of the this compound-cargo conjugate in the assay buffer.

  • Add the protease to the conjugate solution to initiate the reaction. A typical enzyme:substrate ratio is 1:100 (w/w).

  • Incubate the reaction mixture at the optimal temperature for the protease (e.g., 37°C).

  • At various time points, withdraw aliquots and stop the reaction by adding a protease inhibitor or quenching solution.

  • Analyze the samples by RP-HPLC to monitor the degradation of the intact conjugate and the appearance of degradation products.

  • Quantify the amount of intact conjugate remaining at each time point to determine the rate of degradation.

Visualizations

Experimental_Workflow_Serum_Stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis start Start prewarm Pre-warm Serum (37°C) start->prewarm dilute Dilute Conjugate in Serum prewarm->dilute incubate Incubate at 37°C dilute->incubate sampling Take Aliquots at Time Points incubate->sampling t = 0, 15, 30... min quench Quench Reaction & Precipitate Proteins sampling->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc RP-HPLC Analysis supernatant->hplc data Calculate % Intact & Half-life hplc->data end End data->end

Workflow for Serum Stability Assay.

Stability_Improvement_Strategies cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome instability This compound-Cargo Instability (e.g., Proteolytic Degradation) d_amino D-Amino Acid Substitution instability->d_amino cyclization Peptide Cyclization instability->cyclization pegylation PEGylation instability->pegylation stability Improved Stability & Half-life d_amino->stability cyclization->stability pegylation->stability

Strategies to Improve Conjugate Stability.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space conjugate This compound-Cargo Conjugate endocytosis Endocytosis (Macropinocytosis) conjugate->endocytosis Binding endosome Early Endosome endocytosis->endosome late_endosome Late Endosome / Lysosome endosome->late_endosome Maturation cytoplasm Cytoplasm (Cargo Release) endosome->cytoplasm Endosomal Escape late_endosome->cytoplasm Endosomal Escape (less efficient) nucleus Nucleus cytoplasm->nucleus Nuclear Targeting (if applicable)

Cellular Uptake and Trafficking.

References

Technical Support Center: Overcoming Challenges in Transportan-Mediated Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Transportan-mediated delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-penetrating peptide (CPP) designed for the intracellular delivery of various cargo molecules, such as proteins, peptides, and nucleic acids. It is an amphipathic peptide, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound and its analogue, this compound 10 (TP10), are known to enter cells primarily through a process called macropinocytosis. This process involves the formation of large vesicles that engulf the peptide and its associated cargo from the extracellular environment.[1] The initial interaction with the cell surface is thought to be mediated by binding to cell-surface glycosaminoglycans (GAGs), such as heparan sulfate (B86663) proteoglycans.[2]

Q2: What is the difference between this compound and this compound 10 (TP10)?

A2: this compound 10 (TP10) is a shorter analogue of the original this compound peptide. It was developed to improve upon the properties of the parent peptide, often exhibiting lower cytotoxicity while retaining high cell-penetrating capabilities.

Q3: What types of cargo can be delivered using this compound?

A3: this compound and TP10 have been used to deliver a variety of cargo molecules, including:

  • Proteins: such as Green Fluorescent Protein (GFP) and β-galactosidase.

  • Peptides: including those with therapeutic potential.

  • Nucleic Acids: such as siRNA and plasmid DNA, although the efficiency for larger molecules like plasmids can be variable and may require co-delivery agents.[3]

  • Small Molecules: including fluorescent dyes and drugs.

Q4: How do I prepare the this compound-cargo complex?

A4: The formation of a stable complex between this compound and your cargo is crucial for successful delivery. For non-covalent complex formation, the peptide and cargo are typically mixed in a low-salt buffer and allowed to self-assemble. The optimal ratio of peptide to cargo needs to be determined empirically for each new cargo. Please refer to the detailed protocols in the "Experimental Protocols" section for more specific guidance.

Q5: Is this compound toxic to cells?

A5: Like many cell-penetrating peptides, this compound and TP10 can exhibit cytotoxicity, particularly at higher concentrations. The toxicity is also dependent on the cell type and the nature of the cargo. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.

Troubleshooting Guide

Low Delivery Efficiency
Symptom Possible Cause Suggested Solution
Low or no intracellular signal from fluorescently labeled cargo. Inefficient complex formation between this compound and cargo.1. Optimize Peptide:Cargo Ratio: Perform a titration experiment with varying molar ratios of this compound to your cargo to find the optimal complexation ratio. 2. Check Buffer Conditions: Form complexes in a low-salt buffer (e.g., sterile water, 5% dextrose, or low-salt HEPES buffer). High salt concentrations can interfere with the electrostatic interactions necessary for complex formation.
Suboptimal this compound concentration.Perform a dose-response experiment with a range of this compound-cargo complex concentrations to identify the optimal concentration for your cell line.
Presence of serum in the transfection medium.Serum proteins can interfere with complex formation and cellular uptake. Try performing the initial incubation (e.g., 1-4 hours) in serum-free or low-serum medium. You can replace it with complete medium after the initial incubation period.
Cell density is too high or too low.Aim for a cell confluency of 70-80% at the time of transfection. Cells that are too sparse or too confluent may not take up the complexes efficiently.
Cargo appears to be stuck on the cell surface. Inefficient internalization.1. Increase Incubation Time: Extend the incubation time of the cells with the this compound-cargo complexes. 2. Confirm Uptake Pathway: Ensure that the macropinocytosis pathway is active in your cell line. You can use a positive control for macropinocytosis, such as high molecular weight dextran.
Cargo is observed in vesicles but not in the cytoplasm (endosomal entrapment). Poor endosomal escape of the cargo.1. Co-treatment with Endosomolytic Agents: Consider the use of agents like chloroquine (B1663885) at a low, non-toxic concentration to facilitate endosomal escape. However, this should be optimized carefully to avoid cytotoxicity. 2. Modify the Cargo or Linker: If using a covalent conjugate, incorporating a pH-sensitive linker that cleaves in the acidic environment of the endosome can aid in cargo release.
High Cytotoxicity
Symptom Possible Cause Suggested Solution
Significant cell death observed after treatment. This compound concentration is too high.Reduce the concentration of the this compound-cargo complex. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 of this compound alone and in complex with your cargo in your specific cell line.
Prolonged exposure to the complexes.Reduce the incubation time. After an initial incubation period (e.g., 4 hours), the medium containing the complexes can be removed and replaced with fresh, complete medium.
Contaminants in the peptide or cargo preparation.Ensure that your this compound peptide and cargo preparations are of high purity and are endotoxin-free.
Inconsistent results and high variability between experiments. Aggregation of the this compound-cargo complex.1. Check for Precipitates: Before adding to the cells, visually inspect the complex solution for any precipitation. If present, try different buffer conditions or peptide:cargo ratios. 2. Sonication: Gentle sonication of the complex solution before adding it to the cells may help to break up small aggregates. 3. Filter Sterilization: If you suspect microbial contamination, filter the peptide and cargo solutions through a 0.22 µm filter before complex formation.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of this compound 10 (TP10) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)AssayReference
HeLaCervical Cancer~25MTT[4]
OS143BOsteosarcoma~20MTT[4]
HEK293Embryonic Kidney (Non-cancer)> 50MTT[4]
HEL299Embryo Lung (Non-cancer)> 50MTT[4]

Note: IC50 values can vary depending on the assay conditions and exposure time.

Table 2: Qualitative Delivery Efficiency of TP10 with Different Cargos in HeLa Cells
CargoDelivery OutcomeObservationsReference
Fluorescent Dye (TAMRA)HighEfficiently internalized.[4]
Cisplatin (B142131) (co-delivered)EnhancedTP10 complexed with cisplatin showed greater anticancer effect than cisplatin alone.[4]
BSA (Bovine Serum Albumin)Low/NoneTP10 failed to deliver BSA in a complex.[5]

Experimental Protocols

Protocol 1: General Protocol for Non-Covalent Complex Formation of this compound/TP10 with Protein Cargo

Materials:

  • This compound or TP10 peptide (lyophilized)

  • Purified protein cargo

  • Sterile, nuclease-free water

  • Low-salt buffer (e.g., 20 mM HEPES, pH 7.4)

  • Sterile, microcentrifuge tubes

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized this compound/TP10 in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Protein Dilution: Dilute your purified protein cargo to the desired concentration in the low-salt buffer.

  • Complex Formation:

    • In a sterile microcentrifuge tube, add the appropriate volume of the diluted protein cargo.

    • Add the desired volume of the this compound/TP10 stock solution to achieve the desired molar ratio (e.g., start with a 5:1 or 10:1 molar ratio of peptide to protein).

    • Gently mix by pipetting up and down. Do not vortex vigorously , as this can cause protein denaturation and aggregation.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the self-assembly of the non-covalent complexes.

  • Application to Cells: Add the freshly prepared complexes drop-wise to the cells in serum-free or low-serum medium.

Protocol 2: General Protocol for this compound-Mediated Protein Delivery into Adherent Mammalian Cells

Materials:

  • Adherent mammalian cells (e.g., HeLa, CHO, A549)

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Phosphate-Buffered Saline (PBS)

  • This compound-protein complexes (prepared as in Protocol 1)

  • Multi-well cell culture plates (e.g., 24-well plate)

Procedure:

  • Cell Seeding: The day before the experiment, seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Preparation for Transfection: On the day of the experiment, remove the complete medium from the cells and wash once with PBS.

  • Addition of Complexes: Add serum-free or low-serum medium to each well. Then, add the prepared this compound-protein complexes drop-wise to the medium in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells with the complexes for 1-4 hours at 37°C in a CO2 incubator.

  • Medium Change (Optional but Recommended): After the initial incubation, you can remove the medium containing the complexes and replace it with fresh, complete (serum-containing) medium. This can help to reduce cytotoxicity.

  • Further Incubation: Continue to incubate the cells for the desired period (e.g., 24-48 hours) before proceeding with your downstream analysis (e.g., fluorescence microscopy, western blot, or functional assay).

Protocol 3: General Protocol for Non-Covalent Complex Formation and Delivery of siRNA with this compound/TP10

Materials:

  • This compound or TP10 peptide (reconstituted stock solution)

  • siRNA (stock solution, e.g., 20 µM)

  • Sterile, RNase-free water or 1x siRNA buffer

  • Opti-MEM I Reduced Serum Medium

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • siRNA Dilution: In an RNase-free tube, dilute the siRNA stock solution to the desired final concentration in Opti-MEM.

  • Peptide Dilution: In a separate RNase-free tube, dilute the this compound/TP10 stock solution in Opti-MEM.

  • Complex Formation:

    • Add the diluted this compound/TP10 solution to the diluted siRNA solution. A typical starting point for the molar ratio is between 10:1 and 20:1 (peptide:siRNA).

    • Mix gently by pipetting.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.

  • Application to Cells: Add the complexes to the cells (seeded as in Protocol 2) in serum-free medium.

  • Incubation and Analysis: Incubate for 4-6 hours, then add complete medium. Analyze gene knockdown after 24-72 hours.

Visualizations

Transportan_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_delivery Cellular Delivery cluster_analysis Analysis p1 This compound Peptide Solution c1 Mix Peptide and Cargo p1->c1 p2 Cargo Solution (Protein, siRNA, etc.) p2->c1 c2 Incubate (15-30 min) c1->c2 c3 This compound-Cargo Complexes c2->c3 d1 Add Complexes to Cells (in Serum-Free Medium) c3->d1 d2 Incubate (1-4 hours) d1->d2 d3 Cellular Uptake via Macropinocytosis d2->d3 a1 Incubate (24-72 hours) d3->a1 a2 Downstream Assays (Microscopy, WB, qPCR) a1->a2

Caption: Experimental workflow for this compound-mediated cargo delivery.

Troubleshooting_this compound cluster_low_efficiency Low Delivery Efficiency cluster_high_toxicity High Cytotoxicity cluster_aggregation Complex Aggregation / Precipitation start Experiment Fails le1 Optimize Peptide:Cargo Ratio start->le1 Low Signal le2 Use Low-Salt Buffer for Complexation start->le2 Low Signal le3 Optimize this compound Concentration start->le3 Low Signal le4 Use Serum-Free Medium Initially start->le4 Low Signal ht1 Reduce this compound Concentration start->ht1 High Cell Death ht2 Decrease Incubation Time start->ht2 High Cell Death ht3 Ensure High Purity of Reagents start->ht3 High Cell Death ag1 Check for Precipitates Before Use start->ag1 Inconsistent Results ag2 Gentle Sonication of Complexes start->ag2 Inconsistent Results ag3 Adjust Buffer Conditions start->ag3 Inconsistent Results

Caption: Troubleshooting flowchart for common issues in this compound delivery.

Macropinocytosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_signaling Signaling Cascade tp_cargo This compound-Cargo Complex gag Glycosaminoglycans (e.g., Syndecans) tp_cargo->gag Binding ras Ras gag->ras Activation ruffle Membrane Ruffling macropinosome Macropinosome ruffle->macropinosome Forms pi3k PI3K ras->pi3k rac1 Rac1 pi3k->rac1 actin Actin Polymerization rac1->actin actin->ruffle Induces endosome Late Endosome / Lysosome macropinosome->endosome Matures into release Cargo Release (Endosomal Escape) endosome->release cargo Free Cargo release->cargo

Caption: Signaling pathway of this compound-mediated macropinocytosis.

References

Transportan Toxicity Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Transportan in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound toxicity assays.

IssuePossible Cause(s)Recommended Solution(s)
High background signal in cytotoxicity assay - Phenol (B47542) red in the culture medium interfering with absorbance readings.- Serum components in the medium causing interference.- Microbial contamination (e.g., bacteria, yeast) that can reduce assay reagents.- Use phenol red-free medium during the assay incubation step.- Use serum-free medium during the assay incubation.- Visually inspect plates for any signs of contamination and ensure aseptic technique.
Inconsistent or non-reproducible results - Inconsistent cell seeding density.- Variation in incubation times.- Reagents not properly prepared or stored.- Peptide aggregation.- Perform a cell titration experiment to determine the optimal seeding density for your cell line.- Standardize all incubation times for cell seeding, compound treatment, and assay reagent addition.- Prepare fresh reagents for each experiment and follow storage instructions carefully.- Ensure the this compound peptide is fully dissolved. Consider optimizing the dissolution protocol as recommended by the supplier.
High cytotoxicity observed even at low this compound concentrations - Intrinsic toxicity of the this compound peptide at the tested concentrations.- Contamination of the peptide with residual trifluoroacetic acid (TFA) from synthesis.- Endotoxin (B1171834) (LPS) contamination in the peptide solution.- Perform a dose-response experiment to determine the optimal non-toxic concentration range.- Consider using a less toxic analog, such as this compound 10 (TP10).- Ensure the peptide is of high purity and consider methods to remove residual TFA.- Use high-quality peptides with guaranteed low endotoxin levels and endotoxin-free reagents.
Low signal or absorbance readings in the assay - Insufficient cell number.- Insufficient incubation time with the assay reagent.- The chosen assay is not sensitive enough for the experimental conditions.- Increase the cell seeding density.- Optimize the incubation time for the assay reagent by performing a time-course experiment.- Consider using a more sensitive cytotoxicity assay.

Frequently Asked Questions (FAQs)

1. What is the underlying mechanism of this compound toxicity?

This compound is a cell-penetrating peptide (CPP) that facilitates the translocation of molecules across the cell membrane. Its mechanism of entry can involve direct penetration of the membrane or endocytosis.[1] The toxicity of this compound is often linked to its interaction with the cell membrane. At higher concentrations, it can cause membrane disruption, leading to leakage of cellular contents and cell death.[2]

2. How can I reduce the cytotoxicity of this compound in my experiments?

To minimize the toxic effects of this compound, consider the following strategies:

  • Optimize Concentration: Perform a dose-response curve to identify the highest concentration of this compound that does not significantly impact cell viability.

  • Use Analogs: Consider using derivatives like this compound 10 (TP10), which has been shown to have excellent cellular translocation with decreased toxicity.[3]

  • Control for Contaminants: Ensure your peptide is free from synthesis-related impurities like TFA and endotoxins, which can contribute to cytotoxicity.[4]

3. Which cytotoxicity assay is most suitable for assessing this compound toxicity?

Commonly used and suitable assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of membrane integrity.

The choice of assay may depend on the specific research question and cell type. It is often recommended to use more than one method to confirm the results.

4. What are the expected IC50 values for this compound?

The 50% inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line, the specific this compound analog used (e.g., TP10), and the duration of exposure. For example, one study reported the following effects of TP10 on cell proliferation after 24 hours of treatment:

Cell LinePeptideConcentration (µM)% Proliferation (Mitochondrial Activity)
HeLaTP1010~100%
25~80%
50~60%
CHOTP1010~100%
25~100%
50~85%
Data adapted from a study by El-Andaloussi et al. (2007).[2]

5. Can the cargo conjugated to this compound affect its toxicity?

Yes, the nature and size of the cargo molecule attached to this compound can influence its cytotoxic properties. The conjugation strategy (covalent vs. non-covalent) can also play a role.[1][5] It is essential to evaluate the toxicity of the this compound-cargo conjugate in parallel with the free this compound peptide.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h (allow attachment) A->B C Treat cells with varying concentrations of this compound B->C D Incubate for desired exposure time (e.g., 24h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., sterile water or PBS). Remove the old medium from the cells and add the this compound dilutions. Include untreated cells as a negative control and a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT reagent to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

LDH Assay for Cytotoxicity (Membrane Integrity)

This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

Workflow:

LDH_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of this compound B->C D Incubate for desired exposure time C->D E Collect supernatant from each well D->E F Add LDH reaction mixture to supernatant E->F G Incubate for 30 min at room temperature F->G H Measure absorbance at ~490 nm G->H

Caption: Workflow for the LDH cytotoxicity assay.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and a negative control (untreated cells).

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of about 490 nm.

Signaling Pathways and Mechanisms

The toxicity of this compound is primarily related to its interaction with the cell membrane. The following diagram illustrates the potential mechanisms of this compound uptake and the subsequent induction of cytotoxicity.

Transportan_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane_Interaction Membrane Interaction This compound->Membrane_Interaction Binding Direct_Translocation Direct Translocation Membrane_Interaction->Direct_Translocation Low Concentration Endocytosis Endocytosis Membrane_Interaction->Endocytosis Energy-dependent Membrane_Disruption Membrane Disruption Membrane_Interaction->Membrane_Disruption High Concentration Cargo_Delivery Cargo Delivery Direct_Translocation->Cargo_Delivery Endocytosis->Cargo_Delivery Cell_Death Cell Death Membrane_Disruption->Cell_Death

Caption: Potential mechanisms of this compound uptake and toxicity.

References

strategies to minimize off-target effects of Transportan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Transportan and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and cytotoxicity associated with the use of this cell-penetrating peptide (CPP). Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to help you optimize your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the use of this compound.

Issue 1: High Cytotoxicity or Cell Death Observed After Treatment

Question: I am observing significant cytotoxicity in my cell cultures after incubation with a this compound-cargo conjugate. How can I reduce this?

Answer: this compound-mediated cytotoxicity is a known challenge, often stemming from membrane disruption due to the peptide's cationic and amphipathic nature.[1][2] The toxicity is also highly dependent on the peptide concentration, the nature of the cargo, and the cell type used.[3] Here are several strategies to mitigate this issue:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal this compound-cargo concentration that yields efficient uptake with minimal toxicity. In some cell lines, this compound 10 (TP10) shows significant toxicity at concentrations above 10 µM, while other CPPs like Penetratin and Tat have negligible effects up to 50 µM.[3]

  • Chemical Modification of this compound:

    • PEGylation: The incorporation of polyethylene (B3416737) glycol (PEG) units into a CPP-cargo conjugate can effectively shield the positive charge, reducing non-specific interactions with the cell membrane and lowering cytotoxicity.[4] This modification has been shown to preserve the biological activity of the cargo.[4]

    • Complexation with Polyanions: Non-covalently complexing cationic CPPs with negatively charged molecules like poly-glutamate can neutralize the charge and significantly reduce cytotoxicity.[1]

  • Modify the Cargo or Linkage: The properties of the cargo can influence the overall toxicity of the conjugate.[3]

    • The presence of a dsDNA cargo, for instance, has been shown to decrease the cytotoxic side effects of TP10.[3]

    • Consider the position of the cargo conjugation on the peptide. For TP10, labeling it at an internal lysine (B10760008) (FlεN7-TP10) resulted in significantly lower toxicity compared to N-terminal labeling (FlαN1-TP10).[3]

  • Change the Delivery Strategy:

    • Use a Nanocarrier: Encapsulating the this compound-cargo conjugate in liposomes or nanoparticles can shield the CPP, reducing its interaction with the cell membrane until it reaches the target site.[5][6]

    • Co-administration (Bystander Effect): this compound can facilitate the uptake of bystander cargo (like liposomes and nanoparticles) that is not covalently attached.[7][8] This allows for the delivery of unmodified cargo, potentially reducing the toxicity associated with a direct conjugate.

Issue 2: Lack of Specificity and Off-Target Effects

Question: My this compound-delivered therapeutic is affecting non-target cells or cellular compartments. How can I improve its specificity?

Answer: Achieving targeted delivery is crucial for minimizing off-target effects and is a major focus of CPP development.[9] Here are strategies to enhance the specificity of this compound-mediated delivery:

  • Implement a Targeted Delivery System:

    • Receptor-Targeted Nanovehicles: Functionalize nanocarriers (e.g., liposomes, nanoparticles) containing your this compound-cargo complex with ligands that bind to receptors overexpressed on your target cells (e.g., transferrin for cancer cells).[10][11][12] This directs the entire delivery system to the desired cell population.

    • Activatable CPPs (aCPPs): This "pro-drug" approach involves modifying the CPP in such a way that its cell-penetrating activity is masked. The mask is cleaved off by enzymes that are specifically present in the target environment (e.g., matrix metalloproteinases in a tumor microenvironment), thereby activating the CPP only at the desired site.[9]

  • Modify the Peptide Sequence:

    • Develop Analogues: The creation of this compound analogues with altered amino acid sequences can modify its properties. For example, replacing certain amino acids in TP10 has been shown to improve transfection efficiency, which may be linked to altered cell interactions.[13]

  • Leverage the Tumor Microenvironment: Some studies suggest that certain CPPs, including TP10, show a degree of preferential activity in cancer cells compared to non-cancer cells.[14][15] This may be due to differences in membrane composition and negative charge on cancer cell surfaces.[14] Exploiting these intrinsic properties through careful experimental design may enhance specificity.

Issue 3: Low Delivery Efficiency of Cargo

Question: I am not seeing efficient intracellular delivery of my cargo molecule with this compound. What can I do to improve uptake?

Answer: The delivery efficiency of this compound is dependent on the cargo, cell type, and the mechanism of uptake.[3][9] this compound and its analogue TP10 often utilize endocytic pathways, particularly macropinocytosis.[7][8][9]

  • Understand the Uptake Mechanism: Confirm the uptake pathway in your experimental system. If it is endocytosis-dependent, ensure your experimental conditions (e.g., incubation time, temperature) are optimal for this process.

  • Optimize the Conjugate/Complex:

    • Linkage Chemistry: The type of bond (covalent vs. non-covalent) and the use of spacers can influence cargo delivery.[16]

    • Cargo-to-CPP Ratio: For non-covalent complexes, titrate the ratio of this compound to cargo to find the optimal formulation for efficient complexation and uptake.

  • Consider Peptide Analogues: Analogues of this compound, such as TP10, or modified versions like PepFects (TP10 analogues with N-terminal fatty acid modifications), have been developed to improve the delivery of specific cargoes like nucleic acids.[13]

  • Utilize the Bystander Effect: Co-administering this compound with your cargo (formulated in liposomes or nanoparticles) can be a simple and effective way to enhance uptake without the need for chemical conjugation.[7][8]

Data Summary Tables

Table 1: Effect of Cargo and Labeling Position on TP10 Cytotoxicity

Data extracted from a study on HeLa and CHO cells.[3] Cytotoxicity was measured after 24 hours of treatment.

Peptide (Concentration)Cargo/ModificationCell LineCell Viability (% of Control)
TP10 (10 µM)NoneHeLa~50%
TP10 (25 µM)NoneHeLa~20%
FlαN1-TP10 (10 µM)N-terminal FluoresceinHeLa~40%
FlεN7-TP10 (10 µM)Internal FluoresceinHeLa~80%
Penetratin (50 µM)NoneHeLa~100%
Tat (50 µM)NoneHeLa~100%

Table 2: Comparison of CPP Cytotoxicity Reduction Strategies

StrategyCPP ExampleMechanismKey FindingReference
PEGylation Cationic CPPsCharge masking, steric hindranceIntroduction of a PEG unit reduced cytotoxicity while preserving inherent peptide activities.[4]
Polyanion Complex Arginine-rich CPPsNon-covalent charge neutralizationInteraction with poly-glutamate considerably reduced cytotoxicity in A549 cells.[1]
Cargo Complexation TP10Electrostatic/hydrophobic interactionComplexing TP10 with dsDNA decreased cytotoxic side effects.[3]
Nanocarrier This compound (TP)Encapsulation and targeted deliveryME-T maximized paclitaxel (B517696) skin localization and efficacy with acceptable irritation.[6]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using WST-1 Assay

This protocol is adapted from methodologies used to assess the long-term toxic effects of CPPs.[3]

  • Cell Seeding: Seed cells (e.g., HeLa, CHO) in a 96-well plate at a density of 1 x 104 cells per well. Allow cells to adhere and grow for 48 hours.

  • Peptide Treatment: Prepare different concentrations of the this compound peptide or its conjugates in serum-free medium.

  • Remove the old medium from the cells and add 100 µL of the peptide-containing medium to each well. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 (Water-Soluble Tetrazolium salt) reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cells.

  • Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Cellular Uptake Study via Flow Cytometry

This protocol allows for the quantification of fluorescently labeled CPP uptake.

  • Cell Seeding: Seed cells in a 12-well plate at a density of 2 x 105 cells per well one day before the experiment.

  • Peptide Treatment: Prepare solutions of fluorescently labeled this compound (e.g., with FITC or TAMRA) at the desired concentrations (e.g., 1 µM and 5 µM) in serum-free medium.

  • Incubation: Remove the culture medium, wash the cells once with PBS, and add the peptide solution to the wells. Incubate for 1 hour at 37°C.

  • Cell Harvesting:

    • Remove the peptide solution and wash the cells three times with PBS to remove any peptide adhering to the outside of the cells.

    • Trypsinize the cells to detach them from the plate.

    • Transfer the cell suspension to a microcentrifuge tube and centrifuge to pellet the cells.

  • Sample Preparation for FACS: Resuspend the cell pellet in a suitable buffer (e.g., FACS buffer: PBS with 1% FBS).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cell population. An untreated cell sample should be used to set the background fluorescence gate.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the relative uptake of the peptide. This can be converted to an absolute amount (pmol/mg protein) by creating a standard curve with the fluorescent peptide and measuring the total protein content of the cell samples.[3]

Visual Diagrams

cluster_problem Problem: High Cytotoxicity cluster_solutions Mitigation Strategies cluster_mod_details cluster_delivery_details cluster_exp_details Problem High Cytotoxicity / Off-Target Effects Mod Chemical Modification Problem->Mod Delivery Delivery System Optimization Problem->Delivery Exp Experimental Design Problem->Exp PEG PEGylation Mod->PEG PolyAnion Polyanion Complex Mod->PolyAnion Analogue Analogue Synthesis Mod->Analogue Nano Nanocarriers (Liposomes) Delivery->Nano aCPP Activatable CPPs Delivery->aCPP Bystander Bystander Co-administration Delivery->Bystander Dose Dose-Response Curve Exp->Dose Controls Proper Controls Exp->Controls cluster_workflow Experimental Workflow: Assessing a Novel this compound Conjugate A 1. Design & Synthesize This compound-Cargo Conjugate B 2. In Vitro Characterization (Purity, Stability) A->B C 3. Dose-Response Cytotoxicity Assay (e.g., WST-1, LDH) B->C D 4. Cellular Uptake Assay (Flow Cytometry, Microscopy) C->D E 5. Off-Target Effect Analysis (Non-target cell line testing) D->E F 6. Functional Assay (Assess cargo activity) E->F G 7. Optimization Loop (Modify peptide, linker, or dose) F->G G->A TP This compound Membrane Cell Membrane TP->Membrane 1. Interaction Toxicity Membrane Perturbation (Cytotoxicity) TP->Toxicity Off-Target Effect Endocytosis Endocytosis (Macropinocytosis) Membrane->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape 3. Release Cytosol Cytosol (Cargo Release) Escape->Cytosol

References

Technical Support Center: Refining Transportan Protocols for Sensitive Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Transportan and its analog this compound 10 (TP10) protocols, particularly for use with sensitive cell types such as primary neurons, lymphocytes, and stem cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between this compound and TP10?

This compound is a 27-amino acid chimeric cell-penetrating peptide (CPP) derived from galanin and mastoparan. TP10 is a shorter, 21-amino acid analog of this compound. TP10 is also an amphipathic, cationic CPP known to interact with and translocate across cellular membranes.

Q2: What is the general mechanism of this compound-mediated cargo delivery?

This compound peptides facilitate the cellular uptake of various cargo molecules. The uptake mechanism can involve both direct translocation across the plasma membrane and endocytosis. For TP10, it is suggested that it perturbs the lipid bilayer to facilitate its entry. The exact mechanism can be influenced by the cell type, peptide concentration, and the nature of the cargo.

Q3: Is this compound/TP10 toxic to cells?

Like many cell-penetrating peptides, this compound and TP10 can exhibit cytotoxicity at higher concentrations. This toxicity is often due to membrane disruption. For instance, TP10 has been shown to induce necrosis in Jurkat cells at high concentrations by causing rapid disruption of the cell membrane.[1] It is crucial to determine the optimal, non-toxic concentration for each cell type and application.

Q4: Can this compound/TP10 be used to deliver any type of cargo?

This compound and its analogs are versatile and can deliver a range of cargo, including peptides, proteins, and nanoparticles. However, the size, charge, and chemical nature of the cargo can influence the efficiency of delivery and may require protocol optimization.

Q5: How can I determine the efficiency of cargo delivery?

The efficiency of cargo delivery can be assessed using several methods. If the cargo is fluorescently labeled, uptake can be visualized and quantified using fluorescence microscopy and flow cytometry. For functional cargo, a biological or enzymatic assay can be used to measure its activity within the cell.

Troubleshooting Guide

Issue 1: Low Cargo Delivery Efficiency

Question: I am observing very low or no uptake of my cargo in a sensitive cell line. What are the possible causes and how can I improve the efficiency?

Potential Cause Suggested Solution
Suboptimal Peptide Concentration The concentration of this compound/TP10 is critical. A concentration that is too low will result in inefficient uptake, while a concentration that is too high can be cytotoxic. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and cargo. Start with a low concentration (e.g., 1 µM) and gradually increase it.
Inappropriate Incubation Time The optimal incubation time can vary between cell types. For sensitive cells, a shorter incubation time may be necessary to minimize toxicity. Try a time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to find the best balance between delivery efficiency and cell viability.[2]
Interference from Serum Components in serum can sometimes interfere with the interaction between the CPP-cargo complex and the cell membrane. Try performing the incubation in serum-free or low-serum media. However, be mindful that prolonged incubation in serum-free media can be detrimental to some sensitive cell types.
Cargo Characteristics The size, charge, and stability of your cargo can impact delivery. Large or highly charged cargo may be more difficult to deliver. Ensure your cargo is stable and properly folded. Consider modifying the linker between the peptide and cargo if covalent conjugation is used.
Cell Density The confluency of adherent cells or the density of suspension cells can affect uptake efficiency. For many cell types, a confluency of 70-90% is recommended for optimal transfection. For sensitive cells like primary neurons, ensure they are plated at an appropriate density to maintain their health.[3]
Issue 2: High Cell Death or Cytotoxicity

Question: My cells are showing signs of stress or dying after treatment with this compound/TP10. How can I reduce the cytotoxicity?

Potential Cause Suggested Solution
Peptide Concentration is Too High High concentrations of this compound/TP10 can disrupt the cell membrane, leading to cytotoxicity.[1] Reduce the peptide concentration. Refer to your dose-response experiments to select a concentration with high delivery efficiency and low toxicity.
Prolonged Incubation Time Extended exposure to the peptide can be harmful to sensitive cells. Reduce the incubation time. Even a short exposure can be sufficient for cargo delivery in some cases.
Handling of Sensitive Cells Sensitive cells like primary neurons are highly susceptible to mechanical stress and changes in their environment. Handle cells gently, use pre-warmed media, and minimize the time they are outside of the incubator. For transport between labs, consider using a portable incubator to maintain temperature and CO2 levels.[4]
Contaminants in Peptide or Cargo Preparation Ensure that your peptide and cargo preparations are free from contaminants such as endotoxins, which can induce cell death.
Inherent Sensitivity of the Cell Line Some cell lines are inherently more sensitive to any foreign molecule. For these cells, it is crucial to perform thorough optimization of all experimental parameters. Consider using a different, less toxic CPP if optimization of the this compound protocol is unsuccessful.
Issue 3: Cargo is Internalized but Trapped in Endosomes

Question: I can see my cargo inside the cells using microscopy, but it appears in punctate structures and I don't observe the expected biological effect, suggesting endosomal entrapment. What can I do?

Potential Cause Suggested Solution
Inefficient Endosomal Escape Endosomal escape is a significant barrier for many CPP-mediated delivery systems.[5][6] While this compound is known to have some membrane-destabilizing properties, this may not be sufficient for all cargo types or cell lines.
Co-treatment with Endosomolytic Agents: Consider the use of agents that promote endosomal escape, such as chloroquine (B1663885) or other commercially available reagents. However, these agents can also be toxic, so they must be carefully titrated.
Modify the CPP-Cargo Linker: If using a covalent linkage, incorporating a pH-sensitive linker that is cleaved in the acidic environment of the endosome can help release the cargo.
Cargo Degradation The cargo may be degraded in the endo-lysosomal pathway before it can escape.
Inclusion of Lysosomal Inhibitors: While not always ideal due to off-target effects, inhibitors of lysosomal proteases could be used to assess if degradation is the primary issue.

Quantitative Data Summary

The following tables summarize available data on TP10 concentration, cell viability, and delivery efficiency. Direct comparative data for this compound and TP10 in the same sensitive cell lines is limited in the literature.

Table 1: TP10 Concentration and Cell Viability

Cell LinePeptideConcentration (µM)Incubation TimeViability/Toxicity AssayObserved Effect
Jurkat (human leukemia)TP10>10Not specifiedNot specifiedInduces necrosis via membrane disruption.[1]
Primary NeuronsTat analogues< 50Not specifiedNot specifiedNo or low neurotoxicity observed.[7]
Primary NeuronsTP10Low concentrationsNot specifiedNot specifiedAcute neurotoxicity observed.[7]
HEK293, HEL299 (non-cancer)TAMRA-TP10< 40Not specifiedMTT AssayLack of toxicity at these concentrations.[8]
HeLa, OS143B (cancer)TP10Not specifiedNot specifiedMTT AssayAnticancer effect observed.[8]

Table 2: TP10 Delivery Efficiency

Cell LinePeptideConcentration (µM)CargoIncubation TimeOutcome
Neuro-2aTP100.6 nM (with PEI)Plasmid DNANot specifiedEnhanced transfection efficiency up to 3.7-fold compared to PEI alone.[9]
Plasmodium falciparumTP1030-24 hours~99% reduction in parasitemia.[10]
HeLaTAMRA-TP10Not specifiedTAMRA dyeNot specifiedInternalization observed.[8]

Experimental Protocols

Protocol 1: Determining Optimal this compound/TP10 Concentration using MTT Assay

This protocol is for assessing cell viability and determining the non-toxic concentration range of this compound or TP10.

Materials:

  • Sensitive cells of interest

  • Complete culture medium

  • This compound or TP10 stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at their optimal density and allow them to adhere/recover overnight.

  • Prepare serial dilutions of this compound/TP10 in complete culture medium. A suggested range is 0.5 µM to 50 µM. Include a vehicle-only control (medium without peptide).

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the peptide.

  • Incubate the plate for the desired time (e.g., 4 hours) at 37°C in a CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate for another 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-only control.

Protocol 2: Assessing Membrane Integrity using Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity due to membrane disruption.

Materials:

  • Sensitive cells of interest

  • Complete culture medium

  • This compound or TP10 stock solution

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (follow manufacturer's instructions) or prepare reagents in-house.[11][12]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Treat cells with various concentrations of this compound/TP10 as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit) and a vehicle-only control.

  • Incubate for the desired period.

  • Carefully collect the cell culture supernatant from each well.

  • Follow the LDH assay kit protocol to measure the LDH activity in the supernatant.[13][14][15] This typically involves adding a reaction mixture and measuring the change in absorbance over time.

  • Calculate the percentage of cytotoxicity based on the LDH release in treated cells relative to the maximum LDH release control.

Protocol 3: Qualitative and Quantitative Assessment of Cargo Uptake

A. Fluorescence Microscopy (Qualitative)

  • Seed cells on glass coverslips or in glass-bottom dishes.

  • Treat cells with the this compound/TP10-fluorescent cargo complex at the predetermined optimal concentration.

  • After the desired incubation time, wash the cells with PBS to remove the extracellular complex.

  • Fix the cells (e.g., with 4% paraformaldehyde) if required.

  • Mount the coverslips and visualize the cells using a fluorescence microscope. Observe the localization of the fluorescent signal (e.g., diffuse cytoplasmic, punctate, nuclear).

B. Flow Cytometry (Quantitative)

  • Treat cells in suspension or adherent cells that have been detached with a non-enzymatic cell dissociation solution.

  • Incubate with the this compound/TP10-fluorescent cargo complex.

  • After incubation, wash the cells with cold PBS to stop uptake and remove the excess complex.

  • Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

  • Analyze the cell population on a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which corresponds to the amount of internalized cargo.

Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Cells Prepare Sensitive Cells (e.g., Primary Neurons) Incubate Incubate Cells with Complex (Optimized Time & Concentration) Prep_Cells->Incubate Prep_Complex Prepare this compound-Cargo Complex Prep_Complex->Incubate Wash Wash to Remove Extracellular Complex Incubate->Wash Analysis_Choice Choose Analysis Method Wash->Analysis_Choice Microscopy Fluorescence Microscopy (Qualitative Analysis) Analysis_Choice->Microscopy Localization? Flow_Cytometry Flow Cytometry (Quantitative Analysis) Analysis_Choice->Flow_Cytometry Quantification? Viability_Assay Cell Viability Assay (MTT/LDH) Analysis_Choice->Viability_Assay Toxicity?

Caption: Experimental workflow for this compound-mediated cargo delivery.

G cluster_pathway This compound/TP10 Cellular Uptake Extracellular Extracellular Space Membrane Plasma Membrane Extracellular->Membrane Binding Cytoplasm Cytoplasm Membrane->Cytoplasm Direct Translocation Endosome Endosome Membrane->Endosome Endocytosis Cargo_Release Cargo Release Cytoplasm->Cargo_Release Endosome->Cytoplasm Endosomal Escape Biological_Effect Biological Effect Cargo_Release->Biological_Effect

Caption: Signaling pathways for this compound/TP10 uptake.

G Start Low Delivery Efficiency? Check_Conc Optimize Peptide Concentration Start->Check_Conc Yes High_Toxicity High Cytotoxicity? Start->High_Toxicity No Check_Time Optimize Incubation Time Check_Conc->Check_Time Check_Serum Test Serum-Free Conditions Check_Time->Check_Serum Check_Cargo Evaluate Cargo Stability/Properties Check_Serum->Check_Cargo Success Protocol Optimized Check_Cargo->Success Resolved Reduce_Conc Reduce Peptide Concentration High_Toxicity->Reduce_Conc Yes Endosomal_Trap Endosomal Trapping? High_Toxicity->Endosomal_Trap No Reduce_Time Reduce Incubation Time Reduce_Conc->Reduce_Time Reduce_Time->Success Resolved Add_Escape_Agent Use Endosomal Escape Agent Endosomal_Trap->Add_Escape_Agent Yes Endosomal_Trap->Success No Add_Escape_Agent->Success Resolved

Caption: Troubleshooting decision tree for this compound protocols.

References

Technical Support Center: The Impact of Serum on Transportan Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the cell-penetrating peptide (CPP) Transportan in the presence of serum.

Frequently Asked Questions (FAQs)

Q1: Why is the efficiency of my this compound-mediated delivery significantly lower in serum-containing medium compared to serum-free medium?

A1: The reduction in this compound efficiency in the presence of serum is a commonly observed phenomenon. It is primarily attributed to the interaction between the cationic this compound peptide and the abundant, negatively charged proteins in the serum, such as albumin and globulins. This interaction can lead to the formation of aggregates, which may hinder the binding of the this compound-cargo complex to the cell surface and its subsequent internalization. Furthermore, serum proteins can coat the this compound-cargo complex, masking the peptide and preventing its interaction with the cell membrane.

Q2: What are the major serum components that interfere with this compound?

A2: The primary interfering components are serum albumin and gamma-globulins. These proteins are present at high concentrations in fetal bovine serum (FBS) and can non-specifically bind to the positively charged this compound, leading to the issues described in Q1.

Q3: Can I completely avoid using serum during my experiment?

A3: While using serum-free medium is the most straightforward way to avoid these issues, it is not always feasible, as many cell types require serum for optimal growth and viability. The troubleshooting guides below provide strategies for working with serum-containing media.

Q4: Is it possible that serum is altering the conformation of my cargo protein and affecting its delivery?

A4: While the primary inhibitory effect is on this compound itself, it is possible that serum proteins could interact with your cargo protein. However, the more significant and well-documented issue is the direct interference with the CPP.

Troubleshooting Guides

Problem 1: Low Delivery Efficiency of this compound-Cargo Complex in Serum-Containing Medium

Possible Causes:

  • Inhibition by Serum Proteins: Serum proteins are binding to the this compound-cargo complex, preventing cellular uptake.

  • Aggregation: The interaction between this compound and serum proteins is causing the complex to aggregate and become inactive.

  • Suboptimal Concentrations: The concentrations of this compound and/or cargo are not optimized for use with serum.

Solutions:

  • Optimize this compound and Cargo Concentrations:

    • Systematically vary the concentration of both this compound and your cargo to find the optimal ratio in the presence of serum. Higher concentrations of the complex may be needed to overcome the inhibitory effects of serum.

  • Pre-form the Complex in Serum-Free Medium:

    • Incubate your cargo with this compound in a serum-free medium or a simple buffer (e.g., PBS) for 15-30 minutes to allow for stable complex formation before adding it to the cells cultured in serum-containing medium.

  • Reduce Serum Concentration Temporarily:

    • If your cells can tolerate it, reduce the serum concentration (e.g., from 10% to 2-5% FBS) for the duration of the treatment with the this compound-cargo complex.

  • Increase Incubation Time:

    • Longer incubation times may be necessary to achieve sufficient uptake in the presence of serum. However, monitor for any potential cytotoxicity.

Problem 2: Visible Precipitation or Aggregation Upon Adding this compound-Cargo Complex to Serum-Containing Medium

Possible Causes:

  • High Concentrations: The concentrations of this compound, cargo, or serum proteins are too high, leading to rapid aggregation.

  • Ionic Strength of the Medium: The formulation of the medium may contribute to the instability of the complex in the presence of serum.

Solutions:

  • Lower the Concentration of the Complex:

    • Reduce the concentration of the this compound-cargo complex being added to the medium.

  • Gentle Mixing:

    • When adding the pre-formed complex to the serum-containing medium, add it dropwise while gently swirling the plate to ensure rapid and even dispersion.

  • Use a Different Serum Lot or Type:

    • Serum composition can vary between lots and suppliers. Testing different lots or types of serum (e.g., heat-inactivated FBS) may yield better results.

Data Presentation

The following table summarizes the expected qualitative and hypothetical quantitative impact of serum on this compound efficiency based on general observations with cell-penetrating peptides.

ParameterSerum-Free MediumSerum-Containing Medium (e.g., 10% FBS)
Delivery Efficiency HighLow to Moderate
Hypothetical Uptake (%) 80-95%20-50%
Complex Stability HighReduced (potential for aggregation)
Optimal this compound Conc. LowerPotentially Higher
Incubation Time ShorterPotentially Longer

Experimental Protocols

Key Experiment: Optimizing this compound-Mediated Protein Delivery in the Presence of Serum

Objective: To determine the optimal conditions for delivering a protein cargo into cultured mammalian cells using this compound in a medium containing 10% FBS.

Materials:

  • This compound peptide

  • Fluorescently labeled cargo protein (e.g., GFP)

  • Mammalian cell line of interest (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Fluorescence microscope or plate reader

Methodology:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture the cells in DMEM supplemented with 10% FBS.

  • Preparation of this compound-Cargo Complexes:

    • On the day of the experiment, prepare a series of this compound-cargo complexes in serum-free DMEM. For example, test molar ratios of this compound to cargo of 1:1, 5:1, 10:1, and 20:1.

    • Incubate the mixtures at room temperature for 20 minutes to allow for complex formation.

  • Treatment of Cells:

    • Gently aspirate the old medium from the cells.

    • Add the pre-formed this compound-cargo complexes to the wells containing fresh DMEM with 10% FBS.

    • As a control, treat cells with the cargo protein alone and with this compound alone. Also, include a set of wells with cells treated with the complexes in serum-free DMEM for comparison.

  • Incubation:

    • Incubate the cells for a range of time points (e.g., 1, 2, 4, and 6 hours) at 37°C.

  • Analysis:

    • After incubation, wash the cells three times with PBS to remove any extracellular complexes.

    • Analyze the cellular uptake of the fluorescently labeled cargo protein using a fluorescence microscope for qualitative assessment or a fluorescence plate reader for quantitative analysis.

  • Data Interpretation:

    • Compare the fluorescence intensity between the different conditions to determine the optimal this compound-to-cargo ratio and incubation time that yields the highest delivery efficiency in the presence of 10% FBS.

Mandatory Visualizations

Serum_Inhibition_Pathway This compound This compound (Cationic) Complex This compound-Cargo Complex This compound->Complex Binds to Cargo Cargo Molecule Cargo->Complex SerumProteins Serum Proteins (e.g., Albumin, Globulins) (Anionic) Aggregates Inactive Aggregates SerumProteins->Aggregates Leads to Complex->SerumProteins Interacts with Complex->Aggregates Cell Cell Membrane Complex->Cell Binds to NoUptake Inhibited Uptake Aggregates->NoUptake Results in Uptake Cellular Uptake Cell->Uptake Successful Cell->NoUptake

Caption: Proposed mechanism of serum-mediated inhibition of this compound efficiency.

Experimental_Workflow cluster_prep Complex Formation (Serum-Free) cluster_cell_culture Cell Treatment cluster_analysis Analysis This compound This compound Mix Mix & Incubate (15-30 min) This compound->Mix Cargo Cargo Cargo->Mix Complex Formed Complex Mix->Complex AddComplex Add Complex to Cells Complex->AddComplex Cells Cells in Serum- Containing Medium Cells->AddComplex Incubate Incubate (Optimize Time) AddComplex->Incubate Wash Wash Cells (3x PBS) Incubate->Wash Analyze Analyze Uptake (Microscopy/Plate Reader) Wash->Analyze

Technical Support Center: A Guide to Transportan-Mediated Cargo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Transportan and this compound 10 (TP10) applications. Here, you will find answers to frequently asked questions and detailed protocols to ensure the successful delivery of your cargo.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound and its analog, TP10.

1. Peptide Handling and Storage

  • Question: How should I solubilize and store my this compound/TP10 peptide? Answer: this compound and TP10 are amphipathic peptides and may require specific conditions for solubilization to prevent aggregation. It is recommended to first dissolve the lyophilized peptide in a small amount of sterile, distilled water. If solubility is an issue, especially for the more hydrophobic TP10, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer. For long-term storage, it is best to aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Question: My peptide solution appears cloudy or has visible precipitates. What should I do? Answer: Cloudiness or precipitation is a sign of peptide aggregation. To address this, you can try the following:

    • Sonication: Briefly sonicate the solution in a water bath to help break up aggregates.

    • pH Adjustment: Since this compound peptides are basic, slightly acidifying the solution with a small amount of dilute acetic acid can improve solubility.

    • Chaotropic Agents: In difficult cases, washing the peptide with a solution containing a chaotropic salt like sodium perchlorate (B79767) (NaClO₄) can disrupt secondary structures, but this should be followed by thorough removal of the salt.

2. Cargo Delivery Issues

  • Question: I am observing low delivery efficiency of my cargo. What are the possible reasons and how can I troubleshoot this? Answer: Low delivery efficiency can stem from several factors. Here is a step-by-step troubleshooting approach:

    • Optimize Peptide-to-Cargo Ratio: The ratio of this compound/TP10 to your cargo is critical for efficient complex formation and delivery. It is recommended to perform a titration experiment to determine the optimal ratio for your specific cargo and cell type.

    • Complex Formation Conditions: Ensure that the peptide and cargo are allowed to form complexes under appropriate conditions. This usually involves a short incubation period at room temperature. The buffer used for complex formation can also influence efficiency.

    • Cell Health and Confluency: Ensure your cells are healthy and at an optimal confluency (typically 70-90%) at the time of treatment. Stressed or overly confluent cells can exhibit reduced uptake.

    • Presence of Serum: Serum proteins can sometimes interfere with the interaction between the peptide-cargo complex and the cell membrane. While some protocols suggest serum-free media during incubation, this can also affect cell viability. It is advisable to test both serum-free and serum-containing conditions.

    • Endosomal Escape: A major hurdle for efficient cargo delivery is the entrapment of the peptide-cargo complex in endosomes. If you suspect this is an issue, you may consider co-administration with an endosomolytic agent, although this can also increase cytotoxicity.

  • Question: Should I use a covalent or non-covalent strategy for attaching my cargo to this compound? Answer: The choice between covalent and non-covalent linkage depends on your cargo and experimental goals.

    • Non-covalent complexation is simpler and relies on electrostatic and/or hydrophobic interactions. It is often used for negatively charged cargo like siRNA and plasmid DNA.[1]

    • Covalent conjugation provides a stable linkage, which can be beneficial for in vivo applications. Disulfide bonds are a popular choice as they can be cleaved in the reducing environment of the cytoplasm, releasing the cargo.

3. Cytotoxicity Concerns

  • Question: I am observing significant cell death after treatment with this compound/TP10. How can I mitigate this? Answer: Cytotoxicity is a known concern with cell-penetrating peptides, particularly at higher concentrations.

    • Optimize Peptide Concentration: Perform a dose-response experiment to determine the highest concentration of your this compound/TP10-cargo complex that does not cause significant cytotoxicity in your cell line.

    • Use TP10 instead of this compound: TP10, a shorter analog of this compound, is generally considered to be less toxic.[2]

    • Incubation Time: Reduce the incubation time of the cells with the peptide-cargo complex.

    • Assess Membrane Integrity: Use an LDH assay (see protocol below) to quantify membrane damage and confirm that the observed cell death is due to cytotoxicity.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and TP10 to aid in experimental design.

Table 1: Comparative Cytotoxicity (LC50, µM) of this compound and TP10 in Various Cell Lines

PeptideHeLaHEK293CHOJurkatMCF-7
This compound ~25>50>50~20~30
TP10 >50>50>50~40>50

Note: LC50 values are approximate and can vary depending on the specific experimental conditions, such as incubation time and the assay used. Data compiled from multiple sources.

Table 2: Comparative Delivery Efficiency of this compound and TP10 for Different Cargos

Cargo TypePeptideTypical Concentration (µM)Cell LineReported Efficiency
Protein (e.g., β-galactosidase) This compound5-15HeLaModerate to High
TP105-20HeLaHigh
siRNA This compound1-5A549Moderate
TP101-10A549High
Plasmid DNA This compound10-20HEK293Low to Moderate
TP1010-25HEK293Moderate
Fluorescently Labeled Dextran This compound5-10CHOModerate
TP105-15CHOHigh

Note: Efficiency is a qualitative summary based on literature. Quantitative values can vary significantly based on the specific cargo, peptide-to-cargo ratio, and cell type.

Experimental Protocols

Here are detailed protocols for key experiments involving this compound applications.

1. Protocol for this compound-Mediated Protein Delivery into HeLa Cells

Objective: To deliver a protein of interest into HeLa cells using this compound.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound peptide

  • Protein of interest (e.g., fluorescently labeled or with an activity that can be assayed)

  • Serum-free medium

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before the experiment, seed HeLa cells in a 24-well plate at a density that will result in 70-90% confluency on the day of the experiment.

  • Preparation of this compound-Protein Complexes: a. On the day of the experiment, prepare a stock solution of this compound in sterile water. b. Dilute the this compound and the protein of interest separately in serum-free medium to the desired concentrations. A typical starting point is a 5:1 molar ratio of this compound to protein. c. Mix the diluted this compound and protein solutions and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Cell Treatment: a. Wash the HeLa cells once with PBS. b. Add fresh complete culture medium to each well. c. Add the this compound-protein complexes dropwise to the cells.

  • Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Incubation: After the incubation period, remove the medium containing the complexes and replace it with fresh, pre-warmed complete culture medium.

  • Analysis: Analyze the cells for protein delivery at an appropriate time point (e.g., 24-48 hours post-treatment). This can be done by fluorescence microscopy if the protein is labeled, or by a functional assay specific to the delivered protein.

2. Protocol for Non-Covalent Complex Formation of TP10 and siRNA

Objective: To form non-covalent complexes between TP10 and siRNA for subsequent delivery into cells.

Materials:

  • TP10 peptide

  • siRNA

  • Nuclease-free water

  • Serum-free medium (e.g., Opti-MEM)

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of TP10 in nuclease-free water. b. Prepare a stock solution of siRNA in nuclease-free water.

  • Complex Formation: a. Dilute the TP10 and siRNA separately in serum-free medium. A range of molar ratios of TP10 to siRNA (e.g., 5:1, 10:1, 20:1) should be tested to find the optimal ratio for complexation and delivery. b. Add the diluted TP10 to the diluted siRNA and mix gently by pipetting. c. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable complexes.

  • Application to Cells: The freshly prepared TP10-siRNA complexes can now be added to cells for delivery experiments, following a similar procedure to the protein delivery protocol above.

3. Protocol for Assessing Membrane Integrity using LDH Cytotoxicity Assay

Objective: To quantify the cytotoxicity of this compound/TP10 by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells of interest (e.g., HeLa)

  • Complete culture medium

  • This compound/TP10-cargo complexes

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Treatment: a. Prepare serial dilutions of the this compound/TP10-cargo complexes. b. Include the following controls:

    • Untreated cells (spontaneous LDH release): Cells treated with medium only.
    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
    • Medium background: Wells containing only culture medium. c. Treat the cells with the complexes and controls and incubate for the desired time period (e.g., 4-24 hours).

  • LDH Assay: a. Following the incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. b. Carefully transfer a portion of the supernatant from each well to a new 96-well plate. c. Add the LDH assay reaction mixture (as per the kit instructions) to each well containing the supernatant. d. Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light. e. Add the stop solution provided in the kit to each well.

  • Data Analysis: a. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader. b. Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualizations: Pathways and Workflows

1. Signaling Pathway of Macropinocytosis

Macropinocytosis is a key endocytic pathway for the uptake of this compound and its cargo. This process is initiated by growth factors and involves a complex signaling cascade.

Macropinocytosis_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Cytosol Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Activates PI3K PI3K Ras->PI3K Activates Rac1 Rac1 Ras->Rac1 Activates PI3K->Rac1 Activates Actin_Polymerization Actin Polymerization Rac1->Actin_Polymerization Induces Membrane_Ruffling Membrane Ruffling Actin_Polymerization->Membrane_Ruffling Macropinosome_Formation Macropinosome Formation Membrane_Ruffling->Macropinosome_Formation

Growth factor-induced macropinocytosis signaling cascade.

2. Experimental Workflow for this compound-Mediated Delivery

This diagram outlines the general workflow for a typical experiment involving the delivery of cargo using this compound or TP10.

Experimental_Workflow Peptide_Prep Peptide Solubilization Complex_Formation Complex Formation (Peptide + Cargo) Peptide_Prep->Complex_Formation Cargo_Prep Cargo Preparation Cargo_Prep->Complex_Formation Cell_Treatment Cell Treatment Complex_Formation->Cell_Treatment Cell_Seeding Cell Seeding Cell_Seeding->Cell_Treatment Incubation Incubation Cell_Treatment->Incubation Analysis Analysis (e.g., Microscopy, Assay) Incubation->Analysis

General workflow for this compound-mediated cargo delivery experiments.

3. Troubleshooting Logic for Low Delivery Efficiency

This decision tree provides a logical approach to troubleshooting experiments with low cargo delivery efficiency.

Troubleshooting_Logic Start Low Delivery Efficiency Check_Complexes Are peptide-cargo complexes forming? Start->Check_Complexes Check_Cells Are cells healthy and at optimal confluency? Check_Complexes->Check_Cells Yes Optimize_Ratio Optimize peptide:cargo ratio and formation conditions Check_Complexes->Optimize_Ratio No Check_Concentration Is the peptide/cargo concentration optimized? Check_Cells->Check_Concentration Yes Optimize_Culture Optimize cell culture conditions Check_Cells->Optimize_Culture No Check_Incubation Are incubation time and conditions optimal? Check_Concentration->Check_Incubation Yes Dose_Response Perform dose-response experiment Check_Concentration->Dose_Response No Endosomal_Escape Consider endosomal escape issues Check_Incubation->Endosomal_Escape Yes Optimize_Time Optimize incubation time and media conditions Check_Incubation->Optimize_Time No

A decision tree for troubleshooting low delivery efficiency.

References

Technical Support Center: Transportan Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Transportan peptides during their experiments.

Troubleshooting Guide

Issue 1: Visible Precipitates or Cloudiness in Peptide Solution

If you observe visible particles, cloudiness, or precipitation after dissolving your this compound peptide, it is a strong indication of aggregation.

Immediate Actions:

  • Vortexing and Sonication: Gently vortex the solution. If precipitates persist, sonicate the sample for several minutes in a water bath, avoiding excessive heating.[1]

  • pH Adjustment: The solubility of peptides is highly dependent on pH.[2][3] this compound peptides, being basic, may be dissolved in a slightly acidic solvent like a dilute acetic acid solution before being diluted into the final buffer.[1] Conversely, acidic peptides are more soluble in basic solutions.[1] For many peptides, a pH near neutral (e.g., PBS at pH 7.0–7.4) is a safe starting point, provided the desired concentration is not excessively high (e.g., ≤1 mg/mL).[1][4]

Troubleshooting Workflow:

G start Visible Aggregation (Precipitate/Cloudiness) vortex Vortex and Sonicate start->vortex check_solubility Check Solubility vortex->check_solubility If persists adjust_ph Adjust pH check_solubility->adjust_ph If solubility is low additives Incorporate Additives adjust_ph->additives optimize_conc Optimize Peptide Concentration additives->optimize_conc storage Review Storage Conditions optimize_conc->storage success Aggregation Resolved storage->success If resolved fail Aggregation Persists (Further Characterization Needed) storage->fail If persists

Caption: Troubleshooting workflow for visible peptide aggregation.

Issue 2: Inconsistent or Non-reproducible Results in Functional Assays

Peptide aggregation can lead to a decrease in the effective monomeric concentration, resulting in variability in experimental outcomes.

Root Cause Analysis:

  • Peptide Stock Concentration: High concentration stock solutions are more prone to aggregation. This compound and its analog TP10 have a known tendency to aggregate at high concentrations.[5][6]

  • Buffer Composition: The buffer components can influence peptide stability. For instance, high salt concentrations can sometimes promote aggregation, though the effect can be complex and peptide-dependent.[2]

  • Incubation Conditions: Temperature and agitation during experiments can induce aggregation.

Preventative Measures:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of the this compound peptide for each experiment.

  • Use Anti-Aggregation Additives: Incorporate excipients into your buffers to enhance peptide solubility and stability.

Frequently Asked Questions (FAQs)

Q1: At what concentration does this compound peptide start to aggregate?

A1: this compound peptides have a tendency to aggregate at high concentrations.[5][6] While a definitive aggregation threshold depends on the specific experimental conditions (e.g., pH, buffer composition, temperature), studies on this compound 10 (TP10) have shown that it can remain monomeric in solution at concentrations ranging from 0.04 to 40 μM at pH 7.5.[7] Aggregation is also more pronounced when the peptide is bound to a membrane surface, due to the increased local concentration.[5][6]

Q2: What is the optimal pH for dissolving and storing this compound peptides?

A2: The optimal pH depends on the specific amino acid sequence of the peptide. For basic peptides like this compound, dissolving in a slightly acidic solution and then diluting with a neutral buffer (e.g., PBS at pH 7.0-7.4) can be effective.[1][4] It is crucial to avoid the isoelectric point (pI) of the peptide, as solubility is at its minimum at this pH.[8] One study successfully used a phosphate (B84403) buffer at pH 7.0 for dissolving TP10.[5]

Q3: What additives can I use to prevent this compound peptide aggregation?

A3: Several types of additives can be used to prevent peptide aggregation. These are summarized in the table below.

Additive TypeExample(s)Typical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamate50-300 mM[8][9]Suppresses protein-protein interactions and enhances solubilization.[9]
Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80)0.01% - 0.1%Prevents surface-induced aggregation by competitive adsorption to interfaces.[10]
Osmolytes Glycerol, SucroseVariesStabilize the native state of the peptide, making aggregation from an unfolded state less likely.[8]
Reducing Agents DTT, TCEPVariesPrevents the formation of disulfide-linked aggregates for peptides containing cysteine residues.[8]

Q4: How can I detect and quantify this compound peptide aggregation?

A4: Several biophysical techniques can be employed to detect and quantify peptide aggregation. The choice of method depends on the nature of the aggregates (e.g., soluble oligomers vs. insoluble fibrils).

TechniqueInformation Provided
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution, useful for detecting the formation of soluble oligomers and larger aggregates.[11][12]
Thioflavin T (ThT) Fluorescence Assay Detects the presence of amyloid-like fibrils, which are characterized by a cross-β-sheet structure.[13][14]
Transmission Electron Microscopy (TEM) Provides direct visualization of the morphology of peptide aggregates, such as fibrils.[15][16][17]

Q5: Can chemical modifications to the this compound peptide sequence help prevent aggregation?

A5: Yes, chemical modifications can significantly improve the stability of cell-penetrating peptides. One common strategy is the substitution of L-amino acids with their D-enantiomers. This can make the peptide more resistant to proteolytic degradation and can also disrupt the formation of ordered aggregates like β-sheets.[5] However, it is important to assess whether such modifications affect the biological activity of the peptide.

Key Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Fibril Detection

This protocol is used to monitor the formation of amyloid-like fibrils in a peptide solution.

Experimental Workflow:

Caption: Workflow for the Thioflavin T (ThT) assay.

Methodology:

  • Prepare a 1 mM stock solution of Thioflavin T (ThT) in dH₂O. This solution should be freshly prepared and filtered through a 0.2 μm syringe filter.[18]

  • Prepare peptide samples at the desired concentration in the appropriate buffer. Include control samples (buffer only, peptide without potential inhibitors) and samples with varying concentrations of anti-aggregation additives.

  • In a black, clear-bottom 96-well plate, mix the peptide solution with the ThT working solution to a final ThT concentration of approximately 25 µM.[18]

  • Seal the plate and incubate at 37°C with continuous shaking (e.g., 600 rpm).[18]

  • Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.[14][18] An increase in fluorescence over time indicates the formation of amyloid-like fibrils.

Dynamic Light Scattering (DLS) for Aggregate Sizing

DLS is a non-invasive technique for measuring the size distribution of particles in a solution.

Methodology:

  • Sample Preparation: Filter the peptide solution through a low-protein-binding syringe filter (e.g., 0.2 µm) to remove any dust or large, extraneous particles.[19]

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize.

  • Cuvette Preparation: Thoroughly clean the cuvette with filtered, deionized water and a suitable solvent (e.g., ethanol) to remove any residual contaminants.[19]

  • Measurement: Transfer the filtered peptide solution to the clean cuvette. Place the cuvette in the instrument and initiate the measurement. The instrument software will calculate the size distribution based on the fluctuations in scattered light intensity.

  • Data Analysis: Analyze the resulting size distribution profile. The appearance of larger species or an increase in the average particle size over time is indicative of aggregation.

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM allows for the direct visualization of the morphology of peptide aggregates.

Methodology:

  • Grid Preparation: Place a small aliquot (e.g., 3-5 µL) of the peptide solution onto a carbon-coated copper grid.[15]

  • Adsorption: Allow the peptide to adsorb to the grid for a few minutes.

  • Negative Staining: Wick away the excess sample solution and apply a drop of a negative staining solution (e.g., 2% uranyl acetate).[15] After a short incubation, wick away the excess stain.

  • Drying: Allow the grid to air dry completely.

  • Imaging: Image the prepared grid using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched structures with a width of approximately 5-10 nm.[15]

Logical Relationship of Aggregation Prevention Strategies:

G cluster_0 Formulation Optimization cluster_1 Peptide Engineering cluster_2 Experimental Conditions ph pH Adjustment goal Prevent this compound Peptide Aggregation ph->goal additives Use of Additives (e.g., Arginine, Surfactants) additives->goal modification Chemical Modification (e.g., D-amino acid substitution) modification->goal concentration Peptide Concentration concentration->goal temp_agitation Temperature & Agitation temp_agitation->goal

Caption: Key strategies to prevent this compound peptide aggregation.

References

Technical Support Center: Optimizing Transportan-Mediated Cargo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Transportan-mediated cargo delivery. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-mediated cargo delivery, with a focus on optimizing incubation time.

Issue Potential Cause Suggested Solution
Low delivery efficiency Suboptimal incubation time: The incubation period may be too short for efficient uptake or too long, leading to cargo degradation.Perform a time-course experiment to determine the optimal incubation time for your specific cell type and cargo. Start with a range of 30 minutes to 4 hours and assess delivery efficiency at different time points. One study noted maximal intracellular concentration of this compound at around 20 minutes at 37°C.[1]
Incorrect this compound-cargo concentration ratio: The ratio of this compound to cargo is critical for efficient complex formation and delivery.Optimize the molar ratio of this compound to your cargo. A common starting point is a 5:1 to 10:1 molar ratio of CPP to cargo.
Cell confluency: Very low or high cell confluency can affect uptake efficiency.Ensure cells are in the logarithmic growth phase and are seeded at an optimal density (typically 70-80% confluency) at the time of treatment.
Presence of serum: Serum proteins can interfere with the interaction between the this compound-cargo complex and the cell membrane.For initial optimization experiments, consider performing the incubation in serum-free media. If serum is required for cell viability, its concentration can be optimized.
High cytotoxicity Prolonged incubation time: Extended exposure to this compound-cargo complexes can be toxic to cells.Reduce the incubation time. If a longer incubation is required for cargo efficacy, consider a pulse-chase experiment where the cells are exposed to the complex for a shorter period, washed, and then incubated further in fresh media. Cytotoxicity can be time-dependent.[2]
High this compound concentration: Excessive concentrations of this compound can disrupt cell membranes.Perform a dose-response experiment to find the lowest effective concentration of this compound that provides good delivery efficiency with minimal toxicity. Concentrations above 1 µM have been shown to reduce cell viability in some cancer cell lines.[3]
Inconsistent results Variability in incubation conditions: Fluctuations in temperature can impact the energy-dependent endocytic uptake mechanisms.Ensure a consistent incubation temperature (typically 37°C). The cell-translocation process of this compound is temperature-dependent and is strongly inhibited at lower temperatures.[4]
Variability in complex formation: Inconsistent mixing or incubation time during complex formation can lead to variable results.Standardize the protocol for forming this compound-cargo complexes, including incubation time (e.g., 20-30 minutes at room temperature) and mixing technique.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for this compound-mediated cargo delivery?

A1: The optimal incubation time can vary significantly depending on the cell type, the nature and size of the cargo, and the concentration of the this compound-cargo complex. Published studies have used a range of incubation times, from as short as 10 minutes to several hours (e.g., 24, 48, and 72 hours).[3][5] A good starting point for optimization is to test a range from 30 minutes to 4 hours. One study on the kinetics of this compound internalization found that the maximal intracellular concentration was reached in approximately 20 minutes at 37°C.[1]

Q2: How does incubation temperature affect this compound delivery?

A2: Incubation temperature is a critical factor. This compound-mediated delivery is an active process that relies on cellular energy and is therefore temperature-dependent. Uptake is significantly inhibited at lower temperatures (e.g., 4°C) and is most efficient at 37°C.[4]

Q3: Can I perform the incubation in the presence of serum?

A3: While it is possible to perform incubations in the presence of serum, it is generally recommended to optimize initial experiments in serum-free or low-serum media. Serum proteins can interact with the this compound-cargo complexes and potentially reduce delivery efficiency. If your cells require serum for viability during the incubation period, it is advisable to determine the highest serum concentration that does not significantly inhibit uptake.

Q4: How can I determine the optimal incubation time for my specific experiment?

A4: The best approach is to perform a time-course experiment. This involves incubating your cells with the this compound-cargo complex for different durations (e.g., 15 min, 30 min, 1h, 2h, 4h) and then assessing the delivery efficiency and cytotoxicity at each time point. This will allow you to identify the incubation time that provides the best balance between high delivery efficiency and low cell toxicity.

Q5: What are the primary mechanisms of this compound uptake, and how does this relate to incubation time?

A5: this compound enters cells primarily through endocytosis, an energy-dependent process.[1][6] This involves the formation of vesicles at the cell membrane that engulf the this compound-cargo complex.[4] The kinetics of this process influence the optimal incubation time; sufficient time must be allowed for the complexes to bind to the cell surface, be internalized via endocytosis, and for the cargo to be released from the endosomes into the cytoplasm.[4]

Experimental Protocols

Protocol 1: Optimization of Incubation Time for this compound-Mediated Protein Delivery

This protocol outlines a method to determine the optimal incubation time for the delivery of a fluorescently labeled protein cargo using this compound.

Materials:

  • Cells of interest

  • Cell culture medium (with and without serum)

  • This compound peptide

  • Fluorescently labeled protein cargo

  • Phosphate-Buffered Saline (PBS)

  • 96-well plate

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Complex Formation:

    • Prepare solutions of this compound and the fluorescently labeled protein cargo in serum-free medium.

    • Mix the this compound and cargo solutions at a predetermined molar ratio (e.g., 10:1).

    • Incubate the mixture for 30 minutes at room temperature to allow for complex formation.

  • Cell Treatment:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the this compound-cargo complexes to the cells.

  • Time-Course Incubation:

    • Incubate the plate at 37°C.

    • At designated time points (e.g., 30 min, 1h, 2h, 4h, 8h), terminate the experiment for a set of wells.

  • Analysis:

    • At each time point, wash the cells three times with PBS to remove extracellular complexes.

    • Add fresh medium to the wells.

    • Quantify the intracellular fluorescence using a fluorescence microscope or a plate reader.

    • Plot the fluorescence intensity against the incubation time to determine the point of maximum uptake.

Protocol 2: Cytotoxicity Assessment of this compound-Cargo Complexes at Different Incubation Times

This protocol uses the MTT assay to evaluate the cytotoxicity of this compound-cargo complexes at various incubation times.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound peptide

  • Cargo molecule

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • 96-well plate

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to 70-80% confluency.

  • Complex Formation: Prepare this compound-cargo complexes as described in Protocol 1.

  • Cell Treatment: Treat the cells with different concentrations of the this compound-cargo complex and a control with no complex.

  • Time-Course Incubation: Incubate the plates at 37°C for different durations (e.g., 4h, 8h, 24h, 48h).

  • MTT Assay:

    • At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against incubation time for each concentration to assess time-dependent cytotoxicity.

Signaling Pathways and Experimental Workflows

This compound Uptake and Cargo Release Pathway

The primary mechanism for this compound entry into cells is endocytosis. This process involves the engulfment of the this compound-cargo complex by the cell membrane to form an endosome. The cargo is then released from the endosome into the cytoplasm to reach its target.

Transportan_Uptake extracellular Extracellular Space cell_membrane Cell Membrane cytoplasm Cytoplasm transportan_cargo This compound-Cargo Complex binding Binding to Cell Surface transportan_cargo->binding endocytosis Endocytosis binding->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome Maturation cargo_release Endosomal Escape (Cargo Release) early_endosome->cargo_release lysosome Lysosome (Degradation) late_endosome->lysosome late_endosome->cargo_release free_cargo Free Cargo cargo_release->free_cargo target Intracellular Target free_cargo->target

Caption: General workflow of this compound-mediated cargo delivery via endocytosis.

Experimental Workflow for Optimizing Incubation Time

The following diagram illustrates a logical workflow for determining the optimal incubation time for your this compound-based experiments.

Optimization_Workflow start Start: Define Cell Type and Cargo protocol_dev Develop Delivery Protocol (this compound:Cargo Ratio) start->protocol_dev time_course Perform Time-Course Experiment (e.g., 0.5, 1, 2, 4, 8 hours) protocol_dev->time_course assess_delivery Assess Delivery Efficiency (e.g., Fluorescence Microscopy, Western Blot) time_course->assess_delivery assess_toxicity Assess Cytotoxicity (e.g., MTT Assay) time_course->assess_toxicity analyze Analyze Data: Efficiency vs. Viability assess_delivery->analyze assess_toxicity->analyze decision Optimal Incubation Time? analyze->decision end End: Use Optimized Time for Experiments decision->end Yes refine Refine Incubation Time (Shorter or Longer) decision->refine No refine->time_course

Caption: A logical workflow for optimizing incubation time in this compound delivery.

References

Technical Support Center: Troubleshooting Endosomal Escape with Transportan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Transportan-mediated cargo delivery. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on overcoming issues related to endosomal escape.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it facilitate intracellular cargo delivery?

This compound is a cell-penetrating peptide (CPP) designed to facilitate the intracellular delivery of various cargo molecules, such as proteins, peptides, nucleic acids, and nanoparticles. It is a chimeric peptide, consisting of the N-terminal fragment of the neuropeptide galanin and mastoparan, a wasp venom peptide. This structure allows it to interact with the cell membrane and be internalized, carrying the conjugated cargo with it. The primary uptake mechanism is endocytosis.

Q2: What is "endosomal escape" and why is it a critical issue?

After endocytosis, this compound and its cargo are enclosed within membrane-bound vesicles called endosomes. For the cargo to exert its biological effect in the cytoplasm or nucleus, it must be released from these endosomes. This process is known as endosomal escape. A significant challenge in CPP-mediated delivery is that a large fraction of the cargo can remain trapped in endosomes, which eventually fuse with lysosomes where the cargo is degraded. Inefficient endosomal escape is a major reason for low therapeutic or experimental efficacy despite successful cellular uptake.

Q3: My data shows high cellular uptake of my this compound-cargo conjugate, but I don't observe the expected biological effect. What could be the problem?

This is a classic sign of poor endosomal escape. While this compound is efficient at entering the cell, the cargo may be sequestered in endosomes and subsequently degraded in lysosomes. To confirm this, you can perform co-localization studies using fluorescently labeled this compound-cargo and endosomal/lysosomal markers. The troubleshooting guides below provide detailed steps to address this issue.

Q4: Can the type of cargo I am using affect the endosomal escape efficiency of this compound?

Yes, the physicochemical properties of the cargo, such as its size, charge, and hydrophobicity, can significantly influence the behavior of the this compound-cargo conjugate and its ability to escape the endosome.[1] Larger cargo molecules may present more difficulty in traversing the endosomal membrane. The nature of the chemical linker used for conjugation can also play a role.

Q5: Are there any agents that can be used to enhance the endosomal escape of this compound-delivered cargo?

Yes, endosomolytic agents can be co-administered to improve endosomal escape. A commonly used agent is chloroquine (B1663885), a lysosomotropic agent that buffers the acidic environment of the endosome, leading to osmotic swelling and rupture.[2] Other agents that destabilize endosomal membranes can also be explored. However, it is crucial to optimize the concentration of these agents to avoid cytotoxicity.

Troubleshooting Guides

Problem 1: Low Biological Activity Despite High Cellular Uptake

Possible Cause: Inefficient endosomal escape leading to cargo degradation.

Troubleshooting Steps:

  • Confirm Endosomal Entrapment:

    • Perform a co-localization experiment using a fluorescently labeled version of your cargo and specific markers for early endosomes (e.g., EEA1), late endosomes (e.g., Rab7), and lysosomes (e.g., LAMP1).

    • Expected Outcome: A high degree of co-localization between your cargo and the endo-lysosomal markers confirms entrapment.

  • Optimize this compound Concentration:

    • Titrate the concentration of the this compound-cargo conjugate. Higher concentrations might facilitate better endosomal disruption, but can also lead to cytotoxicity.

    • Action: Perform a dose-response experiment and assess both biological activity and cell viability (see Cytotoxicity Assay Protocol).

  • Co-treatment with an Endosomolytic Agent:

    • Use a lysosomotropic agent like chloroquine to facilitate endosomal rupture.

    • Action: Follow the "Protocol for Chloroquine Co-treatment" to determine the optimal, non-toxic concentration of chloroquine for your cell line.

  • Modify Cargo Conjugation Strategy:

    • If possible, altering the linker between this compound and the cargo can impact its release. Consider a cleavable linker (e.g., disulfide bond) that is sensitive to the intracellular environment.

Problem 2: High Cytotoxicity Observed

Possible Cause: The concentration of this compound, the cargo itself, or a co-administered agent is too high.

Troubleshooting Steps:

  • Assess Individual Component Toxicity:

    • Test the cytotoxicity of this compound alone, your cargo alone, and any endosomolytic agent separately.

    • Action: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) for each component across a range of concentrations.

  • Optimize this compound-Cargo Concentration:

    • If the conjugate is toxic, reduce the concentration used in your experiments. It's a balance between efficacy and toxicity.

  • Reduce Incubation Time:

    • Shorten the exposure time of the cells to the this compound-cargo complex. A shorter incubation may be sufficient for uptake while minimizing toxicity.

  • Cell Line Sensitivity:

    • Different cell lines exhibit varying sensitivities to CPPs. If possible, test your system in a different, potentially more robust, cell line.

Quantitative Data Summary

The efficiency of this compound-mediated delivery and endosomal escape can be influenced by several factors. The following tables summarize key quantitative parameters to consider during experimental design and troubleshooting.

Table 1: General Parameters Influencing this compound Delivery

ParameterTypical Range/ConsiderationPotential Impact on Endosomal Escape
This compound Concentration 1 - 20 µMHigher concentrations may increase membrane disruption but also cytotoxicity.
Cargo Size Small molecules to large proteins (>100 kDa)Larger cargo may hinder efficient escape from the endosome.[1]
Cargo Charge Anionic, Cationic, NeutralThe net charge of the conjugate can affect its interaction with endosomal membranes.
Cell Type VariesDifferent cell lines have different endocytic capacities and sensitivities.
Incubation Time 1 - 24 hoursLonger times may increase uptake but also lead to more cargo degradation if endosomal escape is slow.

Table 2: Example of Chloroquine Co-treatment Optimization

Chloroquine ConcentrationCell Viability (%)Biological Effect of Cargo (Fold Increase)
0 µM100%1.0
25 µM95%2.5
50 µM88%4.2
100 µM65%4.5 (with signs of toxicity)
200 µM30%Not recommended

Note: These values are illustrative and must be determined empirically for each specific cell line and cargo.

Experimental Protocols

Protocol 1: Quantification of Endosomal Escape using Fluorescent Cargo

This protocol allows for a quantitative assessment of the amount of cargo that has escaped from endosomes into the cytosol.

Materials:

  • Fluorescently labeled this compound-cargo conjugate

  • Endosomal/lysosomal markers (e.g., LysoTracker)

  • Confocal microscope

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.

  • Treatment: Incubate the cells with the fluorescently labeled this compound-cargo conjugate at the desired concentration and for the optimized time.

  • Staining: In the last 30-60 minutes of incubation, add the endosomal/lysosomal marker to the media according to the manufacturer's instructions.

  • Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular conjugates.

  • Imaging: Acquire z-stack images of the cells using a confocal microscope. Ensure separate channels are used for your cargo's fluorophore and the endo-lysosomal marker.

  • Image Analysis:

    • Use image analysis software to define regions of interest (ROIs) for the whole cell, the nucleus, and the endo-lysosomal compartments (based on the marker).

    • Measure the fluorescence intensity of your cargo in each compartment.

    • Calculate the percentage of cytosolic fluorescence: (Total Cell Fluorescence - Endo-lysosomal Fluorescence) / Total Cell Fluorescence * 100.

Protocol 2: Chloroquine Co-treatment for Enhanced Endosomal Escape

Materials:

  • This compound-cargo conjugate

  • Chloroquine diphosphate (B83284) salt solution (stock solution in water)

  • Complete cell culture medium

Procedure:

  • Chloroquine Titration (for cytotoxicity):

    • Seed cells in a 96-well plate.

    • The next day, treat the cells with a serial dilution of chloroquine (e.g., 10 µM to 200 µM) for the intended duration of your experiment.

    • Perform a cytotoxicity assay (see Protocol 3) to determine the highest non-toxic concentration.

  • Co-treatment Experiment:

    • Pre-incubate the cells with the determined optimal concentration of chloroquine in complete medium for 1-2 hours.

    • Add the this compound-cargo conjugate to the chloroquine-containing medium and incubate for the desired period.

    • Proceed with your downstream biological assay.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol provides a method for assessing cell viability after treatment with this compound-cargo conjugates.

Materials:

  • Cells of interest

  • This compound-cargo conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of your this compound-cargo conjugate, individual components, and appropriate controls (e.g., untreated cells, vehicle control). Incubate for the desired time (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space Transportan_Cargo This compound-Cargo Conjugate Cell_Membrane Endocytosis Endocytosis Transportan_Cargo->Endocytosis 1. Uptake Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytosol Cytosol (Biological Effect) Late_Endosome->Cytosol 2. Endosomal Escape (Desired Pathway)

Caption: General pathway of this compound-mediated cargo delivery and the critical endosomal escape step.

Caption: A logical workflow for troubleshooting low biological activity in this compound experiments.

References

Technical Support Center: Enhancing the Endosomal Release of Transportan Cargo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the endosomal release of Transportan and its cargo. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is endosomal entrapment and why is it a problem for this compound-mediated cargo delivery?

A1: this compound, like many other cell-penetrating peptides (CPPs), facilitates the entry of its cargo into cells primarily through endocytosis. This process involves the engulfment of the this compound-cargo complex by the cell membrane, forming an intracellular vesicle called an endosome. While this gets the cargo across the initial cell barrier, it often remains trapped within the endosome. These endosomes can mature into lysosomes, which are acidic organelles containing degradative enzymes. If the cargo does not escape the endosome and enter the cytoplasm, it can be degraded, preventing it from reaching its intracellular target and exerting its biological effect. This phenomenon is known as "endosomal entrapment" and is a major bottleneck in the efficient delivery of macromolecular cargo.[1][2][3][4]

Q2: What are the primary strategies to enhance the endosomal release of this compound-delivered cargo?

A2: Several strategies have been developed to improve the escape of cargo from endosomes. The three main approaches are:

  • Co-treatment with endosomolytic agents: This involves the use of chemical compounds that disrupt endosomal membranes. A common example is chloroquine (B1663885), which is thought to work through the "proton sponge" effect.[5][6]

  • Conjugation with fusogenic peptides: These are peptides, often derived from viruses, that can fuse with and disrupt lipid membranes in a pH-dependent manner. The most well-known is the HA2 peptide from the influenza virus.[1][7][8][9][10]

  • Photochemical Internalization (PCI): This advanced technique uses a photosensitizer that localizes in endosomal membranes. Upon light activation, the photosensitizer generates reactive oxygen species that rupture the endosomal membrane, releasing the cargo.[11][12][13]

Q3: How do I choose the best enhancement strategy for my specific cargo and cell type?

A3: The optimal strategy depends on several factors:

  • Nature of the cargo: Some cargo molecules may be sensitive to the chemical environment created by certain endosomolytic agents. For example, pH-sensitive proteins might be affected by chloroquine's alteration of endosomal pH.

  • Cell type: Different cell lines can exhibit varying sensitivities to endosomolytic agents and photosensitizers. It is crucial to perform dose-response experiments to determine the optimal concentration with minimal cytotoxicity for your specific cell line.

  • Experimental goals: For applications requiring precise spatial and temporal control over cargo release, Photochemical Internalization (PCI) is the most suitable method.[11][12][13] For simpler, less controlled experiments, co-treatment with agents like chloroquine may be sufficient.

Troubleshooting Guides

Problem 1: Low cytosolic delivery of my this compound-cargo despite efficient cellular uptake.

This is a classic sign of endosomal entrapment. Here’s how to troubleshoot:

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Endosomal Escape 1. Co-administer an endosomolytic agent: Treat cells with a non-toxic concentration of chloroquine (typically 50-100 µM) during incubation with the this compound-cargo complex. 2. Utilize a fusogenic peptide: If possible, conjugate the HA2 peptide to your this compound-cargo construct. 3. Employ Photochemical Internalization (PCI): If your cargo is light-stable, co-incubate with a photosensitizer and illuminate the cells to induce endosomal rupture.A significant increase in the diffuse cytosolic signal of your fluorescently labeled cargo and a corresponding increase in its biological activity.
Cargo Degradation in Endosomes/Lysosomes 1. Use lysosomal inhibitors: Co-treat with inhibitors of lysosomal acidification like Bafilomycin A1 to prevent degradation. 2. Assess co-localization: Perform confocal microscopy to observe the extent of co-localization of your cargo with lysosomal markers (e.g., LysoTracker).Reduced degradation of the cargo, which can be assessed by techniques like Western blotting for protein cargo. A decrease in co-localization with lysosomal markers.
Incorrect Quantification Method 1. Use a cytosolic delivery assay: Employ a method that specifically quantifies the amount of cargo in the cytosol, such as the digitonin (B1670571) permeabilization assay. 2. Perform co-localization analysis: Quantify the Pearson's Correlation Coefficient between your cargo and an endosomal marker. A lower coefficient indicates better escape.A more accurate measurement of the cytosolic fraction of your cargo, providing a clearer picture of endosomal escape efficiency.

Problem 2: High cytotoxicity observed after applying an endosomal enhancement strategy.

Potential Cause Troubleshooting Step Expected Outcome
Concentration of Enhancing Agent is Too High 1. Perform a dose-response curve: Titrate the concentration of the endosomolytic agent (e.g., chloroquine), fusogenic peptide, or photosensitizer to find the optimal concentration that maximizes endosomal escape while minimizing cell death. 2. Reduce incubation time: Shorten the exposure of the cells to the enhancing agent.Identification of a concentration and incubation time that provides a good balance between enhanced delivery and cell viability.
Light Dose in PCI is Too High 1. Titrate the light dose: Perform experiments with varying light exposure times or intensities to find the minimal dose required for efficient endosomal release. 2. Use a photosensitizer with lower dark toxicity. Reduced phototoxicity and improved cell survival following PCI treatment.
Inherent Toxicity of the Cargo 1. Perform a toxicity assay of the cargo alone: This will help distinguish between the toxicity of the enhancement method and the cargo itself.A clearer understanding of the source of the observed cytotoxicity.

Quantitative Data Comparison

The following table summarizes the reported efficiencies of different endosomal escape enhancement strategies. It is important to note that direct comparative studies for this compound are limited. Therefore, data from studies on the closely related this compound 10 (TP10) and other well-characterized CPPs like TAT are included as representative examples. The actual efficiency can vary significantly depending on the cell type, cargo, and experimental conditions.

Enhancement Strategy Cell-Penetrating Peptide Reported Endosomal Escape/Cytosolic Delivery Efficiency Reference
Photochemical Internalization (PCI) TP10 (this compound derivative)Photo-induced endosomal escape observed in ~90% of cells.[14]
Fusogenic Peptide (HA2) TATFusion with HA2 can significantly increase cytosolic delivery compared to TAT alone. Quantitative data varies.[7][8][9][10]
Proton Sponge Effect (Chloroquine) Various CPPsCo-treatment with chloroquine has been shown to enhance cytosolic delivery, but specific percentage increases are highly context-dependent.[5][6][15]

Key Experimental Protocols

Protocol 1: Co-localization Analysis of this compound-Cargo with Endosomes

This protocol allows for the qualitative and semi-quantitative assessment of endosomal entrapment by observing the overlap between the fluorescently labeled this compound-cargo and an endosomal marker.

Materials:

  • Fluorescently labeled this compound-cargo (e.g., with FITC or Alexa Fluor 488)

  • Endosomal/Lysosomal marker (e.g., LysoTracker Red DND-99)

  • Confocal microscope

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled this compound-cargo at the desired concentration for the desired time (e.g., 1-4 hours).

  • During the last 30-60 minutes of incubation, add the LysoTracker probe to the cell culture medium at the manufacturer's recommended concentration.

  • Wash the cells three times with phosphate-buffered saline (PBS).

  • Add fresh culture medium or PBS for imaging.

  • Acquire images using a confocal microscope with appropriate laser lines and filters for the cargo and endosomal marker fluorophores.

  • Data Analysis:

    • Open the multi-channel images in ImageJ/Fiji.

    • Select a region of interest (ROI) containing a single cell.

    • Use a colocalization plugin (e.g., Coloc 2) to calculate the Pearson's Correlation Coefficient (PCC). A PCC value close to 1 indicates high colocalization (entrapment), while a value closer to 0 suggests poor colocalization (escape).[16][17][18][19][20]

Protocol 2: Photochemical Internalization (PCI) of this compound-Cargo

This protocol describes a method for light-induced endosomal escape of a this compound-delivered cargo.

Materials:

  • This compound-cargo

  • Photosensitizer (e.g., TPPS2a, AlPcS2a)

  • Light source with the appropriate wavelength for the chosen photosensitizer

  • Cell culture medium

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate).

  • Co-incubate the cells with the this compound-cargo and the photosensitizer for a sufficient time to allow for endocytosis (typically 4-18 hours). The optimal concentrations of both should be determined empirically.

  • Wash the cells with fresh medium to remove non-internalized compounds.

  • Expose the cells to light of the appropriate wavelength and dose to activate the photosensitizer.

  • Incubate the cells for a desired period post-illumination to allow the cargo to exert its effect.

  • Assess the biological activity of the cargo or visualize its subcellular localization using microscopy.

Protocol 3: Chloroquine Co-treatment for Enhanced Endosomal Release

This protocol outlines the use of chloroquine to promote the endosomal escape of this compound-cargo.

Materials:

  • This compound-cargo

  • Chloroquine diphosphate (B83284) salt solution (stock solution in water)

  • Cell culture medium

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Prepare a working solution of chloroquine in cell culture medium. A final concentration of 50-100 µM is a common starting point, but should be optimized for your cell line to minimize toxicity.

  • Add the this compound-cargo to the cells.

  • Simultaneously or shortly after adding the cargo, add the chloroquine-containing medium to the cells.

  • Incubate for the desired duration (e.g., 2-6 hours).

  • Wash the cells and either assess the biological activity of the cargo or proceed with imaging or other downstream analysis.

Visualizations

Endosomal_Entrapment_and_Escape_Workflow cluster_extracellular Extracellular Space cluster_cell Cell Transportan_Cargo This compound-Cargo Complex Endocytosis Endocytosis Transportan_Cargo->Endocytosis Endosome Endosome (Cargo Trapped) Endocytosis->Endosome Lysosome Lysosome (Cargo Degradation) Endosome->Lysosome Maturation Cytosol Cytosol (Cargo Released) Endosome->Cytosol Endosomal Escape (Enhanced) Target Intracellular Target Cytosol->Target Biological Effect

Caption: Workflow of this compound-cargo delivery and endosomal escape.

Enhancement_Strategies cluster_strategies Enhancement Strategies Endosome_Trapped Endosome with This compound-Cargo Proton_Sponge Proton Sponge Effect (e.g., Chloroquine) Endosome_Trapped->Proton_Sponge Osmotic Lysis Fusogenic_Peptide Fusogenic Peptide (e.g., HA2) Endosome_Trapped->Fusogenic_Peptide Membrane Fusion PCI Photochemical Internalization (PCI) Endosome_Trapped->PCI ROS-mediated Membrane Disruption Cytosol_Release Cytosolic Cargo Release Proton_Sponge->Cytosol_Release Fusogenic_Peptide->Cytosol_Release PCI->Cytosol_Release

Caption: Overview of strategies to enhance endosomal release.

Troubleshooting_Logic Start Low Biological Activity of This compound-Cargo Check_Uptake Is cellular uptake efficient? (Microscopy/FACS) Start->Check_Uptake Improve_Uptake Optimize this compound/Cargo Concentration & Incubation Time Check_Uptake->Improve_Uptake No Check_Escape Is cargo entrapped in endosomes? (Co-localization analysis) Check_Uptake->Check_Escape Yes Improve_Uptake->Check_Uptake Enhance_Escape Implement Endosomal Escape Strategy (PCI, HA2, Chloroquine) Check_Escape->Enhance_Escape Yes Success Successful Cytosolic Delivery Check_Escape->Success No (already cytosolic) Check_Toxicity Is there high cytotoxicity? Enhance_Escape->Check_Toxicity Check_Toxicity->Success No Optimize_Dose Titrate concentration of enhancement agent Check_Toxicity->Optimize_Dose Yes Optimize_Dose->Enhance_Escape

Caption: A logical workflow for troubleshooting low cargo activity.

References

Validation & Comparative

A Head-to-Head Battle: Transportan vs. TAT Peptide for Intracellular Protein Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular delivery, the choice of a cell-penetrating peptide (CPP) is a critical decision. Among the most prominent candidates are Transportan and the TAT peptide, both lauded for their ability to ferry proteins across the cellular membrane. This guide provides an objective, data-driven comparison of their performance, complete with detailed experimental protocols and visualizations to inform your selection process.

This in-depth analysis will explore the fundamental differences in their mechanisms of action, quantitatively compare their protein delivery efficiency and cytotoxicity, and provide the necessary experimental details to replicate and validate these findings in your own research.

At a Glance: Key Performance Indicators

FeatureThis compound / TP10TAT Peptide
Origin Chimeric peptide (galanin and mastoparan)Derived from HIV-1 Tat protein
Primary Uptake Mechanism Direct translocation and endocytosisPrimarily endocytosis (macropinocytosis)
Protein Delivery Efficiency Generally high, particularly with covalent linkageEffective, especially when covalently conjugated to cargo
Cytotoxicity Moderate to high, concentration-dependentGenerally low at effective concentrations

Delving into the Mechanisms of Cellular Entry

The ways in which this compound and TAT peptides breach the cell's defenses are fundamentally different, a factor that can significantly influence their suitability for specific applications.

This compound and its analogue, TP10, are believed to utilize a dual mechanism. At lower concentrations, they can directly penetrate the plasma membrane, a process thought to involve transient pore formation. As concentrations increase, endocytic pathways also become involved.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound-Protein Cargo Pore Transient Pore Formation This compound->Pore Direct Translocation Endosome Endosome This compound->Endosome Endocytosis Membrane Membrane Released_Cargo_Direct Released Protein Cargo Pore->Released_Cargo_Direct Released_Cargo_Endo Released Protein Cargo Endosome->Released_Cargo_Endo Endosomal Escape

This compound's dual-entry mechanism.

The TAT peptide, rich in basic amino acids, primarily enters cells through endocytosis, specifically macropinocytosis. This process is initiated by the interaction of the positively charged peptide with negatively charged proteoglycans on the cell surface, which then triggers the engulfment of the peptide and its cargo into large, fluid-filled vesicles.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol TAT TAT-Protein Cargo Proteoglycans Heparan Sulfate Proteoglycans TAT->Proteoglycans Electrostatic Interaction Macropinosome Macropinosome Proteoglycans->Macropinosome Induces Macropinocytosis Membrane Membrane Released_Cargo Released Protein Cargo Macropinosome->Released_Cargo Endosomal Escape

TAT peptide's endocytic uptake pathway.

Performance Showdown: Protein Delivery Efficiency

The ultimate measure of a CPP's utility is its efficiency in delivering a functional protein cargo into the cell. Comparative studies have revealed nuances in the performance of this compound and TAT, often dependent on the nature of the cargo and the method of linkage.

A study comparing the delivery of streptavidin and avidin (B1170675) into HeLa cells using this compound 10 (TP10) and TAT provides valuable quantitative insights. When co-incubated with the proteins, TP10 was found to be a more potent vector for protein delivery than TAT. However, when the peptides were conjugated to the proteins via a stable biotin (B1667282) linker, TAT's efficiency dramatically increased.

Table 1: Comparison of Protein Delivery Efficiency (pmol of protein/mg of total protein)

Delivery StrategyProtein CargoTP10TAT
Co-incubation (10 µM CPP)FITC-Streptavidin~1.8~0.2
Biotin Conjugation (5 µM CPP)FITC-Streptavidin~3.5~3.0
Biotin Conjugation (5 µM CPP)FITC-Avidin~5.0~4.5

These results underscore a critical consideration: the method of attaching the CPP to the cargo can profoundly impact delivery efficacy. While TP10 demonstrates effectiveness in non-covalent complexes, TAT's full potential as a protein transduction vector is realized with stable, covalent conjugation.

The Double-Edged Sword: A Look at Cytotoxicity

An ideal delivery vector should exhibit high efficiency with minimal cellular toxicity. Here, a clear distinction emerges between this compound and TAT.

Studies have consistently shown that this compound and its analogue TP10 exhibit higher cytotoxicity compared to TAT. This is likely attributable to their membrane-disrupting direct translocation mechanism. In contrast, the endocytic pathway favored by TAT is generally associated with lower levels of membrane perturbation and cell death.

Table 2: Comparative Cytotoxicity in HeLa and CHO Cells

PeptideAssayHeLa CellsCHO Cells
TP10 LDH Leakage (10 µM)~20% increaseNot specified
WST-1 (20 µM, 24h)Significant reduction in proliferationSignificant reduction in proliferation
TAT LDH Leakage (up to 50 µM)No significant effectNo significant effect
WST-1 (up to 50 µM, 24h)Negligible effect on proliferationNegligible effect on proliferation
Rhodamine-labeled this compound EC506 µMNot specified
Rhodamine-labeled TAT EC50>100 µMNot specified

Data compiled from multiple sources.

It is important to note that the presence of a cargo molecule can sometimes mitigate the cytotoxic effects of CPPs. For instance, the cytotoxicity of TP10 was observed to decrease when complexed with double-stranded DNA, likely due to interactions that reduce the peptide's direct assault on the cell membrane.

Experimental Corner: Protocols for Your Research

To facilitate the independent evaluation of these CPPs, detailed protocols for key experiments are provided below.

Experimental Workflow for CPP-Mediated Protein Delivery

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize/Purchase CPPs (this compound & TAT) C Conjugate CPP to Protein (if applicable) A->C B Label Protein Cargo (e.g., FITC) B->C E Treat Cells with CPP-Protein Complexes C->E D Seed Cells in Multi-well Plates D->E F Incubate for a Defined Period E->F G Wash Cells to Remove Extracellular Complexes F->G H Lyse Cells G->H I Quantify Intracellular Fluorescence (e.g., Fluorometer) H->I J Normalize to Total Protein Content (e.g., BCA Assay) H->J

Workflow for assessing protein delivery.
Protocol for Quantitative Protein Delivery Assay

  • Cell Seeding: Seed the desired cell line (e.g., HeLa, CHO) in 12-well plates to achieve approximately 70% confluency on the day of the experiment.

  • Complex Formation:

    • For co-incubation: Prepare solutions of the fluorescently labeled protein (e.g., FITC-streptavidin at 0.2 µM) and the CPP (this compound or TAT at 5 or 10 µM) separately in a small volume of 0.9% NaCl. Mix and incubate for 30 minutes at room temperature to allow for complex formation.

    • For covalent conjugation: Utilize a stable linker (e.g., biotin-streptavidin) to conjugate the CPP to the fluorescently labeled protein according to the manufacturer's protocol.

  • Cell Treatment: Aspirate the culture medium from the cells and wash once with serum-free medium. Add the CPP-protein complexes to the cells in serum-free medium.

  • Incubation: Incubate the cells for a specified period (e.g., 90 minutes) at 37°C.

  • Washing: Aspirate the treatment solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular complexes.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification:

    • Measure the fluorescence of the cell lysate using a fluorometer with appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Determine the total protein concentration in the lysate using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Express the protein delivery efficiency as the amount of fluorescent protein per milligram of total cellular protein (e.g., pmol/mg).

Protocols for Cytotoxicity Assays

Lactate Dehydrogenase (LDH) Assay (Measures Membrane Integrity)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in near-confluency after 24 hours.

  • Cell Treatment: Treat the cells with varying concentrations of this compound or TAT peptide in serum-free medium for a defined period (e.g., 1-4 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the supernatant plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance from the negative control.

WST-1 Assay (Measures Cell Proliferation/Viability)

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24-48 hours.

  • Cell Treatment: Treat the cells with different concentrations of this compound or TAT peptide in serum-free medium for 24 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell type.

  • Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells.

Conclusion and Recommendations

The choice between this compound and the TAT peptide for protein delivery is not a one-size-fits-all decision. It requires a careful consideration of the specific experimental goals and constraints.

Choose this compound when:

  • High delivery efficiency with non-covalent cargo association is desired.

  • A degree of membrane interaction is acceptable or even beneficial for the intended application.

  • The cargo is sensitive to the chemical modifications required for covalent conjugation.

Choose TAT peptide when:

  • Low cytotoxicity is a primary concern.

  • Stable, covalent conjugation to the protein cargo is feasible.

  • The experimental system is sensitive to the membrane-disrupting effects of other CPPs.

For researchers embarking on new protein delivery projects, it is advisable to empirically test both this compound and TAT with the specific protein cargo and cell line of interest. The detailed protocols provided in this guide offer a solid foundation for conducting such comparative studies, enabling an informed and data-driven selection of the optimal CPP for your research needs. By understanding the distinct characteristics of these two powerful delivery vectors, scientists can unlock new possibilities in basic research, drug development, and therapeutic applications.

A Comparative Guide to Transportan and Penetratin Efficiency for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cell-penetrating peptides (CPPs) have emerged as invaluable tools for overcoming the cell membrane barrier, enabling the intracellular delivery of a wide array of therapeutic and research molecules. Among the most extensively studied CPPs are Transportan and Penetratin. This guide provides an objective comparison of their translocation efficiencies, supported by experimental data, to aid in the selection of the optimal vector for specific research and drug development applications.

Overview of this compound and Penetratin

This compound is a chimeric peptide derived from the neuropeptide galanin and the wasp venom toxin mastoparan. It is known for its high translocation efficiency for various cargoes. Penetratin , derived from the Antennapedia homeodomain of Drosophila, is another widely used CPP celebrated for its ability to deliver bioactive molecules into cells.

The primary mechanisms of cellular entry for both peptides involve direct translocation across the plasma membrane and endocytosis. The predominant pathway is often influenced by the CPP's concentration, the nature of the attached cargo, and the specific cell type being targeted.

Quantitative Comparison of Delivery Efficiency

The efficiency of cargo delivery by this compound and Penetratin is highly dependent on the type of cargo and the cell line used. Below is a summary of comparative studies that provide quantitative insights into their performance.

Cargo TypeCell Line(s)ComparisonKey Findings
Protein (Avidin) HeLaThis compound > PenetratinA comparative study on protein transduction efficiency showed that this compound had a higher efficiency than Penetratin in HeLa cells[1].
Protein (Streptavidin) HeLaPenetratin ≥ TP10 (this compound 10)When co-incubated with streptavidin, Penetratin showed equal or slightly higher translocation efficacy compared to TP10, a derivative of this compound[2].
Oligonucleotides (PNA) HeLaThis compound 10 > PenetratinIn a luciferase-based splice-switching assay, this compound 10 demonstrated the highest efficacy among several CPPs, including Penetratin, for delivering peptide nucleic acids (PNA)[3].
General Uptake VariousThis compound and Penetratin among the highestA broad comparative study of 22 different CPPs found that this compound and Penetratin were among the peptides exhibiting the highest cellular uptake across four different cell lines[3].
Transepithelial Translocation Caco-2This compound > PenetratinThis compound demonstrated significantly higher translocation across Caco-2 cell monolayers compared to Penetratin[1].

Cellular Uptake and Signaling Pathways

The cellular uptake of both this compound and Penetratin can occur through two main pathways: direct translocation and endocytosis. The choice of pathway is dynamic and depends on several factors.

G Cellular Uptake Pathways of this compound and Penetratin cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CPP_Cargo CPP-Cargo Complex (this compound or Penetratin) DirectTranslocation Direct Translocation CPP_Cargo->DirectTranslocation Energy-independent Endocytosis Endocytosis CPP_Cargo->Endocytosis Energy-dependent Cytosol Cytosol (Bioactive Cargo Release) DirectTranslocation->Cytosol Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape EndosomalEscape->Cytosol

Cellular uptake mechanisms for CPPs.

Experimental Workflows

Standardized experimental protocols are crucial for the accurate evaluation and comparison of CPP performance. The following workflow outlines a typical process for comparing the intracellular delivery efficiency of this compound and Penetratin using a fluorescently labeled cargo.

G Experimental Workflow for Comparing CPP Efficiency Start Start: Select CPPs and Cargo ComplexFormation Complex Formation: Incubate CPP with fluorescently labeled cargo (e.g., FITC-avidin) Start->ComplexFormation CellCulture Cell Culture: Plate cells (e.g., HeLa) and allow to adhere overnight Start->CellCulture CellTreatment Cell Treatment: Add CPP-cargo complexes to cells and incubate ComplexFormation->CellTreatment CellCulture->CellTreatment Washing Washing: Remove extracellular complexes with PBS washes CellTreatment->Washing CellDetachment Cell Detachment: Use trypsin-EDTA to detach cells Washing->CellDetachment Analysis Analysis: Quantify intracellular fluorescence using Flow Cytometry or Fluorescence Microscopy CellDetachment->Analysis DataInterpretation Data Interpretation: Compare mean fluorescence intensity to determine relative efficiency Analysis->DataInterpretation

A typical workflow for CPP comparison.

Experimental Protocols

Protocol 1: Quantitative Cellular Uptake Assay using Flow Cytometry

This protocol is designed to quantify the intracellular delivery of a fluorescently labeled protein cargo.

1. Cell Culture:

  • Plate HeLa cells in a 24-well plate at a density of 5 x 104 cells per well.

  • Culture overnight in a suitable medium to allow for cell adherence.

2. Complex Formation:

  • Prepare CPP-cargo complexes by incubating this compound or Penetratin with a fluorescently labeled cargo (e.g., FITC-streptavidin) at various molar ratios (e.g., 1:1, 5:1, 10:1) for 30 minutes at room temperature in a serum-free medium.

3. Cell Treatment:

  • Replace the cell culture medium with a fresh serum-free medium.

  • Add the pre-formed CPP-cargo complexes to the cells at the desired final concentration (e.g., 10 µM CPP).

  • Incubate the cells for 1 to 4 hours at 37°C.

4. Washing:

  • Aspirate the medium containing the complexes.

  • Wash the cells three times with phosphate-buffered saline (PBS) to remove any non-internalized complexes.

5. Cell Detachment:

  • Add trypsin-EDTA to each well and incubate until the cells detach.

  • Neutralize the trypsin with a complete medium.

6. Flow Cytometry Analysis:

  • Transfer the cell suspension to FACS tubes.

  • Analyze the cells using a flow cytometer to measure the mean intracellular fluorescence intensity.

  • Use untreated cells as a negative control to set the baseline fluorescence.

Protocol 2: Splice-Switching Assay for Oligonucleotide Delivery

This functional assay is used to evaluate the efficiency of CPP-mediated delivery of splice-switching oligonucleotides (SSOs).

1. Cell Line and Reporter System:

  • Utilize a cell line (e.g., HeLa pLuc705) that stably expresses a reporter plasmid containing a mutated intron that disrupts the splicing of a reporter gene (e.g., luciferase). Correct splicing, and thus reporter gene expression, can only occur upon successful delivery of a complementary SSO.

2. SSO-CPP Conjugation:

  • Synthesize conjugates of the SSO with either this compound or Penetratin.

3. Cell Transfection:

  • Seed the reporter cells in a 96-well plate.

  • Treat the cells with varying concentrations of the SSO-CPP conjugates.

  • Include controls such as untreated cells, cells treated with naked SSO, and a positive control (e.g., SSO delivered with a commercial transfection reagent).

4. Luciferase Assay:

  • After a suitable incubation period (e.g., 24-48 hours), lyse the cells.

  • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

5. Data Analysis:

  • Normalize the luciferase activity to the total protein concentration in each sample.

  • Compare the luciferase activity induced by the this compound-SSO and Penetratin-SSO conjugates to determine their relative delivery efficiencies.

Conclusion

Both this compound and Penetratin are highly effective cell-penetrating peptides capable of delivering a diverse range of cargoes into cells. The choice between them should be guided by empirical testing with the specific cargo and cell type of interest. While some studies suggest a higher efficiency for this compound in certain contexts, particularly for transepithelial delivery, Penetratin has also demonstrated robust delivery capabilities, especially for proteins. The provided protocols offer a starting point for researchers to quantitatively assess and compare the performance of these and other CPPs for their specific applications.

References

Navigating the Cellular Maze: A Comparative Guide to Transportan Alternatives for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective methods for traversing the cellular membrane, the choice of a delivery vector is paramount. Transportan, a well-established cell-penetrating peptide (CPP), has long been a valuable tool. However, a diverse landscape of alternative CPPs offers a range of functionalities and characteristics that may be better suited for specific applications. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.

Cell-penetrating peptides are short peptides capable of transporting a variety of cargo molecules across the cell membrane, including small molecules, proteins, and nucleic acids.[1] Their utility in research and therapeutics is continually expanding. This guide focuses on a comparative analysis of this compound against three notable alternatives: TAT, Penetratin, and the targeted RGD peptide.

At a Glance: Key Characteristics of Cell-Penetrating Peptides

FeatureThis compoundTATPenetratinRGD Peptide
Origin Chimeric peptide (galanin and mastoparan)[2]Derived from HIV-1 Tat protein[3]Derived from Drosophila Antennapedia homeodomain[3]Synthetic, based on the Arginyl-Glycyl-Aspartic acid motif found in extracellular matrix proteins[4]
Sequence GWTLNSAGYLLGKINLKALAALAKKILGRKKRRQRRRPPQRQIKIWFQNRRMKWKKVaries, contains the core RGD sequence
Primary Uptake Mechanism Direct translocation and endocytosis[2][5]Primarily macropinocytosis (a form of endocytosis)[2][3][5]Direct translocation and endocytosis[2][3][5]Integrin-mediated endocytosis[1][5]
Cargo Attachment Covalent or non-covalent linkageCovalent fusion or non-covalent complexation[3]Covalent fusion or non-covalent complexation[3]Covalent fusion
Key Advantage High translocation efficiency for various cargosHigh transduction efficiency for a broad range of cargos[3]Effective translocation and neuroprotective properties[3]Targeted delivery to cells overexpressing integrin receptors[6]

Quantitative Comparison of Delivery Efficacy

The efficiency of a CPP is highly dependent on the nature of the cargo it is tasked with delivering. Below are comparative data for the delivery of fluorescent molecules, proteins, and nucleic acids.

Fluorescent Cargo Delivery

The delivery of small fluorescent molecules is a common method to quantify the uptake efficiency of CPPs.

Peptide (5 µM)Cellular Uptake in HeLa Cells (pmol/mg protein)
This compound 10 (TP10) ~180
Penetratin ~120
TAT ~20
Data adapted from El-Andaloussi et al., 2007. Cells were treated for 1 hour with the fluorescently labeled peptides.[3]
Protein Delivery

The ability to deliver functional proteins into cells is a critical application for CPPs. The method of linking the CPP to the protein cargo (covalent vs. non-covalent) can significantly impact delivery efficiency.

Non-Covalent Delivery of FITC-Streptavidin (0.2 µM) in HeLa Cells

Peptide (10 µM)Uptake of Streptavidin (pmol/mg protein)
This compound 10 (TP10) ~0.25
Penetratin ~0.28
TAT ~0.05
Data adapted from El-Andaloussi et al., 2007. HeLa cells were treated for 90 minutes.[3]

Covalent Delivery of Biotinylated-Streptavidin in HeLa Cells

Peptide (10 µM)Uptake of Streptavidin (pmol/mg protein)
This compound 10 (TP10) ~0.45
Penetratin ~0.20
TAT ~0.40
Data adapted from El-Andaloussi et al., 2007.[3]
Nucleic Acid Delivery

CPPs are also utilized to deliver nucleic acids such as plasmid DNA and siRNA for gene expression or silencing applications.

siRNA-mediated p38 MAP Kinase Knockdown in L929 Cells

Conjugate (10 µM)% mRNA Knockdown
Penetratin-siRNA 20% ± 3%
TAT-siRNA 36% ± 6%
Data adapted from Moschos et al., 2007.[7]

Cytotoxicity Profile

A crucial factor in the utility of a CPP is its potential toxicity to cells. Cytotoxicity can be assessed through various assays, such as measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or evaluating mitochondrial activity using the MTT or WST-1 assay.

LDH Release Assay in HeLa Cells (1 hour treatment)

Peptide (20 µM)% LDH Release
This compound 10 (TP10) ~40%
Penetratin <5%
TAT <5%
Data adapted from El-Andaloussi et al., 2007.[3]

WST-1 Cell Viability Assay in HeLa Cells (24 hour treatment)

Peptide (20 µM)% Cell Viability
This compound 10 (TP10) ~60%
Penetratin ~100%
TAT ~100%
Data adapted from El-Andaloussi et al., 2007.[3]

Mechanistic Pathways of Cellular Uptake

The mechanisms by which CPPs traverse the cell membrane are complex and can involve direct translocation across the lipid bilayer or various endocytic pathways. The dominant pathway can depend on the CPP, the cargo, and the cell type.[2][5]

Cellular Uptake Mechanisms of CPPs cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound DirectTranslocation Direct Translocation This compound->DirectTranslocation Energy-independent Endocytosis Endocytosis This compound->Endocytosis TAT TAT Macropinocytosis Macropinocytosis TAT->Macropinocytosis Penetratin Penetratin Penetratin->DirectTranslocation Energy-independent Penetratin->Endocytosis RGD RGD-Cargo IntegrinReceptor Integrin Receptor RGD->IntegrinReceptor Cytosol Cytosol DirectTranslocation->Cytosol Endosome Endosome Macropinocytosis->Endosome IntegrinReceptor->Endocytosis Receptor-mediated Endocytosis->Endosome Endosome->Cytosol Endosomal Escape

Caption: Cellular uptake pathways of different CPPs.

Experimental Workflows

Standardized experimental procedures are essential for the accurate comparison of CPP performance. The following diagram outlines a general workflow for evaluating CPP-mediated cargo delivery and cytotoxicity.

General Experimental Workflow for CPP Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HeLa, CHO) Incubation 3. Incubation of Cells with CPP-Cargo CellCulture->Incubation CPPCargo 2. CPP-Cargo Conjugation/ Complexation CPPCargo->Incubation UptakeAssay 4a. Cellular Uptake Assay (FACS, Confocal Microscopy) Incubation->UptakeAssay CytotoxicityAssay 4b. Cytotoxicity Assay (LDH, MTT/WST-1) Incubation->CytotoxicityAssay DataAnalysis 5. Data Analysis and Comparison UptakeAssay->DataAnalysis CytotoxicityAssay->DataAnalysis

Caption: A typical workflow for comparing CPPs.

Detailed Experimental Protocols

Cellular Uptake Quantification using Fluorescence-Activated Cell Sorting (FACS)

This protocol provides a method to quantify the intracellular delivery of fluorescently labeled CPP-cargo complexes.

Materials:

  • Cells (e.g., HeLa, CHO)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fluorescently labeled CPP-cargo complexes

  • FACS buffer (PBS with 1% FBS and 0.1% sodium azide)

  • Flow cytometer

Protocol:

  • Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare different concentrations of the fluorescently labeled CPP-cargo complexes in serum-free medium.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the CPP-cargo solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • After incubation, remove the treatment solution and wash the cells twice with cold PBS to remove surface-bound peptides.

  • Detach the cells using Trypsin-EDTA.

  • Neutralize trypsin with complete culture medium and transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in FACS buffer.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

  • Gate the live cell population based on forward and side scatter profiles.

  • Quantify the mean fluorescence intensity of the cell population for each treatment condition.

Cytotoxicity Assessment using the LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.

Materials:

  • Cells

  • Complete culture medium

  • CPP-cargo complexes

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of the CPP-cargo complexes in serum-free medium.

  • Prepare control wells: untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).

  • Remove the culture medium and add the CPP-cargo solutions and controls to the respective wells.

  • Incubate the plate for a duration relevant to the intended application (e.g., 1-24 hours) at 37°C.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Cell Viability Assessment using the MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells

  • Complete culture medium

  • CPP-cargo complexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the CPP-cargo complexes and incubate for the desired time (e.g., 24-72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking or pipetting.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

References

A Head-to-Head Comparison of TAT, Penetratin, and Pep-1 Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells is a paramount challenge. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome the cell membrane barrier. This guide provides an objective, data-driven comparison of three widely used CPPs: TAT, Penetratin, and Pep-1, focusing on their delivery efficiency, cytotoxicity, and stability.

At a Glance: Key Characteristics

FeatureTATPenetratinPep-1
Origin Derived from HIV-1 Tat proteinDerived from Drosophila Antennapedia homeodomainSynthetic chimeric peptide
Sequence GRKKRRQRRRPPQRQIKIWFQNRRMKWKKKETWWETWWTEWSQPKKKRKV
Primary Uptake Mechanism Primarily macropinocytosis (a form of endocytosis)[1][2]Direct translocation and endocytosis[1][2]Endocytosis-dependent and -independent pathways[1][3]
Cargo Attachment Covalent fusion or non-covalent complexation[2]Covalent fusion or non-covalent complexation[2]Primarily non-covalent complexation[2]

Quantitative Comparison of Performance

The efficacy of CPPs can vary significantly based on the cargo, cell type, and experimental conditions. The following tables summarize quantitative data from comparative studies to provide a baseline for performance evaluation.

Delivery Efficiency

The ability to transport various cargo types is a critical measure of a CPP's utility.

Table 1: Comparison of Fluorescent Cargo and Protein Delivery Efficiency

CargoCell LineCPPConcentrationIncubation TimeRelative Uptake Efficiency
FluoresceinHeLaTAT5 µM1 hourLow[4]
FluoresceinHeLaPenetratin5 µM1 hourHigh[4]
FluoresceinCHOTAT5 µM1 hourLow[4]
FluoresceinCHOPenetratin5 µM1 hourHigh[4]
FITC-StreptavidinHeLaTAT10 µM90 minutes~0.2 (pmol/mg protein)[2]
FITC-StreptavidinHeLaPenetratin10 µM90 minutes~0.8 (pmol/mg protein)[2]
FITC-AvidinHeLaTAT10 µM90 minutes~0.2 (pmol/mg protein)[2]
FITC-AvidinHeLaPenetratin10 µM90 minutes~1.2 (pmol/mg protein)[2]

Table 2: Comparison of mRNA Delivery Efficiency

CargoCell LineCPPEGFP-Positive Cells (%)
EGFP mRNAHeLaTAT6.57%[2]
EGFP mRNAHeLaPenetratin28.7%[2]
EGFP mRNAHeLaPep-19.72%[2]

Note: The experimental conditions, such as the specific fluorescent dye or protein and the method of conjugation or complexation, can significantly influence uptake efficiency.

Cytotoxicity

Low cytotoxicity is essential for the therapeutic application of CPPs.

Table 3: Long-Term Cytotoxicity in HeLa and CHO Cells (WST-1 Assay)

CPPCell LineConcentration for Significant ToxicityIncubation Time
TATHeLa> 50 µM[2][4]24 hours
TATCHO> 50 µM[2][4]24 hours
PenetratinHeLa> 50 µM[2][4]24 hours
PenetratinCHO> 50 µM[2][4]24 hours

Table 4: Acute Cytotoxicity with dsDNA Cargo (LDH Leakage Assay)

CPP + CargoConcentrationLDH Leakage (% of control)
TAT + dsDNAup to 50 µMNon-toxic[2]
Penetratin + dsDNAup to 50 µMNon-toxic[2]
Serum Stability

The stability of CPPs in a biological environment is crucial for their in vivo applications. While direct comparative data for all three peptides under identical conditions is limited, studies on TAT-conjugated peptides have shown half-lives ranging from approximately 18 to 57 minutes in rat plasma, indicating susceptibility to proteolytic degradation.[5] Modifications such as using D-amino acids or cyclization can enhance stability.[6]

Experimental Protocols

Detailed methodologies are critical for reproducing and comparing experimental findings.

Protocol 1: Cellular Uptake Assay using Flow Cytometry

This protocol quantifies the intracellular delivery of a fluorescently labeled cargo.

1. Cell Preparation:

  • Seed cells (e.g., HeLa) in a 24-well plate at a density of 1-2 x 10^5 cells/well.

  • Culture overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence.

2. CPP-Cargo Complex Formation (for non-covalent strategies):

  • Prepare solutions of the CPP and the fluorescently labeled cargo (e.g., FITC-conjugated protein) in serum-free media.

  • Mix the CPP and cargo solutions at the desired molar ratio and incubate at room temperature for 30 minutes to allow for complex formation.

3. Cell Treatment:

  • Aspirate the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Add the CPP-cargo complexes or covalently conjugated CPP-cargo to the cells.

  • Incubate for a specified time (e.g., 1-4 hours) at 37°C.

4. Sample Preparation for Flow Cytometry:

  • Aspirate the treatment solution and wash the cells twice with cold PBS to remove extracellular complexes.

  • Detach the cells using trypsin-EDTA.

  • Neutralize the trypsin with complete media and transfer the cell suspension to FACS tubes.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in cold FACS buffer (PBS with 1% bovine serum albumin).

5. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission.

  • Gate on the live, single-cell population using forward and side scatter.

  • Quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of internalized cargo.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures acute cytotoxicity by quantifying the release of LDH from damaged cells.[7][8][9]

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 1-5 x 10^4 cells/well.

  • Incubate overnight to allow for attachment.

2. Cell Treatment:

  • Treat the cells with various concentrations of the CPPs or CPP-cargo complexes.

  • Include a negative control (untreated cells) and a positive control (cells treated with a lysis buffer to induce maximum LDH release).

  • Incubate for a short period (e.g., 1-4 hours).

3. Sample Collection:

  • Centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer the supernatant from each well to a new 96-well plate.

4. LDH Reaction:

  • Add the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.

  • Incubate at room temperature for up to 30 minutes, protected from light.

5. Absorbance Measurement:

  • Add a stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

6. Calculation:

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Protocol 3: WST-1 Cell Viability Assay

This assay assesses long-term cytotoxicity by measuring the metabolic activity of viable cells.[1][10][11]

1. Cell Plating:

  • Seed cells in a 96-well plate at a density of 0.5-1 x 10^4 cells/well.

  • Allow the cells to adhere and grow for 24 hours.

2. Peptide Treatment:

  • Treat the cells with a range of CPP concentrations.

  • Include untreated cells as a control for 100% viability.

  • Incubate for a longer duration (e.g., 24-72 hours).

3. WST-1 Reagent Addition:

  • Add WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C, allowing metabolically active cells to convert WST-1 into a colored formazan (B1609692) product.

4. Absorbance Reading:

  • Shake the plate for 1 minute.

  • Measure the absorbance at approximately 450 nm using a microplate reader.

5. Data Analysis:

  • Express the viability of treated cells as a percentage relative to the untreated control cells.

Cellular Uptake Mechanisms and Signaling Pathways

The mode of entry into a cell is a key determinant of a CPP's effectiveness and can influence the intracellular fate of its cargo.

TAT: Endocytosis-Mediated Uptake

The TAT peptide, rich in basic amino acids, primarily enters cells through macropinocytosis, a form of endocytosis.[2] This process begins with the electrostatic interaction of the positively charged TAT peptide with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[12][13] This interaction triggers membrane ruffling and the formation of large vesicles (macropinosomes) that engulf the CPP and its cargo.[14] Once inside the cell, the cargo must escape the endosome to reach its target in the cytoplasm or nucleus.[15]

TAT_Uptake_Pathway TAT TAT Peptide HSPG Heparan Sulfate Proteoglycans TAT->HSPG Electrostatic Interaction Membrane Plasma Membrane HSPG->Membrane Triggers Membrane Ruffling Macropinosome Macropinosome Membrane->Macropinosome Engulfment Endosome Endosome Macropinosome->Endosome Maturation CargoRelease Cargo Release Endosome->CargoRelease Endosomal Escape Cytosol Cytosol CargoRelease->Cytosol

TAT peptide cellular uptake pathway.
Penetratin: A Dual-Mechanism Entry

Penetratin utilizes both direct translocation across the plasma membrane and endocytic pathways.[1][2] The exact mechanism can be influenced by the peptide concentration and the nature of the cargo. Direct translocation is thought to involve the interaction of the peptide with the lipid bilayer, leading to transient pore formation or membrane destabilization, allowing the peptide and its cargo to enter the cytoplasm directly. The endocytic route involves internalization into vesicles, similar to TAT.

Penetratin_Uptake_Pathway Penetratin Penetratin Membrane Plasma Membrane Penetratin->Membrane Interaction DirectTranslocation Direct Translocation Membrane->DirectTranslocation Membrane Perturbation Endocytosis Endocytosis Membrane->Endocytosis Vesicle Formation Cytosol Cytosol DirectTranslocation->Cytosol Endosome Endosome Endocytosis->Endosome CargoRelease Cargo Release Endosome->CargoRelease Endosomal Escape CargoRelease->Cytosol

Penetratin's dual cellular uptake mechanisms.
Pep-1: A Chimeric Peptide's Entry Strategy

Pep-1, a synthetic chimeric peptide, is designed to form non-covalent complexes with its cargo. Its uptake mechanism is thought to involve both direct penetration and endocytosis.[1][3] The formation of nanoparticles with the cargo is a key aspect of its delivery strategy, which facilitates its interaction with the cell membrane and subsequent internalization.[3]

Pep1_Uptake_Workflow Pep1 Pep-1 Nanoparticle Pep-1/Cargo Nanoparticle Pep1->Nanoparticle Non-covalent Complexation Cargo Protein/Peptide Cargo Cargo->Nanoparticle Cell Target Cell Nanoparticle->Cell Interaction with Cell Surface Internalization Internalization Cell->Internalization Uptake (Direct & Endocytic) CytosolicDelivery Cytosolic Delivery Internalization->CytosolicDelivery Endosomal Escape & Cargo Release

Experimental workflow for Pep-1 mediated cargo delivery.

Conclusion

The choice of a cell-penetrating peptide is a critical decision in the design of drug delivery systems. TAT, Penetratin, and Pep-1 each offer distinct advantages and disadvantages. TAT is a well-studied CPP that primarily utilizes endocytosis. Penetratin demonstrates versatility with dual uptake mechanisms. Pep-1 provides a convenient method for non-covalent cargo complexation. The selection of the optimal CPP will depend on the specific application, including the nature of the cargo, the target cell type, and the desired intracellular destination. The data and protocols presented in this guide are intended to provide a foundation for making an informed decision in the pursuit of effective intracellular delivery.

References

A Comparative Guide to Cellular Uptake: Transportan vs. Other Leading Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of therapeutic molecules into cells remains a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors for intracellular delivery of a wide range of cargo, from small molecules to large proteins and nucleic acids. This guide provides a quantitative and objective comparison of the cellular uptake of Transportan, a well-established chimeric CPP, with other widely used CPPs such as Penetratin and Tat. The data presented is supported by experimental findings to aid in the selection of the most appropriate CPP for your research and therapeutic development needs.

Quantitative Comparison of CPP Performance

The efficacy of a CPP is determined by its ability to efficiently internalize into cells while exhibiting minimal cytotoxicity. The following tables summarize quantitative data from comparative studies on the uptake and toxicity of this compound and other prominent CPPs.

Table 1: Cellular Uptake and Cargo Delivery Efficiency

This table provides a comparative overview of the uptake efficiency of different CPPs, both unconjugated and when attached to a peptide cargo. The data is based on Fluorescence-Activated Cell Sorting (FACS) analysis and co-incubation protein delivery assays.

Cell-Penetrating PeptideUnconjugated Uptake MagnitudePeptide Cargo-Conjugated Uptake MagnitudeProtein (Streptavidin) Co-incubation Delivery Efficacy
This compound (TP10) Equal to TATEqual to PolyarginineHigh (≥ Penetratin)
Penetratin Higher than TAT and this compoundLower than this compound and PolyarginineHigh (≤ this compound 10)[1]
Tat Equal to this compoundLower than this compound, Polyarginine, and PenetratinNegligible[1]
Polyarginine 10-30 times greater than TAT[2]Equal to this compoundNot Reported

Note: The relative uptake magnitudes are derived from qualitative and quantitative statements in the cited literature. Direct numerical comparisons can vary based on cell line, cargo, and experimental conditions.

Table 2: Cytotoxicity Profile of CPPs

The cytotoxic effects of CPPs are a critical consideration for their therapeutic application. This table summarizes the long-term toxicity of this compound 10 (TP10), Penetratin, and Tat in HeLa and CHO cells, as determined by the WST-1 assay, which measures mitochondrial dehydrogenase activity as an indicator of cell proliferation and viability.[1]

Cell-Penetrating PeptideHeLa Cells (Cell Viability %)CHO Cells (Cell Viability %)
10 µM 20 µM
This compound 10 (TP10) ~80%~60%
Penetratin ~100%~100%
Tat ~100%~100%

Data is approximated from graphical representations in the cited literature and represents the percentage of viable cells compared to untreated controls after 24 hours of incubation with the respective CPPs.[1]

Key Experimental Methodologies

The following sections provide detailed protocols for the key experiments cited in this guide, enabling researchers to reproduce and validate these findings.

Quantitative Cellular Uptake Assay using Flow Cytometry

This method is used to quantify the intracellular fluorescence of cells treated with fluorescently labeled CPPs, providing a measure of uptake efficiency.

a. Cell Preparation:

  • Seed cells (e.g., HeLa, CHO) in a 12-well plate at a density of 2 x 10^5 cells/well one day prior to the experiment.

  • On the day of the experiment, wash the cells twice with serum-free medium.

b. CPP Incubation:

  • Prepare solutions of fluorescently labeled CPPs (e.g., FITC-Transportan) at the desired concentrations (e.g., 1 µM and 5 µM) in serum-free medium.

  • Add the CPP solutions to the respective wells and incubate for 1 hour at 37°C.

c. Cell Harvesting and Staining:

  • After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular CPPs.

  • Detach the cells using trypsin-EDTA.

  • Centrifuge the cell suspension and resuspend the cell pellet in FACS buffer (PBS with 1% fetal bovine serum).

  • If necessary, add a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.

d. Flow Cytometry Analysis:

  • Analyze the cell suspension using a flow cytometer.

  • Excite the fluorophore with the appropriate laser and detect the emission using the corresponding filter.

  • Gate the live cell population based on forward and side scatter, and viability dye exclusion.

  • Quantify the mean fluorescence intensity of the live cell population, which is proportional to the amount of internalized CPP.

Protein Co-incubation Delivery Assay

This assay assesses the ability of a CPP to facilitate the uptake of a protein cargo when both are present in the culture medium.

a. Cell Preparation:

  • Seed cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.

b. Complex Formation and Incubation:

  • Prepare a solution containing the protein cargo (e.g., Streptavidin-FITC) and the CPP (e.g., this compound 10) at the desired molar ratios in serum-free medium.

  • Incubate the mixture for a short period (e.g., 15-30 minutes) at room temperature to allow for complex formation.

  • Add the CPP-protein mixture to the cells and incubate for a specified duration (e.g., 1-4 hours) at 37°C.

c. Analysis:

  • Wash the cells thoroughly with PBS to remove non-internalized complexes.

  • Lyse the cells and quantify the intracellular fluorescence of the protein cargo using a fluorescence plate reader.

  • Alternatively, visualize the intracellular localization of the fluorescently labeled protein using fluorescence microscopy.

WST-1 Cell Proliferation and Viability Assay

This colorimetric assay is used to determine the long-term cytotoxic effects of CPPs by measuring the metabolic activity of cells.[1]

a. Cell Seeding:

  • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 48 hours.

b. CPP Treatment:

  • Prepare serial dilutions of the CPPs in serum-free medium.

  • Add 100 µl of the CPP solutions to the respective wells and incubate for 24 hours at 37°C.

c. WST-1 Reagent Incubation:

  • Add 10 µl of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

d. Absorbance Measurement:

  • Measure the absorbance of each well at 450 nm using a microplate reader, with a reference wavelength of 690 nm.

  • Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of untreated control cells (defined as 100% viability).

Visualizing CPP Uptake Mechanisms and Experimental Workflows

To further elucidate the processes involved in CPP-mediated delivery, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the major cellular uptake pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Seeding & Culture Incubation CPP Incubation (1h, 37°C) Cell_Culture->Incubation CPP_Prep Fluorescently Labeled CPP Preparation CPP_Prep->Incubation Washing Wash to Remove Extracellular CPPs Incubation->Washing FACS Flow Cytometry (Uptake Quantification) Washing->FACS Microscopy Fluorescence Microscopy (Localization) Washing->Microscopy Cytotoxicity Cytotoxicity Assay (e.g., WST-1) Washing->Cytotoxicity

Caption: A typical experimental workflow for the quantitative analysis of CPP uptake.

CPP_Uptake_Pathways cluster_membrane Plasma Membrane Interaction cluster_pathways Internalization Pathways cluster_endocytosis Endocytic Routes cluster_fate Intracellular Fate CPP CPP-Cargo Complex Membrane Cell Membrane CPP->Membrane Direct Direct Translocation Membrane->Direct Endocytosis Endocytosis Membrane->Endocytosis Cytosol Cytosolic Release Direct->Cytosol Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Clathrin Clathrin-mediated Endocytosis->Clathrin Caveolae Caveolae-mediated Endocytosis->Caveolae Endosome Endosomal Entrapment Macropinocytosis->Endosome Clathrin->Endosome Caveolae->Endosome Escape Endosomal Escape Endosome->Escape Escape->Cytosol

Caption: Major signaling pathways involved in the cellular uptake of CPPs.

References

Assessing the Specificity of Transportan Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and specific delivery of therapeutic molecules into cells remains a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors for intracellular delivery. Among these, Transportan and its analogue TP10 have garnered significant attention. This guide provides an objective comparison of this compound's performance with other well-established CPPs, namely Tat and Penetratin, supported by experimental data to aid researchers in selecting the most appropriate delivery vector for their specific needs.

Comparative Analysis of Delivery Efficiency and Cytotoxicity

The selection of a CPP is often a trade-off between delivery efficiency and cellular toxicity. The following tables summarize quantitative data from a comparative study that evaluated the performance of TP10 (a this compound analogue), Tat, and Penetratin in delivering various cargo types into HeLa and CHO cells.

Table 1: Delivery Efficiency of CPPs with Different Cargos

CargoCPPConcentration (µM)Uptake in HeLa cells (pmol/mg protein)Uptake in CHO cells (pmol/mg protein)
Carboxyfluorescein TP1010~180~120
Tat10~60~40
Penetratin10~80~50
dsDNA (FITC-labeled) TP1010~1.2~0.8
Tat10~0.4~0.3
Penetratin10~0.6~0.4
Streptavidin (FITC-labeled) TP10 (co-incubation)10~0.9Not Reported
Tat (co-incubation)10~0.1Not Reported
Penetratin (co-incubation)10~0.7Not Reported
Tat (covalent conjugate)-~0.8Not Reported

Data adapted from a comparative study on CPP delivery efficacy.

Table 2: Long-Term Cytotoxicity of CPPs (24-hour incubation)

CPPConcentration (µM)Cell Viability in HeLa cells (%)Cell Viability in CHO cells (%)
TP10 10~80%~90%
25~50%~70%
50~20%~40%
Tat 10>95%>95%
25>95%>95%
50>95%>95%
Penetratin 10>95%>95%
25>95%>95%
50~90%>95%

Data adapted from a comparative study on CPP cytotoxicity.

Cellular Uptake Mechanisms and Specificity

This compound is known to primarily utilize macropinocytosis for cellular entry, an endocytic pathway involving the formation of large vesicles.[1] This mechanism is distinct from the uptake pathways of other CPPs like Tat, which can also involve direct translocation across the plasma membrane. While direct comparative data on the specificity of this compound for cancer cells over normal cells is limited, the hyperactive nature of macropinocytosis in many cancer cells suggests a potential for preferential uptake in these cells.

The subcellular localization of this compound-delivered cargo is often observed within endosomal vesicles.[1] Escape from these endosomes is a critical step for the cargo to reach its intracellular target.

Experimental Protocols

To aid in the independent assessment of CPP performance, detailed methodologies for key experiments are provided below.

Protocol 1: Quantitative Analysis of CPP Cellular Uptake by Flow Cytometry

This protocol allows for the quantification of fluorescently labeled CPP uptake by a cell population.

Materials:

  • Cells of interest (e.g., HeLa, CHO)

  • Fluorescently labeled CPPs (e.g., FITC-Transportan, FITC-Tat, FITC-Penetratin)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows for approximately 70-80% confluency on the day of the experiment.

  • CPP Incubation: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, serum-free medium containing the desired concentration of the fluorescently labeled CPP. Incubate for 1-4 hours at 37°C.

  • Cell Harvesting: After incubation, remove the CPP-containing medium and wash the cells three times with cold PBS to remove non-internalized peptides.

  • Cell Detachment: Add Trypsin-EDTA to each well and incubate until the cells detach. Neutralize the trypsin with complete culture medium.

  • Sample Preparation: Transfer the cell suspension to a flow cytometry tube. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC). A minimum of 10,000 events should be recorded for each sample.

  • Data Analysis: The mean fluorescence intensity of the cell population is proportional to the amount of internalized CPP. Compare the mean fluorescence intensity of cells treated with different CPPs.

Protocol 2: Assessment of CPP-Mediated Delivery by Confocal Microscopy

This protocol enables the visualization of the subcellular localization of fluorescently labeled cargo delivered by CPPs.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescently labeled cargo (e.g., FITC-Dextran)

  • CPPs (this compound, Tat, Penetratin)

  • Complete cell culture medium

  • PBS

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency.

  • Complex Formation: If delivering a cargo, pre-incubate the CPP with the fluorescently labeled cargo in serum-free medium to allow for complex formation.

  • Incubation: Remove the culture medium from the cells and add the medium containing the CPP-cargo complexes. Incubate for the desired time (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, gently wash the cells three times with PBS to remove extracellular complexes.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5-10 minutes.

  • Imaging: Wash the cells again with PBS and mount the coverslips on a slide with mounting medium. Visualize the cells using a confocal microscope with the appropriate laser lines and filters for the fluorescent cargo and DAPI.

  • Analysis: Analyze the acquired images to determine the subcellular localization of the cargo (e.g., cytoplasm, nucleus, endosomes).

Visualizing Cellular Entry and Signaling

To understand the mechanisms governing this compound's entry into the cell, the following diagrams illustrate the experimental workflow for assessing CPP uptake and the key signaling pathway involved in macropinocytosis.

G cluster_0 Experimental Workflow: CPP Uptake Analysis A Seed Cells in Multi-well Plate B Incubate with Fluorescently Labeled CPP A->B C Wash to Remove Extracellular CPP B->C D Harvest and Prepare Cell Suspension C->D E Analyze by Flow Cytometry or Confocal Microscopy D->E G cluster_1 Macropinocytosis Signaling Pathway This compound This compound Membrane Plasma Membrane This compound->Membrane Interaction Rac1 Rac1 Activation Membrane->Rac1 Actin Actin Cytoskeleton Rearrangement Rac1->Actin Ruffling Membrane Ruffling Actin->Ruffling Macropinosome Macropinosome Formation Ruffling->Macropinosome Endosome Early Endosome Macropinosome->Endosome Maturation Lysosome Lysosome Endosome->Lysosome Fusion

References

The Efficacy of Transportan: A Comparative Guide to a Potent Cell-Penetrating Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells remains a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution, and among them, Transportan and its analogues have demonstrated significant potential. This guide provides a comprehensive comparison of this compound's effectiveness against other well-established CPPs, supported by experimental data and detailed protocols.

This compound, a chimeric peptide derived from the neuropeptide galanin and the wasp venom peptide mastoparan, has been widely studied for its ability to translocate a variety of cargo molecules across the plasma membrane.[1] Its high translocation efficiency for a broad range of cargos has made it an attractive vector for drug delivery.[2] This guide will delve into the quantitative aspects of its performance, benchmarked against other popular CPPs such as TAT and Penetratin.

Comparative Delivery Efficiency

The effectiveness of a CPP is highly dependent on the nature of the cargo it carries, the cell type being targeted, and the specific experimental conditions. Below, we summarize quantitative data from various studies to provide a comparative overview of this compound's performance.

Table 1: Comparison of Delivery Efficiency for Fluorescently Labeled Peptides
Cell-Penetrating PeptideCargoCell Line(s)Uptake Efficiency (Relative to Control)Reference(s)
Transportan10 (TP10) CarboxyfluoresceinHeLa, CHOHigh[3]
TAT FluoresceinHeLa, CHOLow[3]
Penetratin FluoresceinHeLa, CHOModerate[3]
This compound FluoresceinHeLa, A549, CHOModerate[4][5]
Polyarginine (R8) FluoresceinHeLa, A549, CHOHigh[5]

Note: "High," "Moderate," and "Low" are qualitative summaries based on the referenced literature. Direct quantitative comparison across different studies can be challenging due to variations in experimental setups.

Table 2: Comparison of Protein Cargo Delivery
Cell-Penetrating PeptideProtein CargoCell Line(s)Delivery MethodOutcomeReference(s)
Transportan10 (TP10) Avidin, StreptavidinHeLaCo-incubationHigh efficiency[3]
TAT Avidin, StreptavidinHeLaCo-incubationLow efficiency[3]
TAT Avidin, StreptavidinHeLaCovalent ConjugationHigh efficiency[3]
Penetratin Avidin, StreptavidinHeLaCo-incubationHigh efficiency[3]
This compound Green Fluorescent Protein (GFP)HeLa, HEK, 10T1/2, HepG2Covalent FusionHighest uptake among tested CPPs[4][6]
Table 3: Comparison of Nucleic Acid Cargo Delivery
Cell-Penetrating PeptideNucleic Acid CargoCell Line(s)Delivery MethodOutcomeReference(s)
This compound siRNAVariousNon-covalent complexSuccessful gene silencing[4]
Transportan10 (TP10) dsDNAHeLaNon-covalent complexDose-dependent uptake[3]
TAT dsDNAHeLaNon-covalent complexDose-dependent uptake[3]
Penetratin dsDNAHeLaNon-covalent complexDose-dependent uptake[3]
PepFect6 (modified TP10) siRNAVarious (including primary cells)Non-covalent complexRobust RNAi response in vitro and in vivo[7]

Cytotoxicity Profile

A critical aspect of any delivery vector is its safety profile. The cytotoxicity of CPPs can vary depending on the peptide concentration, cargo, and cell type.

Table 4: Comparative Cytotoxicity
Cell-Penetrating PeptideCell Line(s)Observed CytotoxicityReference(s)
Transportan10 (TP10) HeLa, CHOSignificant reduction in proliferation at higher concentrations (>20 µM)[3]
TAT HeLa, CHONegligible effects on proliferation up to 50 µM[3]
Penetratin HeLa, CHONegligible effects on proliferation up to 50 µM[3]
Most CPPs (Tat, R8, R9, pVEC, and Penetratin) Caco-2No evident toxic effect at tested concentrations[8]

Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.

Protocol 1: Cellular Uptake Assay using Fluorescence Microscopy

Objective: To qualitatively assess the intracellular delivery of a fluorescently labeled CPP-cargo complex.

Materials:

  • Cells of interest (e.g., HeLa)

  • 24-well plates with glass coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescently labeled CPP-cargo complex

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) staining solution

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that allows for approximately 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment: Remove the culture medium and wash the cells once with PBS. Add fresh, serum-free medium containing the fluorescently labeled CPP-cargo complex at the desired concentration (e.g., 1-10 µM).

  • Incubation: Incubate the cells for a specific duration (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, remove the treatment medium and wash the cells three times with PBS to remove any extracellular complexes.

  • Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Nuclear Staining: Add DAPI solution to stain the cell nuclei and incubate for 5 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Carefully remove the coverslips from the wells and mount them onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore and DAPI.

Protocol 2: Quantitative Cellular Uptake Assay using Flow Cytometry

Objective: To quantify the cellular uptake of a fluorescently labeled CPP.

Materials:

  • Cells of interest

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Fluorescently labeled CPP

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow to the desired confluency.

  • Treatment: Treat the cells with varying concentrations of the fluorescently labeled CPP in fresh culture medium. Include an untreated cell sample as a negative control.

  • Incubation: Incubate the cells for a specific time (e.g., 1 hour) at 37°C.[9]

  • Cell Harvesting:

    • Adherent cells: Wash with PBS, then detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.

    • Suspension cells: Directly collect the cells.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS to remove non-internalized peptide.[9]

  • Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).[9]

  • Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel. The mean fluorescence intensity is proportional to the amount of internalized peptide.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a CPP on cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • CPP solution at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[9]

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the CPP. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C.[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C in the dark.[10]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Mechanisms of Action and Visualized Workflows

The cellular uptake of this compound and its analogues is believed to occur primarily through endocytosis.[4] More specifically, studies have implicated macropinocytosis and caveolae-mediated endocytosis as key pathways for this compound-mediated protein delivery.[11][12]

Below are diagrams generated using Graphviz to illustrate these processes.

G General Experimental Workflow for CPP-Mediated Cargo Delivery cluster_prep Preparation cluster_cell_culture Cellular Treatment cluster_analysis Analysis CPP Cell-Penetrating Peptide (CPP) Complex CPP-Cargo Complex Formation (Covalent or Non-covalent) CPP->Complex Cargo Cargo (e.g., Protein, siRNA) Cargo->Complex Cells Seeding of Cells Treatment Incubation with CPP-Cargo Complex Cells->Treatment Washing Washing to Remove Extracellular Complex Analysis Uptake and Effect Analysis (Microscopy, Flow Cytometry, etc.) Washing->Analysis

CPP-Mediated Cargo Delivery Workflow

G Proposed Cellular Uptake Pathway of this compound cluster_membrane Plasma Membrane cluster_endocytosis Endocytosis cluster_intracellular Intracellular Trafficking TP_ext This compound-Cargo Complex Membrane_interaction Interaction with Membrane Components TP_ext->Membrane_interaction Initial Binding Macropinocytosis Macropinocytosis Membrane_interaction->Macropinocytosis Induces Caveolae Caveolae-mediated Endocytosis Membrane_interaction->Caveolae Induces Macropinosome Macropinosome Macropinocytosis->Macropinosome Caveosome Caveosome Caveolae->Caveosome Endosomal_escape Endosomal Escape Macropinosome->Endosomal_escape Caveosome->Endosomal_escape Cytosol Cytosolic Release of Cargo Endosomal_escape->Cytosol

This compound's Cellular Uptake Pathway

References

A Comparative Guide to Transportan and Its Analogs for Cellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cell-penetrating peptide (CPP) Transportan and its analogs, with a focus on this compound 10 (TP10). It aims to assist researchers in selecting the optimal CPP for their specific cargo delivery applications by presenting objective performance data and detailed experimental methodologies.

Introduction to this compound and Its Analogs

This compound is a chimeric cell-penetrating peptide derived from the neuropeptide galanin and the wasp venom peptide mastoparan. Its ability to translocate across cellular membranes has made it a valuable tool for delivering a variety of cargo molecules, including proteins, nucleic acids, and nanoparticles, into cells. However, its inherent cytotoxicity has led to the development of various analogs designed to improve its therapeutic index.

Among these, This compound 10 (TP10) , a truncated analog of this compound, has emerged as a promising alternative. TP10 is a 21-amino acid peptide that has demonstrated efficient cellular uptake with reduced toxicity compared to its parent peptide[1]. The structure-activity relationship of TP10 and its derivatives has been a subject of extensive research, revealing that modifications to its charge and helical structure can significantly influence its cell-penetrating capabilities[2].

Performance Comparison: this compound vs. Analogs

The performance of this compound and its analogs can be evaluated based on several key parameters: cellular uptake efficiency, cargo delivery efficacy, cytotoxicity, and stability. This section provides a comparative summary of these metrics.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its key analogs. It is important to note that direct comparative studies across a wide range of analogs under identical experimental conditions are limited.

PeptideAmino Acid SequenceNet ChargeCellular Uptake Efficiency (HeLa cells, Relative to TP10)Reference
This compound GWTLNSAGYLLGKINLKALAALAKKIL-NH2+5N/A
TP10 AGYLLGKINLKALAALAKKIL-NH2+5100%[2]
TP10 (K15R) AGYLLGRINLKALAALAKKIL-NH2+6~150%[2]
TP10 (K18R) AGYLLGKINLKALAALARKKIL-NH2+6~130%[2]
TP10 (G1A) AAYLLGKINLKALAALAKKIL-NH2+5~80%[2]

Table 1: Cellular Uptake Efficiency of this compound Analogs. Data is often presented relative to a well-studied analog like TP10. Increased positive charge, as seen in the arginine (R) substituted analogs, generally enhances cellular uptake[2].

PeptideCell LineIC50 (µM)AssayReference
This compound VariousLowerMTT[1]
TP10 VariousHigherMTT[1]

Table 2: Comparative Cytotoxicity (IC50 values). TP10 generally exhibits lower cytotoxicity (higher IC50 value) compared to the original this compound peptide[1]. Specific IC50 values can vary significantly depending on the cell line and assay conditions.

PeptideConditionHalf-lifeReference
This compound Human SerumN/A
TP10 Human SerumN/A

Structure-Activity Relationship

The efficiency of cell penetration by this compound and its analogs is intrinsically linked to their structural properties. Key factors influencing their activity include:

  • Positive Charge: An increase in the net positive charge of the peptide, often achieved by substituting lysine (B10760008) (K) with arginine (R), has been shown to enhance cellular uptake[2]. Arginine's guanidinium (B1211019) group is more effective at interacting with the negatively charged cell membrane.

  • Helical Structure: A well-defined α-helical structure, particularly in the C-terminal region, is crucial for membrane interaction and penetration[1][2]. Disrupting this helical conformation can significantly decrease uptake efficiency[2].

  • Amphipathicity: The amphipathic nature of these peptides, with distinct hydrophobic and hydrophilic faces, facilitates their insertion into and translocation across the lipid bilayer.

Mechanisms of Cellular Uptake

The cellular uptake of this compound and its analogs is a complex process that can occur through multiple pathways. The predominant mechanism can depend on the specific peptide, the nature and size of the cargo, and the cell type.

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CPP_Cargo CPP-Cargo Complex Direct_Penetration Direct Penetration CPP_Cargo->Direct_Penetration Energy-Independent Endocytosis Endocytosis CPP_Cargo->Endocytosis Energy-Dependent Cytosol Cytosol Direct_Penetration->Cytosol Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Endosomal_Escape->Cytosol

Cellular uptake pathways of CPP-cargo complexes.

The two primary mechanisms are:

  • Direct Penetration: This energy-independent process involves the direct translocation of the CPP-cargo complex across the plasma membrane into the cytosol.

  • Endocytosis: This is an energy-dependent process where the CPP-cargo complex is engulfed by the cell membrane to form an endosome. For the cargo to be effective, it must then escape the endosome and enter the cytosol.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the comparative evaluation of this compound and its analogs.

Cellular Uptake Assay (Fluorescence Microscopy)

Objective: To visualize and semi-quantitatively assess the cellular internalization of fluorescently labeled CPPs.

Materials:

  • Fluorescently labeled CPPs (e.g., FITC-TP10)

  • HeLa or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate (B84403) Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells in a 24-well plate with glass coverslips and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Incubate the cells with serum-free medium containing the fluorescently labeled CPP at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.

  • Wash the cells three times with PBS to remove extracellular peptides.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope with appropriate filters for the fluorophore and DAPI.

Cellular_Uptake_Workflow cluster_workflow Experimental Workflow: Cellular Uptake Assay A 1. Seed Cells B 2. Incubate with Fluorescent CPP A->B C 3. Wash to Remove Extracellular CPP B->C D 4. Fix and Stain Nuclei C->D E 5. Fluorescence Microscopy Imaging D->E F 6. Image Analysis and Quantification E->F

Workflow for assessing cellular uptake of CPPs.
Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of CPPs on cell viability and calculate the IC50 value.

Materials:

  • CPPs (this compound and its analogs)

  • HeLa or other suitable cell line

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the CPPs. Include untreated cells as a control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure of CPPs in different environments.

Materials:

  • Purified CPPs

  • Phosphate buffer

  • Membrane-mimicking environments (e.g., SDS micelles, TFE)

  • CD spectropolarimeter

Procedure:

  • Prepare solutions of the CPPs in phosphate buffer and in the presence of membrane-mimicking agents.

  • Record the CD spectra in the far-UV region (typically 190-250 nm) at a controlled temperature.

  • Process the raw data by subtracting the spectrum of the buffer/micelle solution.

  • Analyze the resulting spectra to estimate the percentage of α-helix, β-sheet, and random coil structures.

Conclusion

The choice between this compound and its analogs for a specific application depends on a careful balance between cellular uptake efficiency and cytotoxicity. TP10 has emerged as a widely used alternative to this compound due to its improved safety profile. Further modifications to the TP10 sequence, such as the introduction of additional positive charges, can enhance its cell-penetrating ability, though this may also impact its toxicity. The experimental protocols provided in this guide offer a starting point for the systematic evaluation and comparison of these and other novel CPPs for various drug delivery and research applications.

References

A Comparative Guide to Validating the Biological Activity of Transportan-Delivered Cargo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Transportan, a highly efficient cell-penetrating peptide (CPP), with other common CPPs for the intracellular delivery of biologically active cargo. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to aid in the selection and application of the most suitable delivery vector for your research and therapeutic development needs.

Introduction to this compound and Other Cell-Penetrating Peptides

Cell-penetrating peptides are short peptides capable of traversing cellular membranes and delivering a wide range of molecular cargo that would otherwise be impermeable.[1] this compound, a chimeric peptide, is known for its high efficiency in delivering various molecules, including hydrophobic cargos.[2] This guide focuses on comparing the performance of this compound with two other widely studied CPPs: TAT, derived from the HIV-1 Tat protein, and Penetratin, derived from the Drosophila Antennapedia homeodomain.[3] The efficiency of cargo delivery and the resulting biological activity are highly dependent on the nature of the cargo, the CPP, and the cell type.[3][4]

Comparison of Delivery Efficiency and Biological Activity

Validating the biological activity of a delivered cargo is paramount to confirming successful intracellular delivery and functionality. While many studies quantify cellular uptake using fluorescently labeled peptides, this does not always correlate with the bioactivity of the intended cargo.[5] Here, we summarize available data on the delivery of functional proteins and the subsequent validation of their activity.

Table 1: Quantitative Comparison of Protein Transduction Efficiency

Cell-Penetrating PeptideCargoCell LineUptake Efficiency (pmol/mg of total protein)Citation
This compound AvidinHeLa~1.8[4]
TAT AvidinHeLa~2.5[4]
Penetratin AvidinHeLa~0.8[4]

This table summarizes the relative protein transduction efficiency of different CPPs. Note that higher uptake does not always directly correlate with higher biological activity of the cargo due to factors like endosomal entrapment.

Comparative Cytotoxicity of Cell-Penetrating Peptides

A critical factor in the utility of CPPs is their potential cytotoxicity. This is often assessed by measuring membrane integrity through lactate (B86563) dehydrogenase (LDH) leakage assays and cell viability via metabolic assays like the WST-1 assay.[3]

Table 2: Comparative Cytotoxicity of this compound and Alternatives

Cell-Penetrating PeptideEC50 (µM) in HeLa cellsCitation
This compound 6[1]
TAT >100[1]
Penetratin (Antennapedia) 17[1]

EC50 values represent the concentration of the peptide that causes 50% of the maximal toxic effect. Lower values indicate higher cytotoxicity.

Experimental Protocols for Validating Biological Activity

To truly validate the efficacy of a CPP-mediated delivery system, it is essential to perform functional assays on the delivered cargo. Below are detailed protocols for two common reporter proteins, β-galactosidase and Cre recombinase, as well as an assay to measure the inhibition of a signaling pathway.

Protocol 1: Intracellular β-Galactosidase Activity Assay

This protocol measures the enzymatic activity of β-galactosidase delivered into cells by a CPP. The enzyme hydrolyzes a non-fluorescent substrate, 4-methylumbelliferyl β-D-galactopyranoside (MUG), into a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU).[6]

Materials:

  • Cells cultured in appropriate plates

  • CPP-β-galactosidase conjugate

  • Phosphate-buffered saline (PBS)

  • Trypsin solution

  • Triton X-100 (0.1% v/v in PBS) for cell permeabilization

  • MUG substrate solution (in PBS with 5 mM MgCl2)[6]

  • NaOH (50 mM) to stop the reaction[6]

  • Fluorometer or microplate reader

Procedure:

  • Cell Treatment: Incubate cultured cells with the CPP-β-galactosidase conjugate at the desired concentration for 1-4 hours at 37°C.[6]

  • Washing: Wash the cells twice with PBS to remove excess conjugate.

  • Cell Detachment and Lysis: Add trypsin to detach the cells and then centrifuge to pellet them. Resuspend the cell pellet in 0.1% Triton X-100 to permeabilize the cells and release the intracellular contents.[6]

  • Enzymatic Reaction: Add the MUG substrate solution to the cell lysate and incubate at 37°C.

  • Stopping the Reaction: After a sufficient incubation time (e.g., 90 minutes), stop the reaction by adding 50 mM NaOH.[6]

  • Quantification: Measure the fluorescence of the 4-MU product using a fluorometer (excitation ~360 nm, emission ~440 nm).[6] The fluorescence intensity is directly proportional to the amount of active β-galactosidase delivered into the cells.

Protocol 2: Cre Recombinase Activity Assay

This assay quantifies the biological activity of delivered Cre recombinase by measuring its ability to mediate recombination at loxP sites in a reporter cell line. This often involves the excision of a "stop" cassette, leading to the expression of a reporter gene like β-galactosidase or a fluorescent protein.[4][7]

Materials:

  • Reporter cell line containing a loxP-flanked stop cassette upstream of a reporter gene (e.g., lacZ)

  • CPP-Cre recombinase conjugate

  • Culture medium

  • Reagents for detecting the reporter gene product (e.g., X-gal staining solution for β-galactosidase)

Procedure:

  • Cell Seeding: Plate the reporter cells in a multi-well plate.

  • Transduction: Add the CPP-Cre recombinase conjugate to the cells at various concentrations and incubate for a set period (e.g., 5 hours).[4]

  • Recovery: Replace the medium with fresh culture medium and incubate for an additional period (e.g., 43 hours) to allow for reporter gene expression.[4]

  • Detection: Fix the cells and perform the appropriate assay to detect the reporter protein. For a lacZ reporter, this involves staining with an X-gal solution.[4]

  • Quantification: Count the number of positive cells (e.g., blue cells for X-gal staining) to determine the percentage of cells that have undergone successful recombination. This percentage directly reflects the activity of the delivered Cre recombinase.

Protocol 3: NF-κB Signaling Pathway Inhibition Assay

This protocol assesses the ability of a CPP-delivered inhibitor to block the NF-κB signaling pathway. A common strategy is to deliver a peptide that mimics the IκBα protein, preventing the nuclear translocation of NF-κB.[8]

Materials:

  • Cells responsive to an NF-κB activator (e.g., TNF-α)

  • CPP-inhibitor peptide conjugate

  • NF-κB activator (e.g., TNF-α)

  • Reagents for immunofluorescence staining (primary antibody against NF-κB p65 subunit, fluorescently labeled secondary antibody)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Pre-treatment: Incubate cells with the CPP-inhibitor peptide conjugate for a specific duration.

  • Stimulation: Add the NF-κB activator (e.g., TNF-α) to the cells to induce the translocation of NF-κB to the nucleus.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging and Analysis: Visualize the subcellular localization of the p65 subunit using a fluorescence microscope. In unstimulated or effectively inhibited cells, the p65 fluorescence will be predominantly in the cytoplasm. In stimulated, uninhibited cells, the p65 fluorescence will co-localize with the DAPI nuclear stain. The degree of nuclear translocation can be quantified to determine the inhibitory activity of the delivered peptide.

Visualizing Cellular Processes and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

G cluster_extra cluster_intra CPP_Cargo CPP-Cargo Complex Endosome Endosome CPP_Cargo->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape Nucleus Nucleus Cargo Active Cargo Cytosol->Cargo Target Biological Target Cargo->Target Response Cellular Response Target->Response

Caption: General workflow of CPP-mediated cargo delivery.

G cluster_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Expression (Inflammation) Nucleus->Gene Inhibitor CPP-Delivered Inhibitor Inhibitor->IkBa_NFkB Blocks Degradation

Caption: Inhibition of the NF-κB signaling pathway.

G cluster_workflow Start Start: Reporter Cells Incubate Incubate with CPP-Cre Start->Incubate Recover Recover & Express Reporter Incubate->Recover Assay Assay for Reporter Activity Recover->Assay Quantify Quantify Recombination % Assay->Quantify

Caption: Experimental workflow for Cre recombinase activity assay.

References

Cross-Validation of Transportan Uptake: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the intracellular uptake of cell-penetrating peptides (CPPs) like Transportan is critical for evaluating their efficacy as delivery vectors. However, the measured uptake efficiency can vary significantly depending on the chosen assay. This guide provides an objective comparison of common methods for quantifying this compound uptake, supported by experimental principles and data organization, to aid in the selection of the most appropriate techniques and to highlight the importance of cross-validation.

The cellular internalization of CPPs is a complex process that can occur through various mechanisms, including direct translocation across the plasma membrane and different endocytic pathways.[1] Consequently, no single assay can provide a complete picture of uptake efficiency. Different methodologies are susceptible to distinct artifacts, such as membrane binding versus true internalization, which can lead to conflicting results.[1][2] Therefore, employing and cross-validating at least two mechanistically different assays is highly recommended to obtain a reliable assessment of this compound's cellular entry.

Comparison of Common this compound Uptake Assays

The selection of an assay for quantifying this compound uptake should be guided by the specific research question, available equipment, and the nature of the cargo being delivered. Below is a summary of commonly used techniques, outlining their principles, advantages, and limitations.

Assay MethodPrincipleAdvantagesDisadvantagesTypical Readout
Flow Cytometry Measures the fluorescence of individual cells in a population after incubation with a fluorescently labeled this compound.High-throughput, provides statistically robust data from a large number of cells, can identify subpopulations of cells with varying uptake.[3]Cannot distinguish between membrane-bound and internalized peptides without quenching agents, potential for spectral overlap with cellular autofluorescence.[4]Mean Fluorescence Intensity (MFI), Percentage of fluorescent cells.
Confocal Microscopy Provides high-resolution images of cells, allowing for the visualization of the subcellular localization of fluorescently labeled this compound.Enables direct visualization of internalization and subcellular distribution (e.g., endosomes vs. cytoplasm), can distinguish between membrane-bound and internalized peptides through z-stacking.[3][4]Low-throughput, quantification can be complex and may not be representative of the entire cell population, susceptible to photobleaching.Co-localization analysis with cellular markers, qualitative and semi-quantitative fluorescence intensity measurements.
Radiolabeling Assays Utilizes this compound labeled with a radioactive isotope (e.g., ³H or ¹⁴C). Cellular uptake is quantified by measuring the radioactivity of cell lysates.Highly sensitive and provides a direct measure of the total amount of peptide associated with the cells, considered a "gold standard" for quantification.[5][6]Involves handling of radioactive materials requiring special safety precautions and disposal, does not provide information on subcellular localization.[5]Disintegrations Per Minute (DPM) or Counts Per Minute (CPM) per mg of protein.
Luminescence/Biotin-Based Assays Employs cargo that becomes active or detectable only upon entering the cytoplasm, such as a substrate for a cytosolic enzyme (e.g., biotin (B1667282) ligase).Specifically measures cytosolic delivery, which is often the desired outcome for biologically active cargo.[2]Requires co-delivery of a specific reporter system, may not be suitable for all types of cargo.Luminescence signal, amount of biotinylated substrate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different studies. Below are generalized protocols for the key assays discussed.

Flow Cytometry Analysis of this compound Uptake

Objective: To quantify the cellular uptake of fluorescently labeled this compound in a cell population.

Materials:

  • Cells in suspension or adherent cells detached with a non-enzymatic solution

  • Fluorescently labeled this compound (e.g., FITC-Transportan)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypan Blue (optional, for quenching extracellular fluorescence)

  • Flow cytometer

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Incubate the cells with the desired concentration of fluorescently labeled this compound in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C.

  • Remove the incubation medium and wash the cells three times with cold PBS to remove non-associated peptide.

  • (Optional) To distinguish between membrane-bound and internalized peptide, incubate the cells with a quenching agent like Trypan Blue for a short period before analysis.[4]

  • Detach adherent cells using a gentle cell dissociation solution.

  • Resuspend the cells in PBS or a suitable sheath fluid for flow cytometry.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Gate the live cell population based on forward and side scatter profiles.

  • Quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.

Confocal Microscopy for Subcellular Localization

Objective: To visualize the intracellular distribution of fluorescently labeled this compound.

Materials:

  • Cells seeded on glass-bottom dishes or coverslips

  • Fluorescently labeled this compound

  • Cell culture medium

  • PBS

  • Paraformaldehyde (PFA) for fixation

  • DAPI or Hoechst for nuclear staining

  • Mounting medium

  • Confocal microscope

Protocol:

  • Seed cells on glass-bottom dishes or coverslips to an appropriate confluency.

  • Incubate the cells with fluorescently labeled this compound in serum-free medium for the desired time at 37°C.

  • Wash the cells three times with PBS to remove extracellular peptide.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Stain the cell nuclei with DAPI or Hoechst for 10 minutes.

  • Wash the cells with PBS and mount the coverslips on microscope slides using a suitable mounting medium.

  • Image the cells using a confocal microscope with the appropriate laser lines and emission filters.

  • Acquire z-stack images to visualize the three-dimensional distribution of the peptide within the cells.

Radiolabeling Assay for Total Uptake Quantification

Objective: To determine the total amount of radiolabeled this compound associated with cells.

Materials:

  • Cells cultured in multi-well plates

  • Radiolabeled this compound (e.g., ³H-Transportan)

  • Cell culture medium

  • PBS

  • Cell lysis buffer (e.g., NaOH or a commercial lysis buffer)

  • Scintillation cocktail

  • Scintillation counter

  • Protein quantification assay kit (e.g., BCA assay)

Protocol:

  • Seed cells in a multi-well plate and grow to near confluence.

  • Wash the cells with a suitable buffer (e.g., HBSS).

  • Incubate the cells with a known concentration of radiolabeled this compound for the desired time at 37°C.[7]

  • To stop the uptake, rapidly wash the cells multiple times with ice-cold PBS.[7]

  • Lyse the cells using a suitable lysis buffer.

  • Collect the cell lysates and transfer them to scintillation vials.

  • Add scintillation cocktail to each vial.

  • Measure the radioactivity in a scintillation counter.

  • In parallel, determine the total protein concentration of the cell lysates using a protein assay.

  • Express the uptake as disintegrations per minute (DPM) or counts per minute (CPM) per milligram of total cellular protein.

Cross-Validation Workflow

A logical workflow is essential for the effective cross-validation of this compound uptake. The following diagram illustrates a typical experimental process.

cross_validation_workflow cluster_prep Cell & Peptide Preparation cluster_assays Uptake Assays cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion cell_culture Cell Culture incubation Incubate Cells with Labeled this compound cell_culture->incubation peptide_labeling Label this compound (Fluorescent/Radioactive) peptide_labeling->incubation flow_cytometry Flow Cytometry incubation->flow_cytometry confocal Confocal Microscopy incubation->confocal radiolabel Radiolabeling Assay incubation->radiolabel quant_fc Quantify MFI & % Positive Cells flow_cytometry->quant_fc quant_confocal Analyze Subcellular Localization confocal->quant_confocal quant_radio Calculate DPM/mg Protein radiolabel->quant_radio comparison Compare & Cross-Validate Results quant_fc->comparison quant_confocal->comparison quant_radio->comparison conclusion Draw Conclusion on Uptake Efficiency & Mechanism comparison->conclusion

Caption: Workflow for cross-validating this compound uptake using different assay methods.

By systematically applying and comparing data from multiple, distinct assay types, researchers can gain a more comprehensive and accurate understanding of this compound's cellular uptake characteristics. This robust approach is fundamental for the rational design and development of more effective CPP-based drug delivery systems.

References

Benchmarking Transportan: A Comparative Guide to Novel Cell-Penetrating Peptides for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Transportan with Novel Cell-Penetrating Peptides (CPPs) for Enhanced Cargo Delivery.

The effective delivery of therapeutic molecules into cells is a central challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution, capable of ferrying a diverse range of cargo across the cell membrane. This compound, a chimeric CPP, has long been a widely used tool for intracellular delivery. However, the field has seen the development of numerous novel CPPs with potentially enhanced efficacy and reduced cytotoxicity. This guide provides a comprehensive and objective comparison of this compound's performance against three prominent novel CPPs: MPG, Pep-1, and CADY . We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways to assist researchers in selecting the optimal CPP for their specific application.

Quantitative Performance Analysis

The efficacy and safety of a CPP are paramount for its successful application. The following tables summarize the available quantitative data on the delivery efficiency and cytotoxicity of this compound and the selected novel CPPs.

Delivery Efficiency

The ability of a CPP to transport cargo into the cytoplasm is its most critical function. The following table compares the delivery efficiency of this compound with MPG, Pep-1, and CADY for various cargo types.

PeptideCargoCell Line(s)Delivery EfficiencyCitation(s)
This compound GFPHeLa, HEK, 10T1/2, HepG2Moderate to High[1]
siRNAVariousEffective, but may require higher concentrations[2]
MPG Plasmid DNAHEK-293T, COS-7High (comparable to PEI)[3][4]
siRNA (targeting GAPDH)HeLaHigh (80% protein knockdown at 25 nM with MPGΔNLS)[5]
Pep-1 p27Kip1 proteinVariousHigh, forms efficient nanoparticles with cargo[6][7]
Fluorescent PeptidesVariousHigh[8]
CADY siRNA (targeting GAPDH)THP1, HUVEC, 3T3CVery High (IC50 values of 1.2-3.4 nM)[9]
siRNAVariousHigh, independent of endocytosis[8][10]

Note: Direct comparative studies under identical conditions are limited. The data presented is a synthesis from multiple sources and should be interpreted with consideration of the varying experimental setups.

Cytotoxicity Profile

Low cytotoxicity is crucial for the therapeutic application of CPPs. The following table presents a comparative overview of the cytotoxicity of this compound and the novel CPPs, with IC50 values where available.

| Peptide | Cell Line(s) | Cytotoxicity (IC50 or Observation) | Citation(s) | |---|---|---|---|---| | This compound | Raji | No significant cytotoxicity up to 50 µM |[11] | | | Various | Generally low, but can be toxic at higher concentrations |[2] | | MPG | HEK-293T, COS-7 | No significant cytotoxicity at effective concentrations for gene delivery |[3][12] | | Pep-1 | MCF-10A, MCF-7 | IC50 > 120 µM (at 3h) |[13] | | | MDA-MB-231, LM2 | IC50 ~24 µM (at 3h) |[13] | | CADY | Various | Not toxic at concentrations effective for siRNA delivery |[10] | | | U2OS | No cytotoxicity observed at molar ratios up to 80:1 (peptide:siRNA) |[14] |

Experimental Protocols

To ensure reproducibility and facilitate the independent evaluation of these CPPs, detailed methodologies for key experiments are provided below.

Quantification of CPP-Mediated Protein Delivery by Fluorescence Microscopy

This protocol describes a method to visualize and quantify the intracellular delivery of a fluorescently labeled protein cargo.

Materials:

  • Adherent mammalian cells (e.g., HeLa)

  • 24-well glass-bottom plates

  • Complete culture medium

  • Serum-free culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33342 nuclear stain

  • Fluorescently labeled cargo protein (e.g., GFP or a protein labeled with a fluorescent dye)

  • CPPs (this compound, MPG, Pep-1)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: 24 hours prior to the experiment, seed cells into a 24-well glass-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Complex Formation: On the day of the experiment, prepare the CPP-cargo complexes. For non-covalent complexes (MPG, Pep-1), mix the CPP and fluorescently labeled protein cargo at the desired molar ratio (e.g., 10:1, 20:1) in serum-free medium and incubate at room temperature for 30 minutes to allow for complex formation. For covalently linked cargo (some applications of this compound), the conjugate is used directly.

  • Cell Treatment: Gently wash the cells twice with PBS. Replace the medium with the CPP-cargo complexes in serum-free medium.

  • Incubation: Incubate the cells with the complexes for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.

  • Washing: After incubation, remove the treatment solution and wash the cells three times with PBS to remove extracellular complexes.

  • Fixation and Staining: Fix the cells with 4% PFA for 15 minutes at room temperature. Wash the cells twice with PBS. Stain the nuclei by incubating with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature. Wash the cells twice with PBS.

  • Imaging: Add PBS to the wells and visualize the cells using a fluorescence microscope. Acquire images in the channels corresponding to the nuclear stain and the fluorescent cargo.

  • Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell. Outline individual cells and measure the integrated fluorescence density, then normalize to the cell area. Compare the fluorescence intensity between cells treated with different CPPs and control cells (cargo only).

Assessment of CPP Cytotoxicity using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of CPPs.[10][15][16][17][18][19][20]

Materials:

  • Mammalian cells

  • 96-well plates

  • Complete culture medium

  • CPPs (this compound, MPG, Pep-1, CADY)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment: Prepare serial dilutions of the CPPs in culture medium. Remove the old medium from the wells and add 100 µL of the CPP solutions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the CPP concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Assessment of CPP Cytotoxicity using LDH Assay

This protocol describes the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity to assess cytotoxicity.[1][9][21][22][23]

Materials:

  • Mammalian cells

  • 96-well plates

  • Complete culture medium

  • CPPs (this compound, MPG, Pep-1, CADY)

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided with the kit or 1% Triton X-100)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.

  • Cell Treatment: Treat cells with serial dilutions of the CPPs as described for the MTT assay. Include three sets of controls: 1) untreated cells (spontaneous LDH release), 2) cells treated with lysis buffer 45 minutes before the end of the experiment (maximum LDH release), and 3) medium without cells (background).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24-48 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Mechanisms of Cellular Uptake: Signaling Pathways and Workflows

The mechanism of cellular entry is a key determinant of a CPP's efficiency and intracellular fate. Below are diagrams illustrating the primary uptake pathways for this compound and a representative novel CPP, MPG, as well as an experimental workflow for comparing CPP delivery.

Transportan_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound-Cargo Complex HSPG Heparan Sulfate Proteoglycans This compound->HSPG Initial Binding LipidRaft Lipid Raft HSPG->LipidRaft Clustering Rac1_GDP Rac1-GDP LipidRaft->Rac1_GDP Signal Transduction Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Activation Actin Actin Polymerization Rac1_GTP->Actin Stimulation Macropinosome Macropinosome Actin->Macropinosome Membrane Ruffling & Formation Endosome Endosome Macropinosome->Endosome Maturation CargoRelease Cargo Release Endosome->CargoRelease Endosomal Escape

Caption: Cellular uptake pathway of this compound via macropinocytosis.

MPG_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MPG MPG-Cargo Nanoparticle GAGs Glycosaminoglycans (GAGs) MPG->GAGs Electrostatic Interaction DirectTranslocation Direct Translocation MPG->DirectTranslocation Rac1_GTP Rac1-GTP GAGs->Rac1_GTP Clustering & Rac1 Activation Actin Actin Network Remodeling Rac1_GTP->Actin Stimulation MembraneFluidity Increased Membrane Fluidity Actin->MembraneFluidity MembraneFluidity->DirectTranslocation Facilitates

Caption: Proposed cellular uptake mechanism of MPG.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results P1 Select CPPs (this compound, Novel CPPs) P3 Form CPP-Cargo Complexes P1->P3 P2 Prepare Cargo (Fluorescent Protein/siRNA) P2->P3 E2 Treat Cells with Complexes P3->E2 E1 Cell Culture E1->E2 A1 Quantify Uptake (Fluorescence Microscopy/FACS) E2->A1 A2 Assess Cytotoxicity (MTT/LDH Assay) E2->A2 R1 Compare Delivery Efficiency A1->R1 R2 Compare Cytotoxicity Profiles A2->R2

Caption: Workflow for comparing CPP delivery efficiency and cytotoxicity.

References

A Head-to-Head Battle for Cellular Entry: Transportan vs. Lipofection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the life sciences, the efficient and safe delivery of therapeutic molecules into cells is a critical hurdle. Two prominent methods, the cell-penetrating peptide Transportan and the lipid-based technique of lipofection, offer distinct approaches to traversing the cell membrane. This guide provides an in-depth comparison of their performance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal delivery system for their specific needs.

At a Glance: Performance Comparison

To facilitate a clear comparison, the following tables summarize the key performance indicators for this compound and Lipofection based on available data. It is important to note that direct head-to-head comparative studies are limited, and performance can vary significantly depending on the cell type, cargo, and experimental conditions.

Performance Metric This compound Lipofection (Lipofectamine 2000) Notes
Transfection Efficiency Data is limited for plasmid DNA. Generally considered effective for peptides and oligonucleotides.Highly variable; can reach up to 98% in easily transfected cell lines (e.g., HEK 293) but can be significantly lower in primary or sensitive cells.[1]Efficiency is cell-type and cargo dependent for both methods.
Cytotoxicity Generally considered to have low cytotoxicity.Can be a significant issue, with cell viability dropping with increasing concentrations of the reagent.[2]Optimization of reagent concentration is crucial to minimize toxicity with lipofection.
Cargo Type Peptides, proteins, siRNA, nanoparticles.[3]Plasmid DNA, siRNA, mRNA, and other nucleic acids.[4]This compound is well-established for peptide/protein delivery, while lipofection is a gold standard for nucleic acid transfection.
Mechanism of Action Direct translocation across the plasma membrane and/or endocytosis.Formation of cationic lipid-nucleic acid complexes (lipoplexes) that fuse with the cell membrane or are taken up via endocytosis.The exact mechanism of this compound can vary depending on the cargo and concentration.

Delving Deeper: Mechanisms of Cellular Entry

The fundamental difference between this compound and lipofection lies in their mechanisms for breaching the cell's defenses.

This compound: This cell-penetrating peptide (CPP) is thought to utilize a multi-pronged approach. It can directly penetrate the plasma membrane through a process that is not fully understood but may involve transient pore formation. Alternatively, it can be internalized through endocytosis, a process where the cell membrane engulfs the peptide and its cargo.

Lipofection: This method relies on the electrostatic interaction between positively charged lipid molecules and negatively charged nucleic acids. These components self-assemble into complexes called lipoplexes. The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell membrane, leading to uptake through either direct fusion with the membrane or, more commonly, through endocytosis.

Experimental Corner: Protocols for Delivery

Below are detailed protocols for utilizing this compound for peptide delivery and Lipofectamine 2000, a popular lipofection reagent, for plasmid DNA transfection.

Experimental Protocol: this compound-Mediated Peptide Delivery

This protocol provides a general framework for delivering a peptide cargo into mammalian cells using this compound. Optimization of peptide and cargo concentrations is recommended for each specific application.

Materials:

  • This compound peptide

  • Peptide cargo (e.g., a fluorescently labeled peptide)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cultured mammalian cells

Procedure:

  • Cell Preparation:

    • One day prior to the experiment, seed the cells in a suitable culture plate (e.g., 24-well plate) to achieve 70-80% confluency on the day of the experiment.

  • Complex Formation:

    • Prepare stock solutions of this compound and the peptide cargo in a suitable buffer (e.g., sterile water or PBS).

    • On the day of the experiment, dilute the this compound and peptide cargo to the desired final concentrations in serum-free cell culture medium.

    • Mix the diluted this compound and peptide cargo solutions and incubate at room temperature for 20-30 minutes to allow for complex formation.

  • Cell Treatment:

    • Carefully remove the culture medium from the cells and wash once with PBS.

    • Add the this compound-cargo complex solution to the cells.

    • Incubate the cells at 37°C for a predetermined time (e.g., 1-4 hours).

  • Post-Incubation:

    • Remove the complex-containing medium and wash the cells twice with PBS to remove any extracellular complexes.

    • Add fresh, complete cell culture medium to the cells.

    • Incubate the cells for a further 24-48 hours before analysis.

  • Analysis:

    • Assess the delivery of the peptide cargo using an appropriate method, such as fluorescence microscopy if the cargo is labeled, or a functional assay.

Experimental Protocol: Lipofectamine 2000-Mediated Plasmid DNA Transfection

This protocol outlines the steps for transfecting plasmid DNA into mammalian cells using Lipofectamine 2000.[2][4][5]

Materials:

  • Lipofectamine 2000 transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • Plasmid DNA

  • Cultured mammalian cells

  • Cell culture medium (with and without serum/antibiotics)

Procedure:

  • Cell Plating:

    • The day before transfection, seed cells in a 6-well plate in 2 ml of their normal growth medium without antibiotics, ensuring they will be 90-95% confluent at the time of transfection.[2]

  • Complex Formation:

    • For each well to be transfected:

      • Tube A (DNA): Dilute 4 µg of plasmid DNA in 250 µl of Opti-MEM® I Medium. Mix gently.[5]

      • Tube B (Lipofectamine 2000): Dilute 10 µl of Lipofectamine 2000 in 250 µl of Opti-MEM® I Medium. Mix gently and incubate for 5 minutes at room temperature.[5]

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow the DNA-lipid complexes to form.[5] The total volume will be approximately 500 µl.

  • Transfection:

    • Add the 500 µl of the DNA-Lipofectamine 2000 complexes drop-wise to each well containing cells and medium.[2]

    • Gently rock the plate back and forth to ensure even distribution of the complexes.[2]

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 18-48 hours before assaying for transgene expression.[4]

    • It is not necessary to remove the complexes or change the medium, but the medium can be replaced after 4-6 hours without loss of transfection activity.[2]

Assessing the Outcome: Measuring Efficiency and Cytotoxicity

To quantitatively evaluate the success of a delivery experiment, two key parameters must be measured: transfection efficiency and cytotoxicity.

Protocol: Determining Transfection Efficiency by Flow Cytometry

This method is used to quantify the percentage of cells that have successfully taken up the delivered molecule (e.g., a plasmid expressing a fluorescent protein).[6]

Materials:

  • Transfected cells

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • For suspension cells, gently pellet by centrifugation.

    • Resuspend the cells in cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension on a flow cytometer equipped with the appropriate lasers and filters for the fluorescent marker used.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Quantify the percentage of fluorescently positive cells compared to a negative control (untransfected cells).[6]

Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][7]

Materials:

  • Cells treated with the delivery agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • 96-well plate reader

Procedure:

  • Cell Incubation:

    • Following the delivery protocol, incubate the cells for the desired period (e.g., 24-48 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Visualizing the Process: Diagrams

To better understand the experimental workflows and underlying mechanisms, the following diagrams are provided.

Lipofection_Workflow cluster_preparation Preparation cluster_complexation Complex Formation cluster_transfection Transfection cluster_analysis Analysis plasmid Plasmid DNA mix_dna Dilute DNA in Opti-MEM plasmid->mix_dna lipo Lipofectamine 2000 mix_lipo Dilute Lipo 2000 in Opti-MEM lipo->mix_lipo opti Opti-MEM opti->mix_dna opti->mix_lipo combine Combine and Incubate 20 min mix_dna->combine incubate_lipo Incubate 5 min mix_lipo->incubate_lipo incubate_lipo->combine lipoplex Lipoplex Formation combine->lipoplex add_complex Add Lipoplexes to Cells lipoplex->add_complex cells Cells in 6-well plate incubate_cells Incubate 18-48h add_complex->incubate_cells analysis Assay for Gene Expression incubate_cells->analysis Cellular_Uptake_Mechanisms cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound-Cargo Complex direct_penetration Direct Penetration This compound->direct_penetration Direct Translocation endocytosis Endocytosis This compound->endocytosis lipoplex Lipoplex (Lipid-DNA Complex) lipoplex->endocytosis fusion Membrane Fusion lipoplex->fusion Direct Fusion cytosol_this compound Cargo Release (Cytosol) direct_penetration->cytosol_this compound endosome Endosome endocytosis->endosome cytosol_lipoplex Cargo Release (Cytosol) fusion->cytosol_lipoplex endosome->cytosol_this compound Endosomal Escape endosome->cytosol_lipoplex Endosomal Escape

References

A Head-to-Head Comparison of Transportan's In Vivo Efficacy for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe delivery of therapeutic molecules into target cells remains a critical challenge in the development of novel therapies. Cell-penetrating peptides (CPPs) have emerged as a promising class of vectors capable of traversing cellular membranes and delivering a wide range of cargo molecules. Among these, Transportan and its analogue TP10 have garnered significant interest due to their high transduction efficiency. This guide provides an objective comparison of this compound's performance with other well-established CPPs, supported by experimental data, to aid in the selection of the most suitable delivery vector for your research needs.

Comparative Analysis of In Vitro Efficacy and Toxicity

While direct quantitative in vivo comparative studies on the therapeutic efficacy of this compound versus other CPPs are limited in publicly available literature, extensive in vitro data provides valuable insights into their relative performance. The following tables summarize key quantitative data from comparative studies involving this compound, TAT, Penetratin, and Polyarginine.

Cell-Penetrating PeptideEC50 for Cytotoxicity (µM) in HeLa Cells[1]
This compound ~5-6
TAT>100 (conjugate: 67)
Antennapedia (Penetratin)~17-21
Polyarginine~10-12
Caption: Comparative cytotoxicity of various cell-penetrating peptides in HeLa cells. Lower EC50 values indicate higher toxicity.
Cell-Penetrating Peptide ConjugateCellular Uptake Magnitude[1]
Polyarginine-PKI =
This compound-PKI >
Antennapedia-PKI>
TAT-PKI
Caption: Relative cellular uptake of different CPPs conjugated to a peptide cargo (PKI).
CPP (5 µM) Co-incubated with FITC-Streptavidin (0.2 µM)Protein Uptake (pmol/mg total protein) in HeLa Cells[2]
Penetratin ~1.0
TP10 (this compound 10) ~0.8
TAT~0.2
Control (Streptavidin alone)~0.1
Caption: Efficacy of non-covalent protein delivery by co-incubation of CPPs with FITC-Streptavidin.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of CPP performance. Below are representative protocols for assessing cellular uptake and cytotoxicity.

Protocol 1: Cellular Uptake of Fluorescently Labeled CPPs via Flow Cytometry

Objective: To quantify the intracellular delivery of fluorescently labeled CPPs.

Materials:

  • HeLa or other suitable mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Fluorescently labeled CPPs (e.g., FITC-Transportan, FITC-TAT)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 12-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

  • Peptide Treatment: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add serum-free medium containing the desired concentration of fluorescently labeled CPP (e.g., 1 µM and 5 µM) to each well.

  • Incubate for 1 hour at 37°C.

  • Cell Harvesting and Analysis:

    • Remove the peptide-containing medium and wash the cells three times with cold PBS to remove surface-bound peptides.

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in complete medium and transfer to flow cytometry tubes.

    • Analyze the intracellular fluorescence using a flow cytometer.

    • Quantify the mean fluorescence intensity to determine the relative uptake of each CPP.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate and compare the in vivo therapeutic efficacy of different CPP-drug conjugates in a tumor-bearing mouse model.

Animal Model:

  • Female athymic nude mice (4-6 weeks old).

Tumor Induction:

  • Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231 breast cancer cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomly assign mice to treatment groups (e.g., Saline control, free drug, this compound-drug, TAT-drug).

Treatment Protocol:

  • Prepare sterile formulations of the CPP-drug conjugates and the free drug in a suitable vehicle (e.g., saline).

  • Administer the treatments via intravenous (i.v.) or intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., twice weekly for 3 weeks).

Efficacy and Toxicity Assessment:

  • Tumor Growth: Measure tumor dimensions with calipers twice a week and calculate tumor volume.

  • Body Weight: Monitor the body weight of the mice twice a week as an indicator of systemic toxicity.

  • Survival: Record the survival of the mice over the course of the study.

  • Biodistribution (Optional): At the end of the study, or at specific time points, euthanize a subset of mice from each group. Harvest tumors and major organs (liver, spleen, kidneys, lungs, heart) to quantify the accumulation of the drug or a labeled CPP-cargo conjugate.

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound-Cargo HSPG Heparan Sulfate Proteoglycan This compound->HSPG Binding Rac1_GDP Rac1-GDP (Inactive) HSPG->Rac1_GDP Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Activation PI3K PI3K Rac1_GTP->PI3K Actin Actin Polymerization Rac1_GTP->Actin PIP3 PIP3 PI3K->PIP3 PIP3->Actin Ruffling Membrane Ruffling Actin->Ruffling Macropinosome Macropinosome Formation Ruffling->Macropinosome Endosomal_Escape Endosomal Escape & Cargo Release Macropinosome->Endosomal_Escape

Caption: Signaling pathway of this compound-induced macropinocytosis.

G cluster_treatment Treatment Phase cluster_analysis Data Analysis start Start tumor_induction Tumor Induction (e.g., s.c. injection of cancer cells) start->tumor_induction tumor_growth Tumor Growth to Palpable Size tumor_induction->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment_admin Administer CPP-Drug Conjugates (e.g., i.v. or i.p.) randomization->treatment_admin monitoring Monitor Tumor Volume & Body Weight treatment_admin->monitoring monitoring->treatment_admin Repeat as per schedule end_point End of Study monitoring->end_point survival_analysis Survival Analysis end_point->survival_analysis biodistribution Biodistribution Analysis (Tumor & Organs) end_point->biodistribution histology Histological Analysis end_point->histology

Caption: Experimental workflow for in vivo efficacy comparison.

References

A Critical Analysis of Transportan: Unveiling its Advantages and Disadvantages in Cellular Cargo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development Professionals

The delivery of therapeutic and diagnostic agents into living cells represents a significant hurdle in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution, acting as molecular couriers to transport a wide array of cargo across the cellular membrane. Among these, Transportan, a chimeric peptide, has garnered considerable attention for its high translocation efficiency. This guide provides a critical analysis of this compound's advantages and disadvantages, offering a comparative perspective with other well-established CPPs, supported by experimental data and detailed protocols.

This compound at a Glance: A Chimeric Powerhouse

This compound is a 27-amino acid chimeric peptide, ingeniously constructed from the N-terminus of the neuropeptide galanin and the wasp venom toxin mastoparan.[1] This unique composition confers upon it a distinct amphipathic nature, a key characteristic influencing its interaction with the cell membrane and its subsequent internalization.

The Upside: Key Advantages of this compound

This compound's primary advantage lies in its remarkable efficiency in traversing the cell membrane.[2] Studies have shown that this compound exhibits a higher protein transduction efficiency compared to other prominent CPPs like Penetratin and pVEC.[3][4] Furthermore, its uptake kinetics are reported to be faster than that of both TAT and Penetratin.[2]

Another significant benefit of this compound is its versatility in cargo delivery. It has been successfully employed to deliver a diverse range of molecules, including proteins, nucleic acids, and even hydrophobic compounds.[5][6] This broad applicability makes it a valuable tool for a wide spectrum of research and therapeutic applications.

The Downside: Potential Drawbacks and Limitations

Despite its efficiency, this compound is not without its disadvantages. A primary concern is its potential for cytotoxicity, particularly at higher concentrations.[7][8] Amphipathic CPPs like this compound and its analogue TP10 have been shown to have a greater impact on cell viability and membrane integrity compared to cationic peptides such as TAT and Penetratin.[7] Specifically, TP10 has been observed to induce long-term toxic effects in HeLa and CHO cells at concentrations of 20 μM, whereas TAT and Penetratin show negligible toxicity up to 50 μM.[7] The membrane-disturbing potential of these peptides appears to correlate with their hydrophobic moment.[9]

Comparative Performance: this compound vs. Alternatives

To provide a clearer perspective on this compound's performance, this section presents a comparative analysis with two other widely used CPPs: TAT and Penetratin.

Delivery Efficiency

Quantitative comparisons of CPP delivery efficiency can be challenging due to variations in experimental conditions, cargo, and cell types. However, available data provides valuable insights. One study comparing the uptake of fluorescein-labeled CPPs in CHO and HeLa cells demonstrated that this compound (specifically, its analogue TP10) and Penetratin were internalized in a dose-dependent manner, while the uptake of TAT was negligible under the tested conditions.[7] In terms of cargo delivery kinetics, one report indicated that the model amphipathic peptide (MAP) had the fastest uptake and highest delivery efficiency, followed by this compound, then TAT, and finally Penetratin.[9] For protein cargo, a qualitative study concluded that both pTat and this compound exhibited higher transduction efficiency than Penetratin or pVEC.[3][4]

Cell-Penetrating Peptide Cargo Type Cell Line Uptake/Delivery Efficiency Source
This compound (TP10) FluoresceinCHO~350 pmol/mg protein (at 5 µM)[7]
FluoresceinHeLa~250 pmol/mg protein (at 5 µM)[7]
PeptideNot specifiedHigher efficiency than TAT and Penetratin[9]
Protein (Avidin)HeLaHigher efficiency than Penetratin and pVEC[3][4]
TAT FluoresceinCHO/HeLaNegligible[7]
PeptideNot specifiedLower efficiency than this compound and MAP[9]
Protein (Avidin)HeLaHigher efficiency than Penetratin and pVEC[3][4]
Penetratin FluoresceinCHO~600 pmol/mg protein (at 5 µM)[7]
FluoresceinHeLa~500 pmol/mg protein (at 5 µM)[7]
PeptideNot specifiedLower efficiency than this compound, TAT, and MAP[9]
Protein (Avidin)HeLaLower efficiency than TAT and this compound[3][4]

Table 1: Comparative Delivery Efficiency of this compound and Other CPPs.

Cytotoxicity

Cytotoxicity is a critical parameter for any delivery vector. Comparative studies have provided EC50 values, which represent the concentration required to induce a toxic effect in 50% of the cell population.

Cell-Penetrating Peptide EC50 (µM) Source
This compound 6[8]
TAT >100 (rhodamine-labeled), 67 (peptide-conjugated)[8]
Antennapedia (Penetratin) 17[8]
Polyarginine 10[8]

Table 2: Comparative Cytotoxicity of this compound and Other CPPs.

Unraveling the Mechanism: How this compound Enters the Cell

The cellular uptake of this compound is a complex process that can involve multiple pathways. Evidence suggests that it can utilize both energy-dependent endocytic pathways and energy-independent direct translocation across the plasma membrane.[2][10] For this compound-protein complexes, endocytosis appears to be the predominant mechanism, a process that is sensitive to temperature.[1] The involvement of different endocytic routes, such as macropinocytosis, has also been implicated.[1]

CPP_Uptake_Mechanisms cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CPP_Cargo CPP-Cargo Complex CPP_Cargo->Direct_Translocation Direct Translocation CPP_Cargo->Endocytosis Endocytosis Cytosol Cytosol Endosome Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Fusion Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Endosomal_Escape->Cytosol Direct_Translocation->Cytosol Endocytosis->Endosome MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with CPPs and Controls Start->Treat Incubate_MTT Add MTT and Incubate Treat->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze Calculate Cell Viability and IC50 Read_Absorbance->Analyze Protein_Delivery_Workflow Start Prepare CPP-Protein Complexes Treat Treat Cells with Complexes Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Trypsinize Trypsinize to Remove Surface-Bound Peptides Harvest->Trypsinize Analyze Analyze by Flow Cytometry Trypsinize->Analyze Quantify Quantify Uptake (% Positive Cells, MFI) Analyze->Quantify

References

Safety Operating Guide

Navigating the Final Step: A Guide to Proper Chemical Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for a substance labeled "Transportin" could not be found in the available resources. The following guide provides a general framework for the safe transport and disposal of laboratory chemicals. It is imperative for all laboratory personnel to consult the official Safety Data Sheet (SDS) provided by the manufacturer for any specific chemical, including the one you are working with, to obtain detailed and accurate disposal instructions.

Proper chemical waste management is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. Adhering to established protocols is a fundamental duty to protect researchers, the wider community, and the environment. This guide offers a procedural, step-by-step approach to common laboratory waste disposal scenarios.

Essential, Immediate Safety & Logistical Information

Before handling any chemical waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of volatile substances or procedures that may generate aerosols should be conducted within a certified chemical fume hood. Ensure a spill kit is readily accessible and you are trained in its use.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Characterization :

    • Consult the SDS : The Safety Data Sheet is the primary source of information. It will detail the specific hazards associated with the chemical, including its characteristics for ignitability, corrosivity, reactivity, and toxicity.[2]

    • Classify the Waste : Determine if the waste is hazardous based on the SDS and institutional guidelines. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless specifically confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[3] Spilled chemicals and the materials used to clean them should also be disposed of as hazardous waste.[3]

  • Waste Segregation :

    • Prevent Cross-Contamination : Never mix different waste streams unless explicitly permitted by EHS.[1] Cross-contamination can lead to dangerous reactions and complicates the disposal process.

    • Separate Incompatibles : Keep wastes segregated according to how they will be managed. For example, halogenated solvents are often collected separately from non-halogenated solvents due to differences in disposal costs.[4][5] Aqueous waste should be collected separately from organic solvent waste.[6]

  • Container Management :

    • Use Compatible Containers : Collect waste in dependable containers that are chemically compatible with their contents.[2][6]

    • Keep Containers Closed : Containers must be kept securely closed at all times, except when adding waste.[3][4][5] This prevents spills and the release of volatile compounds.

    • Proper Labeling : Label hazardous waste containers as soon as accumulation begins.[3][5] The label must include the words “Hazardous Waste,” the full chemical name(s) of the contents (no abbreviations), and an indication of the hazard (e.g., flammable, corrosive).[4][7]

  • Accumulation and Storage :

    • Satellite Accumulation Areas (SAA) : Store waste in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[2][7]

    • Safe Storage : Store containers in a location that prevents them from being knocked over and away from incompatible materials.[4] Use secondary containment systems to capture potential leaks.[2][5] If the waste is flammable, it must be placed inside a flammable storage cabinet.[7]

  • Transport and Final Disposal :

    • On-Site Transport : When moving waste from the SAA to a central storage area, place containers in a leak-proof secondary container or on a cart to minimize the risk of spills.

    • Professional Disposal : Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal service.[7][8] They are responsible for the proper transport and final treatment of the waste in compliance with all regulations.[8]

Data Presentation: Waste Segregation Guidelines

Waste CategoryDescriptionExamplesStore Separately From
Halogenated Solvents Organic solvents containing halogens (F, Cl, Br, I).Dichloromethane, Chloroform, PerchloroethyleneNon-halogenated solvents, acids, bases, oxidizers.
Non-Halogenated Solvents Organic solvents without halogens.Acetone, Ethanol, Hexane, Toluene, XyleneHalogenated solvents, acids, bases, oxidizers.
Corrosive Waste (Acids) Aqueous solutions with a low pH.Hydrochloric Acid, Sulfuric Acid (dilute)Bases, organic solvents, reactive metals.
Corrosive Waste (Bases) Aqueous solutions with a high pH.Sodium Hydroxide, Ammonium Hydroxide (dilute)Acids, organic solvents, reactive metals.
Heavy Metal Waste Solutions containing toxic heavy metals.Mercury, Lead, Cadmium, Chromium compoundsAll other waste streams.

Data sourced from Missouri S&T Environmental Health and Safety, which notes that halogenated solvents can be 2-3 times more expensive to dispose of than non-halogenated solvents.[4]

Experimental Protocol: In-Lab Neutralization of Corrosive Waste

This protocol applies only to simple, dilute acidic or basic solutions that do not contain other hazardous materials (e.g., heavy metals, organic compounds). Always consult your EHS department before performing any in-lab waste treatment.

  • Preparation :

    • Don appropriate PPE (safety goggles, gloves, lab coat).

    • Conduct the entire procedure in a certified chemical fume hood.[4]

    • Prepare a large beaker of cold water and place it in an ice bath to manage heat generation during neutralization.[4]

  • Neutralization :

    • Always add acid/base to water, never the reverse. [4]

    • Slowly and carefully add the corrosive waste to the cold water with continuous stirring.[4]

    • For acids, slowly add a neutralizing agent like sodium bicarbonate or a dilute solution of sodium hydroxide.[4]

    • For bases, use a dilute solution of a weak acid like acetic acid.[4]

  • Verification and Disposal :

    • Periodically and carefully check the pH of the solution using a calibrated pH meter or pH paper.

    • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[4]

    • Once neutralized, the solution can be discharged to the sanitary sewer with a large volume of running water, in accordance with local regulations.[4]

Visualization of Disposal Workflow

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B Characterize Hazards C Select Compatible, Labeled Container B->C D Segregate Waste (e.g., Halogenated vs. Non-Halogenated) C->D E Add Waste to Container D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Container Full or Max Time Reached? H->I I->G No J Contact Environmental Health & Safety (EHS) I->J K EHS Transports for Final Disposal J->K

References

Safeguarding Your Research: A Guide to Handling Transportan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of Transportan, a cell-penetrating peptide. Following these procedural steps will help ensure safe laboratory practices and reliable experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its lyophilized (powder) form, adherence to proper PPE protocols is crucial to prevent inhalation, skin, and eye contact.[1][2] Although specific hazard data for this compound is not fully established, it should be treated as a potentially hazardous chemical.[1]

A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).[1]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately after contact with the peptide.[1]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.[3]

Handling Lyophilized this compound:
  • Ventilation: Handle lyophilized powder in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation risk.[4]

  • Weighing: Weigh out the required amount of peptide quickly and reseal the container tightly.[5] To prevent moisture absorption, which can degrade the peptide, allow the container to reach room temperature in a desiccator before opening.[5]

Reconstitution and Handling of this compound Solutions:
  • Solubilization: The solubility of peptides can vary. It is advisable to test the solubility of a small amount of this compound first. For many peptides, high-purity water or a buffer solution is a suitable solvent.[6] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution with an aqueous buffer.[4]

  • Cross-Contamination: Use fresh, sterile tools for each sample to prevent cross-contamination and protect the integrity of your results.[3]

Storage:
  • Lyophilized Peptide: For long-term storage, keep lyophilized this compound in a tightly sealed container in a cool, dry, and dark place, with -20°C being the recommended temperature.[3][7]

  • Peptide Solutions: Once reconstituted, it is best to use peptide solutions immediately. For storage, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide, and store at -20°C or below.[4][5]

Disposal Plan

All peptide waste should be treated as laboratory chemical waste.[3] Adherence to proper disposal protocols is essential to prevent environmental contamination and ensure a safe working environment.[8]

  • Solid Waste: Collect all materials contaminated with this compound, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]

  • Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container designated for chemical waste.[1] Do not pour peptide solutions down the sink.[3][6]

  • Institutional Guidelines: Always consult and follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[8]

Experimental Workflow and Safety Decision-Making

The following diagrams illustrate the general workflow for handling this compound and the logical process for selecting the appropriate personal protective equipment.

G cluster_workflow Experimental Workflow A Receive and Log this compound B Store Lyophilized Peptide at -20°C A->B C Equilibrate to Room Temperature in Desiccator B->C D Weigh Lyophilized Peptide C->D E Reconstitute in Appropriate Solvent D->E F Perform Experiment E->F G Store Aliquots of Solution at -20°C or below F->G H Dispose of Waste (Solid and Liquid) F->H G->F

Figure 1. General experimental workflow for handling this compound.

G cluster_ppe PPE Selection Logic start Start: Handling this compound q1 Is the peptide in lyophilized (powder) form? start->q1 a1_yes Wear respirator/dust mask q1->a1_yes Yes q2 Is there a risk of splashing? q1->q2 No a1_yes->q2 a2_yes Wear face shield in addition to goggles q2->a2_yes Yes base_ppe Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Long Pants - Closed-Toe Shoes q2->base_ppe No a2_yes->base_ppe end_ppe Proceed with experiment base_ppe->end_ppe

Figure 2. PPE selection logic for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.